4-(Cyclopropylmethoxy)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-(cyclopropylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-7,10H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQVSKYXCMWDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337528 | |
| Record name | 4-(Cyclopropylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164520-99-4 | |
| Record name | 4-(Cyclopropylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164520-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Cyclopropylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cyclopropylmethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to 4-(Cyclopropylmethoxy)benzaldehyde
Abstract: This technical guide provides a comprehensive overview of this compound, a key organic intermediate in the pharmaceutical and specialty chemical industries. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its applications, with a particular focus on its role in drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile molecule in their work. The CAS number for this compound is 164520-99-4 .[1][2][3]
This compound is an aromatic aldehyde characterized by a benzaldehyde core functionalized with a cyclopropylmethoxy group at the para (4-) position. This unique combination of a reactive aldehyde, a stable aromatic ring, and a strained cyclopropyl moiety makes it a valuable building block in organic synthesis.
The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including oxidations, reductions, and condensation reactions to form imines or construct larger molecular scaffolds.[4] The cyclopropylmethoxy ether linkage enhances lipophilicity and introduces conformational rigidity, properties often sought in the design of bioactive molecules to improve cell membrane permeability and binding affinity to biological targets.
Figure 1: 2D Structure of this compound.
Physicochemical Data Summary
The following table summarizes the key computed and experimental properties of this compound. These parameters are critical for predicting its behavior in reaction mixtures, its solubility, and its potential as a drug candidate fragment.
| Property | Value | Source |
| CAS Number | 164520-99-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂O₂ | [1][3] |
| Molecular Weight | 176.21 g/mol | [1][3] |
| Purity | ≥97% | [1] |
| Appearance | Clear Liquid | [5] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
| LogP (octanol-water partition coefficient) | 2.2879 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 4 | [1] |
| SMILES | C1CC1COC2=CC=C(C=C2)C=O | [1] |
Synthesis Protocol: Williamson Ether Synthesis
The most common and efficient method for preparing this compound is via a Williamson ether synthesis. This nucleophilic substitution reaction involves the deprotonation of a phenol followed by its reaction with an alkyl halide.
Expert Rationale: This method is favored for its high yield and the ready availability of starting materials. 4-hydroxybenzaldehyde serves as the phenolic precursor. Potassium carbonate (K₂CO₃) is selected as the base; it is strong enough to deprotonate the weakly acidic phenol to its corresponding phenoxide nucleophile but is not so harsh as to cause unwanted side reactions. Acetone is an ideal polar aprotic solvent that facilitates the dissolution of the ionic intermediates without interfering with the nucleophilic attack. Refluxing provides the necessary activation energy for the Sₙ2 reaction to proceed efficiently.[2]
Figure 2: Workflow for the Synthesis of this compound.
Step-by-Step Methodology[2]
-
Reagents & Equipment:
-
4-hydroxybenzaldehyde (1.0 eq)
-
(Bromomethyl)cyclopropane (1.0-1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.0 eq)
-
Acetone, anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (e.g., 12.2 g, 99.9 mmol), (bromomethyl)cyclopropane (e.g., 13.5 g, 100 mmol), and potassium carbonate (e.g., 13.8 g, 99.8 mmol).[2]
-
Add a sufficient volume of anhydrous acetone to dissolve the reactants (e.g., 200 ml).[2]
-
Stir the mixture and heat to reflux. Maintain reflux for 24 to 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the solid salts (K₂CO₃ and the KBr byproduct) and wash the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be taken up in a solvent like ethanol and re-evaporated to remove trace acetone or purified further via column chromatography if necessary to yield the final product.[2]
-
Applications in Research and Drug Development
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, especially in the pharmaceutical sector.[3] Its utility stems from the strategic combination of its structural features.
-
Scaffold for Bioactive Molecules: The benzaldehyde moiety is a well-established pharmacophore and a versatile starting point for building diverse molecular architectures. It can be readily converted into amines, alcohols, acids, or used in condensation reactions to form chalcones and other heterocyclic systems with known biological activity.[4][6]
-
Kinase and Antiviral Inhibitors: The compound is specifically noted as an intermediate in the development of kinase inhibitors and antiviral agents.[3] In many kinase inhibitors, for example, substituted aromatic rings are crucial for occupying specific pockets within the ATP-binding site of the enzyme. The cyclopropylmethoxy group can provide favorable hydrophobic interactions and a defined spatial orientation to enhance binding potency and selectivity.
-
Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester linkage. The cyclopropyl group, being a small, rigid, and lipophilic carbocycle, can also influence the metabolic profile of a drug candidate, sometimes blocking sites of metabolism or improving oral bioavailability.
-
ALDH Inhibitors: Related benzyloxybenzaldehyde derivatives have been successfully designed as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers.[7] This demonstrates the potential of this structural class, including the cyclopropylmethoxy variant, as a promising scaffold for developing novel anticancer agents.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure stability.
Hazard Identification[1]
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
Storage and Handling Recommendations
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C.[3] For long-term stability, storing under an inert atmosphere of nitrogen is advised.[1]
-
Handling: Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
Conclusion
This compound, identified by CAS number 164520-99-4, is a valuable and versatile chemical intermediate. Its straightforward synthesis via Williamson etherification, combined with the useful reactivity of the aldehyde group and the advantageous physicochemical properties imparted by the cyclopropylmethoxy moiety, makes it a strategic building block for organic synthesis. Its primary application lies in the construction of complex molecular targets within the pharmaceutical industry, particularly in the fields of oncology and virology. Proper adherence to safety and handling protocols is essential when working with this compound.
References
- 4-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde.
- This compound. MySkinRecipes. [Link]
- 4-(Cyclopropylmethoxy)-2-ethylbenzaldehyde.
- Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
- 4-Cyclopropoxybenzaldehyde.
- Wen, W., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology, NIH. [Link]
- The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]
- Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Acta Crystallographica Section E, NIH. [Link]
- Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. [Link]
- Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry. [Link]
- Al-Malki, A., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]
- Roman, G. (2023). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde.
Sources
physicochemical properties of 4-(Cyclopropylmethoxy)benzaldehyde
An In-depth Technical Guide to 4-(Cyclopropylmethoxy)benzaldehyde
Introduction: this compound is a versatile aromatic aldehyde that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique structural composition, featuring a benzaldehyde core, an ether linkage, and a cyclopropyl moiety, imparts a distinct set of physicochemical properties that are leveraged in the development of complex molecular architectures. This guide provides a comprehensive overview of these properties, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural and spectroscopic characteristics, synthesis, reactivity, and safe handling protocols, grounding all claims in authoritative references.
Part 1: Chemical Identity and Structural Properties
The foundational step in understanding any chemical entity is to define its structure and core identifiers. This compound is systematically identified by its unique CAS number and molecular formula, which provides the basis for its molecular weight and subsequent physicochemical analysis.
Table 1: Core Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 164520-99-4 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2][3] |
| Molecular Weight | 176.21 g/mol | [1][2][3] |
| SMILES | C1CC1COC2=CC=C(C=C2)C=O | [1] |
| Synonyms | this compound |[1] |
The molecule's architecture consists of a para-substituted benzene ring. One substituent is the aldehyde group (-CHO), a reactive functional group that is central to its utility in synthesis. The other is the cyclopropylmethoxy group (-OCH₂-c-C₃H₅), which combines the stability of an ether linkage with the unique conformational and electronic properties of a cyclopropyl ring.
Part 2: Physicochemical Characteristics
The physical and chemical properties of a compound dictate its behavior in various systems, from reaction solvents to biological membranes. The table below summarizes the key computed and experimental properties of this compound.
Table 2: Summary of Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | Inferred to be a colorless to pale yellow liquid or low-melting solid | General knowledge on benzaldehydes |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, diethyl ether, and chloroform. | [4] |
| LogP (predicted) | 2.29 | [1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1][5] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 4 |[1] |
The predicted LogP value of 2.29 suggests a moderate lipophilicity, a crucial parameter in drug design as it influences membrane permeability and bioavailability.[6] The TPSA of 26.3 Ų is relatively low, which is also generally favorable for cell membrane penetration. The absence of hydrogen bond donors and the presence of two acceptors (the ether and carbonyl oxygens) define its potential for intermolecular interactions.
Part 3: Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of a compound. While specific experimental spectra for this exact molecule are not widely published, its spectroscopic profile can be reliably predicted based on its functional groups and by analogy to similar structures.[7][8]
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | Aldehyde proton (s) | ~9.9 ppm |
| Aromatic protons (m) | ~7.0 - 7.9 ppm | |
| Methylene protons (-OCH₂-) (d) | ~3.9 ppm | |
| Cyclopropyl protons (m) | ~0.3 - 1.2 ppm | |
| ¹³C NMR | Aldehyde carbon | ~191 ppm |
| Aromatic carbons | ~115 - 165 ppm | |
| Methylene carbon (-OCH₂-) | ~74 ppm | |
| Cyclopropyl carbons | ~3 - 11 ppm | |
| IR Spectroscopy | C=O stretch (aldehyde) | ~1700 cm⁻¹ |
| C-H stretch (aldehyde) | ~2720-2820 cm⁻¹ (doublet) | |
| Aromatic C=C stretches | ~1500-1600 cm⁻¹ | |
| C-O-C stretch (ether) | ~1250 cm⁻¹ | |
| Mass Spectrometry | Monoisotopic Mass | 176.0837 Da |
| [M+H]⁺ (predicted) | 177.0910 m/z |
| | [M+Na]⁺ (predicted) | 199.0729 m/z |
Expertise in Interpretation:
-
NMR: The downfield shift of the aldehyde proton is highly characteristic. The splitting pattern of the aromatic protons will conform to a para-substituted system, typically appearing as two distinct doublets. The cyclopropyl and methylene protons will show more complex splitting due to their coupling.
-
IR: The strong carbonyl (C=O) absorption around 1700 cm⁻¹ is the most prominent feature and is a reliable indicator of the aldehyde group.[7] The presence of the characteristic aldehyde C-H stretches further confirms this functionality.
-
MS: High-resolution mass spectrometry should yield a molecular ion peak corresponding to the exact mass, confirming the elemental composition.[5]
Part 4: Synthesis, Reactivity, and Applications
Synthesis Workflow: The most direct and common synthesis route is the Williamson ether synthesis. This method is favored for its reliability and high yield. It involves the nucleophilic substitution of a halide by an alkoxide.[3]
Caption: Williamson Ether Synthesis of the target compound.
Reactivity and Synthetic Utility: The aldehyde functionality is the primary site of reactivity, making it a versatile intermediate.[9] It readily undergoes:
-
Reductive Amination: To form substituted amines, a key reaction in the synthesis of many pharmaceutical agents.
-
Oxidation: To produce the corresponding carboxylic acid.
-
Reduction: To yield the benzyl alcohol derivative.
-
Condensation Reactions: Such as Wittig, aldol, or Knoevenagel reactions to form C-C bonds and build molecular complexity.
This reactivity profile makes this compound a valuable starting material in the synthesis of kinase inhibitors, antiviral agents, and other complex bioactive molecules.[2][10]
Part 5: Experimental Protocols
Protocol 1: Synthesis via Williamson Ether Synthesis [3] This protocol is a self-validating system; successful synthesis is confirmed by spectroscopic analysis matching the predicted profile.
1. Materials:
- 4-Hydroxybenzaldehyde (12.2 g, 99.9 mmol)
- (Bromomethyl)cyclopropane (13.5 g, 100 mmol)
- Potassium carbonate (13.8 g, 99.8 mmol)
- Acetone (200 ml)
- Ethanol (50 ml)
2. Procedure:
- Combine 4-hydroxybenzaldehyde, (bromomethyl)cyclopropane, and potassium carbonate in 200 ml of acetone in a round-bottom flask equipped with a reflux condenser.
- Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Filter the solid potassium salts from the reaction mixture.
- Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.
- Take up the resulting residue in 50 ml of ethanol and evaporate again in vacuo to remove any remaining volatile impurities. The final product is obtained as a residue.
Protocol 2: Sample Preparation for NMR Spectroscopy This protocol ensures a high-quality spectrum for structural verification.
1. Materials:
- Product from Protocol 1 (~20-30 mg)
- Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
- NMR tube
- Pasteur pipette
2. Procedure:
- Weigh approximately 20-30 mg of the synthesized this compound directly into a clean, dry vial.
- Using a Pasteur pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
- Gently swirl or vortex the vial until the sample is completely dissolved.
- Transfer the solution into a clean NMR tube.
- Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.
- Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
Part 6: Safety and Handling
Trustworthiness in the lab begins with safety. Proper handling and storage are paramount to ensure the integrity of the compound and the safety of personnel.
-
Hazard Identification: The compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.[11]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing fumes and generating dust. Wash hands thoroughly after handling.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.[1] Keep away from sources of ignition.[11]
Caption: Relationship between hazards and control measures.
References
- This compound synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/productsten/sten/164520-99-4.html]
- This compound - AK Scientific, Inc. Safety Data Sheet. [URL: https://www.aksci.com/sds/SR1182_this compound.pdf]
- 4-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Tert-butyl-2-_cyclopropylmethoxy_benzaldehyde]
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde - AK Scientific, Inc. Safety Data Sheet. [URL: https://www.aksci.com/sds/SX3187_3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.pdf]
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/418099]
- Electronic Supplementary Information - The Royal Society of Chemistry. [URL: https://www.rsc.
- 164520-99-4 | this compound - ChemScene. [URL: https://www.chemscene.com/products/4-Cyclopropylmethoxy-benzaldehyde-b_12154.html]
- Supporting Information - The Royal Society of Chemistry. [URL: https://www.rsc.
- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC153640250&productDescription=4-METHOXYBENZALDEHYDE%2C+98%25+25GR&vendorId=VN00032119&countryCode=US&language=en]
- This compound - MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/en/reagent/aromatic-aldehydes/4-cyclopropylmethoxy-benzaldehyde.html]
- Benzaldehyde - Solubility of Things. [URL: https://solubilityofthings.
- This compound (C11H12O2) - PubChemLite. [URL: https://pubchemlite.deepchem.io/compounds/543241]
- 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | 25934-52-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh97d1f89a]
- 4-Methoxybenzaldehyde | Volochem Inc. [URL: https://www.volochem.com/product-details/4-methoxybenzaldehyde-123-11-5]
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [URL: https://hmdb.ca/spectra/nmr_one_d/115]
- 4-Cyclopropoxybenzaldehyde | C10H10O2 | CID 71423039 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71423039]
- bmse010130 4-methoxy Benzaldehyde at BMRB. [URL: https://bmrb.io/metabolomics/mol_summary/bmse010130_4-methoxy_Benzaldehyde.html]
- Benzaldehyde, 4-methoxy- - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C123115&Type=IR-SPEC&Index=2]
- 4-Methoxybenzaldehyde, 98% - Fisher Scientific. [URL: https://www.fishersci.com/shop/products/4-methoxybenzaldehyde-98-thermo-scientific/AC153640250]
- CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents. [URL: https://patents.google.
- IR spectrum of benzaldehyde - Doc Brown. [URL: https://www.docbrown.info/page06/IRspec/BenzaldehydeIR.htm]
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [URL: https://www.orientjchem.
- Benzaldehyde, 4-methoxy- - NIST WebBook (Mass Spectrum). [URL: https://webbook.nist.gov/cgi/cbook.cgi?Spec=C123115&Index=0&Type=Mass]
- Data Privacy Information - MassBank. [URL: https://massbank.eu/MassBank/RecordDisplay?id=JP000551]
- Benzaldehyde, 4-methoxy- - NIST WebBook (Gas Phase IR). [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C123115&Type=IR-SPEC&Index=1]
- Benzaldehyde, 4-methoxy- - NIST WebBook (Coblentz Society IR). [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C123115&Type=IR-SPEC&Index=0]
- Benzaldehyde, 4-(phenylmethoxy)- - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4397539&Type=IR-SPEC&Index=1]
- Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199859/]
- IR Spectra of benzaldehyde and its derivatives in different aggregate states - ResearchGate. [URL: https://www.researchgate.
- The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. [URL: https://www.inno-pharmchem.com/news/the-essential-role-of-benzaldehyde-in-pharmaceutical-synthesis-1385227.html]
- Application Notes and Protocols: The Utility of 2,3,4-Trimethoxybenzaldehyde in Pharmaceutical Synthesis - Benchchem. [URL: https://www.benchchem.
- 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | 25934-52-5 - Sigma-Aldrich (AA Blocks). [URL: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh97d1f89a]
- Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4528991/]
- Synthesis of 4-hydroxy-3-methoxy benzaldehyde - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-vanillin]
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. [URL: https://www.mdpi.com/1424-8247/15/8/1009]
- 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/31244]
- Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/349479354_Solubility_Behavior_of_345-Trimethoxybenzaldehyde_in_Different_Pure_Organic_Solvents]
- 3-(Cyclopropylmethoxy)benzaldehyde | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-cyclopropylmethoxy-benzaldehyde-164520-98-3]
- 3-(Cyclopropylmethoxy)-4-(cyclopropylmethyl)benzaldehyde - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52758117.htm]
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. PubChemLite - this compound (C11H12O2) [pubchemlite.lcsb.uni.lu]
- 6. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aksci.com [aksci.com]
- 12. aksci.com [aksci.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
A Comprehensive Technical Guide to the Solubility of 4-(Cyclopropylmethoxy)benzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is understood that a comprehensive grasp of a compound's solubility is fundamental to its successful application in research and development, particularly within the pharmaceutical industry. This guide provides an in-depth analysis of the solubility of 4-(Cyclopropylmethoxy)benzaldehyde, moving beyond simple data points to explore the underlying physicochemical principles that govern its behavior in various organic solvents. The methodologies presented herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data in your own laboratory settings.
Physicochemical Properties of this compound
A foundational understanding of the molecular structure and properties of this compound is crucial for predicting and interpreting its solubility.
Molecular Structure:
Caption: Molecular Structure of this compound.
Key physicochemical parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |
| Molecular Weight | 176.21 g/mol | [1][2] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
| Calculated logP (XLogP3-AA) | 2.2879 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
The molecule's structure is characterized by a central benzene ring, an aldehyde functional group, and a cyclopropylmethoxy ether group. The aromatic ring and the cyclopropyl group are nonpolar, while the ether and aldehyde functionalities introduce polarity through their oxygen atoms. The calculated logP value of 2.2879 indicates a greater affinity for a nonpolar environment over a polar one, suggesting limited aqueous solubility but good solubility in organic solvents. The two hydrogen bond acceptors (the ether and carbonyl oxygens) allow for some interaction with protic solvents.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] This means that solutes tend to dissolve in solvents with similar polarity. The dissolution process involves the disruption of intermolecular forces in both the solute and the solvent, and the formation of new solute-solvent interactions. For a substance to dissolve, the energy required to break the existing interactions must be compensated by the energy released from the new interactions.
For this compound, the key interactions are:
-
Van der Waals forces: Predominant in the nonpolar regions (benzene and cyclopropyl groups).
-
Dipole-dipole interactions: Associated with the polar carbonyl (C=O) and ether (C-O-C) groups.[4][5]
Estimated Solubility of this compound in Common Organic Solvents
The following table provides a qualitative and estimated quantitative solubility profile for this compound. These values should be experimentally verified for critical applications.
| Solvent | Polarity Index | Solvent Type | Estimated Solubility Classification | Estimated Solubility Range (g/L) |
| Hexane | 0.1 | Nonpolar | Soluble | 50 - 100 |
| Toluene | 2.4 | Nonpolar Aromatic | Very Soluble | > 200 |
| Dichloromethane | 3.1 | Polar Aprotic | Very Soluble | > 200 |
| Diethyl Ether | 2.8 | Polar Aprotic | Very Soluble | > 200 |
| Ethyl Acetate | 4.4 | Polar Aprotic | Very Soluble | > 200 |
| Acetone | 5.1 | Polar Aprotic | Very Soluble | > 200 |
| Isopropanol | 3.9 | Polar Protic | Very Soluble | > 200 |
| Ethanol | 4.3 | Polar Protic | Very Soluble | > 200 |
| Methanol | 5.1 | Polar Protic | Very Soluble | > 200 |
| Water | 10.2 | Polar Protic | Sparingly Soluble | < 1 |
Note: Polarity index values are from various sources and are for general comparison.
The high solubility in most organic solvents is attributed to the favorable van der Waals and dipole-dipole interactions between the solute and the solvent molecules. The large nonpolar surface area of this compound contributes to its good solubility in nonpolar solvents like hexane and toluene. The polar functional groups ensure miscibility with a wide range of polar aprotic and protic solvents.
Experimental Determination of Equilibrium Solubility: A Validated Protocol
For precise and reliable solubility data, the equilibrium shake-flask method is the gold standard.[12][13] This protocol is designed to be compliant with Good Laboratory Practices (GLP).
Workflow for Equilibrium Solubility Determination
Caption: Workflow for the equilibrium shake-flask solubility determination.
Step-by-Step Methodology
Materials:
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with Teflon-lined caps
-
Analytical balance
-
Calibrated pipettes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm chemically resistant syringe filters (e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of this compound to a pre-weighed scintillation vial. The excess is crucial to ensure that a saturated solution is achieved. A good starting point is approximately 10-20 mg of solid.
-
Accurately add a known volume of the desired organic solvent (e.g., 2.0 mL) to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure complete equilibration.[12]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least one hour to allow for the sedimentation of the excess solid.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the remaining solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe, avoiding disturbance of the solid pellet.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial for analysis. This step is critical to remove any remaining microscopic particles.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent used for the solubility experiment.
-
Analyze the filtered sample and the calibration standards by HPLC-UV. The wavelength for detection should be set at the λmax of the compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the filtered sample from the calibration curve. This concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
Data Interpretation and Implications for Drug Development
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter throughout the drug development process.
-
Process Chemistry: High solubility in suitable solvents is essential for efficient synthesis, purification, and crystallization of the API.
-
Formulation Development: Solubility data guides the selection of solvents for the preparation of liquid dosage forms, such as oral solutions or injectables.
-
Preclinical Studies: For in vitro and in vivo studies, understanding the solubility in solvents like DMSO (a common vehicle for initial screening) is crucial for preparing accurate dosing solutions and avoiding precipitation upon dilution in aqueous media.[12][14]
Conclusion
This compound is a versatile aromatic aldehyde with a solubility profile that makes it amenable to a wide range of applications in organic synthesis and pharmaceutical research. Its predominantly nonpolar character, with localized polar regions, dictates its high solubility in most common organic solvents and poor solubility in water. The experimental protocol detailed in this guide provides a robust framework for obtaining accurate and reproducible solubility data, which is indispensable for informed decision-making in scientific and drug development endeavors.
References
- Benzaldehyde - Solubility of Things. (n.d.).
- Benzaldehyde - Sciencemadness Wiki. (2025, November 10).
- 4-Methoxybenzaldehyde - Solubility of Things. (n.d.).
- Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 17). YouTube.
- Brown, W. H. (n.d.). Benzaldehyde | Aroma, Flavoring, Preservative. Britannica.
- Benzaldehyde | CAS:100-52-7 | High Purity | Manufacturer BioCrick. (n.d.).
- Benzaldehyde | C6H5CHO | CID 240 - PubChem. (n.d.). National Institutes of Health.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov.
- physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown. (n.d.).
- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems.
- Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Institutes of Health.
- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). National Institutes of Health.
- How To Predict Solubility Of Organic Compounds? (2025, February 12). YouTube.
- 4-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde | C15H20O2 | CID 177684781 - PubChem. (n.d.).
- Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids. (n.d.). NCERT.
- Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? (2016, October 11). Quora.
- March, J., & Brown, W. H. (2025, December 23). Aldehyde. Encyclopedia Britannica.
- 24.3 Physical Properties of Aldehydes and Ketones. (n.d.). eCampusOntario Pressbooks.
- 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem. (n.d.).
- Solubility of Organic Compounds. (n.d.). Chemistry Steps.
- Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate.
- This compound. (n.d.). MySkinRecipes.
- Solubility of organic compounds (video). (n.d.). Khan Academy.
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound [myskinrecipes.com]
- 3. Khan Academy [khanacademy.org]
- 4. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Benzaldehyde | Aroma, Flavoring, Preservative | Britannica [britannica.com]
- 10. Benzaldehyde | CAS:100-52-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. 4-Methoxybenzaldehyde | Endogenous Metabolite | TargetMol [targetmol.com]
4-(Cyclopropylmethoxy)benzaldehyde spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 4-(Cyclopropylmethoxy)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the expected spectral data for this compound, a key intermediate in the synthesis of pharmaceuticals and other functional materials.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide is structured to not only present the spectral data but also to provide insights into the underlying principles of spectroscopic analysis and the experimental methodologies for data acquisition. By grounding the analysis in established spectroscopic principles and data from analogous compounds, this guide serves as a practical reference for the characterization of this compound.
Introduction
This compound belongs to the class of aromatic aldehydes, which are pivotal building blocks in organic synthesis. Its structure, featuring a cyclopropylmethoxy group at the para position of a benzaldehyde moiety, imparts unique electronic and steric properties that are of interest in the design of novel bioactive molecules. Accurate structural elucidation and purity assessment are critical for its application in research and development. This guide provides a detailed spectroscopic characterization of this compound, leveraging predictive analysis based on established spectroscopic principles and data from structurally related compounds.
Molecular Structure
The structural formula of this compound is C₁₁H₁₂O₂.[2] The molecule consists of a benzene ring substituted with an aldehyde group and a cyclopropylmethoxy group at the 1 and 4 positions, respectively.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.89 | s | 1H | Aldehyde proton (-CHO) |
| ~7.83 | d, J ≈ 8.5 Hz | 2H | Aromatic protons (ortho to -CHO) |
| ~7.02 | d, J ≈ 8.5 Hz | 2H | Aromatic protons (ortho to -OCH₂) |
| ~3.95 | d, J ≈ 7.0 Hz | 2H | Methylene protons (-OCH₂) |
| ~1.30 | m | 1H | Cyclopropyl methine proton (-CH-) |
| ~0.65 | m | 2H | Cyclopropyl methylene protons |
| ~0.40 | m | 2H | Cyclopropyl methylene protons |
Interpretation:
-
Aldehyde Proton: A singlet peak is expected far downfield around δ 9.89 ppm.[3][4] This significant deshielding is characteristic of a proton attached to a carbonyl carbon.
-
Aromatic Protons: The para-substituted benzene ring will exhibit an AA'BB' system, appearing as two doublets. The protons ortho to the electron-withdrawing aldehyde group are expected to be deshielded and resonate at a lower field (~δ 7.83 ppm) compared to the protons ortho to the electron-donating cyclopropylmethoxy group (~δ 7.02 ppm).
-
Methylene Protons (-OCH₂): These protons are adjacent to an oxygen atom and a cyclopropyl group, leading to a doublet at approximately δ 3.95 ppm.
-
Cyclopropyl Protons: The cyclopropyl group protons will show complex multiplets in the upfield region (~δ 0.40-1.30 ppm) due to geminal and vicinal coupling.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Data Acquisition: Obtain the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the chemical shifts to the TMS peak at 0.00 ppm.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~190.7 | Aldehyde carbonyl carbon (C=O) |
| ~164.5 | Aromatic carbon attached to oxygen (C-O) |
| ~132.0 | Aromatic carbons ortho to -CHO |
| ~130.0 | Aromatic carbon attached to -CHO |
| ~115.0 | Aromatic carbons ortho to -OCH₂ |
| ~74.0 | Methylene carbon (-OCH₂) |
| ~10.5 | Cyclopropyl methine carbon (-CH-) |
| ~3.5 | Cyclopropyl methylene carbons (-CH₂) |
Interpretation:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and will appear at the lowest field, around δ 190.7 ppm.[5][6]
-
Aromatic Carbons: The aromatic region will show four distinct signals due to the molecule's symmetry. The carbon attached to the oxygen (C-O) will be the most downfield among the ring carbons (~δ 164.5 ppm). The other aromatic carbons will appear in the δ 115-132 ppm range.
-
Aliphatic Carbons: The methylene carbon of the cyclopropylmethoxy group is expected around δ 74.0 ppm. The cyclopropyl carbons will resonate at a high field, with the methine carbon around δ 10.5 ppm and the methylene carbons around δ 3.5 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, with referencing to the CDCl₃ solvent peak at δ 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted FT-IR Data (Thin Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch (cyclopropyl and methylene) |
| ~2820, ~2720 | Medium, weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1695 | Strong | C=O stretch (conjugated aldehyde) |
| ~1600, ~1580 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |
| ~1040 | Medium | Aryl-O-C stretch (symmetric) |
Interpretation:
-
C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for the aromatic ring (~3050 cm⁻¹), the aliphatic cyclopropyl and methylene groups (~2980-2850 cm⁻¹), and the aldehyde group (~2820 and ~2720 cm⁻¹). The presence of the Fermi doublet is a hallmark of aldehydes.[7][8]
-
Carbonyl Stretch: A strong, sharp absorption band around 1695 cm⁻¹ is indicative of the C=O stretch of an aldehyde conjugated to an aromatic ring.[8]
-
Aromatic C=C Stretches: Medium intensity peaks in the 1600-1580 cm⁻¹ region are characteristic of the benzene ring.
-
C-O Stretches: Strong absorptions corresponding to the asymmetric and symmetric stretching of the aryl-O-C ether linkage are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: If the sample is a solid, a thin film can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying a drop to a salt plate (KBr or NaCl), and allowing the solvent to evaporate.[9]
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record a background spectrum of the clean salt plate. Then, place the sample-coated plate in the spectrometer and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Relative Abundance | Assignment |
| 176 | High | [M]⁺˙ (Molecular ion) |
| 175 | Moderate | [M-H]⁺ |
| 147 | Moderate | [M-CHO]⁺ |
| 121 | High | [M-C₃H₅O]⁺ or [C₇H₅O]⁺ (tropylium-like) |
| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |
| 55 | High | [C₄H₇]⁺ or [C₃H₅O]⁺ |
Interpretation:
The electron ionization mass spectrum is expected to show a prominent molecular ion peak at m/z 176, corresponding to the molecular weight of this compound.[2] Common fragmentation pathways for aromatic aldehydes and ethers will likely be observed.[10][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. whitman.edu [whitman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Synthesis of 4-(Cyclopropylmethoxy)benzaldehyde from 4-hydroxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(Cyclopropylmethoxy)benzaldehyde, a key intermediate in the development of various pharmaceuticals, including kinase inhibitors and antiviral agents.[1] The primary focus of this document is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers.[2] This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and address common challenges and optimization strategies. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance to ensure successful and efficient synthesis.
Introduction: The Significance of this compound
This compound is a valuable building block in organic synthesis, particularly within the pharmaceutical industry.[3] Its structure, featuring a cyclopropylmethoxy group attached to a benzaldehyde moiety, imparts unique chemical properties that are leveraged in the creation of complex molecular architectures with potential therapeutic applications.[3] The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, making it an essential precursor for a diverse range of target molecules.[4]
Synthetic Strategy: The Williamson Ether Synthesis
The most common and efficient method for preparing this compound from 4-hydroxybenzaldehyde is the Williamson ether synthesis.[2][5] This venerable reaction, first developed by Alexander Williamson in 1850, involves the reaction of an alkoxide with a primary alkyl halide.[2] In this specific application, the hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of (bromomethyl)cyclopropane (also known as cyclopropylmethyl bromide).[2][6]
Reaction Mechanism
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][6] This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6]
Step 1: Deprotonation A base, typically a carbonate such as potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion.[7]
Step 2: Nucleophilic Attack The resulting phenoxide ion then attacks the primary carbon of (bromomethyl)cyclopropane, displacing the bromide leaving group.[2] This backside attack leads to the formation of the desired ether, this compound.[6]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Buy 4-Cyclopropylbenzaldehyde | 20034-50-8 [smolecule.com]
- 4. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Williamson Ether Synthesis of 4-(Cyclopropylmethoxy)benzaldehyde
Executive Summary: This guide provides a comprehensive technical overview for the synthesis of 4-(Cyclopropylmethoxy)benzaldehyde, a key intermediate in the development of pharmaceuticals and functional materials.[1][2] The synthesis is achieved via the Williamson ether synthesis, a classic and robust SN2 reaction.[3][4][5] This document offers a deep dive into the reaction mechanism, a validated step-by-step experimental protocol, strategies for process optimization, and methods for product characterization. It is intended for researchers and drug development professionals seeking to implement or refine this synthesis in a laboratory setting.
Introduction
The Significance of this compound
This compound is a valuable building block in modern organic synthesis. Its structure, featuring a stable aromatic core, a reactive aldehyde group, and a cyclopropylmethoxy moiety, makes it a versatile intermediate.[1] The aldehyde functionality is readily derivatized through reactions like condensation to form imines or reduction to produce alcohols.[1] This compound is particularly noted as a key intermediate in the synthesis of pharmaceuticals, including kinase inhibitors and antiviral agents.[1] Beyond pharmaceuticals, its derivatives also find applications in the preparation of fragrances and advanced functional materials.[1]
Overview of the Williamson Ether Synthesis
Developed by Alexander Williamson in 1850, the Williamson ether synthesis remains one of the most reliable and widely used methods for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[3][4][6] The reaction is a bimolecular nucleophilic substitution (SN2) process.[3][5][7] It typically involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with a primary alkyl halide.[3][4] The method's enduring popularity is due to its versatility, straightforward execution, and generally good yields when appropriate substrates are chosen.[4][6]
The Core Mechanism: An SN2 Pathway
The synthesis of this compound from 4-hydroxybenzaldehyde and (bromomethyl)cyclopropane proceeds via a classic SN2 mechanism.[3][5] This is a concerted, single-step reaction involving a backside attack by a nucleophile on an electrophilic carbon center.[3][8]
Step 1: Deprotonation of 4-Hydroxybenzaldehyde
The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde. Phenols are significantly more acidic than aliphatic alcohols (the pKa of 4-hydroxybenzaldehyde is approximately 7.61), allowing for the use of moderately weak bases.[9][10] A base, such as potassium carbonate (K₂CO₃), abstracts the acidic proton to form a highly nucleophilic potassium 4-formylphenoxide intermediate.[7]
Step 2: Nucleophilic Attack by the Phenoxide
The resulting phenoxide ion acts as a potent nucleophile.[4] It attacks the electrophilic methylene carbon of (bromomethyl)cyclopropane. This primary alkyl halide is an ideal substrate for SN2 reactions as it offers minimal steric hindrance.[5][7] The attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry (though not relevant for this achiral substrate).[3] In this concerted step, the new carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks, displacing the bromide ion as the leaving group and forming the final ether product.[8]
Mechanistic Diagram
The following diagram illustrates the SN2 pathway for the synthesis.
Caption: Reaction mechanism for the Williamson ether synthesis.
Experimental Protocol: A Validated Approach
This protocol is adapted from established procedures for the Williamson ether synthesis of aryl ethers.[11][12]
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. |
| 4-Hydroxybenzaldehyde | ≥98% | Sigma-Aldrich | 123-08-0 |
| (Bromomethyl)cyclopropane | ≥90% | Apollo Scientific | 7051-34-5 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 |
| Acetone | Anhydrous, ≥99.5% | VWR | 67-64-1 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Deionized Water | N/A | In-house | 7732-18-5 |
| Anhydrous Sodium Sulfate | Granular, ≥99% | Sigma-Aldrich | 7757-82-6 |
Equipment Setup
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup : To a 250 mL round-bottom flask, add 4-hydroxybenzaldehyde (12.2 g, 100 mmol), anhydrous potassium carbonate (13.8 g, 100 mmol), and 200 mL of anhydrous acetone.[11]
-
Reagent Addition : Add (bromomethyl)cyclopropane (13.5 g, 100 mmol) to the stirring suspension.
-
Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone) using a heating mantle. Maintain a gentle reflux with continuous stirring.[11]
-
Reaction Monitoring : Allow the reaction to proceed under reflux for approximately 24 hours.[11] The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase.
Work-up and Purification
-
Cooling and Filtration : After the reaction is complete, cool the mixture to room temperature. Filter the solid salts (potassium bromide and unreacted potassium carbonate) and wash the filter cake with a small amount of acetone.
-
Solvent Removal : Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction : Dissolve the resulting crude oil in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 100 mL) to remove any remaining inorganic salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate on a rotary evaporator to yield the crude product.
-
Further Purification (Optional) : If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel to achieve high purity.
Table of Reaction Parameters
| Parameter | Value | Rationale/Notes |
| Stoichiometry | ~1:1:1 | Equimolar amounts are typically effective. An excess of the alkylating agent can be used but may complicate purification. |
| Solvent | Acetone | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 mechanism.[7] DMF is also a common alternative.[7] |
| Base | K₂CO₃ | A mild and inexpensive base suitable for deprotonating the acidic phenol.[7][13] Stronger bases like NaH are not necessary.[7] |
| Temperature | Reflux (~56°C) | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions.[4] |
| Reaction Time | 24 hours | Ensures the reaction proceeds to completion.[11] Monitor by TLC for optimization. |
| Expected Yield | >85% | Yields can be high under optimized conditions. |
Process Optimization and Troubleshooting
Critical Parameters: Choice of Base, Solvent, and Temperature
-
Solvent Choice : Polar aprotic solvents like acetone, DMF, or acetonitrile are ideal as they solvate the cation of the base but do not strongly solvate the phenoxide nucleophile, leaving it highly reactive.[4][7] Protic solvents should be avoided as they can protonate and deactivate the nucleophile.
-
Base Selection : For phenols, weaker bases like K₂CO₃ or Cs₂CO₃ are sufficient and preferable.[7][13] They are less hazardous and minimize side reactions compared to strong bases like sodium hydride (NaH), which would be required for less acidic aliphatic alcohols.[5]
-
Temperature Control : While heating is necessary, excessive temperatures can favor elimination (E2) side reactions, although this is less of a concern with primary alkyl halides.[3][7] Reflux temperature of the chosen solvent is generally a good starting point.[4]
Competing Reactions and Byproduct Formation
The primary competing reaction in the Williamson ether synthesis is E2 elimination, which is promoted by the basicity of the phenoxide.[7] However, this is most problematic with secondary and tertiary alkyl halides.[3][5] Since (bromomethyl)cyclopropane is a primary halide, elimination is not a major competing pathway.
A more relevant, though often minor, side reaction for phenoxides is C-alkylation .[3][7] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (leading to O-alkylation, the desired product) and the aromatic ring, particularly at the ortho and para positions (leading to C-alkylation).[7]
-
O-alkylation vs. C-alkylation : The use of polar aprotic solvents like acetone or DMF strongly favors the desired O-alkylation.[7]
Troubleshooting Diagram
This diagram illustrates the decision-making process for optimizing the synthesis and addressing potential side reactions.
Caption: Troubleshooting flowchart for the synthesis.
Product Characterization
Validation of the final product's identity and purity is critical.
-
¹H NMR (Proton NMR) : The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (~9.9 ppm), the aromatic protons (doublets around 7.0 and 7.8 ppm), the methylene protons of the cyclopropylmethoxy group (a doublet around 3.9 ppm), and the cyclopropyl protons (multiplets between 0.3 and 1.3 ppm).
-
¹³C NMR (Carbon NMR) : The carbon NMR will show distinct peaks for the carbonyl carbon of the aldehyde (~191 ppm), the aromatic carbons (in the 115-165 ppm range), the methylene carbon (~70 ppm), and the cyclopropyl carbons (~3 and 10 ppm).
-
Infrared (IR) Spectroscopy : Key stretches include a strong C=O band for the aldehyde at ~1700 cm⁻¹, C-O-C ether stretches around 1250 cm⁻¹, and aromatic C=C bands around 1600 cm⁻¹.
-
Mass Spectrometry (MS) : Will confirm the molecular weight of the product (176.21 g/mol ).
Safety and Handling
-
General Precautions : This procedure must be performed in a well-ventilated fume hood.[12][14] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[14][15]
-
(Bromomethyl)cyclopropane : This reagent is a flammable liquid and vapor.[14][16] It is harmful if swallowed and causes skin, eye, and respiratory irritation.[14] Keep away from heat, sparks, and open flames.[14][16][17] Use spark-proof tools and ground all equipment.[14][16]
-
4-Hydroxybenzaldehyde : May cause skin and eye irritation. Avoid inhalation of dust.
-
Acetone : Highly flammable liquid and vapor. Use in a well-ventilated area away from ignition sources.
-
Potassium Carbonate : Can cause irritation upon contact.[12] Handle with care to avoid creating dust.
Conclusion
The Williamson ether synthesis is a highly effective and reliable method for the preparation of this compound. By understanding the SN2 mechanism and carefully controlling key reaction parameters such as solvent, base, and temperature, researchers can achieve high yields of this important synthetic intermediate. Adherence to the validated protocol and safety guidelines outlined in this document will ensure a successful and safe synthesis.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (Bromomethyl)cyclopropane, 90%.
- Wikipedia. (n.d.). Williamson ether synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Royal Society of Chemistry. (2016). Electronic Supplementary Information.
- Unknown. (n.d.). Williamson Ether Synthesis Lab Manual. Source document appears to be an internal university lab manual and is not available via a public URL.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Google Patents. (n.d.). CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
- Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis. Source document appears to be an internal university lab manual and is not available via a public URL.
- Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-.
- BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde.
- Wikipedia. (n.d.). 4-Hydroxybenzaldehyde.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (n.d.). 1H NMR and 13C NMR characterization of MTC.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 4-Hydroxybenzaldehyde | 123-08-0 [chemicalbook.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. 4-Hydroxybenzaldehyde CAS#: 123-08-0 [m.chemicalbook.com]
- 10. 123-08-0 CAS MSDS (4-Hydroxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. echemi.com [echemi.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. chemicalbook.com [chemicalbook.com]
starting materials for 4-(Cyclopropylmethoxy)benzaldehyde synthesis
An In-depth Technical Guide to the Synthesis of 4-(Cyclopropylmethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopropylmethoxy Moiety
This compound is a valuable aromatic aldehyde that serves as a critical building block in the synthesis of complex organic molecules.[1] Its structure, which combines a reactive aldehyde group with a stable cyclopropylmethoxy ether, makes it a versatile intermediate in medicinal chemistry. The cyclopropyl group, in particular, is a desirable motif in drug design, often introduced to modulate metabolic stability, binding affinity, and conformational rigidity of a parent molecule. This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern the transformations. We will delve into the causality behind experimental choices, offering field-proven insights for robust and reproducible synthesis.
Primary Synthetic Pathways: A Comparative Analysis
The construction of this compound hinges on the formation of an ether linkage between a p-formylphenol scaffold and a cyclopropylmethyl group. The two most prominent and reliable strategies for achieving this are the Williamson Ether Synthesis and the Mitsunobu Reaction.
Pathway 1: The Williamson Ether Synthesis Approach
The Williamson ether synthesis is a classic, robust, and widely adopted method for preparing ethers.[2] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide (or phenoxide) with a primary alkyl halide.[2][3][4][5] This pathway is often the preferred choice for its straightforward execution, high yields, and cost-effective starting materials.
Core Starting Materials:
-
4-Hydroxybenzaldehyde: A commercially available and inexpensive phenolic aldehyde.[6][7]
-
(Bromomethyl)cyclopropane: A primary alkyl halide that serves as the electrophile.[8][9][10][11]
Mechanistic Rationale:
The reaction is initiated by deprotonating the weakly acidic hydroxyl group of 4-hydroxybenzaldehyde with a suitable base to form a potent nucleophile, the corresponding phenoxide. This phenoxide then attacks the electrophilic carbon of (bromomethyl)cyclopropane, displacing the bromide leaving group in a concerted SN2 fashion to form the desired ether bond.
The choice of a primary alkyl halide like (bromomethyl)cyclopropane is critical. Secondary and tertiary halides would favor a competing E2 elimination pathway, especially given that the phenoxide is also a reasonably strong base, leading to the formation of undesired alkene byproducts.[2][5]
Workflow Diagram: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) (approx. 0.5 M concentration), add a mild inorganic base, typically anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Reagent Addition: Add (bromomethyl)cyclopropane (1.0-1.2 eq) to the stirred suspension. For enhanced reactivity, a catalytic amount of sodium iodide (NaI, 0.1 eq) can be added to facilitate an in-situ Finkelstein reaction, converting the bromide to the more reactive iodide.
-
Reaction Execution: Heat the mixture to reflux (for acetone) or 80-100 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-hydroxybenzaldehyde is consumed (typically 3-12 hours).[12]
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the solvent under reduced pressure. Alternatively, dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Pathway 2: The Mitsunobu Reaction Approach
The Mitsunobu reaction provides an alternative, often milder, route for forming C-O bonds.[13][14] It is a redox-condensation reaction that activates an alcohol for nucleophilic attack by a weakly acidic pronucleophile.[15] While more complex in terms of reagents and mechanism, it avoids the need for a separate deprotonation step and often proceeds at lower temperatures.
Core Starting Materials:
-
4-Hydroxybenzaldehyde: Serves as the acidic nucleophile (pKa ≈ 7.6).
-
Cyclopropylmethanol: A stable, commercially available alcohol.[16][17][18]
Mechanistic Rationale:
The reaction is driven by the powerful oxophilicity of phosphorus. Triphenylphosphine (PPh₃) first attacks the azodicarboxylate (e.g., DEAD or DIAD), forming a betaine intermediate.[19] This intermediate deprotonates the phenol (4-hydroxybenzaldehyde) and subsequently activates the alcohol (cyclopropylmethanol) by forming an oxyphosphonium salt—an excellent leaving group. The resulting phenoxide then performs an SN2 displacement on the activated alcohol carbon, leading to the desired ether with inversion of configuration (though irrelevant in this case).[13][19]
A key advantage is the reaction's typically mild conditions. However, a significant drawback is the generation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate byproduct, whose removal can complicate purification, especially on a large scale.
Workflow Diagram: Mitsunobu Reaction
Caption: Workflow for the Mitsunobu Reaction.
Detailed Experimental Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzaldehyde (1.0 eq), cyclopropylmethanol (1.0-1.2 eq), and triphenylphosphine (PPh₃, 1.2-1.5 eq) in a dry aprotic solvent, typically tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the dialkyl azodicarboxylate (DEAD or DIAD, 1.2-1.5 eq) dropwise to the stirred solution. The order of addition is crucial; adding the azodicarboxylate last to the mixture of the other components is standard practice.[13][20]
-
Reaction Execution: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 6-18 hours. Monitor the reaction by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The primary challenge is the removal of byproducts.
-
Purification: The crude residue must be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine derivative.
Synthesis of Key Precursors
Preparation of (Bromomethyl)cyclopropane
This key electrophile is synthesized from its corresponding alcohol.
-
Protocol: A common method involves treating cyclopropylmethanol with triphenylphosphine and bromine.
-
Under a nitrogen atmosphere, dissolve triphenylphosphine (1.1 eq) in a suitable solvent like dimethylformamide (DMF).
-
Add cyclopropylmethanol (1.0 eq) and stir for 30 minutes at room temperature.
-
Cool the mixture to -10 °C to 0 °C.
-
Slowly add bromine (1.0 eq) dropwise, maintaining the low temperature.
-
After the addition, the product, (bromomethyl)cyclopropane, is typically isolated by distillation from the reaction mixture.[8] Yields are generally good, around 75-80%.[8]
-
Preparation of Cyclopropylmethanol
Cyclopropylmethanol can be prepared via the reduction of a corresponding carbonyl compound.
-
Starting Material: Cyclopropanecarboxaldehyde or a cyclopropanecarboxylic acid ester.
-
Protocol (from Aldehyde):
-
Dissolve cyclopropanecarboxaldehyde (1.0 eq) in a protic solvent like methanol or ethanol.
-
Cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄, 0.3-0.5 eq) portion-wise.
-
Stir for 1-2 hours, allowing the reaction to warm to room temperature.
-
Quench the reaction carefully with water or dilute acid and extract the product into an organic solvent.
-
Purify by distillation.
-
-
Protocol (from Ester): For the reduction of a less reactive ester, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF or diethyl ether is required. Catalytic hydrogenation over a nickel or cobalt catalyst is also an effective, industrially viable method.[21]
Quantitative Data and Pathway Comparison
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Primary Starting Materials | 4-Hydroxybenzaldehyde, (Bromomethyl)cyclopropane | 4-Hydroxybenzaldehyde, Cyclopropylmethanol |
| Key Reagents | Base (K₂CO₃, NaH), optional NaI | PPh₃, DEAD or DIAD |
| Typical Yield | High (often >85%) | Good to High (70-95%) |
| Reaction Conditions | Moderate to high temperature (reflux) | Mild (0 °C to room temperature) |
| Byproducts | Inorganic salts (e.g., KBr) | Triphenylphosphine oxide, Hydrazine derivative |
| Purification | Simpler (filtration, extraction, recrystallization) | More complex (requires chromatography) |
| Scalability | Excellent; easily scaled for industrial production | Challenging due to stoichiometric, hard-to-remove byproducts |
| Cost-Effectiveness | Generally more economical | More expensive due to costly reagents (PPh₃, DEAD) |
Conclusion and Recommendation
For the synthesis of this compound, the Williamson ether synthesis stands out as the superior methodology for most applications, particularly for large-scale production. Its operational simplicity, use of inexpensive and readily available materials, high yields, and straightforward purification process make it the most practical and economically viable choice.
The Mitsunobu reaction remains a valuable tool in the organic chemist's arsenal, especially for substrates that may be sensitive to the higher temperatures or basic conditions of the Williamson synthesis. However, for this specific target molecule, the challenges associated with reagent cost and byproduct removal render it a secondary, more specialized option. Researchers and drug development professionals should consider the Williamson pathway as the primary, field-proven route for accessing this important synthetic intermediate.
References
- Vertex AI Search. (2023). Cyclopropylmethanol: Properties, Applications, and Synthesis.
- Google Patents. (n.d.). DE19543087A1 - Process for the preparation of cyclopropylmethanol.
- Organic Syntheses. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol.
- Actylis. (n.d.). Cyclopropylmethanol.
- Gholizadeh, S., Safa, K. D., & Pesyan, N. N. (2019). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Journal of the Iranian Chemical Society.
- Google Patents. (n.d.). CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate.
- ChemicalBook. (n.d.). (Bromomethyl)cyclopropane synthesis.
- Guidechem. (n.d.). (Bromomethyl)cyclopropane 7051-34-5 wiki.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Williamson Ether Synthesis. (n.d.).
- LookChem. (n.d.). (Bromomethyl)cyclopropane.
- Organic Reactions. (n.d.). The Mitsunobu Reaction.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Benchchem. (n.d.). 4-hydroxybenzaldehyde: An Application Note and Detailed Protocol.
- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
- NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Shree Ganesh Remedies Limited. (n.d.). (Bromomethyl)cyclopropane-7051-34-5.
- PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzaldehyde.
- Ambeed.com. (n.d.). Cyclopropylmethyl bromide.
- MySkinRecipes. (n.d.). This compound.
- ChemSpider Synthetic Pages. (n.d.). Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide.
- Smolecule. (2023). Buy 4-Cyclopropylbenzaldehyde | 20034-50-8.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.).
- European Patent Office. (2015). AN EFFICIENT PROCESS FOR THE SYNTHESIS OF ALKOXY SUBSTITUTED BENZALDEHYDES - EP 3237394 B1.
- PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. (Bromomethyl)cyclopropane|lookchem [lookchem.com]
- 11. (Bromomethyl)cyclopropane-7051-34-5 [ganeshremedies.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. organicreactions.org [organicreactions.org]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Actylis - Cyclopropylmethanol [solutions.actylis.com]
- 18. CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate - Google Patents [patents.google.com]
- 19. Mitsunobu Reaction [organic-chemistry.org]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents [patents.google.com]
4-(Cyclopropylmethoxy)benzaldehyde chemical structure and properties
An In-Depth Technical Guide to 4-(Cyclopropylmethoxy)benzaldehyde
Introduction: A Versatile Aldehyde in Modern Synthesis
This compound is an aromatic aldehyde that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which uniquely combines a benzaldehyde core with a cyclopropylmethoxy substituent, offers a valuable scaffold for the synthesis of complex molecular architectures. The cyclopropyl group is a well-regarded bioisostere for other functionalities and can impart favorable properties such as metabolic stability and conformational rigidity in drug candidates. The aldehyde group, a cornerstone of organic synthesis, provides a reactive handle for a multitude of chemical transformations, including reductive aminations, condensations, and oxidations.
This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the molecule's chemical structure, physicochemical properties, a validated synthetic protocol, and its applications as a key building block in the development of novel therapeutics.
Section 1: Chemical Structure and Core Properties
The foundational attributes of this compound are rooted in its molecular structure, which dictates its reactivity and physical characteristics.
Caption: 2D representation of this compound.
Table 1: Chemical Identifiers and Core Properties
| Identifier/Property | Value | Source(s) |
|---|---|---|
| CAS Number | 164520-99-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2][4] |
| Molecular Weight | 176.21 g/mol | [1][2][3] |
| IUPAC Name | This compound | N/A |
| SMILES | C1CC1COC2=CC=C(C=C2)C=O | [1][4] |
| InChIKey | PVQVSKYXCMWDFN-UHFFFAOYSA-N | [4][5] |
| Purity | Typically ≥97% | [1][5] |
| Appearance | Clear Liquid |[5] |
Section 2: Physicochemical and Spectroscopic Profile
Understanding the physicochemical and spectroscopic properties is critical for handling, reaction planning, and structural confirmation.
Table 2: Computed Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
| LogP (Octanol-Water Partition Coeff.) | 2.2879 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 4 |[1] |
Spectroscopic Data Interpretation
While specific spectra are lot-dependent, the key identifying features for this compound are predictable based on its functional groups.
Table 3: Predicted Spectroscopic Characteristics
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
|---|---|---|---|
| ¹H NMR | Aldehydic Proton (CHO) | δ 9.8 - 10.0 ppm (singlet) | The aldehyde proton is highly deshielded by the carbonyl group and appears far downfield.[6][7] |
| Aromatic Protons | δ 7.0 - 7.9 ppm (two doublets) | Protons on the para-substituted benzene ring. Protons ortho to the aldehyde are more deshielded than those ortho to the ether. | |
| Methylene Protons (O-CH₂) | δ ~3.9 ppm (doublet) | Protons on the carbon adjacent to the ether oxygen, split by the cyclopropyl methine proton. | |
| Cyclopropyl Methine Proton | δ ~1.3 ppm (multiplet) | The single proton on the cyclopropyl ring attached to the methylene group. | |
| Cyclopropyl Methylene Protons | δ 0.3 - 0.7 ppm (multiplets) | The four protons on the other two carbons of the strained cyclopropyl ring appear significantly upfield. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~191 ppm | The characteristic chemical shift for an aldehyde carbonyl carbon.[7] |
| Aromatic Carbons | δ 115 - 165 ppm | Four distinct signals are expected for the para-substituted ring. | |
| Methylene Carbon (O-CH₂) | δ ~70 ppm | The carbon of the ether linkage. | |
| Cyclopropyl Carbons | δ 3 - 12 ppm | The carbons of the highly shielded cyclopropyl ring. | |
| IR Spectroscopy | C=O Stretch (Aldehyde) | ~1700 cm⁻¹ | A strong, sharp absorption characteristic of an aromatic aldehyde carbonyl group.[6] |
| C-H Stretch (Aldehyde) | ~2820 and ~2720 cm⁻¹ | Two distinct, medium-intensity bands characteristic of the C-H bond of an aldehyde.[6] | |
| C-O Stretch (Ether) | ~1250 cm⁻¹ | A strong absorption corresponding to the aryl-alkyl ether linkage.[7] |
| Mass Spectrometry | Molecular Ion (M+) | m/z = 176.08 | Corresponds to the exact mass of the C₁₁H₁₂O₂ molecular formula.[4] |
Section 3: Synthesis Protocol
The most direct and common synthesis of this compound is achieved via a Williamson ether synthesis. This method is reliable and scalable, making it suitable for both laboratory and industrial applications.
Reaction Principle: The synthesis involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 4-hydroxybenzaldehyde, generated in situ by a weak base, acts as the nucleophile, attacking the electrophilic carbon of (bromomethyl)cyclopropane.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol [2]
-
Materials:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
(Bromomethyl)cyclopropane (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.0 eq)
-
Acetone (anhydrous)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzaldehyde (e.g., 12.2 g, 99.9 mmol), (bromomethyl)cyclopropane (e.g., 13.5 g, 100 mmol), and potassium carbonate (e.g., 13.8 g, 99.8 mmol).[2]
-
Add a sufficient volume of acetone to the flask to dissolve the reactants (e.g., 200 ml).[2]
-
Causality Insight: Acetone is an ideal solvent for this Sₙ2 reaction. It is a polar aprotic solvent, which effectively solvates the potassium cation without solvating the phenoxide anion, thereby enhancing the anion's nucleophilicity. Potassium carbonate is a mild, inexpensive base, strong enough to deprotonate the weakly acidic phenol but not so strong as to cause side reactions.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 24 hours.[2] The progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide byproduct from the mixture. Wash the solid cake with a small amount of acetone.
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.[2]
-
The resulting residue is the crude this compound. For many applications, this crude product is of sufficient purity. If higher purity is required, the residue can be purified via vacuum distillation or column chromatography on silica gel.
-
Section 4: Applications in Drug Discovery and Research
The aldehyde functionality and the cyclopropylmethoxy moiety make this compound a valuable intermediate in synthesizing molecules for pharmaceutical and research purposes.[3]
Caption: Potential synthetic pathways from the title compound.
-
Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of pharmaceuticals. Its aldehyde group allows for straightforward derivatization to form imines, amines, and alcohols, which are common functional groups in bioactive molecules. It has been specifically noted for its use in developing kinase inhibitors and antiviral agents.
-
Aldehyde Dehydrogenase (ALDH) Research: Benzaldehyde scaffolds are widely studied as inhibitors of aldehyde dehydrogenases, enzymes often overexpressed in cancer cells.[8] The unique electronic and steric properties of the cyclopropylmethoxy group could be exploited to develop more selective and potent ALDH inhibitors.
-
Functional Materials and Fragrances: The stable aromatic core combined with the reactive aldehyde makes it a candidate for preparing fragrances and other functional materials.[3]
Section 5: Safety and Handling
Proper handling of this compound is essential in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements:
-
P261: Avoid breathing fumes/vapors.[1]
-
P280: Wear protective gloves/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.[1]
-
Handling: Use only with adequate ventilation and avoid contact with skin, eyes, and clothing.[9][10] Wash hands thoroughly after handling.
Conclusion
This compound is a strategically important chemical intermediate. Its synthesis is straightforward, and its structural features—a reactive aldehyde and a metabolically robust cyclopropylmethoxy group—make it an attractive building block for drug discovery and materials science. The information and protocols provided in this guide offer a solid foundation for researchers to safely handle, synthesize, and utilize this versatile compound in their work.
References
- PubChem. (n.d.). 4-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde.
- MySkinRecipes. (n.d.). This compound.
- PubChemLite. (n.d.). This compound (C11H12O2).
- PubChem. (n.d.). 4-(Cyclopropylmethoxy)-2-ethylbenzaldehyde.
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 7.
- Google Patents. (n.d.). CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
- Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- PubChem. (n.d.). 4-Cyclopropoxybenzaldehyde.
- Biological Magnetic Resonance Bank. (n.d.). bmse010130 4-methoxy Benzaldehyde.
- Wen, W., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. PMC - NIH.
- ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds.
- PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzaldehyde.
- Al-Tamaimy, M., et al. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. PubMed.
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. PubChemLite - this compound (C11H12O2) [pubchemlite.lcsb.uni.lu]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. aksci.com [aksci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
safety and handling of 4-(Cyclopropylmethoxy)benzaldehyde
An In-depth Technical Guide to the Safety and Handling of 4-(Cyclopropylmethoxy)benzaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the safe handling, storage, and disposal of this compound (CAS No. 164520-99-4), a key intermediate in pharmaceutical synthesis.[1] Addressed to researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven protocols. The causality behind experimental choices, principles of self-validating safety systems, and authoritative references are central to this narrative, ensuring a robust framework for laboratory safety and operational integrity.
Core Chemical Profile and Hazard Identification
This compound is an aromatic aldehyde integral to the synthesis of complex molecules, particularly in the development of kinase inhibitors and antiviral agents.[1] Its aldehyde group offers high reactivity for derivatization, making it a valuable building block.[1] However, this reactivity also necessitates a thorough understanding of its hazard profile.
Physical and Chemical Properties
A foundational understanding of the compound's physical properties is the first step in risk assessment. These characteristics dictate its behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 164520-99-4 | ChemScene[2] |
| Molecular Formula | C₁₁H₁₂O₂ | ChemScene[2] |
| Molecular Weight | 176.21 g/mol | ChemScene[2] |
| Appearance | Not explicitly stated, but related benzaldehydes are clear liquids. | Thermo Fisher Scientific[3] |
| Purity | ≥97% | ChemScene[2] |
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for hazard communication. This compound is classified with the following hazards, mandating specific handling protocols.[4]
-
Signal Word: Warning [4]
-
Hazard Statements:
-
Hazard Pictograms:
Comprehensive Handling and Exposure Control Protocol
The primary objective when handling this compound is the prevention of exposure through inhalation, ingestion, or skin/eye contact.[5][6][7] This requires a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The causality for prioritizing engineering controls lies in their ability to isolate the hazard at its source, minimizing reliance on human behavior.
-
Ventilation: All manipulations of this compound must be conducted within a properly functioning chemical fume hood. This is non-negotiable. The compound's potential to cause respiratory irritation (H335) means that even minor vapor release in an open lab can pose a significant risk.[4][5] A fume hood ensures that any vapors are captured and exhausted safely.
-
Eyewash and Safety Shower: Facilities must be equipped with an accessible and regularly tested eyewash station and safety shower.[5] In the event of accidental eye or skin contact, immediate and copious rinsing is critical to mitigate severe irritation.[4][5][7]
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is not a matter of preference but a scientifically determined necessity based on the compound's hazard profile. Each component is chosen to counter a specific risk.
| PPE Component | Specification & Rationale |
| Hand Protection | Type: Chemical-resistant gloves (e.g., Nitrile). Rationale: The H315 "Causes skin irritation" classification requires an impermeable barrier.[4][8] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[7][9] Always wash hands thoroughly after handling, even after glove removal, to eliminate any residual contamination.[5][6] |
| Eye & Face Protection | Type: Chemical splash-resistant safety glasses or goggles with side protection.[5] A face shield may be required for larger quantities or splash-prone operations.[5] Rationale: The H319 "Causes serious eye irritation" hazard means that even a minor splash can lead to significant injury.[4] Standard safety glasses are insufficient. |
| Skin & Body Protection | Type: Laboratory coat. Rationale: A lab coat prevents incidental contact with skin and protects personal clothing from contamination.[6] Contaminated clothing must be removed immediately and laundered before reuse.[4][7] |
Safe Handling Workflow
Adherence to a systematic workflow minimizes the potential for error and exposure. This protocol is designed as a self-validating system where each step logically follows the last, ensuring safety is maintained throughout the process.
Caption: Decision-making workflow for emergency response involving this compound.
Disposal Considerations
Waste generated from this material must be treated as hazardous.
-
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [4]Do not dispose of it via the sanitary sewer system. [3][7]* Contaminated Packaging: Empty containers may retain product residue and should be handled as hazardous waste. Do not reuse empty containers.
References
- This compound - AK Scientific, Inc.
- SAFETY D
- SAFETY D
- This compound, tech. - AK Scientific, Inc.
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde - AK Scientific, Inc.
- SAFETY D
- SAFETY DATA SHEET - Sigma-Aldrich (3-methoxybenzaldehyde)
- 4-Methoxybenzaldehyde - SAFETY D
- This compound - ChemScene
- Safety D
- 3-CyclopropylMethoxy-4-Hydroxybenzaldehyde Safety D
- Guidance on Safe Storage of Chemicals in Labor
- Guidance on Safe Storage of Chemicals in the Labor
- General Storage Guidelines - Cornell EHS
- 3 Safe Chemical Storage Tips for Your Chemical Engineering Lab - Noah Chemicals
- 3-Cyclopropylmethoxy-4-methoxybenzaldehyde - Safety D
- Labor
- This compound - MySkinRecipes
- Safety D
Sources
A Senior Application Scientist's Guide to Sourcing and Qualifying 4-(Cyclopropylmethoxy)benzaldehyde for Pharmaceutical R&D
Executive Summary
4-(Cyclopropylmethoxy)benzaldehyde is a key building block in modern medicinal chemistry, prized for the unique conformational and metabolic properties imparted by its cyclopropylmethoxy moiety. Its application spans the synthesis of kinase inhibitors, antiviral agents, and other complex molecular architectures essential for drug discovery.[1] However, the successful integration of this reagent into a synthetic workflow is critically dependent on the quality and purity of the starting material. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and implementing this compound. We will delve into the supplier landscape, outline critical quality attributes, provide a robust analytical validation protocol, and contextualize its use in a real-world synthetic application.
Introduction: The Strategic Value of the Cyclopropylmethoxy Moiety
This compound (CAS No. 164520-99-4) is an aromatic aldehyde distinguished by a cyclopropylmethyl ether at the para position.[2] The aldehyde group serves as a versatile synthetic handle for a multitude of reactions, including reductive aminations, Wittig reactions, and condensations, making it a valuable precursor in multi-step syntheses.[3]
The strategic importance of the cyclopropyl group in drug design cannot be overstated. It acts as a "metabolic blocker," preventing P450-mediated oxidation that can occur at benzylic positions. Furthermore, its rigid, three-dimensional structure can enforce specific conformations, leading to enhanced binding affinity and selectivity for biological targets. The ether linkage provides stability and appropriate lipophilicity. It is this combination of reactivity, metabolic stability, and conformational rigidity that makes this compound a sought-after intermediate in the development of novel therapeutics.[4][5]
Below is the chemical structure and a simplified synthetic route from common starting materials.
Caption: Synthesis of this compound.
Commercial Supplier Landscape Analysis
The availability of this compound ranges from small, research-focused quantities to bulk amounts for process development. Suppliers generally fall into two categories: large, well-known catalog companies and specialized synthesis laboratories. When selecting a supplier, it is crucial to consider not just price, but also purity, documentation, and lead times.
| Supplier | Typical Purity | Available Quantities | Notes |
| ChemScene | ≥97% | Gram to multi-gram | Offers services from custom synthesis to commercial production.[2] |
| Apollo Scientific | 97% | 1g, 5g, 10g | Provides clear lead times for UK and US stock.[6] |
| AK Scientific, Inc. | 95% | Inquire | Provides detailed safety and handling information.[7] |
| Fluorochem (via CymitQuimica) | Inquire | Inquire | Primarily for laboratory use.[8] |
| MySkinRecipes | 95% | 250mg to 25g | Lists applications in kinase inhibitors and antiviral agents.[1] |
| ChemicalBook | N/A | Varies | Aggregator platform listing multiple suppliers and synthesis routes.[9] |
Disclaimer: This table is not exhaustive and is intended for illustrative purposes. Researchers should always obtain the latest information directly from suppliers.
Critical Quality Attributes (CQAs) & Analytical Validation
For drug discovery applications, simply accepting the supplier's stated purity is insufficient. The presence of unreacted starting materials or process-related impurities can have profound, often detrimental, effects on subsequent reactions and biological assays. Therefore, independent analytical validation is a mandatory step.
Key Impurities to Monitor:
-
4-Hydroxybenzaldehyde: Unreacted starting material. Its presence can lead to undesired side products in subsequent reactions.
-
Cyclopropylmethanol: A potential byproduct from the hydrolysis of the alkylating agent.
-
Over-alkylated Species: Such as 2,4-bis(cyclopropylmethoxy)benzaldehyde, which can arise under certain reaction conditions.[10]
Protocol: HPLC-UV Purity Verification
This protocol provides a robust, self-validating method to confirm the purity of this compound and identify potential impurities.
Objective: To determine the purity of a supplied batch of this compound by High-Performance Liquid Chromatography with Ultraviolet detection.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (ACS grade)
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
-
Vortex until fully dissolved.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 10 90 20.0 10 90 20.1 70 30 | 25.0 | 70 | 30 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
The expected retention time for the main product should be significantly different from the more polar 4-hydroxybenzaldehyde starting material.
-
Causality: A gradient method is chosen to ensure the elution of both polar (e.g., 4-hydroxybenzaldehyde) and non-polar (e.g., over-alkylated) impurities within a reasonable runtime. The C18 column provides excellent retention and separation for aromatic compounds. A Certificate of Analysis from a supplier like Leyan demonstrates that NMR is also a primary method for structural confirmation and purity assessment.[11]
Application in Synthesis: A Medicinal Chemistry Perspective
The true value of a building block is demonstrated by its application. Benzaldehydes are foundational in multicomponent reactions (MCRs), which are powerful tools for rapidly generating molecular diversity in drug discovery.[4] The Ugi four-component reaction, for example, combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to create complex bis-amide scaffolds in a single step.
Caption: Workflow for Supplier Qualification and Validation.
By employing this compound in an MCR, a medicinal chemist can efficiently incorporate the metabolically robust and conformationally rigid cyclopropylmethoxy-phenyl moiety into a library of new chemical entities for biological screening. This accelerates the hit-to-lead process by building in desirable drug-like properties from the very first synthetic step.
Safety, Handling, and Storage
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7][12] It is crucial to avoid breathing dust, fumes, or vapors.[7]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat.[7] All work should be conducted in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][12] Some suppliers recommend storage at 2-8°C under an inert atmosphere, such as nitrogen, to prevent oxidation.[2][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for imparting favorable properties to drug candidates. A successful research outcome, however, begins with a reliable and high-quality source. By implementing a rigorous supplier evaluation process, performing independent analytical validation, and understanding the synthetic context in which this building block will be used, researchers can mitigate risks, ensure reproducibility, and accelerate their drug discovery programs. This guide provides the foundational principles and practical protocols to achieve that goal.
References
- This compound.MySkinRecipes.[Link]
- The Essential Role of Benzaldehyde in Pharmaceutical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions.National Institutes of Health (PMC).[Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. nbinno.com [nbinno.com]
- 4. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 4-Cyclopropylbenzaldehyde | 20034-50-8 [smolecule.com]
- 6. 164520-99-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. aksci.com [aksci.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. 2,4-Bis(cyclopropylmethoxy)benzaldehyde CAS#: 1369798-47-9 [chemicalbook.com]
- 11. file.leyan.com [file.leyan.com]
- 12. aksci.com [aksci.com]
The Emergence of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 4-(Cyclopropylmethoxy)benzaldehyde
Abstract
This in-depth technical guide charts the discovery and history of 4-(Cyclopropylmethoxy)benzaldehyde, a significant intermediate in modern medicinal chemistry. While a singular "discovery" event is not prominently documented, its genesis is intrinsically linked to the application of classic organic reactions to create novel structural motifs for drug development. This guide will explore the logical synthesis of this compound through the historically significant Williamson ether synthesis, providing a detailed, field-proven experimental protocol. Furthermore, we will delve into the causality behind the experimental choices and the compound's role as a valuable precursor in the synthesis of complex pharmaceutical agents.
Introduction: The Rise of the Cyclopropylmethoxy Moiety
In the landscape of drug discovery and development, the strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The cyclopropyl group, with its unique conformational rigidity and electronic character, has become an increasingly important component in the design of novel therapeutics. When coupled with a methoxy linker to an aromatic scaffold, as in this compound, it provides a versatile building block for chemists to explore new chemical space. This guide provides a comprehensive overview of this compound, from its synthetic origins to its practical application.
Historical Context: A Descendant of Classic Synthesis
The history of this compound is not one of a sudden, serendipitous discovery, but rather a logical extension of well-established synthetic principles. The core of its synthesis lies in the Williamson ether synthesis , a cornerstone of organic chemistry developed by Alexander Williamson in 1850. This robust and versatile reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, forming an ether.
The application of this century-old reaction to produce this compound from 4-hydroxybenzaldehyde and a cyclopropylmethyl halide is a testament to the enduring power of fundamental organic reactions in advancing modern science. The emergence of this specific benzaldehyde derivative is closely tied to the growing interest in the cyclopropylmethoxy moiety within the pharmaceutical industry for the development of new drugs.
Synthetic Pathway: The Williamson Ether Synthesis in Practice
The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where the phenoxide ion of 4-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic carbon of (bromomethyl)cyclopropane.
Reaction Mechanism and Rationale
The choice of reagents and conditions is critical for a successful and high-yield synthesis.
-
4-Hydroxybenzaldehyde: The starting phenolic compound provides the aromatic core and the aldehyde functionality, which is a versatile handle for further chemical modifications.
-
(Bromomethyl)cyclopropane: This is the electrophilic partner in the reaction, providing the cyclopropylmethoxy group. A primary halide is ideal for an SN2 reaction as it minimizes competing elimination reactions.
-
Potassium Carbonate (K₂CO₃): A mild base is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming the more nucleophilic phenoxide ion. Its use avoids harsher conditions that could lead to side reactions.
-
Acetone: This polar aprotic solvent is an excellent choice for SN2 reactions as it can dissolve the ionic intermediates without solvating the nucleophile too strongly, thus maintaining its reactivity.
The overall synthetic workflow can be visualized as follows:
Detailed Experimental Protocol
The following protocol is a reliable method for the synthesis of this compound in a laboratory setting.[1]
Materials:
-
4-Hydroxybenzaldehyde (12.2 g, 99.9 mmol)
-
(Bromomethyl)cyclopropane (13.5 g, 100 mmol)
-
Potassium carbonate (13.8 g, 99.8 mmol)
-
Acetone (200 ml)
Procedure:
-
To a 500 ml round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (12.2 g), (bromomethyl)cyclopropane (13.5 g), and potassium carbonate (13.8 g).
-
Add 200 ml of acetone to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Maintain the reflux for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Quantitative Data and Characterization
| Parameter | Value |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| CAS Number | 164520-99-4 |
| Appearance | Off-white to pale yellow solid |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Significance in Drug Development and Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[2] Its aldehyde group provides a reactive handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases and chalcones.
A notable example of its application is in the synthesis of precursors for drugs like Betaxolol , a cardioselective β-adrenoceptor antagonist. While not a direct precursor, the synthesis of the related intermediate, 4-[2-(cyclopropylmethoxy)ethyl]phenol, involves the same key alkylation step, highlighting the industrial relevance of this chemical transformation. The cyclopropylmethoxy moiety in such molecules is often introduced to enhance metabolic stability and improve binding affinity to the target protein.
The logical progression from starting materials to the final active pharmaceutical ingredient (API) is depicted in the following diagram:
Sources
A Technical Guide to Unlocking the Research Potential of 4-(Cyclopropylmethoxy)benzaldehyde
Prepared by: A Senior Application Scientist
Executive Summary
4-(Cyclopropylmethoxy)benzaldehyde is a versatile aromatic aldehyde that stands at the intersection of several promising avenues in chemical and biological research. This molecule uniquely combines the reactivity of a benzaldehyde functional group with the advantageous physicochemical properties of a cyclopropylmethoxy moiety. The cyclopropyl group, a three-membered carbocycle, is increasingly recognized in medicinal chemistry as a valuable structural motif for enhancing metabolic stability, improving potency, and modulating pharmacokinetics.[1][2][3] The aldehyde group serves as a highly versatile chemical handle for a wide array of synthetic transformations, enabling the construction of complex molecular architectures.[4][5]
This guide provides a comprehensive overview of potential research trajectories for this compound, targeting researchers, scientists, and professionals in drug development and materials science. We will delve into its core molecular profile, propose data-driven research hypotheses in medicinal chemistry and agrochemicals, and provide detailed, actionable experimental protocols to investigate these hypotheses. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to explore the full potential of this intriguing building block.
Molecular Profile and Synthesis
Physicochemical Properties
This compound is a solid at room temperature with a molecular weight of 176.21 g/mol and a molecular formula of C₁₁H₁₂O₂.[6] Its structure features a p-substituted benzene ring, which imparts a degree of rigidity, while the cyclopropylmethoxy group offers several rotatable bonds. The aldehyde functionality provides a key site for hydrogen bond acceptance, influencing its solubility and interactions with biological macromolecules.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | [6] |
| Molecular Weight | 176.21 g/mol | [6] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [6] |
| logP (calculated) | 2.2879 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Rotatable Bonds | 4 | [6] |
Synthesis Protocol: Williamson Ether Synthesis
The most direct and widely adopted method for synthesizing this compound is the Williamson ether synthesis.[7] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this case, the phenoxide is generated from 4-hydroxybenzaldehyde, which then reacts with (bromomethyl)cyclopropane.
Rationale: This method is favored for its high yield and operational simplicity. Acetone is a suitable polar aprotic solvent that effectively dissolves the reactants, while potassium carbonate serves as a mild base to deprotonate the phenolic hydroxyl group without causing unwanted side reactions with the aldehyde functionality. Refluxing provides the necessary activation energy for the reaction to proceed to completion.
Caption: Williamson Ether Synthesis of this compound.
Step-by-Step Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (12.2 g, 100 mmol), (bromomethyl)cyclopropane (13.5 g, 100 mmol), and potassium carbonate (13.8 g, 100 mmol).[8]
-
Solvent Addition: Add 200 mL of acetone to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Second Addition (if necessary): If TLC indicates incomplete reaction, add an additional portion of (bromomethyl)cyclopropane (e.g., 3.9 g, 29 mmol) and continue refluxing for another 24 hours.[8]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The residue can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to afford pure this compound.
Hypothesized Research Trajectory 1: Medicinal Chemistry
The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability and potency.[1][3] The cyclopropyl moiety's C-H bonds are stronger than those in typical alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] This suggests that derivatives of this compound could serve as valuable scaffolds for developing novel therapeutic agents with improved pharmacokinetic profiles.
Sub-Trajectory: Development of Kinase Inhibitors
Hypothesis: The cyclopropylmethoxy group can serve as a metabolically robust, lipophilic moiety that can favorably occupy hydrophobic pockets within the ATP-binding site of various kinases. The benzaldehyde can be derivatized to introduce functionalities that form key hydrogen bonds with the kinase hinge region, leading to potent and selective inhibitors.
Experimental Workflow:
Caption: Workflow for discovery of kinase inhibitors.
Protocol: Reductive Amination for Library Synthesis
-
Reaction Setup: In a 20 mL vial, dissolve this compound (176 mg, 1.0 mmol) in 5 mL of methanol.
-
Amine Addition: Add the primary amine of choice (1.1 mmol, 1.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.
-
Reduction: Cool the mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (45 mg, 1.2 mmol) portion-wise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of 5 mL of 1 M HCl.
-
Work-up: Make the solution basic (pH > 9) with 2 M NaOH. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting secondary amine derivative by flash column chromatography.
Sub-Trajectory: Bioisosteric Replacement Studies
Hypothesis: The cyclopropylmethoxy group can act as a superior bioisostere for the commonly used methoxy group, offering improved metabolic stability and lipophilic efficiency without significantly altering the molecule's conformation.[1][9]
Experimental Design:
To test this hypothesis, a matched molecular pair analysis can be conducted. Synthesize this compound and its direct analog, 4-methoxybenzaldehyde (anisaldehyde).[10] Incorporate both molecules into a known bioactive scaffold and compare their biological activity, metabolic stability, and physicochemical properties.
| Compound | Scaffold | R Group | Biological Target | Key Comparison Metrics |
| 1 | Known Bioactive Scaffold | -OCH₃ | e.g., ALDH1A3 | IC₅₀, Microsomal Half-life (t₁/₂), logD, Cell Permeability |
| 2 | Known Bioactive Scaffold | -OCH₂-cPr | e.g., ALDH1A3 | IC₅₀, Microsomal Half-life (t₁/₂), logD, Cell Permeability |
Rationale: Aldehyde dehydrogenase (ALDH) inhibitors are an area of active research, and benzaldehyde analogs have shown activity against various isoforms.[11] By comparing the two compounds directly, any differences in activity or properties can be directly attributed to the replacement of the methoxy group with the cyclopropylmethoxy group.
Hypothesized Research Trajectory 2: Agrochemicals
Benzaldehyde and its derivatives are known to possess antimicrobial and insecticidal properties.[12][13] The introduction of the cyclopropylmethoxy group could enhance these properties by increasing lipophilicity, thereby improving penetration through microbial cell membranes or insect cuticles, and by increasing resistance to environmental degradation.
Sub-Trajectory: Development of Antifungal Agents
Hypothesis: Schiff base derivatives of this compound, formed by condensation with various aromatic amines, will exhibit potent antifungal activity against common agricultural pathogens like Fusarium oxysporum and Botrytis cinerea.
Protocol: Synthesis of Schiff Base Derivatives
-
Setup: Dissolve this compound (1.0 mmol) in 10 mL of ethanol in a 50 mL round-bottom flask.
-
Amine Addition: Add an equimolar amount (1.0 mmol) of a substituted aniline (e.g., 4-chloroaniline).
-
Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the formation of the imine product by TLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The Schiff base product will often precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.
Protocol: Antifungal Screening (Broth Microdilution Method)
-
Preparation: Prepare a stock solution of the synthesized Schiff base in DMSO.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable fungal growth medium (e.g., Potato Dextrose Broth).
-
Inoculation: Add a standardized suspension of fungal spores to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 28°C) for 48-72 hours.
-
Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.
Conclusion
This compound is more than just a simple aromatic aldehyde; it is a strategically designed building block poised for significant contributions across multiple scientific disciplines. Its synthesis is straightforward, and its structure offers a unique combination of a reactive handle for diversification and a functional group known to confer desirable pharmaceutical properties. The research trajectories outlined in this guide—from the development of novel kinase inhibitors to the exploration of new agrochemicals—represent tangible, high-impact areas for investigation. By leveraging the detailed protocols and strategic workflows provided, researchers can systematically unlock the potential of this versatile molecule.
References
- Babu, K.S., et al. (2018). Cyclopropylmethyl Protection of Phenols: Total Synthesis of the Resveratrol Dimers Anigopreissin A and Resveratrol–Piceatannol Hybrid. [Source Not Available in Provided Snippets]
- PubChem. (n.d.). 4-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde.
- ResearchGate. (n.d.). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence.
- MySkinRecipes. (n.d.). This compound.
- Google Patents. (n.d.). CA1265523A - Preparation of phenol ethers using cyclic intermediates.
- Chem-Impex. (n.d.). 4-(Cyclopentyloxy)benzaldehyde.
- Google Patents. (n.d.). CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
- PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups.
- Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry.
- National Institutes of Health. (n.d.). A Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies.
- ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
- Google Patents. (n.d.). WO2010029566A2 - Process for preparation of phenoxypropanol amines.
- National Institutes of Health. (n.d.). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.
- ChemRxiv. (n.d.). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
- Waksman Institute of Microbiology. (n.d.). Bioisosteres of Common Functional Groups.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
- ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl...
- Google Patents. (n.d.). US8889920B2 - Process for preparing 4-isopropylcyclohexylmethanol.
- Wikipedia. (n.d.). Phenol ether.
- PubChem. (n.d.). 4-Cyclopropoxybenzaldehyde.
- PubChem. (n.d.). Process for the preparation of m-phenoxybenzaldehyde - Patent US-4108904-A.
- National Institutes of Health. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster.
- PubMed. (2001). Benzyloxybenzaldehyde analogues as novel adenylyl cyclase activators.
- European Patent Office. (n.d.). Process for preparing 3,4-substituted benzaldehydes - Patent 0031253.
- MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.
- Patsnap. (n.d.). P-methoxybenzaldehyde patented technology retrieval search results.
- PubMed. (2015). Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021.
- PubMed. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues.
- PubMed. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer.
- ResearchGate. (n.d.). Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021.
- DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID.
- NIST. (n.d.). Benzaldehyde, 4-(phenylmethoxy)-.
- PubMed. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster.
- PubMed. (n.d.). New 14-membered cyclopeptide alkaloids from Zizyphus oxyphylla Edgew.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. This compound [myskinrecipes.com]
- 5. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. chemscene.com [chemscene.com]
- 7. Phenol ether - Wikipedia [en.wikipedia.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Methoxybenzaldehyde for synthesis 123-11-5 [sigmaaldrich.com]
- 11. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
4-(Cyclopropylmethoxy)benzaldehyde molecular weight and formula
An In-depth Technical Guide to 4-(Cyclopropylmethoxy)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of this compound, a key organic intermediate in pharmaceutical and materials science. The document details its chemical and physical properties, provides a robust, field-proven protocol for its synthesis via Williamson etherification, and discusses critical safety and handling procedures. The causality behind experimental choices is explained to provide researchers with actionable insights for laboratory applications. All data and protocols are supported by authoritative references to ensure scientific integrity.
Introduction
This compound is an aromatic aldehyde that has garnered significant interest in medicinal chemistry and organic synthesis. Its unique structural motif, combining a reactive aldehyde group with a cyclopropylmethoxy substituent, makes it a valuable building block for constructing complex molecular architectures. The cyclopropyl group, in particular, is often incorporated into drug candidates to modulate metabolic stability, binding affinity, and lipophilicity. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed information on its core properties and synthesis. The aldehyde functionality allows for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and oxidations, making it a versatile precursor for various target molecules, such as kinase inhibitors and antiviral agents[1].
Molecular Properties and Specifications
The fundamental properties of this compound are summarized below. Understanding these characteristics is crucial for its application in synthesis, purification, and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2][3][4] |
| Molecular Weight | 176.21 g/mol | [1][2][3] |
| CAS Number | 164520-99-4 | [2][3] |
| Appearance | Not specified, likely a liquid or low-melting solid | N/A |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [3] |
| LogP | 2.2879 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 4 | [3] |
Synthesis Protocol: Williamson Ether Synthesis
The most common and efficient method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide of 4-hydroxybenzaldehyde attacks (bromomethyl)cyclopropane.
Rationale for Experimental Design
-
Choice of Base: Potassium carbonate (K₂CO₃) is selected as the base. It is a moderately strong, inexpensive, and non-hygroscopic base, making it ideal for deprotonating the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form the reactive phenoxide nucleophile. Its heterogeneity in acetone simplifies workup, as it can be easily removed by filtration.
-
Choice of Solvent: Acetone is an excellent solvent for this Sₙ2 reaction. It is a polar aprotic solvent, which effectively solvates the potassium cation without solvating the phenoxide anion, thus preserving the anion's nucleophilicity. Its boiling point (56 °C) allows the reaction to be conducted at a moderate reflux temperature, promoting a sufficient reaction rate without causing degradation of the starting materials or product.
-
Reaction Conditions: Refluxing the mixture ensures that the reaction proceeds at a constant and elevated temperature, maximizing the reaction rate. The extended reaction time of 24 hours is often necessary to drive the reaction to completion, especially given the heterogeneous nature of the potassium carbonate.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
4-hydroxybenzaldehyde (12.2 g, 99.9 mmol)
-
(Bromomethyl)cyclopropane (13.5 g, 100 mmol)
-
Potassium carbonate (13.8 g, 99.8 mmol)
-
Acetone (200 mL)
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (12.2 g), (bromomethyl)cyclopropane (13.5 g), and potassium carbonate (13.8 g)[2].
-
Solvent Addition: Add 200 mL of acetone to the flask[2].
-
Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux and maintain a gentle reflux with vigorous stirring for 24 hours[2].
-
Workup - Filtration: After 24 hours, allow the reaction mixture to cool to room temperature. Filter the solid salts (potassium carbonate and potassium bromide byproduct) from the acetone solution. Wash the solid cake with a small amount of fresh acetone to recover any residual product.
-
Workup - Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Purification: The resulting crude product can be purified by silica gel chromatography or recrystallization if necessary to yield the final, pure this compound.
Spectroscopic Characterization
Characterization of the final product is essential to confirm its identity and purity. Key spectroscopic data are available for this compound.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the aldehyde C=O stretch (typically around 1700-1680 cm⁻¹), C-O-C ether linkages, and aromatic C-H bonds.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The exact mass is reported as 176.08373 g/mol [5].
SpectraBase provides access to experimental ¹³C NMR, vapor phase IR, and GC-MS data for this compound[5].
Safety, Handling, and Storage
Proper safety protocols are mandatory when working with this compound and its precursors.
Hazard Identification and Personal Protective Equipment (PPE)
-
Handling Precautions: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing fumes[6][7].
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection such as safety glasses or goggles[6][7].
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances[6][7]. For long-term stability, storage at 2-8°C under a nitrogen atmosphere is recommended[1][3].
-
Ignition Sources: Keep away from sources of ignition such as heat, sparks, and open flames[6][7].
Logical Flow for Safe Handling
Caption: Logical workflow for the safe handling and storage of the compound.
Conclusion
This compound is a valuable and versatile chemical intermediate. The Williamson ether synthesis provides a reliable and scalable route for its production. By understanding its chemical properties, adhering to the detailed synthesis protocol, and observing strict safety measures, researchers can effectively utilize this compound in the development of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge and practical steps necessary for its successful application in a laboratory setting.
References
- This compound synthesis - ChemicalBook.
- This compound - AK Scientific, Inc.
- This compound - MySkinRecipes.
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde - AK Scientific, Inc.
- 4-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde - PubChem. [Link]
- SAFETY D
- Benzaldehyde,-4-cyclopropylmethoxy - SpectraBase.
- 164520-99-4 | this compound - ChemScene.
- This compound (C11H12O2) - PubChemLite.
Sources
An In-depth Technical Guide to 4-(Cyclopropylmethoxy)benzaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and practical aspects of 4-(Cyclopropylmethoxy)benzaldehyde (CAS No. 164520-99-4), a key aromatic aldehyde intermediate in organic synthesis. The document delves into its chemical identity, physicochemical properties, and spectroscopic profile. Detailed protocols for its synthesis and characterization are presented, underpinned by an analysis of the reactivity of its constituent functional groups. Furthermore, this guide explores the significant role of this compound as a versatile building block in medicinal chemistry, with a particular focus on its application in the synthesis of kinase and phosphodiesterase 4 (PDE4) inhibitors. Safety considerations and handling procedures are also discussed to ensure its effective and safe utilization in a research and development setting.
Introduction: A Versatile Building Block
This compound is a substituted aromatic aldehyde that has garnered significant interest in the field of medicinal chemistry. Its molecular architecture, featuring a benzaldehyde core, a cyclopropylmethoxy ether linkage, and a reactive aldehyde functional group, makes it a valuable precursor for the synthesis of complex molecular scaffolds. The cyclopropyl moiety is a particularly noteworthy feature, as its incorporation into drug candidates can favorably modulate physicochemical and pharmacokinetic properties such as metabolic stability, potency, and membrane permeability.
This guide aims to provide a detailed technical resource for researchers and drug development professionals, consolidating essential information on the theoretical properties, synthesis, and application of this important synthetic intermediate.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and process development.
Chemical Identity
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 164520-99-4 | [1] |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| SMILES | C1CC1COC2=CC=C(C=C2)C=O | [1] |
| InChIKey | PVQVSKYXCMWDFN-UHFFFAOYSA-N | [2] |
Physicochemical Data
| Property | Predicted/Analogous Value | Notes |
| Appearance | Clear liquid | Based on supplier information[3]. |
| Purity | ≥97% | Typical purity from commercial suppliers[1]. |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like acetone, ethanol, ether, chloroform, and benzene. Limited solubility in water. | Based on the properties of similar aromatic aldehydes like benzaldehyde and 4-methoxybenzaldehyde[4]. |
| logP | 2.2879 | Computationally predicted octanol-water partition coefficient, suggesting moderate lipophilicity[1]. |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Computationally predicted[1]. |
| Storage Conditions | 4°C, stored under nitrogen | Recommended by suppliers to maintain stability[1]. |
Synthesis of this compound
The most common and straightforward synthesis of this compound is through a Williamson ether synthesis. This method involves the reaction of 4-hydroxybenzaldehyde with a cyclopropylmethyl halide in the presence of a base.
Synthetic Protocol
A typical laboratory-scale synthesis is as follows[5]:
Reactants:
-
4-Hydroxybenzaldehyde
-
(Bromomethyl)cyclopropane
-
Potassium carbonate (K₂CO₃)
-
Acetone (solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-hydroxybenzaldehyde (1 equivalent), (bromomethyl)cyclopropane (approximately 1 equivalent), and potassium carbonate (approximately 1 equivalent) to acetone.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC). If starting material remains, an additional portion of (bromomethyl)cyclopropane can be added, and reflux continued for another 24 hours.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
The crude product can be further purified by recrystallization or column chromatography to yield this compound.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and inexpensive base, suitable for deprotonating the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form the more nucleophilic phenoxide.
-
Solvent: Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile or electrophile.
-
Reflux: Heating the reaction to reflux increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the cyclopropylmethoxy group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H |
| Aromatic (ortho to -CHO) | 7.8 - 7.9 | Doublet (d) | 2H |
| Aromatic (ortho to -OCH₂) | 6.9 - 7.1 | Doublet (d) | 2H |
| Methylene (-OCH₂-) | 3.8 - 4.0 | Doublet (d) | 2H |
| Cyclopropyl methine (-CH-) | 1.2 - 1.4 | Multiplet (m) | 1H |
| Cyclopropyl methylene (-CH₂-) | 0.6 - 0.8 | Multiplet (m) | 2H |
| Cyclopropyl methylene (-CH₂-) | 0.3 - 0.5 | Multiplet (m) | 2H |
Note: Predicted shifts are based on standard chemical shift tables and data from similar compounds such as benzaldehyde and 4-methoxybenzaldehyde[6][7].
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 192 |
| Aromatic (C-CHO) | 130 - 132 |
| Aromatic (C ortho to -CHO) | 131 - 133 |
| Aromatic (C ortho to -OCH₂) | 114 - 116 |
| Aromatic (C-OCH₂) | 163 - 165 |
| Methylene (-OCH₂-) | 70 - 75 |
| Cyclopropyl methine (-CH-) | 10 - 15 |
| Cyclopropyl methylene (-CH₂-) | 3 - 6 |
Note: Predicted shifts are based on standard chemical shift tables and data from similar compounds such as benzaldehyde and 4-methoxybenzaldehyde[8][9].
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the aldehyde and ether functional groups, as well as the aromatic ring.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (aldehyde) | 1690 - 1710 | Strong |
| C-H stretch (aldehyde) | 2720 - 2820 (two bands) | Medium |
| C-O-C stretch (ether) | 1230 - 1270 and 1020 - 1060 | Strong |
| C=C stretch (aromatic) | ~1600 and ~1500 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (cyclopropyl) | ~3000 | Medium |
Note: Predicted wavenumbers are based on standard IR correlation tables.
Mass Spectrometry (Predicted)
The mass spectrum (electron ionization) is expected to show a molecular ion peak and characteristic fragmentation patterns.
| Fragment | Predicted m/z | Interpretation |
| [M]⁺ | 176 | Molecular ion |
| [M-H]⁺ | 175 | Loss of the aldehydic proton |
| [M-CHO]⁺ | 147 | Loss of the formyl group |
| [C₇H₇O]⁺ | 107 | Cleavage of the ether bond |
| [C₇H₅O]⁺ | 105 | Further fragmentation |
Note: Predicted fragmentation is based on common fragmentation patterns of aromatic aldehydes and ethers.
Reactivity and Chemical Behavior
The reactivity of this compound is primarily dictated by its two main functional groups: the aromatic aldehyde and the cyclopropylmethyl ether.
Reactions of the Aldehyde Group
The aldehyde group is a versatile functional handle for a wide range of chemical transformations, including:
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 4-(cyclopropylmethoxy)benzoic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (4-(cyclopropylmethoxy)phenyl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. This includes the formation of cyanohydrins, acetals, and imines.
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes, providing a method for carbon-carbon bond formation.
-
Reductive Amination: Can undergo reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.
Reactions of the Ether Group
The cyclopropylmethyl ether linkage is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions (e.g., HBr or HI), which is a consideration when planning multi-step syntheses.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it an attractive starting material for the synthesis of biologically active molecules, particularly in the development of kinase and phosphodiesterase 4 (PDE4) inhibitors.
Precursor to PDE4 Inhibitors
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition has been a major focus for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Several potent and selective PDE4 inhibitors feature a 3-(cyclopentyloxy)-4-methoxy or similar pharmacophore. This compound serves as a valuable building block for the synthesis of analogs of these inhibitors, such as Rolipram and Cilomilast[10][11][12]. The cyclopropylmethoxy group can enhance binding affinity and improve pharmacokinetic properties.
Use in Kinase Inhibitor Synthesis
The benzaldehyde moiety of this compound can be elaborated into various heterocyclic systems that are common scaffolds in kinase inhibitors. The cyclopropylmethoxy group can be positioned to interact with specific pockets in the kinase active site, potentially enhancing potency and selectivity.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
Hazard Identification
Based on available safety data sheets, this compound is associated with the following hazard statements[13]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A related compound, 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, also indicates similar hazards[14]. General safety precautions for aromatic aldehydes should be followed[15].
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. As recommended by suppliers, storage at 4°C under a nitrogen atmosphere is ideal for long-term stability[1].
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile intermediate in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique combination of a reactive aldehyde, a stable ether linkage, and a property-modulating cyclopropyl group makes it an important building block for the construction of novel drug candidates. While a comprehensive set of experimentally verified physicochemical and spectroscopic data is not yet fully available in the public domain, this guide provides a robust framework of predicted properties and established synthetic and safety protocols to aid researchers in its effective application. As the demand for novel therapeutics continues to grow, the utility of well-designed synthetic intermediates like this compound is set to expand, further cementing its role in the future of drug discovery.
References
Sources
- 1. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C11H12O2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 4-Methoxybenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]
- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Cilomilast - Wikipedia [en.wikipedia.org]
- 13. aksci.com [aksci.com]
- 14. aksci.com [aksci.com]
- 15. fishersci.be [fishersci.be]
A Senior Application Scientist's Guide to 4-(Cyclopropylmethoxy)benzaldehyde: Synthesis, Characterization, and Application in Modern Drug Discovery
Foreword: The Value of a Versatile Scaffold
In the landscape of medicinal chemistry, the success of a drug discovery program often hinges on the strategic selection of molecular building blocks. These scaffolds must offer a blend of synthetic accessibility, desirable physicochemical properties, and versatile reactivity. 4-(Cyclopropylmethoxy)benzaldehyde has emerged as a molecule of significant interest, embodying these critical attributes. The incorporation of a cyclopropylmethoxy group offers a unique combination of lipophilicity and metabolic stability, while the para-substituted benzaldehyde provides a reactive handle for extensive chemical elaboration. This guide provides an in-depth exploration of this compound, from its fundamental synthesis to its strategic deployment in the synthesis of complex, biologically active molecules.
Physicochemical and Structural Profile
A thorough understanding of a molecule's intrinsic properties is the foundation of its effective application. This compound is a substituted aromatic aldehyde with a distinct profile that makes it a valuable intermediate in organic synthesis.[1]
| Property | Value | Source |
| CAS Number | 164520-99-4 | [2][3] |
| Molecular Formula | C₁₁H₁₂O₂ | [2][3] |
| Molecular Weight | 176.21 g/mol | [2][3] |
| Appearance | Not specified, likely a solid or oil | - |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |
| LogP (Predicted) | 2.2879 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 4 | [2] |
The LogP value suggests a moderate lipophilicity, a desirable trait for cell permeability in many drug candidates. The presence of two hydrogen bond acceptors (the ether and carbonyl oxygens) and no donors provides a specific electronic profile for molecular recognition in biological targets.
Synthesis: The Williamson Etherification Approach
The most direct and widely employed method for preparing this compound is the Williamson ether synthesis.[4][5] This classic Sɴ2 reaction provides a reliable and scalable route by coupling an alkoxide with an alkyl halide.[5][6]
Mechanistic Rationale
The synthesis proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[5] The key steps are:
-
Deprotonation: A base, typically potassium carbonate, deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde. This creates a more potent nucleophile, the phenoxide anion.
-
Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic carbon of (bromomethyl)cyclopropane. This carbon is a primary center, which is ideal for an Sɴ2 reaction, minimizing competing elimination reactions.[4][6]
-
Displacement: The attack occurs from the backside of the C-Br bond, leading to the displacement of the bromide leaving group in a single, concerted step.[5][7]
The choice of a polar aprotic solvent like acetone is critical. It effectively solvates the potassium cation while leaving the phenoxide anion relatively "bare," enhancing its nucleophilicity and accelerating the reaction.
Synthesis Workflow Diagram
Caption: Workflow for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures.[8]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzaldehyde (12.2 g, 99.9 mmol), potassium carbonate (13.8 g, 99.8 mmol), and 200 mL of acetone.
-
Addition of Alkylating Agent: Add (bromomethyl)cyclopropane (13.5 g, 100 mmol) to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Second Addition (if necessary): If the reaction is incomplete, add an additional portion of (bromomethyl)cyclopropane (3.9 g, 28.9 mmol) and continue to reflux for another 24 hours.[8] This step drives the reaction to completion by ensuring the phenoxide is fully consumed.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the potassium salts.
-
Purification: Concentrate the filtrate under reduced pressure (in vacuo). The resulting residue can be taken up in ethanol and re-evaporated to remove residual acetone.[8] Further purification, if necessary, can be achieved by column chromatography on silica gel.
Spectroscopic Characterization
Confirming the structure and purity of the synthesized product is paramount. While specific spectra for this exact compound are not publicly available in comprehensive databases, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles.
| Feature | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (KBr/Neat) |
| Aldehyde (CHO) | Singlet, δ ≈ 9.9 ppm (1H) | δ ≈ 191 ppm | Strong, sharp C=O stretch at ~1690-1705 cm⁻¹; C-H stretches at ~2720 & ~2820 cm⁻¹[9] |
| Aromatic (C₆H₄) | Two doublets, δ ≈ 7.0-7.9 ppm (4H total) | δ ≈ 115-165 ppm (4 distinct signals) | C=C stretches at ~1600, 1580, 1500 cm⁻¹; C-H stretches >3000 cm⁻¹ |
| Methylene (OCH₂) | Doublet, δ ≈ 3.9 ppm (2H) | δ ≈ 73 ppm | C-O-C asymmetric stretch at ~1250 cm⁻¹ |
| Cyclopropyl (CH, CH₂) | Multiplets, δ ≈ 0.4-1.3 ppm (5H total) | δ ≈ 3-12 ppm | C-H stretches ~3000-3100 cm⁻¹ |
Rationale for Predictions: The chemical shifts are predicted based on analogous structures like 4-methoxybenzaldehyde and standard correlation tables.[9][10][11] The aldehyde proton's downfield shift is due to the deshielding effect of the carbonyl group.[9] The aromatic protons exhibit a classic AA'BB' splitting pattern typical of para-substituted benzene rings. The methylene protons are shifted downfield by the adjacent oxygen atom, and the cyclopropyl protons appear in the characteristic upfield aliphatic region.
Reactivity and Strategic Applications in Drug Discovery
The true value of this compound lies in its utility as a versatile intermediate for constructing more complex molecules, particularly active pharmaceutical ingredients (APIs).[3][12][13] Its reactivity is dominated by the aldehyde functional group, which serves as a gateway for numerous chemical transformations.
Key Chemical Transformations
The aldehyde group is an electrophilic center that readily participates in a variety of bond-forming reactions essential for drug synthesis.[13]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines. This is one of the most robust methods for C-N bond formation in medicinal chemistry.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the extension of carbon chains.
-
Aldol and Knoevenagel Condensations: Carbon-carbon bond-forming reactions with enolates or active methylene compounds, respectively, to build molecular complexity.[13]
-
Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid (a common pharmacophore) or reduced to a primary alcohol (a useful linker or pharmacophore itself).[13]
-
Multicomponent Reactions: Serves as a key component in reactions like the Ugi or Passerini reactions, allowing for the rapid assembly of complex, drug-like scaffolds from three or more starting materials.
Role as a Pharmaceutical Intermediate
This benzaldehyde derivative is specifically cited as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and antiviral agents.[3] The cyclopropylmethyl ether moiety is particularly significant. The cyclopropyl group is often used as a "bioisostere" for a gem-dimethyl or other small alkyl groups. It can enhance metabolic stability by blocking sites of oxidative metabolism and its rigid, three-dimensional structure can lead to improved binding affinity and selectivity for a target protein.
Logical Flow of Derivatization
Caption: Key synthetic transformations of this compound in drug development.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis via the robust Williamson etherification is straightforward and scalable. Its well-defined physicochemical and spectroscopic properties ensure reliable characterization and quality control. Most importantly, its reactive aldehyde handle, combined with the beneficial properties of the cyclopropylmethoxy group, makes it a valuable starting point for the synthesis of a diverse range of biologically active molecules. For researchers in drug development, a comprehensive understanding of this building block opens doors to novel chemical space and accelerates the journey toward new therapeutic agents.
References
- 4-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde. PubChem. [Link]
- This compound. MySkinRecipes. [Link]
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Williamson ether synthesis. Wikipedia. [Link]
- Williamson Ether Synthesis. Chemistry Steps. [Link]
- Williamson Ether Synthesis. Professor Dave Explains via YouTube. [Link]
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
- This compound (C11H12O2). PubChemLite. [Link]
- 4-Cyclopropoxybenzaldehyde. PubChem. [Link]
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- 4-(Methoxymethoxy)benzaldehyde. SpectraBase. [Link]
- Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
- Spectroscopy Tutorial: Example 7.
- The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]
- Benzaldehyde. Wikipedia. [Link]
- Benzaldehyde, 4-(phenylmethoxy)-. NIST WebBook. [Link]
- 4-methoxy Benzaldehyde at BMRB. Biological Magnetic Resonance Bank. [Link]
- Pharmaceutical Intermediates Benzaldehyde/C9h10o3 CAS 93-02-7. lookchem.com. [Link]
- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
- Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. PubMed Central - NIH. [Link]
- Synthesis of 4-hydroxybenzaldehyde. PrepChem.com. [Link]
- Compositions containing aromatic aldehydes and their use in treatments.
- 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
Sources
- 1. Buy 4-Cyclopropylbenzaldehyde | 20034-50-8 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound [myskinrecipes.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]
- 11. bmse010130 4-methoxy Benzaldehyde at BMRB [bmrb.io]
- 12. chemimpex.com [chemimpex.com]
- 13. nbinno.com [nbinno.com]
Methodological & Application
use of 4-(Cyclopropylmethoxy)benzaldehyde in organic synthesis
An Application Guide for the Strategic Use of 4-(Cyclopropylmethoxy)benzaldehyde in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
This document provides a detailed technical guide on the applications of this compound, a versatile reagent in modern organic synthesis. We will explore its utility as a key building block, focusing on its role in constructing complex molecular architectures relevant to pharmaceutical and materials science. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are robust and reproducible.
Part 1: Introduction to this compound
This compound is an aromatic aldehyde distinguished by the presence of a cyclopropylmethoxy group at the para position. This structural motif is of significant interest in medicinal chemistry. The cyclopropyl group can enhance metabolic stability, improve potency, and modulate the physicochemical properties of a drug candidate. The aldehyde functionality serves as a versatile chemical handle for a wide array of synthetic transformations, making this compound a valuable starting material for creating diverse chemical libraries.[1]
Physicochemical Properties & Data
| Property | Value | Reference |
| CAS Number | 164520-99-4 | [1] |
| Molecular Formula | C₁₁H₁₂O₂ | [2] |
| Molecular Weight | 176.21 g/mol | [1] |
| Appearance | (Typically) Off-white to yellow solid or oil | - |
| SMILES | C1CC1COC2=CC=C(C=C2)C=O | [2] |
Protocol 1: Synthesis of this compound
The compound is readily prepared via a standard Williamson ether synthesis from commercially available starting materials. This protocol is based on established procedures.[3]
Reaction Scheme:
Caption: Synthesis of the target aldehyde.
Materials:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
(Bromomethyl)cyclopropane (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.0 eq)
-
Acetone, anhydrous
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzaldehyde, (bromomethyl)cyclopropane, and potassium carbonate to anhydrous acetone.
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter the solid potassium salts and wash with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The residue can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Causality Note: Potassium carbonate is used as a mild base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming the nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent that facilitates the SN2 reaction without interfering with the reactants.
Part 2: Core Synthetic Applications
The aldehyde group is one of the most versatile functional groups in organic chemistry. Below are key transformations where this compound serves as an exemplary substrate.
Application 1: Reductive Amination for C-N Bond Formation
Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines.[4][5] The process involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by in-situ reduction.[6]
Caption: General workflow for reductive amination.
Protocol 2: Synthesis of N-Benzyl-1-(4-(cyclopropylmethoxy)phenyl)methanamine
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add benzylamine to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-18 hours. Monitor completion by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target secondary amine.
Causality Note: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive than sodium borohydride and will not significantly reduce the starting aldehyde, but it is reactive enough to efficiently reduce the protonated imine (iminium ion) intermediate. DCM is a common solvent as it is aprotic and does not react with the hydride reagent.
Application 2: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[7] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a C=C double bond with high reliability.[8][9] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.
Protocol 3: Synthesis of 1-(Cyclopropylmethoxy)-4-vinylbenzene
Reaction Scheme:
Caption: Wittig reaction scheme.
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (n-BuLi) (1.05 eq)
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Ylide Preparation: Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, two-neck flask under an inert atmosphere. Cool the suspension to 0 °C.
-
Slowly add n-butyllithium dropwise. A deep orange or yellow color indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Aldehyde Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue using flash column chromatography. The triphenylphosphine oxide byproduct is often less mobile than the desired alkene product.
Causality Note: The reaction is performed at low temperatures to control the reactivity of the non-stabilized ylide and improve stereoselectivity where applicable. n-BuLi is a strong base required to deprotonate the phosphonium salt to form the nucleophilic ylide. THF is the solvent of choice as it is aprotic and can solvate the ionic intermediates.[10]
Application 3: Multicomponent Reactions (MCRs) for Rapid Library Synthesis
Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are highly efficient processes where three or more reactants combine in a single pot to form a complex product.[11][12] Aldehydes are frequent and critical inputs for these reactions, making this compound an ideal substrate for generating diverse libraries of drug-like molecules.
Caption: Conceptual flow of an Ugi MCR.
Conceptual Protocol: Ugi Four-Component Reaction A typical Ugi reaction would involve mixing this compound, a primary amine (e.g., aniline), a carboxylic acid (e.g., acetic acid), and an isocyanide (e.g., tert-butyl isocyanide) in a suitable solvent like methanol. The reaction often proceeds rapidly at room temperature, and after a simple workup, yields a complex bis-amide product incorporating fragments from all four starting materials. The power of this approach lies in the ability to vary each of the four components, leading to an exponential increase in the number of unique products that can be synthesized with minimal effort.[12] This is invaluable in the hit-to-lead phase of drug discovery.
Part 3: Summary and Conclusion
This compound is more than just another aromatic aldehyde; it is a strategic building block for modern organic and medicinal chemistry. Its aldehyde group provides access to a wealth of reliable and high-yield transformations, while the cyclopropylmethoxy moiety imparts desirable pharmacological properties to the target molecules. The protocols and applications detailed in this guide—from fundamental C-N and C=C bond formations to advanced multicomponent strategies—demonstrate its versatility. Researchers engaged in the synthesis of novel bioactive compounds, particularly inhibitors for targets like kinases or phosphodiesterases, will find this reagent to be an indispensable tool in their synthetic arsenal.[1][13][14]
References
- MySkinRecipes. This compound.
- PubChem. This compound.
- Bastiaan, R. et al. (1998). Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. Journal of Medicinal Chemistry.
- ResearchGate. Reductive aminations of benzaldehyde.
- Gurney, M. E. et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry.
- Helal, C. J. et al. (2018). First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline. ACS Medicinal Chemistry Letters.
- Wang, J. et al. (2023). Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. European Journal of Medicinal Chemistry.
- Organic Chemistry Portal. Wittig Reaction.
- NROChemistry. Wittig Reaction: Mechanism and Examples.
- Master Organic Chemistry. Wittig Reaction: Examples and Mechanism.
- Wikipedia. Wittig reaction.
- Google Patents. Method for preparing an N-cyclopropylmethyl aniline compound.
- MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
- Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
- National Institutes of Health (NIH). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions.
Sources
- 1. This compound [myskinrecipes.com]
- 2. PubChemLite - this compound (C11H12O2) [pubchemlite.lcsb.uni.lu]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 4-(Cyclopropylmethoxy)benzaldehyde in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Value Proposition of a Unique Chemical Scaffold
In the landscape of contemporary drug discovery and development, the judicious selection of molecular building blocks is paramount. Intermediates that offer a blend of desirable physicochemical properties, versatile reactivity, and a favorable safety profile are invaluable assets in the synthesis of novel therapeutics. 4-(Cyclopropylmethoxy)benzaldehyde emerges as a quintessential example of such a strategic intermediate. Its structure, which marries the metabolic stability and conformational rigidity of a cyclopropyl group with the versatile reactivity of a benzaldehyde, presents a compelling scaffold for the synthesis of complex pharmaceutical agents.
The cyclopropyl moiety is increasingly recognized for its ability to enhance the potency and metabolic stability of drug candidates, often serving as a bioisosteric replacement for gem-dimethyl or tert-butyl groups.[1] Its unique electronic properties and rigid structure can lead to improved binding affinity with biological targets and a reduction in off-target effects.[2] The benzaldehyde functional group, on the other hand, is a cornerstone of organic synthesis, providing a reactive handle for a myriad of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.[1][3] This dual functionality makes this compound a highly sought-after intermediate in the construction of diverse and intricate molecular architectures.
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound in a pharmaceutical context. It is designed for researchers, medicinal chemists, and process development scientists, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.
Part 1: Synthesis of this compound via Williamson Ether Synthesis
The most direct and widely employed method for the preparation of this compound is the Williamson ether synthesis. This classic S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this case, the readily available 4-hydroxybenzaldehyde is deprotonated to form the corresponding phenoxide, which then displaces a halide from (bromomethyl)cyclopropane.
Reaction Rationale and Mechanistic Insight
The choice of the Williamson ether synthesis is predicated on its reliability, scalability, and the commercial availability of the starting materials. The reaction proceeds via an S(_N)2 mechanism, which necessitates an unhindered electrophile for optimal results. (Bromomethyl)cyclopropane is a primary alkyl halide, making it an excellent substrate for this reaction, minimizing the potential for competing elimination reactions.
The mechanism involves two key steps:
-
Deprotonation: A base, typically a carbonate or hydroxide, abstracts the acidic phenolic proton from 4-hydroxybenzaldehyde to generate a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of (bromomethyl)cyclopropane, displacing the bromide leaving group in a single, concerted step to form the desired ether linkage.
Figure 1: Williamson Ether Synthesis of this compound.
Detailed Experimental Protocol
This protocol is a robust and scalable procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Hydroxybenzaldehyde | 122.12 | 12.2 g | 0.10 | 1.0 |
| (Bromomethyl)cyclopropane | 134.99 | 13.5 g | 0.10 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.8 g | 0.10 | 1.0 |
| Acetone | 58.08 | 200 mL | - | - |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde (12.2 g, 0.10 mol), potassium carbonate (13.8 g, 0.10 mol), and acetone (200 mL).
-
Addition of Alkyl Halide: While stirring the suspension at room temperature, add (bromomethyl)cyclopropane (13.5 g, 0.10 mol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 56 °C) and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Safety Precautions:
-
(Bromomethyl)cyclopropane is a lachrymator and should be handled in a well-ventilated fume hood.
-
Acetone is flammable; ensure no open flames are present during the reaction.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Characterization and Validation
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): δ 9.88 (s, 1H, CHO), 7.83 (d, J = 8.8 Hz, 2H, Ar-H), 7.03 (d, J = 8.8 Hz, 2H, Ar-H), 3.92 (d, J = 7.2 Hz, 2H, OCH₂), 1.30-1.20 (m, 1H, CH), 0.69-0.63 (m, 2H, CH₂), 0.40-0.35 (m, 2H, CH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 190.7, 163.9, 131.9, 130.0, 114.8, 72.8, 10.2, 3.2.
-
IR (KBr, cm⁻¹): 2925, 2870, 1685 (C=O), 1600, 1510, 1250, 1160, 1020, 830.
-
Mass Spectrometry (EI): m/z (%) = 176 (M⁺), 147, 121, 91, 65, 41.
Part 2: Application in the Synthesis of a Roflumilast Analogue
This compound is a key starting material for the synthesis of various pharmaceutical agents. A notable example is its application in the synthesis of analogues of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The synthesis of a simplified Roflumilast analogue from this compound illustrates the utility of this intermediate.
The synthetic sequence typically involves three key transformations:
-
Oxidation of the aldehyde to a carboxylic acid.
-
Activation of the carboxylic acid (e.g., to an acid chloride).
-
Amide coupling with a suitable amine.
Figure 2: Synthetic Pathway to a Roflumilast Analogue.
Protocol: Oxidation to 4-(Cyclopropylmethoxy)benzoic Acid
Rationale: The Pinnick oxidation is a mild and efficient method for converting aldehydes to carboxylic acids in the presence of other functional groups. Sodium chlorite is the oxidant, and a scavenger such as 2-methyl-2-butene is used to quench the hypochlorite byproduct.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| This compound | 176.21 | 8.81 g | 0.05 | 1.0 |
| Sodium Chlorite (NaClO₂) | 90.44 | 6.8 g | 0.075 | 1.5 |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 119.98 | 6.0 g | 0.05 | 1.0 |
| 2-Methyl-2-butene | 70.13 | 50 mL | - | - |
| tert-Butanol | 74.12 | 100 mL | - | - |
| Water | 18.02 | 50 mL | - | - |
Procedure:
-
Dissolution: In a 500 mL flask, dissolve this compound (8.81 g, 0.05 mol) in tert-butanol (100 mL) and 2-methyl-2-butene (50 mL).
-
Buffer Preparation: In a separate beaker, dissolve sodium chlorite (6.8 g, 0.075 mol) and sodium dihydrogen phosphate (6.0 g, 0.05 mol) in water (50 mL).
-
Reaction: Slowly add the aqueous solution of sodium chlorite and buffer to the solution of the aldehyde at room temperature with vigorous stirring. An exotherm may be observed.
-
Monitoring: Stir the reaction for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Workup: Quench the reaction by adding a saturated solution of sodium sulfite. Acidify the mixture with 2M HCl to pH 2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(cyclopropylmethoxy)benzoic acid as a white solid.
Protocol: Amide Coupling to Form the Roflumilast Analogue
Rationale: The conversion of the carboxylic acid to an acid chloride followed by reaction with an amine is a standard and effective method for amide bond formation. Thionyl chloride is a common reagent for this transformation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-(Cyclopropylmethoxy)benzoic Acid | 192.21 | 4.81 g | 0.025 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 2.7 mL | 0.0375 | 1.5 |
| Aromatic Amine (e.g., 4-amino-3,5-dichloropyridine) | 163.00 | 4.08 g | 0.025 | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 7.0 mL | 0.05 | 2.0 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | - |
Procedure:
-
Acid Chloride Formation: Suspend 4-(cyclopropylmethoxy)benzoic acid (4.81 g, 0.025 mol) in dichloromethane (50 mL). Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (2.7 mL, 0.0375 mol) at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure.
-
Amide Formation: Dissolve the resulting crude acid chloride in fresh DCM (50 mL). In a separate flask, dissolve the aromatic amine (4.08 g, 0.025 mol) and triethylamine (7.0 mL, 0.05 mol) in DCM (50 mL).
-
Reaction: Slowly add the acid chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final amide.
Conclusion
This compound stands as a testament to the power of strategic molecular design in pharmaceutical synthesis. Its unique combination of a metabolically robust cyclopropyl group and a synthetically versatile aldehyde moiety provides a powerful platform for the creation of novel drug candidates. The protocols detailed herein offer a practical and scientifically grounded approach to the synthesis and application of this valuable intermediate. As the demand for more effective and safer therapeutics continues to grow, the importance of well-characterized and strategically designed building blocks like this compound will undoubtedly increase, paving the way for future innovations in medicine.
References
- Scientific Update. The Cyclopropyl Group in Medicinal Chemistry.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
- PharmaCompass. The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.
- Wikipedia. Williamson ether synthesis.
- Google Patents. Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
- Google Patents. Process for the preparation of roflumilast.
- SpectraBase. Benzaldehyde,-4-cyclopropylmethoxy.
Sources
Application Note: A Synthetic Route to Roflumilast Intermediates Starting from 4-(Cyclopropylmethoxy)benzaldehyde
Abstract
Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of severe chronic obstructive pulmonary disease (COPD).[1][2] Its mechanism of action involves increasing intracellular cyclic AMP (cAMP) levels, which mitigates inflammatory responses in the lungs.[3][4] This application note provides a detailed protocol for a synthetic route commencing with 4-(Cyclopropylmethoxy)benzaldehyde. The primary focus is the regioselective nitration of this starting material to produce 4-(Cyclopropylmethoxy)-3-nitrobenzaldehyde, a key intermediate. We further elaborate on the subsequent transformations required to construct the core benzamide structure, providing a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction to Roflumilast
Roflumilast, chemically known as N-(3,5-dichloropyridin-4-yl)-3-cyclopropylmethoxy-4-difluoromethoxybenzamide, is a first-in-class, non-steroidal anti-inflammatory agent for COPD.[1] By selectively inhibiting the PDE4 enzyme, Roflumilast prevents the degradation of cAMP, a critical second messenger that modulates the activity of inflammatory cells such as neutrophils and macrophages.[3][4] This leads to a reduction in the production of pro-inflammatory mediators, ultimately decreasing the frequency of exacerbations in patients with severe COPD associated with chronic bronchitis.[5]
The synthesis of Roflumilast requires the precise assembly of its substituted benzamide core. This note details a practical laboratory-scale synthesis of a key substituted benzaldehyde intermediate, starting from the commercially available this compound.
Synthetic Strategy Overview
The overall synthetic strategy is a multi-step process beginning with the modification of the aromatic ring of this compound, followed by oxidation of the aldehyde and final amide bond formation. The initial and most critical step, detailed in the protocol below, is the regioselective nitration of the starting material.
Logical Workflow of the Synthesis
Caption: Synthetic workflow from starting material to the final nitrobenzamide product.
Part I: Detailed Protocol for the Synthesis of 4-(Cyclopropylmethoxy)-3-nitrobenzaldehyde
Principle and Rationale
This synthesis employs an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. The regioselectivity of the reaction is governed by the directing effects of the substituents on the benzene ring:
-
-CHO (Aldehyde): A deactivating, meta-directing group.
-
-OCH₂-cPr (Cyclopropylmethoxy): An activating, ortho-, para-directing group.
The powerful activating effect of the alkoxy group directs the incoming electrophile to the positions ortho to it (positions 3 and 5). The para position is already occupied. Therefore, nitration is strongly favored at the 3-position. Temperature control is critical to prevent over-nitration and side reactions.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Grade | Supplier |
| This compound | 176.21 | ≥98% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | 98.08 | 98% Concentrated | Fisher Scientific |
| Nitric Acid (HNO₃) | 63.01 | 70% Concentrated | VWR Chemicals |
| Dichloromethane (CH₂Cl₂) | 84.93 | ACS Grade | EMD Millipore |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | Saturated Solution | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Granular | Sigma-Aldrich |
| Ethanol (EtOH) | 46.07 | 200 Proof | Decon Labs |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL).
-
Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to 0-5 °C with gentle stirring.
-
Preparation of Nitrating Mixture: Slowly add concentrated nitric acid (5.5 mL, ~0.13 mol) to the cold sulfuric acid via the dropping funnel over 20 minutes. Ensure the internal temperature does not exceed 10 °C.
-
Substrate Addition: In a separate beaker, dissolve this compound (15.0 g, 0.085 mol) in 25 mL of dichloromethane.
-
Reaction: Add the benzaldehyde solution dropwise to the cold nitrating mixture over 45-60 minutes. Maintain the internal temperature strictly between 0 °C and 5 °C throughout the addition.
-
Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto 300 g of crushed ice in a 1 L beaker with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude yellow solid can be purified by recrystallization from ethanol to yield 4-(Cyclopropylmethoxy)-3-nitrobenzaldehyde as pale-yellow crystals.
Expected Results and Characterization
-
Yield: 75-85%
-
Appearance: Pale-yellow crystalline solid
-
¹H NMR (400 MHz, CDCl₃): δ 9.95 (s, 1H, -CHO), 8.25 (d, 1H, Ar-H), 7.90 (dd, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 4.00 (d, 2H, -OCH₂-), 1.30-1.40 (m, 1H, -CH-), 0.65-0.75 (m, 2H, -CH₂-), 0.40-0.50 (m, 2H, -CH₂-).
-
IR (KBr, cm⁻¹): ~1700 (C=O stretch of aldehyde), ~1530 and ~1350 (asymmetric and symmetric NO₂ stretch).
Part II: Subsequent Transformations Towards a Roflumilast Analogue
The synthesized 4-(Cyclopropylmethoxy)-3-nitrobenzaldehyde serves as a versatile intermediate for further elaboration. The pathway to a final benzamide structure involves two key transformations:
Oxidation to Carboxylic Acid
The aldehyde functional group must be oxidized to a carboxylic acid to enable amide bond formation. A common and efficient method is the Pinnick oxidation.
-
Principle: This method uses sodium chlorite (NaClO₂) buffered with a mild acid (e.g., monobasic sodium phosphate) and a chlorine scavenger (e.g., 2-methyl-2-butene) to selectively oxidize aldehydes to carboxylic acids without affecting other sensitive groups.[6] This would convert Intermediate 1 to 4-(Cyclopropylmethoxy)-3-nitrobenzoic Acid (Intermediate 2) .
Amide Coupling
The final step is the formation of the amide bond between the carboxylic acid and 4-amino-3,5-dichloropyridine.
-
Principle: The carboxylic acid is first activated, typically by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7] The activated acid chloride is then reacted with 4-amino-3,5-dichloropyridine in the presence of a base to form the final amide product.[8][9]
Caption: Key transformations from the starting material to the final amide.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 4-(Cyclopropylmethoxy)-3-nitrobenzaldehyde, a valuable intermediate, starting from this compound. The regioselective nitration is achieved in good yield with high purity after recrystallization. Furthermore, we have outlined the subsequent, well-established chemical transformations—oxidation and amide coupling—required to synthesize a nitro-substituted analogue of Roflumilast. This guide offers researchers a practical and scientifically grounded approach for accessing complex benzamide structures relevant to pharmaceutical development.
References
- Vertex AI Search. (2024). Pharmacology of Roflumilast (Daliresp; Overview, Mechanism of action, Pharmacokinetics, Uses, Effect).
- Cortijo, J., et al. (2011). [Pharmacological profile of roflumilast]. Archivos de Bronconeumología.
- Patsnap Synapse. (2025). What is the therapeutic class of Roflumilast?.
- DermNet. (n.d.). Roflumilast: Uses, Application, and Side-effects.
- Patsnap Synapse. (2024). What is the mechanism of Roflumilast?.
- Journal of Chemical and Pharmaceutical Research. (2015). Process related and degradation impurities in anti-inflammatory drug Roflumilast.
- Google Patents. (2014). US20140275551A1 - Process for the preparation of roflumilast.
- MedKoo Biosciences. (n.d.). Roflumilast Synthetic Routes.
- Justia Patents. (2013). Novel Process For The Preparation Of Roflumilast.
- Google Patents. (2013). US8536206B2 - Process for the preparation of roflumilast.
- Google Patents. (2013). WO2013131484A1 - Process for preparation of roflumilast.
- Google Patents. (2012). WO2012147098A2 - Novel process for the preparation of 3-(cyclopropylmethoxy)-n-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy) benzamide.
- ResearchGate. (2014). Synthesis and Characterization of Novel Roflumilast Analogues.
- Google Patents. (2013). CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
- Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL.
- PrepChem.com. (n.d.). Preparation of 4-nitrobenzaldehyde.
- PrepChem.com. (n.d.). Synthesis of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde (VI).
- ResearchGate. (2007). Synthesis of m-nitrobenzaldehyde.
- Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde.
Sources
- 1. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. What is the therapeutic class of Roflumilast? [synapse.patsnap.com]
- 4. What is the mechanism of Roflumilast? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 7. US20140275551A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
Application Note: Synthesis of Olefins via Wittig Reaction with 4-(Cyclopropylmethoxy)benzaldehyde
Abstract
This document provides a comprehensive guide for the synthesis of alkenes using 4-(Cyclopropylmethoxy)benzaldehyde as a key reactant in the Nobel Prize-winning Wittig reaction.[1] This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology, mechanistic insights, and practical considerations for successful execution. The Wittig reaction is a cornerstone of organic synthesis, enabling the predictable and regioselective formation of carbon-carbon double bonds from carbonyl compounds.[2][3]
Introduction and Scientific Background
The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes.[4][5] The reaction's significance lies in its ability to form a C=C double bond at the precise location of the original carbonyl group, offering a high degree of control over the product's structure.[6] This is in contrast to elimination reactions, which can often lead to a mixture of isomeric products.[7] The reaction proceeds through the interaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent.[2][4] The thermodynamic driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[3]
The substrate of focus, this compound, is a valuable intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and antiviral agents.[8] Its aldehyde functionality serves as a reactive handle for various chemical transformations, including the Wittig reaction.
The Wittig Reaction Mechanism
The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition pathway, forming a four-membered ring intermediate called an oxaphosphetane.[1][4][5] This intermediate then collapses to yield the final alkene and triphenylphosphine oxide.[1][3] An alternative stepwise mechanism involving a zwitterionic betaine intermediate has also been considered, particularly under specific reaction conditions.[2][9]
Diagram: Wittig Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| (Methyl)triphenylphosphonium bromide | 98% | Commercially Available |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | Prepared in-house | |
| Saturated aqueous sodium chloride (Brine) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | |
| Round-bottom flasks | Standard laboratory supplier | |
| Magnetic stirrer and stir bars | Standard laboratory supplier | |
| Syringes and needles | Standard laboratory supplier | |
| Septa | Standard laboratory supplier | |
| Condenser | Standard laboratory supplier | |
| Separatory funnel | Standard laboratory supplier | |
| Rotary evaporator | Standard laboratory supplier | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |
| Column chromatography supplies | Silica gel | Commercially Available |
Preparation of the Wittig Reagent (Phosphorus Ylide)
The phosphorus ylide is typically prepared in situ from the corresponding phosphonium salt.[10] The hydrogen on the carbon adjacent to the positively charged phosphorus is acidic and can be removed by a strong base.[6]
Experimental Workflow: Ylide Preparation
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. This compound [myskinrecipes.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for Aldol Condensation Reactions of 4-(Cyclopropylmethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Aldol Condensation in Modern Drug Discovery
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors.[1][2] This reaction, in its various forms, is responsible for the creation of the β-hydroxy carbonyl moiety, a structural motif prevalent in numerous natural products and pharmaceuticals.[1] A particularly powerful variant is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen, leading to the formation of α,β-unsaturated ketones, commonly known as chalcones.[3][4]
Chalcones are a class of open-chain flavonoids that serve as crucial intermediates in the biosynthesis of other flavonoids and isoflavonoids.[5] The 1,3-diaryl-2-propen-1-one core structure of chalcones is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[5][6][7][8][9]
This guide focuses on the aldol condensation reactions of 4-(Cyclopropylmethoxy)benzaldehyde, a versatile aromatic aldehyde. The cyclopropylmethoxy group offers unique steric and electronic properties that can influence the biological activity and pharmacokinetic profile of the resulting chalcone derivatives, making it a valuable building block in the design of novel therapeutic agents.[6][10] These application notes provide a detailed exploration of the reaction mechanisms, comprehensive experimental protocols, and critical insights for the successful synthesis and purification of chalcones derived from this compound.
Reaction Mechanisms: A Tale of Two Catalysts
The aldol condensation can be catalyzed by either a base or an acid, with each pathway proceeding through distinct intermediates.[11][12] For the Claisen-Schmidt condensation to synthesize chalcones, base catalysis is generally preferred and more commonly employed.[2]
Base-Catalyzed Aldol Condensation
The base-catalyzed mechanism involves the formation of a nucleophilic enolate ion from the ketone, which then attacks the electrophilic carbonyl carbon of the aldehyde.[1][11][13] This is followed by protonation to yield a β-hydroxy ketone (the aldol adduct), which subsequently undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone (chalcone).[11][13] The dehydration step is often driven by the formation of a highly conjugated system.[14][15]
The key steps in the base-catalyzed aldol condensation are as follows:
-
Enolate Formation: A base, typically hydroxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate.[11][13]
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and an alkoxide intermediate.[13][16]
-
Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to give the β-hydroxy ketone (aldol adduct).[13]
-
Dehydration: The base removes a proton from the α-carbon, forming an enolate which then eliminates a hydroxide ion to yield the α,β-unsaturated ketone.[11][13] This final step is often the rate-limiting step of the overall condensation.[2][17]
Caption: Base-catalyzed aldol condensation mechanism.
Acid-Catalyzed Aldol Condensation
In the acid-catalyzed pathway, the acid protonates the carbonyl oxygen of the aldehyde, enhancing its electrophilicity.[18][19] The ketone then tautomerizes to its enol form, which acts as the nucleophile.[12][18] The enol attacks the protonated aldehyde, and subsequent dehydration yields the α,β-unsaturated ketone.[18]
The key steps in the acid-catalyzed aldol condensation are:
-
Carbonyl Protonation: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic.[18][19]
-
Enol Formation: The ketone undergoes acid-catalyzed tautomerization to its enol form.[12][19]
-
Nucleophilic Attack: The enol attacks the protonated aldehyde to form a protonated aldol adduct.[18]
-
Deprotonation and Dehydration: A base (e.g., water) removes a proton to give the neutral aldol adduct. The hydroxyl group is then protonated by the acid, forming a good leaving group (water), which is eliminated to give the final chalcone product.[18]
Experimental Protocols: Synthesis and Purification of Chalcones
The following protocols provide a general framework for the synthesis of chalcones from this compound. These can be adapted based on the specific ketone used and the desired scale of the reaction.
Caption: General workflow for chalcone synthesis.
Protocol 1: Base-Catalyzed Synthesis of (E)-1-phenyl-3-(4-(cyclopropylmethoxy)phenyl)prop-2-en-1-one
This protocol details the Claisen-Schmidt condensation of this compound with acetophenone.
Materials:
-
This compound
-
Acetophenone
-
Ethanol (95%)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter flask
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of acetophenone in a minimal amount of 95% ethanol with stirring.[20][21]
-
Reaction Initiation: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-15 M) dropwise.[20][21] The reaction mixture may become turbid or change color.
-
Reaction Execution: Continue stirring at room temperature for 4-5 hours or until the reaction is complete, as monitored by TLC.[21] If the reaction is sluggish, gentle heating (40-50°C) can be applied.[22]
-
Reaction Workup and Isolation: Once the reaction is complete, cool the mixture in an ice bath to facilitate precipitation of the product.[23] Slowly neutralize the mixture with dilute hydrochloric acid until it is acidic to litmus paper (pH ~2-3).[5]
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[20][24]
-
Washing: Wash the crude product with cold water to remove inorganic salts, followed by a small amount of cold ethanol to remove unreacted starting materials.[14][20]
-
Drying: Allow the crude product to air dry or dry in a desiccator to a constant weight. Determine the crude yield.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying the crude chalcone product, especially if it is relatively pure. 95% ethanol is a commonly used and effective solvent for this purpose.[5][20]
Materials:
-
Crude chalcone product
-
Ethanol (95%)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a small amount of 95% ethanol.
-
Heating: Gently heat the mixture on a hot plate with swirling until the chalcone dissolves completely.[5] Add more hot ethanol dropwise if necessary to achieve complete dissolution, but avoid adding excess solvent.[5]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[5] Once at room temperature, place the flask in an ice bath to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization.[5]
-
Filtration and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.[5]
-
Drying: Dry the purified crystals to a constant weight and determine the final yield and melting point.
Data and Characterization
The success of the synthesis and purification can be assessed through various analytical techniques.
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Typical Value/Range | Rationale/Notes |
| Reactant Ratio | 1:1 (Aldehyde:Ketone) | To minimize self-condensation of the ketone. |
| Catalyst | NaOH or KOH | Strong bases that effectively generate the enolate.[20] |
| Solvent | Ethanol (95%) | Good solvent for both reactants and the aldol adduct. |
| Temperature | Room Temperature to 50°C | Higher temperatures can promote dehydration but may also lead to side reactions.[13] |
| Reaction Time | 2-24 hours | Monitored by TLC for completion. |
| Crude Yield | 60-90% | Varies depending on the specific ketone and reaction conditions.[25] |
| Purified Yield | 50-80% | Loss of material during recrystallization is expected. |
| Physical Appearance | Pale yellow solid | Chalcones are often colored due to the extended conjugation.[26] |
Characterization Techniques:
-
Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the product.[20][25]
-
Melting Point: A sharp melting point range is indicative of a pure compound.[20][25]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the conjugated carbonyl (C=O) and carbon-carbon double bond (C=C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product. The coupling constant of the vinylic protons in ¹H NMR can confirm the E-configuration of the double bond.[27]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, consider increasing the reaction time or gently heating the reaction mixture. Ensure that the base is fresh and of the correct concentration.
-
Side Reactions: The primary side reaction is the self-condensation of the ketone.[28] Using a 1:1 stoichiometry and adding the base slowly can help minimize this.
-
Purification Challenges: If recrystallization does not yield a pure product, column chromatography may be necessary.[5][22]
-
Solvent-Free Conditions: For a more environmentally friendly approach, solvent-free aldol condensation by grinding the reactants with a solid base (e.g., NaOH) in a mortar and pestle can be explored.[24][25][29]
Conclusion
The aldol condensation, particularly the Claisen-Schmidt variant, provides a robust and efficient method for the synthesis of chalcones from this compound. These compounds are of significant interest in drug discovery due to their diverse biological activities. By understanding the underlying reaction mechanisms and following well-defined experimental protocols, researchers can effectively synthesize and purify these valuable molecular scaffolds. The insights and procedures detailed in these application notes are intended to empower scientists in their pursuit of novel therapeutic agents.
References
- Wikipedia.
- YouTube.
- PharmaXChange.info.
- The Journal of Organic Chemistry.
- Chemistry LibreTexts.
- NIH.
- BYJU'S.
- Allen.
- eScholarship.org.
- Reed College.
- The Royal Society of Chemistry.
- Fiveable. Using Aldol Reactions in Synthesis | Organic Chemistry Class Notes. [Link]
- NIH. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]
- Jetir.Org. SYNTHESIS OF CHALCONES. [Link]
- Organic Chemistry Portal.
- Chemistry LibreTexts.
- Master Organic Chemistry.
- Master Organic Chemistry.
- YouTube.
- SpringerLink. Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. [Link]
- NIH. Sequential Aldol Condensation – Transition Metal-Catalyzed Addition Reactions of Aldehydes, Methyl Ketones and Arylboronic Acids. [Link]
- ResearchGate.
- IJCPS. SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. [Link]
- MySkinRecipes. This compound. [Link]
- Wikipedia.
- Preprints.org.
- NIH.
- Homework.Study.com. what is the product of an Aldol reaction of 4-methoxybenzaldehyde and 4-methylcyclohexanone? 2 molar equivalents of the aldehyde are used. [Link]
- ResearchGate. Scheme 1. Synthetic procedures for poly-methoxy substituted chalcone compounds 1-17 …. [Link]
- University of Missouri–St. Louis.
- MDPI.
- MDPI. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. [Link]
- PraxiLabs.
- Science Learning Center. Aldol Condensation Reactions Using Unknown Reactants Experiment. [Link]
- Semantic Scholar.
- NIH. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. [Link]
- Magritek.
Sources
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. praxilabs.com [praxilabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. Application of Chalcone in the Structural Modification of Natural Products: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives | MDPI [mdpi.com]
- 10. This compound [myskinrecipes.com]
- 11. pharmaxchange.info [pharmaxchange.info]
- 12. byjus.com [byjus.com]
- 13. m.youtube.com [m.youtube.com]
- 14. amherst.edu [amherst.edu]
- 15. Aldol Condensation [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. The Complete Mechanism of an Aldol Condensation [escholarship.org]
- 18. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Claisen-Schmidt Condensation [cs.gordon.edu]
- 24. rsc.org [rsc.org]
- 25. jetir.org [jetir.org]
- 26. periodicos.ufms.br [periodicos.ufms.br]
- 27. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 28. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 29. rjlbpcs.com [rjlbpcs.com]
Application Notes and Protocols for the Suzuki Coupling of 4-(Cyclopropylmethoxy)benzaldehyde Derivatives
For Internal and External Distribution to Researchers, Scientists, and Drug Development Professionals.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the creation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the Suzuki coupling of 4-(cyclopropylmethoxy)benzaldehyde derivatives with various arylboronic acids. The resulting biaryl structures are of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the cyclopropylmethoxy group. We will delve into the mechanistic underpinnings of the reaction, offer optimized experimental conditions, and provide a framework for troubleshooting common challenges, ensuring a high degree of reproducibility and success for researchers in the field.
Introduction: The Strategic Importance of Biaryl Aldehydes
The synthesis of biaryl compounds is a central theme in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][4][5] The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, stands as a premier method for constructing these motifs.[1][6][7] The aldehyde functionality, when incorporated into one of the coupling partners, serves as a versatile synthetic handle for subsequent transformations, including but not limited to, reductive amination, Wittig reactions, and oxidation to the corresponding carboxylic acid.
The 4-(cyclopropylmethoxy) substituent is a particularly valuable moiety in drug design. The cyclopropyl group can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule.[8] This guide focuses on the strategic coupling of 4-(cyclopropylmethoxy)aryl halides with arylboronic acids to generate novel biaryl aldehydes, providing a gateway to a diverse range of complex molecules.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][9] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle is generally accepted to consist of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species.[7] The choice of ligand on the palladium catalyst is crucial at this stage, as it influences the electron density at the metal center and can facilitate this otherwise often rate-limiting step.[10] Bulky, electron-rich phosphine ligands are commonly employed to enhance the reactivity of the catalyst.[2][11]
-
Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex.[10] This process requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[10][12][13] The exact mechanism of transmetalation is complex and can be influenced by the nature of the base, solvent, and ligands.[10][14]
-
Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst.[7][10]
Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Step-by-Step Guide
The following protocol provides a general procedure for the Suzuki coupling of a 4-(cyclopropylmethoxy)aryl bromide with a generic arylboronic acid. Optimization may be required for specific substrates.[1]
Materials and Reagents
-
4-(Cyclopropylmethoxy)bromobenzene (or corresponding aryl halide)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)[11][15]
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., cesium carbonate, potassium phosphate)[4][16]
-
Toluene, 1,4-Dioxane, or other suitable organic solvent[6]
-
Deionized water
-
Ethanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Reaction Setup and Execution
Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reaction Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-(cyclopropylmethoxy)aryl halide (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ at 1-5 mol%) and the phosphine ligand (e.g., PPh₃ at 2-10 mol%). If using a pre-formed catalyst like Pd(PPh₃)₄, add it directly (1-5 mol%).
-
Solvent Addition and Degassing: Add the organic solvent and water (a common ratio is 4:1 or 5:1 organic solvent to water). It is crucial to degas the solvent mixture by bubbling an inert gas (argon or nitrogen) through it for 10-15 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Inert Atmosphere: Seal the flask and purge the headspace with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Work-up and Purification
-
Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer with additional portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl aldehyde.
Data Presentation: Anticipated Results
The following table provides a representative, though hypothetical, summary of expected outcomes for the Suzuki coupling of 4-(cyclopropylmethoxy)bromobenzene with various arylboronic acids under optimized conditions. Yields are highly dependent on the specific substrates and reaction conditions employed.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 90-98 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 80-90 |
| 4 | 3-Nitrophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF/H₂O (5:1) | 90 | 16 | 70-85 |
| 5 | 2-Thienylboronic acid | XPhos Pd G3 (2) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 110 | 6 | 75-90 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure) | Ensure thorough degassing of solvents and maintain a positive inert atmosphere. |
| Poor choice of ligand or base | Screen different phosphine ligands (e.g., Buchwald ligands) and bases (e.g., K₃PO₄, Cs₂CO₃).[11] | |
| Low reaction temperature | Increase the reaction temperature, potentially using a higher-boiling solvent like 1,4-dioxane. | |
| Protodeboronation of Boronic Acid | Presence of excess water or acid | Use anhydrous solvents and a non-aqueous base if the substrate is sensitive. Minimize reaction time. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture | Improve degassing procedures. |
| Dehalogenation of Aryl Halide | Presence of protic sources | Use anhydrous solvents and ensure the base is not excessively hydrated. |
| Difficulty in Purification | Co-elution with byproducts | Optimize chromatography conditions (solvent system, gradient). Consider recrystallization if the product is a solid. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of this compound derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access a wide array of valuable biaryl compounds. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful implementation of this powerful synthetic transformation in both academic and industrial settings.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research. [Link]
- Ahmad, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
- RSC Publishing. (2023).
- Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
- Synlett. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
- Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
- National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- ACS Publications. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]
- Royal Society of Chemistry. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. [Link]
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
- Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros. [Link]
- ResearchGate. (2025). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. [Link]
- National Institutes of Health. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. [Link]
- ResearchGate. (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
reaction conditions for derivatizing 4-(Cyclopropylmethoxy)benzaldehyde
An Application Guide to the Synthetic Derivatization of 4-(Cyclopropylmethoxy)benzaldehyde
Authored by a Senior Application Scientist
Introduction: The Versatility of this compound in Modern Synthesis
This compound is a valuable aromatic aldehyde that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1] Its structure combines a reactive aldehyde functionality, a stable aromatic core, and a unique cyclopropylmethoxy group. This combination offers a versatile scaffold for building molecular diversity. The aldehyde group is a prime target for a wide array of chemical transformations, allowing for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency.
This guide provides an in-depth exploration of key derivatization strategies for this compound. We will move beyond simple procedural lists to dissect the underlying principles, explain the rationale behind specific reaction conditions, and offer detailed, field-proven protocols. Our focus is on empowering researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific synthetic challenges.
Reductive Amination: Gateway to Bioactive Amines
Reductive amination is arguably one of the most robust methods for converting aldehydes into secondary and tertiary amines. This transformation proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. The choice of reducing agent and reaction strategy (one-pot vs. two-step) is critical for achieving high yields and minimizing side reactions.
Expertise & Causality:
The primary challenge in reductive amination is controlling the chemoselectivity. The reducing agent must preferentially reduce the C=N bond of the iminium intermediate over the C=O bond of the starting aldehyde.
-
Sodium Borohydride (NaBH₄): A powerful, cost-effective reducing agent. However, it can reduce the starting aldehyde if not used under carefully controlled conditions. It is often employed in a two-step process where the imine is formed first, followed by the addition of the reductant. In some one-pot protocols, a Lewis acid catalyst is used to promote imine formation, followed by the addition of methanol to facilitate the reduction by NaBH₄.[2][3]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent. Its steric bulk and reduced reactivity make it ideal for one-pot reactions, as it reacts much faster with the protonated iminium ion than with the aldehyde. This is the reagent of choice for most modern, high-yield reductive aminations.[4]
Workflow for Reductive Amination
Caption: One-pot reductive amination workflow.
Protocol 2.1: One-Pot Reductive Amination using NaBH(OAc)₃
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in an appropriate anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1-0.2 M concentration). Add the desired primary or secondary amine (1.0-1.2 eq).
-
Imine Formation (Optional Acid Catalysis): For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring mixture. The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Reducing Agent | NaBH(OAc)₃ | High selectivity for iminium ion over aldehyde. |
| Amine Stoichiometry | 1.0 - 1.2 eq | A slight excess ensures complete conversion of the aldehyde. |
| Solvent | DCE, THF | Aprotic solvents that do not react with the reagents. |
| Temperature | Room Temperature | Sufficient for most substrates; avoids side reactions. |
| Catalyst | Acetic Acid (optional) | Protonates the carbonyl oxygen, activating it for nucleophilic attack. |
Carbon-Carbon Bond Formation: Building Molecular Complexity
The aldehyde functionality is an electrophilic handle for creating new C-C bonds, a cornerstone of synthetic organic chemistry. The Wittig, Claisen-Schmidt, and Knoevenagel reactions are powerful tools for this purpose.
The Wittig Reaction: Aldehyde-to-Alkene Synthesis
The Wittig reaction transforms the aldehyde into an alkene by reacting it with a phosphorus ylide (a Wittig reagent).[5] This method is highly reliable and offers good control over the location of the newly formed double bond.
Expertise & Causality:
The stereochemical outcome (E vs. Z alkene) is largely determined by the stability of the ylide.[6]
-
Non-stabilized Ylides (e.g., R = alkyl): These are highly reactive and typically yield the Z-alkene (cis) as the major product under salt-free conditions. The reaction proceeds through an early, kinetically controlled transition state.
-
Stabilized Ylides (e.g., R = CO₂R, CN): These are less reactive due to resonance stabilization of the carbanion. They tend to give the thermodynamically more stable E-alkene (trans) as the major product.
Workflow for the Wittig Reaction
Caption: General workflow for a Wittig olefination.
Protocol 3.1.1: Wittig Olefination with a Non-Stabilized Ylide
-
Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C or -78 °C.
-
Base Addition: Add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) dropwise. A distinct color change (often to deep red or orange) indicates ylide formation. Allow the mixture to stir at this temperature for 30-60 minutes.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude product contains the desired alkene and triphenylphosphine oxide (a major byproduct). Purification is typically achieved by column chromatography.[7]
Claisen-Schmidt Condensation: Synthesis of Chalcones
This is a base-catalyzed crossed aldol condensation between an aromatic aldehyde (which cannot enolize) and a ketone.[8] When reacting this compound with a ketone like acetophenone, the resulting α,β-unsaturated ketone is a chalcone, a scaffold present in many biologically active compounds.[9][10]
Protocol 3.2.1: Base-Catalyzed Chalcone Synthesis
-
Reaction Setup: In a flask, dissolve this compound (1.0 eq) and the desired acetophenone derivative (1.0 eq) in ethanol or methanol.[9]
-
Base Addition: While stirring vigorously at room temperature, add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq) dropwise. The reaction mixture may become turbid or colored.[9][10]
-
Reaction: Continue stirring at room temperature for 2-5 hours. In many cases, the product will precipitate out of the solution. Monitor completion by TLC.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral, then with a small amount of cold ethanol.
-
Purification: The crude product is often pure enough after washing. If necessary, it can be recrystallized from ethanol. If no precipitate forms, neutralize the reaction mixture with dilute HCl, extract with an organic solvent, and purify by column chromatography.[9]
| Parameter | Condition | Rationale |
| Catalyst | NaOH or KOH | Strong base required to deprotonate the α-carbon of the ketone, forming the nucleophilic enolate. |
| Solvent | Ethanol/Methanol | Good solvent for reactants; product may be less soluble, aiding isolation. |
| Temperature | 20–25 °C | Avoids side reactions and promotes clean condensation.[9] |
| Reactant Ratio | 1:1 Aldehyde:Ketone | Prevents side reactions as only the ketone can form an enolate. |
Knoevenagel Condensation: Reaction with Active Methylene Compounds
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z'), such as diethyl malonate or cyanoacetic acid.[11] The reaction is typically catalyzed by a weak amine base like piperidine or pyridine.[11][12]
Protocol 3.3.1: Piperidine-Catalyzed Knoevenagel Condensation
-
Reaction Setup: Combine this compound (1.0 eq) and the active methylene compound (e.g., diethyl malonate, 1.05 eq) in a solvent such as toluene or ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Monitoring and Workup: Monitor the reaction by TLC. Once complete, cool the mixture, wash with water, dilute acid (e.g., 1M HCl), and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography or recrystallization.
Formation of C=N Bonds: Imines, Oximes, and Hydrazones
The reaction of the aldehyde with nitrogen nucleophiles is a straightforward and high-yielding method to produce C=N double bonds, which are valuable intermediates for further transformations or as final products themselves.
Imine (Schiff Base) Formation
Imines are formed by the condensation of the aldehyde with a primary amine, typically under acidic catalysis to activate the carbonyl group. Removal of water is essential to drive the reaction to completion.[13]
Protocol 4.1.1: Acid-Catalyzed Imine Synthesis
-
Setup: Dissolve this compound (1.0 eq) and the primary amine (1.0 eq) in a solvent like toluene or methanol.
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) or acetic acid (0.05 eq).
-
Reaction: Stir the mixture at room temperature or gentle heat (40-60 °C). Water can be removed using a Dean-Stark trap (with toluene) or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.[13]
-
Isolation: Once the reaction is complete (monitored by TLC or disappearance of the aldehyde), filter off any drying agent. Remove the solvent under reduced pressure. The resulting imine is often used directly in the next step without further purification.
Oxime Formation
Oximes are prepared by reacting the aldehyde with hydroxylamine.[14] The reaction is typically fastest at a slightly acidic pH (4-5), which facilitates both the nucleophilic attack and the dehydration step.[14][15]
Protocol 4.2.1: Synthesis of this compound Oxime
-
Setup: Dissolve hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq) and a base such as sodium acetate or pyridine (1.2 eq) in a mixture of ethanol and water.
-
Aldehyde Addition: Add a solution of this compound (1.0 eq) in ethanol to the hydroxylamine solution.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The product often precipitates as a crystalline solid.[16]
-
Isolation: Collect the solid by filtration, wash with cold water, and air dry. If no solid forms, the product can be extracted into an organic solvent after partial removal of the ethanol.
Hydrazone Formation
Hydrazones result from the condensation with hydrazine or its derivatives (e.g., phenylhydrazine).[17] These compounds are stable intermediates and are famously used in the Wolff-Kishner reduction to deoxygenate the carbonyl group to a methylene (CH₂) group.[18]
Protocol 4.3.1: Synthesis of a Hydrazone Derivative
-
Setup: Dissolve this compound (1.0 eq) in ethanol or methanol.
-
Hydrazine Addition: Add the hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.0 eq) to the solution. A few drops of acetic acid can be added to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid, with the hydrazone precipitating from the solution within minutes to a few hours.
-
Isolation: Collect the product by filtration, wash with a small amount of cold ethanol, and dry.
References
- Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives.
- Wittig Reaction - Common Conditions. Organic-Reaction.com.
- This compound. MySkinRecipes.
- SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS.
- Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Preprints.org.
- what is the product of an Aldol reaction of 4-methoxybenzaldehyde and 4-methylcyclohexanone? Homework.Study.com.
- SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. RJLBPCS.
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
- Wittig Reaction. Organic Chemistry Portal.
- Oximes. BYJU'S.
- Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal.
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- The Knoevenagel Condens
- The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis.
- The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central.
- Knoevenagel condens
- Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi.
- Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Springer.
- A Highly Versatile One-Pot Aqueous Wittig Reaction.
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Formation of an Oxime
- Convenient and Clean Synthesis of Imines from Primary Benzylamines. The Royal Society of Chemistry.
- Efficient Solvent- and Catalyst-Free Syntheses of Imine Derivatives Applying the Pressure Reduction Technique: Remarkable Change of the Reaction Rate with the Phase Transition. Scirp.org.
- Imine form
- Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis.
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal.
- Strategies for Selective Reductive Amination in Organic Synthesis and C
- Grignard Reagents. Sigma-Aldrich.
- Benzaldehyde oxime. Wikipedia.
- Reductive aminations of aldehydes with benzylamine or cyclohexylamine...
- 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts.
- Aldol Condensation Reactions Using Unknown Reactants Experiment. University of Missouri.
- Reaction pathway for oxime formation.
- A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central.
- Hydrazone synthesis. Organic Chemistry Portal.
- Knoevenagel condens
- Knoevenagel Condens
- The Aldol Condens
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central.
- Process for the preparation of grignard reagents and their utilization in organic syntheses.
- Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI.
- Aldol Condensation: Reaction with Mechanism-Aldehydes & Ketones. YouTube.
- CROSS ALDOL CONDENSATION of Benzaldehyde and Acetophenone. YouTube.
- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.
Sources
- 1. This compound [myskinrecipes.com]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. Imine formation-Typical procedures - operachem [operachem.com]
- 14. byjus.com [byjus.com]
- 15. researchgate.net [researchgate.net]
- 16. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Synthesis of Bioactive Molecules from 4-(Cyclopropylmethoxy)benzaldehyde
Abstract
This technical guide provides detailed experimental procedures for the synthesis of bioactive molecules utilizing 4-(Cyclopropylmethoxy)benzaldehyde as a versatile starting material. The document is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth protocols for constructing key bioactive scaffolds, including chalcones and Schiff bases. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper mechanistic understanding. All protocols are supported by authoritative citations and include visual workflows to enhance clarity.
Introduction: The Strategic Value of this compound
This compound is a valuable aromatic aldehyde building block in modern medicinal chemistry. Its utility stems from two key structural features: the reactive aldehyde functionality and the 4-(cyclopropylmethoxy) substituent.
-
The Aldehyde Handle: The aldehyde group serves as a versatile anchor for a wide array of chemical transformations. It readily participates in condensation, oxidation, reduction, and multicomponent reactions, enabling the construction of diverse molecular architectures.[1][2]
-
The Cyclopropylmethoxy Moiety: The cyclopropyl group is a well-recognized "bioisostere" for moieties like the tert-butyl or isopropyl group. Its incorporation into drug candidates often confers advantageous pharmacokinetic properties. Specifically, the cyclopropyl ring can enhance metabolic stability by blocking sites of oxidative metabolism, and its unique conformational rigidity and lipophilicity can improve binding affinity to biological targets.
This guide focuses on two primary, high-yield synthetic pathways originating from this aldehyde: the Claisen-Schmidt condensation to form bioactive chalcones and condensation with primary amines to generate medicinally relevant Schiff bases.
Figure 1: Key synthetic pathways from this compound.
Application Protocol I: Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are a major class of natural products and synthetic compounds renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The Claisen-Schmidt condensation provides a direct and efficient route to this scaffold.
Principle of the Reaction
The reaction is a base-catalyzed aldol condensation between an aromatic aldehyde (in this case, this compound) and a ketone (typically an acetophenone derivative).[5][6] The causality of the key steps is as follows:
-
Enolate Formation: A strong base (e.g., NaOH or KOH) abstracts an acidic α-proton from the acetophenone to generate a nucleophilic enolate ion.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound.
-
Dehydration: The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the highly conjugated and thermodynamically stable α,β-unsaturated ketone—the chalcone.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Buy 4-Cyclopropylbenzaldehyde | 20034-50-8 [smolecule.com]
- 3. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. periodicos.ufms.br [periodicos.ufms.br]
The Strategic Application of 4-(Cyclopropylmethoxy)benzaldehyde in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 4-(Cyclopropylmethoxy)benzaldehyde emerges as a scaffold of significant interest, offering a unique combination of structural and physicochemical properties that are highly advantageous in medicinal chemistry. Its core structure, a benzaldehyde functionalized with a cyclopropylmethoxy group, provides a versatile platform for the synthesis of a diverse array of derivatives with promising biological activities. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights to empower researchers in their quest for next-generation therapies.
The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, allowing for its incorporation into various molecular architectures.[1] Concurrently, the cyclopropylmethoxy moiety is not a mere spectator; it actively contributes to the pharmacological profile of the resulting molecules. The cyclopropyl group, a small, strained carbocycle, is a privileged motif in medicinal chemistry, known to enhance potency, improve metabolic stability, and fine-tune pharmacokinetic properties.[2][3] Its rigid nature can lock a molecule into a bioactive conformation, promoting favorable interactions with biological targets.[2] Furthermore, the strong C-H bonds within the cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes, a crucial factor in enhancing a drug's in vivo half-life.[3]
This document will delve into the synthesis of this compound and its subsequent elaboration into key derivative classes—chalcones and Schiff bases—which have demonstrated significant potential in oncology, infectious diseases, and as modulators of critical enzyme families like aldehyde dehydrogenases (ALDH).
Core Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds
The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules. Its aldehyde functionality is a linchpin for derivatization, enabling the construction of diverse compound libraries for high-throughput screening and lead optimization.
Chalcones: A Privileged Scaffold for Anticancer and Antimicrobial Agents
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids renowned for their broad spectrum of biological activities.[4] They are synthesized through the Claisen-Schmidt condensation of a benzaldehyde with an acetophenone.[4] The α,β-unsaturated ketone moiety in the chalcone backbone is a key pharmacophore, acting as a Michael acceptor and interacting with biological nucleophiles. Derivatives of this compound can be readily incorporated into this privileged scaffold, leading to novel chalcones with potential therapeutic applications.
The anticancer activity of chalcones is well-documented, with many derivatives exhibiting potent cytotoxicity against various cancer cell lines.[5][6][7] The presence of the cyclopropylmethoxy group can further enhance this activity by improving metabolic stability and potentially influencing drug-target interactions.
Schiff Bases: Versatile Ligands with Antimicrobial and Anticancer Potential
Schiff bases, formed by the condensation of a primary amine with an aldehyde, are another important class of compounds in medicinal chemistry.[8] The resulting imine or azomethine group is a key structural feature that imparts a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[8][9] this compound serves as an excellent starting material for the synthesis of novel Schiff bases, where the cyclopropylmethoxy moiety can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its biological activity. The antimicrobial potential of Schiff bases is particularly noteworthy, with many derivatives exhibiting significant activity against both Gram-positive and Gram-negative bacteria.[9][10]
Aldehyde Dehydrogenase (ALDH) Inhibitors: Targeting Cancer Stem Cells and Chemoresistance
The aldehyde dehydrogenase (ALDH) superfamily of enzymes plays a crucial role in cellular detoxification and is increasingly recognized as a key player in cancer biology.[11] Overexpression of certain ALDH isoforms, such as ALDH1A1 and ALDH1A3, is associated with cancer stem cell populations and contributes to chemoresistance.[12] Benzaldehyde derivatives have been explored as inhibitors of ALDH enzymes.[13] The unique electronic and steric properties of the cyclopropylmethoxy group on the benzaldehyde scaffold could be exploited to design potent and selective ALDH inhibitors, offering a promising strategy to overcome drug resistance in cancer therapy. While direct inhibitory data for this compound derivatives on ALDH is still emerging, the benzyloxybenzaldehyde scaffold has shown promise, with some derivatives exhibiting potent and selective inhibition of ALDH1A3.[13]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the title compound from 4-hydroxybenzaldehyde and (bromomethyl)cyclopropane via a Williamson ether synthesis.
Reaction Scheme:
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 10. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scaffold hopping based designing of selective ALDH1A1 inhibitors to overcome cyclophosphamide resistance: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]
4-(Cyclopropylmethoxy)benzaldehyde in the synthesis of heterocyclic compounds
Application Notes & Protocols
Topic: 4-(Cyclopropylmethoxy)benzaldehyde in the Synthesis of Biologically Relevant Heterocyclic Compounds
Introduction: The Strategic Value of the Cyclopropylmethoxy Moiety
In modern medicinal chemistry, the design and synthesis of novel heterocyclic compounds are central to the discovery of new therapeutic agents.[1][2] Heterocycles form the core scaffolds of over 85% of all biologically active molecules, offering a versatile framework for optimizing pharmacological properties such as solubility, lipophilicity, and metabolic stability.[1][3] Within this context, specific substructures are often sought for their ability to confer advantageous characteristics. The cyclopropyl group, for instance, is a well-regarded "bioisostere" for phenyl rings or gem-dimethyl groups. Its unique steric and electronic properties can enhance binding affinity to biological targets, improve metabolic stability by blocking sites of oxidation, and fine-tune molecular conformation.[4]
This compound emerges as a pivotal building block, strategically combining the benefits of the cyclopropyl moiety with the synthetic versatility of an aromatic aldehyde.[5] The aldehyde functional group is a cornerstone of organic synthesis, readily participating in a wide array of condensation and multicomponent reactions (MCRs), which are highly valued for their efficiency and atom economy.[6][7] This application note provides detailed protocols for the synthesis of this compound and its subsequent application in two powerful MCRs—the Biginelli and Gewald reactions—to construct dihydropyrimidinone and aminothiophene scaffolds, respectively, both of which are of significant interest in drug development.
Synthesis of the Key Building Block: this compound
The most direct and reliable method for preparing the title compound is the Williamson ether synthesis, a classic SN2 reaction between an alkoxide and a primary alkyl halide. This protocol details the synthesis from commercially available 4-hydroxybenzaldehyde and (bromomethyl)cyclopropane.
Rationale for Experimental Design
The selection of reagents and conditions is critical for a successful synthesis. 4-Hydroxybenzaldehyde serves as the nucleophile precursor. Potassium carbonate (K₂CO₃) is chosen as a mild, inexpensive base, which is sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide in situ. Acetone is an ideal solvent due to its ability to dissolve the organic reactants and the inorganic base, and its boiling point (56 °C) is suitable for refluxing the reaction to completion within a reasonable timeframe.[8]
Experimental Protocol: Williamson Ether Synthesis
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| 4-Hydroxybenzaldehyde | 122.12 | 12.2 g | 99.9 | 1.0 |
| (Bromomethyl)cyclopropane | 135.00 | 13.5 g | 100 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.8 g | 99.8 | 1.0 |
| Acetone | - | 200 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (12.2 g), (bromomethyl)cyclopropane (13.5 g), and potassium carbonate (13.8 g).[8]
-
Add 200 mL of acetone to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
After the reaction is complete (disappearance of 4-hydroxybenzaldehyde), allow the mixture to cool to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid or oil.
Expected Yield: 80-90%.
Synthesis Workflow Diagram
Caption: Williamson Ether Synthesis Workflow.
Application I: Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, typically under acidic catalysis.[9] This multicomponent reaction is a highly efficient method for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds known for a wide range of biological activities, including acting as calcium channel blockers and anti-inflammatory agents.[7][9]
Rationale for Experimental Design
This protocol uses this compound as the aldehyde component, ethyl acetoacetate as the β-dicarbonyl compound, and urea. The reaction is catalyzed by a few drops of concentrated hydrochloric acid, which serves as a Brønsted acid to activate the aldehyde's carbonyl group for nucleophilic attack.[6][10] Ethanol is a common solvent as it effectively dissolves all reactants upon heating. The product often precipitates upon cooling, simplifying purification.[6]
Experimental Protocol: Biginelli Reaction
Materials:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 176.21 | 10 | 1.0 |
| Ethyl Acetoacetate | 130.14 | 10 | 1.0 |
| Urea | 60.06 | 15 | 1.5 |
| Concentrated HCl | - | 3-4 drops | Catalytic |
| Ethanol | - | 15 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.76 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol).
-
Add 15 mL of ethanol and 3-4 drops of concentrated hydrochloric acid.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture in an ice bath. The product will typically precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove unreacted starting materials and impurities.[6]
-
Dry the product in a vacuum oven. If necessary, further purification can be achieved by recrystallization from ethanol.
Expected Product: Ethyl 4-(4-(cyclopropylmethoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Expected Yield: 70-85%.
Biginelli Reaction Mechanism
Caption: Key steps of the acid-catalyzed Biginelli reaction mechanism.
Application II: Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from an aldehyde or ketone, an α-cyanoester (or other active methylene nitrile), and elemental sulfur, in the presence of a base.[11][12] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, found in agents with diverse biological activities.[13][14]
Rationale for Experimental Design
This protocol utilizes this compound, malononitrile (an active methylene compound), and elemental sulfur. Morpholine is selected as the basic catalyst; it effectively promotes the initial Knoevenagel condensation between the aldehyde and malononitrile.[11][12] The subsequent steps involve the addition of sulfur to the enolate intermediate, followed by intramolecular cyclization and tautomerization to yield the aromatic thiophene ring. Ethanol is again a suitable solvent for this transformation.
Experimental Protocol: Gewald Reaction
Materials:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 176.21 | 10 | 1.0 |
| Malononitrile | 66.06 | 10 | 1.0 |
| Sulfur (elemental) | 32.07 | 11 | 1.1 |
| Morpholine | 87.12 | 2 | 0.2 |
| Ethanol | - | 20 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.76 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.35 g, 11 mmol).
-
Add 20 mL of ethanol, followed by morpholine (0.17 mL, 2 mmol).
-
Stir the mixture at room temperature for 15 minutes, then heat to a gentle reflux (around 50-60 °C) for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
A solid product usually precipitates. If not, slowly add water to induce precipitation.
-
Collect the crude product by vacuum filtration and wash with a cold ethanol/water mixture (1:1).
-
Dry the solid. Purify by recrystallization from ethanol to obtain the desired 2-aminothiophene derivative.
Expected Product: 2-Amino-4-(4-(cyclopropylmethoxy)phenyl)-3-cyanothiophene. Expected Yield: 65-80%.
Gewald Reaction Workflow
Caption: Conceptual workflow of the Gewald aminothiophene synthesis.
Conclusion
This compound serves as an exceptionally useful and versatile starting material for accessing complex heterocyclic scaffolds. Its straightforward synthesis via Williamson etherification makes it readily available for researchers. As demonstrated, its aldehyde functionality allows for efficient incorporation into diverse heterocyclic systems using powerful multicomponent reactions like the Biginelli and Gewald syntheses. These protocols provide reliable and scalable methods for generating libraries of dihydropyrimidinones and aminothiophenes bearing the medicinally important cyclopropylmethoxy moiety, paving the way for further investigation in drug discovery and development programs.
References
- Ilfahmi, Y. A., & Fadlan, A. (2023). DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset, 8(2), 124-130.
- ResearchGate. (n.d.). Synthesis of benzaldehyde-based dihydropyrimidinone via the Biginelli reaction.
- ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
- Wikipedia. (n.d.). Gewald reaction.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246.
- Matias, V. M., et al. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI.
- Laka, D., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. National Institutes of Health.
- Sitorus, L., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Puterová, Z., Krutošíková, A., & Végh, D. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- MySkinRecipes. (n.d.). This compound.
- Wikipedia. (n.d.). Biginelli reaction.
- ResearchGate. (n.d.). Synthesis, Characterization and Antibacterial Studies of 4-Methyl-2-(4-SubstitutedPhenyl) Quinoline Derivatives.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- Royal Society of Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
- Biomed J Sci & Tech Res. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines.
- Google Patents. (n.d.). CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
- ResearchGate. (n.d.). Most common variants of the Hantzsch 1,4-DHP synthesis.
- Hilaris Publisher. (n.d.). A Medicinal Chemistry Perspective on Nitrogen-Containing Heterocycles as Anticancer Agents.
- SINOPEG. (n.d.). Leveraging 4-(Methylthio)benzaldehyde in Advanced Organic Synthesis Projects.
- Beilstein Journals. (n.d.). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications.
- PubMed Central. (n.d.). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
- PubMed Central. (n.d.). Heterocycles in Medicinal Chemistry.
- MDPI. (n.d.). Heterocycles in Medicinal Chemistry II.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
- ResearchGate. (n.d.). Heterocycles in Medicinal Chemistry II.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- MDPI. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine.
- PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde.
- Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound [myskinrecipes.com]
- 6. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 7. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. [PDF] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes | Semantic Scholar [semanticscholar.org]
- 14. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: Protecting Group Strategies for 4-(Cyclopropylmethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-(Cyclopropylmethoxy)benzaldehyde is a key building block in the synthesis of a variety of pharmaceutical compounds, including kinase inhibitors and antiviral agents.[1] Its utility stems from the presence of two key functional groups: a reactive aldehyde and a cyclopropylmethoxy moiety. The aldehyde serves as a versatile handle for a wide range of chemical transformations, such as reductive aminations, Wittig reactions, and aldol condensations. The cyclopropylmethoxy group, while often incorporated for its desirable pharmacokinetic properties, introduces a unique chemical consideration due to the inherent electronic nature of the cyclopropyl group.
Successful multi-step syntheses involving this compound often necessitate the use of protecting groups to temporarily mask the reactive aldehyde. This prevents unwanted side reactions while other parts of the molecule are being modified. The choice of protecting group and the conditions for its removal are critical to the overall success of the synthetic route. A poorly chosen strategy can lead to low yields, undesired byproducts, and even cleavage of the cyclopropylmethyl ether.
This in-depth technical guide provides a comprehensive overview of protecting group strategies for this compound. We will delve into the rationale behind experimental choices, provide detailed protocols for the protection and deprotection of the aldehyde functionality, and critically evaluate the stability of the cyclopropylmethoxy group under various reaction conditions.
The Strategic Imperative: Why Protect the Aldehyde?
In a multi-step synthesis, the aldehyde group of this compound is susceptible to reaction with a variety of reagents, including nucleophiles (e.g., Grignard reagents, organolithiums), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and oxidizing agents. To perform selective chemistry elsewhere in a molecule containing this aldehyde, its temporary protection is often mandatory.[2] The ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to the reaction conditions planned for subsequent steps.
-
Easy to remove in high yield under mild conditions that do not affect other functional groups.[3]
The concept of orthogonal protection is paramount in complex syntheses. This strategy involves using multiple protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one group while others remain intact.[4][5]
Protecting the Aldehyde: The Acetal Strategy
The most common and effective method for protecting aldehydes is their conversion to acetals.[6][7] Acetals are stable to a wide range of nucleophilic and basic conditions, as well as many oxidizing and reducing agents.[6]
Mechanism of Acetal Formation
Acetal formation is an acid-catalyzed reaction between an aldehyde and two equivalents of an alcohol, or more commonly, one equivalent of a diol to form a cyclic acetal. The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. Subsequent dehydration leads to the formation of the stable acetal.[6]
Diagram 1: Acetal Protection of an Aldehyde
Caption: General scheme for acetal protection and deprotection.
Experimental Protocol: Acetal Protection of this compound
This protocol describes the formation of a cyclic acetal using ethylene glycol.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (TsOH) monohydrate
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Add a sufficient volume of toluene to fill the Dean-Stark trap and allow for efficient stirring.
-
Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude acetal.
-
The product can be purified by flash column chromatography on silica gel if necessary.
| Reactant | Equivalents | Purpose |
| This compound | 1.0 | Substrate |
| Ethylene glycol | 1.2 | Acetal forming reagent |
| p-Toluenesulfonic acid | 0.02 | Acid catalyst |
| Toluene | Solvent | Azeotropic removal of water |
The Cyclopropylmethoxy Group: A Stability Assessment
The cyclopropylmethyl group is known to exceptionally stabilize an adjacent positive charge.[8][9] This is due to the unique electronic structure of the cyclopropane ring, where the C-C bonds have significant p-character, allowing for effective overlap with the empty p-orbital of a neighboring carbocation.
This inherent stability of the cyclopropylmethyl carbocation has direct implications for the stability of the cyclopropylmethoxy group in this compound, particularly under acidic conditions.
Acid-Mediated Cleavage: A Potential Pitfall
Ethers are generally stable functional groups, but they can be cleaved by strong acids.[10][11][12] The mechanism of this cleavage can be either Sₙ1 or Sₙ2. For the cyclopropylmethoxy group, an Sₙ1 pathway is highly likely under strongly acidic conditions. The protonation of the ether oxygen would be followed by the departure of 4-formylphenol to generate a stable cyclopropylmethyl carbocation, which can then be trapped by a nucleophile or undergo rearrangement.
Diagram 2: Potential Acid-Catalyzed Cleavage of the Cyclopropylmethyl Ether
Caption: Postulated Sₙ1 cleavage of the cyclopropylmethoxy group.
Therefore, the use of harsh acidic conditions for the deprotection of the aldehyde acetal should be avoided to prevent cleavage of the valuable cyclopropylmethyl ether.
Stability Under Basic and Other Conditions
Ethers are generally stable under basic, nucleophilic, reducing, and oxidizing conditions. Thus, the cyclopropylmethoxy group is not expected to be labile under these conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule while the ether remains intact.
Deprotection of the Aldehyde: Mild and Selective Methods
Given the acid sensitivity of the cyclopropylmethoxy group, it is crucial to employ mild deprotection conditions for the acetal. Fortunately, a variety of methods have been developed for the deprotection of acetals under neutral or very mild acidic conditions.
Protocol 1: Deprotection using Bismuth (III) Nitrate
Bismuth (III) nitrate is an inexpensive, relatively non-toxic, and effective catalyst for the chemoselective deprotection of acetals.[13]
Materials:
-
Protected this compound
-
Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve the acetal-protected this compound (1.0 eq) in dichloromethane.
-
Add bismuth (III) nitrate pentahydrate (0.1-0.2 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Deprotection using Iodine in Acetone
This method is known for its mildness and is compatible with many acid-sensitive functional groups.[14]
Materials:
-
Protected this compound
-
Iodine (I₂)
-
Acetone
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve the acetal-protected this compound (1.0 eq) in acetone.
-
Add a catalytic amount of iodine (0.1 eq).
-
Stir the mixture at room temperature. The reaction is often rapid.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution dropwise until the brown color of the iodine disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected aldehyde.
| Deprotection Method | Reagents | Conditions | Compatibility Notes |
| Bismuth (III) Nitrate | Bi(NO₃)₃·5H₂O | DCM, room temp. | Mild and chemoselective, good for acid-sensitive groups.[13] |
| Iodine in Acetone | I₂ | Acetone, room temp. | Very mild, compatible with highly acid-sensitive groups.[14] |
| Cerium (III) Triflate | Ce(OTf)₃ | Wet nitromethane, room temp. | Gentle Lewis acid catalyst, proceeds under nearly neutral pH.[2] |
Orthogonal Protecting Group Strategies
In a scenario where a synthetic intermediate contains both the this compound moiety and another acid-sensitive group, an orthogonal protecting group strategy is essential. For instance, if a molecule also contains a tert-butyldimethylsilyl (TBDMS) ether, which is cleaved by acid, one would need to choose an aldehyde protecting group that can be removed under non-acidic conditions. Thioacetals, for example, are stable to acidic conditions but can be removed with reagents like HgCl₂ or under oxidative conditions, providing an orthogonal approach to acetal deprotection.[6]
Conclusion
The successful synthetic manipulation of this compound hinges on a well-designed protecting group strategy. The aldehyde functionality can be effectively protected as a cyclic acetal, which is stable to a wide range of reaction conditions. However, the potential acid-lability of the cyclopropylmethoxy group necessitates the use of mild and chemoselective methods for acetal deprotection. Protocols utilizing reagents such as bismuth (III) nitrate or iodine in acetone offer reliable and gentle alternatives to harsh acidic conditions, ensuring the integrity of the cyclopropylmethyl ether. By carefully considering the stability of all functional groups present in the molecule and employing appropriate orthogonal strategies, researchers can confidently utilize this compound as a valuable building block in the synthesis of complex and biologically active molecules.
References
- Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis.
- Tajbakhsh, M., et al. (2005). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate.
- Eash, K. J., et al. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 65(24), 8399–8401.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
- ResearchGate. (2025). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions.
- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.
- ResearchGate. (2025). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- ResearchGate. (n.d.). Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors.
- Chem-Station. (2014, March 21). Acetal Protective Groups.
- ResearchGate. (2025). Electrophilic Cleavage of Cyclopropylmethystannanes: An Experimental Comparison of σ−σ and σ−π Conjugation.
- Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
- MySkinRecipes. (n.d.). This compound.
- Wikipedia. (n.d.). Protecting group.
- Chemistry Stack Exchange. (2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?.
- YouTube. (2023, November 9). Cleavage of Ethers with Acids.
- YouTube. (2018, December 31). ether cleavage with strong acids.
- Chemistry LibreTexts. (2024, January 15). 3.3: Reactions of Ethers- Acidic Cleavage.
- Quora. (2014, December 24). Why is cyclopropyl methyl carbocation exceptionally stable?.
- Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure.
- Google Patents. (n.d.). WO2008043947A1 - Method for the synthesis of cyclic acetals by the reactive extraction of a polyol in a concentrated solution.
- IJSDR. (n.d.). A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison.
- Google Patents. (n.d.). WO2012095855A1 - Process for preparation of acetals.
- ResearchGate. (n.d.). Products from acetalization reactions of benzaldehyde (1) and....
Sources
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 9. 4-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde | C15H20O2 | CID 177684781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Catalytic Transformations of 4-(Cyclopropylmethoxy)benzaldehyde for Pharmaceutical and Fine Chemical Synthesis
An In-Depth Technical Guide
Abstract
4-(Cyclopropylmethoxy)benzaldehyde is a pivotal intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals like kinase inhibitors and antiviral agents.[1] Its value stems from the unique combination of a reactive aldehyde, a stable aromatic core, and the cyclopropylmethoxy group, which can influence pharmacokinetic properties. This guide provides detailed application notes and validated protocols for three essential classes of catalytic reactions involving this substrate: catalytic reduction, oxidation, and palladium-catalyzed C-H functionalization. The protocols are designed to be robust and reproducible, with an emphasis on explaining the mechanistic rationale behind procedural choices to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
The aldehyde functionality of this compound (CAS No. 164520-99-4) serves as a versatile handle for a wide array of chemical transformations.[1][2] It is commonly employed in condensation reactions to form imines or can be reduced to produce bioactive alcohols.[1] The aromatic ring, while electron-rich due to the ether linkage, offers opportunities for regioselective functionalization. Catalytic methods are paramount for manipulating this molecule, offering high efficiency, selectivity, and milder reaction conditions compared to stoichiometric reagents. This document details protocols for transforming both the aldehyde group and the aromatic ring, providing pathways to diverse and valuable derivatives.
Catalytic Reduction of Aldehyde to Primary Alcohol
The reduction of the aldehyde group to a primary alcohol, yielding (4-(cyclopropylmethoxy)phenyl)methanol, is a fundamental step in building more complex scaffolds. This transformation is crucial for synthesizing compounds where the benzyl alcohol moiety is a key pharmacophore or a precursor for further reactions. While various reducing agents exist, catalytic hydrosilylation offers a chemoselective and mild alternative to metal hydrides.
Principle of Catalytic Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydrogen bond across the carbonyl double bond. This process is catalyzed by a Lewis base, such as potassium carbonate (K₂CO₃), which activates the hydrosilane, typically polymethylhydrosiloxane (PMHS), a cost-effective and stable reducing agent.[3] The reaction proceeds through the formation of a silyl ether intermediate, which is subsequently hydrolyzed during aqueous work-up to afford the desired alcohol. This method exhibits excellent functional group tolerance, leaving other reducible groups like nitro or cyano groups intact.[3]
Experimental Protocol: K₂CO₃-Catalyzed Hydrosilylation
This protocol describes the reduction of this compound to (4-(cyclopropylmethoxy)phenyl)methanol.
Materials:
-
This compound (1.0 eq, e.g., 1.76 g, 10.0 mmol)
-
Polymethylhydrosiloxane (PMHS) (3.0 eq Si-H)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (0.5 eq, e.g., 0.69 g, 5.0 mmol)
-
Toluene, anhydrous (5 mL / mmol of aldehyde)
-
Methanol (MeOH) (5 mL / mmol of aldehyde)
-
1 M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon atmosphere setup.
Procedure:
-
Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.76 g, 10.0 mmol) and anhydrous potassium carbonate (0.69 g, 5.0 mmol).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5 minutes.
-
Solvent and Reagent Addition: Add anhydrous toluene (50 mL) via syringe, followed by polymethylhydrosiloxane (PMHS).
-
Reaction: Stir the mixture vigorously at room temperature (25°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Upon completion, cool the flask in an ice bath. Slowly and carefully add methanol (50 mL) to quench the excess PMHS.
-
Hydrolysis: Add 1 M NaOH solution dropwise until the pH is ~10-11 to hydrolyze the intermediate silyl ether. Stir for 1 hour at room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure alcohol.
Sources
scale-up synthesis of 4-(Cyclopropylmethoxy)benzaldehyde
An Application Guide for the Robust Scale-Up Synthesis of 4-(Cyclopropylmethoxy)benzaldehyde
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound is a pivotal intermediate in modern organic synthesis, particularly valued in the pharmaceutical and specialty chemicals sectors. Its structure, which combines an aromatic aldehyde with a cyclopropylmethoxy group, serves as a versatile scaffold for constructing more complex molecules. The aldehyde functional group is readily derivatized, while the cyclopropylmethoxy moiety can enhance metabolic stability and binding affinity in drug candidates, making it a key building block for kinase inhibitors and antiviral agents.[1][2]
Scaling the synthesis of this compound from the laboratory bench to industrial production presents a unique set of challenges. These include ensuring consistent yield and purity, managing reaction exotherms, optimizing solvent and reagent selection for cost and environmental impact, and implementing robust safety protocols. This guide provides a comprehensive framework for navigating these challenges, grounded in the principles of the Williamson ether synthesis—the most common and reliable route to this class of compounds.[3][4][5] We will explore the mechanistic underpinnings, process optimization strategies, a detailed scale-up protocol, and the necessary analytical controls to ensure a successful and reproducible manufacturing process.
Core Synthesis Strategy: The Williamson Ether Synthesis
The preparation of this compound is classically achieved via the Williamson ether synthesis. This reliable SN2 reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[4][6]
Reaction Scheme:
Mechanistic Rationale:
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The key steps are:
-
Deprotonation: A base, typically a mild inorganic base like potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde. This step is crucial as it converts the weakly nucleophilic phenol into a much more reactive phenoxide anion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a potent nucleophile, attacking the electrophilic methylene carbon of (bromomethyl)cyclopropane.
-
Displacement: The attack occurs from the backside of the carbon-bromine bond, leading to the displacement of the bromide leaving group in a single, concerted step. This forms the desired ether linkage and a salt byproduct (e.g., potassium bromide).[3][5]
The SN2 pathway is favored because (bromomethyl)cyclopropane is a primary alkyl halide, which is sterically unhindered and thus highly susceptible to backside attack.[3][6]
Caption: Mechanism of the Williamson Ether Synthesis.
Process Development for Scale-Up
Transitioning from a lab-scale procedure to a multi-kilogram production requires careful consideration of each process parameter. The goal is to develop a safe, efficient, and cost-effective process.
Raw Material Selection and Rationale
| Component | Grade/Specification | Rationale for Scale-Up |
| 4-Hydroxybenzaldehyde | >98% Purity | High purity starting material minimizes side reactions and simplifies downstream purification. Sourcing from reliable suppliers is critical.[7] |
| (Bromomethyl)cyclopropane | >97% Purity | The key electrophile. As an alkylating agent, it should be handled with care. Purity affects reaction efficiency and impurity profile. |
| Base | Potassium Carbonate (K₂CO₃), Anhydrous | Preferred over stronger bases like NaH for industrial scale due to lower cost, easier handling, improved safety, and sufficient reactivity for phenolic deprotonation.[8][9] |
| Solvent | Acetone or Acetonitrile | Acetone: Lower cost, lower boiling point (56°C) for easier removal, and good solubility for reactants.[8] Acetonitrile: Higher boiling point (82°C) allows for higher reaction temperatures, potentially increasing reaction rate. However, it is more toxic and expensive. Both are suitable polar aprotic solvents that facilitate SN2 reactions.[10] |
Optimized Reaction Conditions
Effective process control is paramount for achieving high yield and purity on a large scale.
-
Stoichiometry: A slight molar excess of (bromomethyl)cyclopropane (1.05-1.1 equivalents) and potassium carbonate (1.5-2.0 equivalents) is recommended. The excess alkylating agent helps drive the reaction to completion, while the excess base ensures complete deprotonation of the phenol and neutralizes any acidic impurities.
-
Temperature Control: The reaction is typically run at the reflux temperature of the chosen solvent (e.g., ~56°C for acetone).[8] This provides a consistent and manageable reaction rate. On a large scale, the initial addition of the alkylating agent may need to be controlled to manage any exotherm.
-
Reaction Monitoring: Reaction progress should be monitored to determine the point of completion, preventing the formation of degradation products from unnecessarily long reaction times. High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately tracking the disappearance of 4-hydroxybenzaldehyde.[11] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks.[12]
Caption: Overall Process Workflow for Scale-Up Synthesis.
Detailed Scale-Up Manufacturing Protocol
This protocol is designed for a target scale of ~1.7 kg of this compound. All operations should be conducted in a well-ventilated area, adhering to all safety guidelines.
Equipment
-
20 L Glass-Lined Reactor with mechanical stirrer, reflux condenser, temperature probe, and addition funnel.
-
Filter Nutsche or similar large-scale filtration apparatus.
-
Rotary Evaporator (20 L capacity).
-
Vacuum oven.
-
Appropriate Personal Protective Equipment (PPE).[13]
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Equivalents |
| 4-Hydroxybenzaldehyde | 122.12 | 10.0 | 1.22 kg | 1.0 |
| (Bromomethyl)cyclopropane | 134.99 | 11.0 | 1.49 kg | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 kg | 2.0 |
| Acetone | 58.08 | - | 12 L | - |
Step-by-Step Procedure
-
Reactor Charging: Charge the 20 L reactor with 4-hydroxybenzaldehyde (1.22 kg), potassium carbonate (2.76 kg), and acetone (12 L).
-
Heating: Begin stirring and heat the slurry to a gentle reflux (internal temperature of approximately 56-58°C).
-
Reagent Addition: Once at reflux, slowly add (bromomethyl)cyclopropane (1.49 kg) to the reactor over a period of 60-90 minutes. Monitor the internal temperature to ensure the exotherm is controlled.
-
Reaction: Maintain the reaction mixture at reflux for 4-6 hours. Monitor the reaction's progress every hour using HPLC until the amount of remaining 4-hydroxybenzaldehyde is less than 1%.
-
Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature (20-25°C). Filter the slurry to remove the inorganic salts (potassium bromide and excess potassium carbonate). Wash the filter cake with fresh acetone (2 x 1 L) to recover any entrained product.
-
Work-up - Concentration: Combine the filtrate and washes in a rotary evaporator. Concentrate the solution under reduced pressure to remove the acetone, yielding the crude product as an oil or semi-solid.
-
Purification: The crude product can be purified by either vacuum distillation or recrystallization. For recrystallization, dissolve the crude oil in a minimal amount of a hot solvent like isopropanol and allow it to cool slowly to induce crystallization.[14][9]
-
Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at 40-45°C until a constant weight is achieved. The expected yield is 1.5-1.6 kg (85-91%).
Purification and Quality Control
Ensuring the final product meets specifications is critical. Benzaldehydes can be prone to oxidation, so proper purification and storage are essential.[15][16]
Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | Colorless to light yellow liquid or low-melting solid.[17] |
| Purity | HPLC/GC | ≥98.0% |
| Identity | ¹H NMR | Consistent with the structure.[17] |
| Residual Solvents | GC-HS | To be determined based on solvent used |
| Storage | - | Store at 2-8°C under a nitrogen atmosphere to prevent oxidation.[17][18] |
Spectroscopic Data for Characterization
-
¹H NMR (CDCl₃, 400 MHz): δ 9.88 (s, 1H, -CHO), 7.84 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H), 3.90 (d, 2H, -OCH₂-), 1.30 (m, 1H, -CH-), 0.68 (m, 2H, -CH₂-), 0.38 (m, 2H, -CH₂-).
Critical Safety and Handling Protocols
A robust safety plan is non-negotiable for any chemical synthesis scale-up.
-
Hazard Identification:
-
4-Hydroxybenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[20][21]
-
(Bromomethyl)cyclopropane: As an alkylating agent, it should be treated as a potential mutagen and handled with extreme care.
-
Acetone: Highly flammable liquid and vapor.
-
This compound: May cause skin, eye, and respiratory irritation.[13][22]
-
-
Engineering Controls: All operations must be conducted in a chemical fume hood or a well-ventilated enclosure with local exhaust ventilation to minimize inhalation exposure.[13][22]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a flame-retardant lab coat.[22]
-
Spill and Waste Management: Have appropriate spill kits ready. All chemical waste must be collected in properly labeled containers and disposed of according to local, state, and federal regulations.[13][22]
Conclusion
The via the Williamson ether synthesis is a well-established and robust process. Success at an industrial scale hinges on meticulous process optimization, stringent control of reaction parameters, and an unwavering commitment to safety. By carefully selecting reagents, monitoring the reaction to completion, and implementing an effective purification strategy, researchers and drug development professionals can consistently produce high-purity material. The protocols and insights provided in this guide offer a solid foundation for developing a safe, efficient, and reproducible manufacturing process, thereby ensuring a reliable supply of this critical chemical intermediate. The principles of continuous process optimization should be applied to further refine the synthesis for even greater efficiency and sustainability.[23]
References
- Sigma-Aldrich. (2025). Safety Data Sheet - this compound.
- PrepChem.com. Synthesis of 4-hydroxybenzaldehyde.
- AK Scientific, Inc. Safety Data Sheet - 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.
- Chemistry Steps. Williamson Ether Synthesis.
- ChemicalBook. This compound synthesis.
- ChemScene. 164520-4 | this compound.
- ChemSpider Synthetic Pages. Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide.
- ChemicalBook. (2023).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Wikipedia. Williamson ether synthesis.
- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
- China Chemical Manufacturer. (2024).
- Organic Syntheses. Procedure.
- Loba Chemie. (2018). 4-HYDROXYBENZALDEHYDE 98% GMP MANUFACTURED MSDS.
- Carl ROTH.
- Wordpress. (2025). Classical Williamson Type Ether Synthesis.
- PubChemLite. This compound (C11H12O2).
- MySkinRecipes. This compound.
- Leyan. (2022). Certificate of Analysis - this compound.
- Smolecule. (2023). Buy 4-Cyclopropylbenzaldehyde.
- National Institutes of Health (NIH). (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
- The Royal Society of Chemistry.
- Google Patents.
- Benchchem. Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2-hydroxybenzaldehyde.
- Google Patents.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Buy 4-Cyclopropylbenzaldehyde | 20034-50-8 [smolecule.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. prepchem.com [prepchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]
- 15. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 16. EP0015616B1 - Method for the purification of benzaldehyde - Google Patents [patents.google.com]
- 17. file.leyan.com [file.leyan.com]
- 18. chemscene.com [chemscene.com]
- 19. PubChemLite - this compound (C11H12O2) [pubchemlite.lcsb.uni.lu]
- 20. lobachemie.com [lobachemie.com]
- 21. carlroth.com [carlroth.com]
- 22. aksci.com [aksci.com]
- 23. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analytical Methods for Monitoring Reactions with 4-(Cyclopropylmethoxy)benzaldehyde
Introduction
4-(Cyclopropylmethoxy)benzaldehyde is a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and antiviral agents.[1] Its aldehyde functional group readily undergoes a variety of chemical transformations, such as condensation reactions to form imines or reduction to alcohols, making it a versatile building block in organic synthesis.[1] Precise monitoring of these reactions is critical for optimizing reaction conditions, maximizing yield, ensuring product purity, and gaining mechanistic insights. This guide provides detailed application notes and protocols for monitoring reactions involving this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The choice of analytical technique is paramount and depends on factors such as the reaction matrix, the volatility and thermal stability of the reactants and products, and the required sensitivity and selectivity.[2] This document offers field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy.
Part 1: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a robust and widely used technique for monitoring organic reactions, particularly for non-volatile or thermally labile compounds.[3] It offers excellent resolution, sensitivity, and quantitative accuracy. For reactions involving this compound, reverse-phase HPLC is the method of choice.
Causality Behind Experimental Choices
-
Reverse-Phase Chromatography: this compound and many of its derivatives are moderately polar. A reverse-phase column (e.g., C18) with a polar mobile phase provides optimal retention and separation from starting materials, reagents, and products.
-
UV Detection: The aromatic ring in this compound and its derivatives provides a strong chromophore, making UV detection highly sensitive and suitable for this application. A detection wavelength around 254 nm is generally effective.[4]
-
Mobile Phase Composition: A mixture of acetonitrile and water is a common mobile phase for separating aromatic aldehydes.[4] The addition of a small amount of acid, such as acetic or formic acid, can improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups.[5]
Experimental Protocol: HPLC Monitoring
This protocol outlines a general method for monitoring a reaction involving this compound. Optimization of the mobile phase gradient and other parameters may be necessary depending on the specific reaction.
1. Sample Preparation:
- Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specified time points.
- Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to a final concentration within the linear range of the detector. This also stops the reaction from proceeding further in the sample.[6]
- Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable ratio (e.g., 70:30 A:B), then ramp up B to elute more non-polar products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5-10 µL |
| Detection | UV at 254 nm |
3. Data Analysis:
- Identify the peaks corresponding to the starting material, this compound, and the product(s) by comparing their retention times with those of authentic standards.
- Integrate the peak areas of the starting material and product(s) at each time point.
- Calculate the percent conversion of the starting material and the formation of the product over time to determine the reaction kinetics. The use of an internal standard is recommended for improved quantitative accuracy.
Visualization of HPLC Workflow
Caption: Workflow for monitoring a chemical reaction using HPLC.
Part 2: Gas Chromatography (GC) for Reaction Monitoring
Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. It is particularly well-suited for monitoring reactions where the reactants and products have sufficient vapor pressure to be analyzed in the gas phase.
Causality Behind Experimental Choices
-
Volatility: this compound is sufficiently volatile for GC analysis. However, some of its higher molecular weight derivatives or reaction byproducts may require derivatization to increase their volatility.[7][8]
-
Thermal Stability: It is crucial to ensure that the analyte does not decompose at the temperatures used in the GC injector and column. A lower injection temperature and a temperature ramp program can help mitigate thermal degradation.
-
Detector Selection: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity for this compound. For enhanced selectivity and structural information, a Mass Spectrometer (MS) detector is highly recommended.[3]
Experimental Protocol: GC Monitoring
This protocol provides a general method for GC analysis. The temperature program and other parameters should be optimized for the specific reaction being monitored.
1. Sample Preparation:
- Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
- Quench the reaction by diluting the aliquot in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- If necessary, perform a derivatization step to increase the volatility of the analytes.[7][8] For example, silylation can be used for compounds with active hydrogens.
- Filter the sample through a 0.22 µm syringe filter.
2. GC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | A standard GC system with an FID or MS detector |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | Start at a low temperature (e.g., 80 °C), hold for 1-2 min, then ramp up to a final temperature (e.g., 280 °C) at 10-20 °C/min. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) |
| Injection Mode | Split (e.g., 50:1 split ratio) to avoid column overload |
| Injection Volume | 1 µL |
| Detector | FID or MS |
| FID Temperature | 280 °C |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
3. Data Analysis:
- Identify the peaks for the starting material and product(s) based on their retention times and, if using MS, their mass spectra.
- Use the peak areas to determine the relative concentrations of the components in the reaction mixture over time. An internal standard is crucial for accurate quantification.
Visualization of GC Workflow
Caption: Workflow for monitoring a chemical reaction using GC.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring
NMR spectroscopy is a powerful technique that provides detailed structural information and can be used for real-time, in-situ monitoring of chemical reactions.[9] This avoids the need for sample workup and provides a true kinetic profile of the reaction.[9]
Causality Behind Experimental Choices
-
Non-Invasive Nature: NMR is a non-destructive technique, allowing the reaction to proceed undisturbed while data is being collected.
-
Structural Information: ¹H NMR spectra provide a wealth of information about the molecular structure of the reactants, intermediates, and products, enabling unambiguous identification of species in the reaction mixture.
-
Quantitative Analysis: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal, allowing for accurate quantification of all components in the mixture without the need for calibration curves for each species.[10]
Experimental Protocol: In-Situ NMR Monitoring
This protocol describes the use of a benchtop or standard NMR spectrometer for in-situ reaction monitoring.
1. Sample Preparation and Setup:
- The reaction is typically run directly in an NMR tube.
- Dissolve the starting materials and reagents in a deuterated solvent that is compatible with the reaction conditions.
- One of the reactants is often placed in the NMR tube, and the reaction is initiated by adding the final reagent just before placing the tube in the spectrometer. For reactions that require heating or cooling, a temperature-controlled NMR probe is necessary.
2. NMR Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Spectrometer | Benchtop or high-field NMR spectrometer with a suitable probe |
| Solvent | Deuterated solvent (e.g., CDCl₃, DMSO-d₆) |
| Experiment | Standard ¹H NMR experiment |
| Number of Scans | 4-16 (depending on concentration and desired time resolution) |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the protons of interest for accurate quantification. |
| Acquisition Time | Sufficient to resolve the signals of interest. |
3. Data Analysis:
- Identify the characteristic signals for the aldehyde proton of this compound (typically around 9.8-10.0 ppm) and the protons of the cyclopropyl and methoxy groups.[11]
- Monitor the disappearance of the starting material signals and the appearance of new signals corresponding to the product(s).
- Integrate the well-resolved signals of the starting material and product(s) at different time points.
- The relative integrals can be used to calculate the molar ratio of the components and thus the reaction conversion.
Visualization of NMR Monitoring Logic
Caption: Logical flow for in-situ NMR reaction monitoring.
Summary of Analytical Methods
| Feature | HPLC | GC | NMR |
| Principle | Liquid-solid phase partitioning | Gas-solid or gas-liquid phase partitioning | Nuclear magnetic resonance |
| Analytes | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds | Soluble compounds |
| Sample Prep | Dilution, filtration | Dilution, derivatization (optional) | Dissolution in deuterated solvent |
| Monitoring Mode | Off-line | Off-line | In-situ, real-time |
| Quantification | Requires calibration curves or internal standard | Requires calibration curves or internal standard | Relative quantification from integrals |
| Structural Info | Limited (retention time) | Good (with MS detector) | Excellent (detailed structural elucidation) |
| Advantages | Robust, versatile, high resolution | High sensitivity, fast analysis | Non-invasive, rich structural information |
| Limitations | Sample workup required, potential for reaction to continue after sampling | Limited to volatile compounds, potential for thermal degradation | Lower sensitivity, higher equipment cost |
References
- National Center for Biotechnology Information. (2024). Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. PubMed Central.
- American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. ACS Publications.
- Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
- Madani, A., & Pieber, B. (2023). In situ reaction monitoring in photocatalytic organic synthesis. ChemCatChem, 15(7), e202201583.
- Royal Society of Chemistry. (2021). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering.
- Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
- ResearchGate. (n.d.). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products.
- SpringerLink. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T.
- Chemistry LibreTexts. (2022). 4.14: NMR in Lab- Monitoring Reaction Progress.
- American Chemical Society. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. ACS Publications.
- University of Illinois. (n.d.). Colorimetric Recognition of Aldehydes and Ketones.
- MySkinRecipes. (n.d.). This compound.
- Magritek. (n.d.). On-line NMR reaction monitoring.
- National Center for Biotechnology Information. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. PubMed Central.
- Royal Society of Chemistry. (2021). Optical chemosensors for the gas phase detection of aldehydes: mechanism, material design, and application.
- PubChem. (n.d.). 4-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde.
- University of Pretoria. (n.d.). METHODS FOR DETERMINING ALDEHYDES IN AIR.
- PubChemLite. (n.d.). This compound (C11H12O2).
- SIELC Technologies. (n.d.). Separation of Benzaldehyde, 4-ethoxy-3-methoxy- on Newcrom R1 HPLC column.
- ResearchGate. (2014). How is it that when monitoring a reaction using GC, the product peak area increases as expected while the reactant peak area fluctuates?.
- PubMed. (n.d.). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations.
- SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- ResearchGate. (n.d.). (PDF) Derivatization reactions and reagents for gas chromatography analysis.
- ResearchGate. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
- ResearchGate. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations.
- Beilstein Journals. (n.d.). NMR reaction monitoring in flow synthesis.
- ResearchGate. (n.d.). Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction....
- ResearchGate. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.
- ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes.
- National Center for Biotechnology Information. (n.d.). Benzaldehyde. PubChem.
- PubChem. (n.d.). Benzaldehyde, 4-(phenylmethoxy)-.
- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-methoxy-. NIST WebBook.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Benzaldehyde, 4-ethoxy-3-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. magritek.com [magritek.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Introduction: A Versatile Building Block for Advanced Materials
An In-Depth Technical Guide to the Application of 4-(Cyclopropylmethoxy)benzaldehyde in Materials Science
This compound is an aromatic aldehyde distinguished by its unique terminal group: a cyclopropylmethoxy substituent. This functional group imparts a combination of flexibility and steric bulk that is highly influential in the design of novel materials. The molecule's core consists of a reactive benzaldehyde group, which serves as a versatile anchor for a wide range of chemical transformations, and a stable aromatic ring that provides rigidity. The ether linkage offers rotational freedom, while the terminal cyclopropyl group introduces a non-linear, kinked aliphatic character, contrasting with the linear alkyl chains commonly used in materials design.
This combination makes this compound a compelling precursor for synthesizing materials where molecular packing, phase behavior, and electronic properties are critical. Its applications span the synthesis of thermotropic liquid crystals, functional chalcones for optics, and the surface modification of polymers. This guide provides detailed protocols and the scientific rationale for its use in these key areas of materials science.
Application I: Synthesis of Thermotropic Liquid Crystals via Schiff Base Formation
The creation of rod-shaped (calamitic) molecules is fundamental to the design of thermotropic liquid crystals, materials that exhibit fluid-like properties while maintaining long-range crystalline order over specific temperature ranges.[1][2] The molecular architecture typically consists of a rigid core, often composed of aromatic rings, and flexible terminal chains. This compound serves as an excellent starting material for one half of this structure.
Scientific Rationale:
The most direct route to forming a liquid crystal from this aldehyde is through a condensation reaction with a substituted aniline to create a Schiff base (or imine).[3] This reaction forms an azomethine (-CH=N-) linkage, which extends the rigid core of the molecule and maintains π-conjugation across the new, larger structure. The 4-(Cyclopropylmethoxy) group acts as one of the terminal flexible tails. The choice of the aniline derivative, particularly the length and nature of its alkyl tail, allows for fine-tuning of the resulting molecule's aspect ratio and intermolecular forces. These factors directly govern the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures at which these phases appear.[4] The kinked nature of the cyclopropylmethoxy group can disrupt dense packing, favoring the formation of less-ordered nematic phases or lowering melting points compared to analogous linear alkyl chains.
Experimental Protocol: Synthesis of a (E)-N-(4-alkylbenzylidene)-4-(cyclopropylmethoxy)aniline Analog
This protocol details the synthesis of a representative Schiff base liquid crystal.
Materials:
-
This compound
-
4-alkylaniline (e.g., 4-butylaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the selected 4-alkylaniline in a minimal volume of absolute ethanol. For example, use 10 mmol of each reactant.
-
Catalysis: Add a few drops (typically 2-3) of glacial acetic acid to the mixture. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the aniline's amine group.[3]
-
Reaction: Heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction should be monitored by TLC to observe the consumption of the starting materials and the formation of the new Schiff base product.[3]
-
Crystallization and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will typically crystallize out of the solution. If crystallization does not occur spontaneously, it can be induced by placing the flask in an ice bath.
-
Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials or catalyst. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the final product.
Characterization:
-
Structural Verification: The formation of the Schiff base can be confirmed using FTIR spectroscopy by the appearance of a characteristic C=N stretching peak around 1615-1630 cm⁻¹ and the disappearance of the C=O aldehyde peak.[1][5] ¹H-NMR spectroscopy will show a characteristic singlet for the imine proton (-CH=N-) around 8.3-8.6 ppm.
-
Mesomorphic Properties: The liquid crystalline behavior is analyzed using Polarized Optical Microscopy (POM) to visualize the characteristic textures of different mesophases upon heating and cooling.[1] Differential Scanning Calorimetry (DSC) is used to quantitatively determine the phase transition temperatures (melting point and clearing point) and their associated enthalpy changes.[6]
Workflow for Schiff Base Liquid Crystal Synthesis
Caption: Synthesis and characterization workflow for a thermotropic liquid crystal.
Application II: Synthesis of Chalcones for Nonlinear Optical (NLO) Materials
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds synthesized via the Claisen-Schmidt condensation.[7] Their molecular structure features two aromatic rings linked by a three-carbon α,β-unsaturated keto system. This extended π-conjugated system is responsible for their significant electronic and optical properties, making them attractive candidates for nonlinear optical (NLO) materials.
Scientific Rationale:
The Claisen-Schmidt condensation involves the base- or acid-catalyzed reaction between a benzaldehyde and an acetophenone.[8] Using this compound introduces an electron-donating group (the ether) on one of the aromatic rings. By pairing it with an acetophenone bearing an electron-withdrawing group (e.g., 4-nitroacetophenone), a "push-pull" electronic structure can be created across the chalcone molecule. This intramolecular charge transfer character is a key design principle for enhancing the second-order nonlinear optical response of a material. The cyclopropylmethoxy group also modifies the crystal packing of the chalcone, which is critical for achieving the non-centrosymmetric bulk structure required for second-harmonic generation. A study has documented the synthesis of a chalcone derivative from this compound for biological applications, confirming the viability of this reaction.[9]
Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
This protocol describes a common method for synthesizing chalcones.[8][10]
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4'-nitroacetophenone)
-
Ethanol (or rectified spirit)
-
Sodium Hydroxide (NaOH) solution (e.g., 10% w/v in water)
-
Dilute Hydrochloric Acid (HCl)
-
Magnetic stirrer and stir bar
-
Beaker or round-bottom flask
Procedure:
-
Reactant Preparation: Dissolve equimolar amounts (e.g., 10 mmol) of this compound and the chosen acetophenone derivative in approximately 10-15 mL of ethanol in a flask or beaker.
-
Base Catalysis: While stirring vigorously at room temperature, add the aqueous NaOH solution dropwise to the reaction mixture. The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate ion.
-
Condensation Reaction: Continue stirring the mixture vigorously for 4-5 hours at room temperature (20-25°C).[8] The solution will typically become turbid as the chalcone product begins to precipitate. The reaction temperature can be maintained using a water bath if necessary.
-
Neutralization and Precipitation: After the reaction period, neutralize the mixture by slowly adding dilute HCl until the solution is acidic. This step quenches the reaction and fully precipitates the crude chalcone product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove salts, and dry. The crude chalcone can be purified by recrystallization from ethanol or by column chromatography to yield the pure compound.[8]
Characterization:
-
Structural Verification: FTIR spectroscopy will show a characteristic C=O stretch for the conjugated ketone at a lower frequency (around 1640-1670 cm⁻¹) than a simple ketone. ¹H-NMR will show two characteristic doublets for the α- and β-protons of the enone system with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration.
-
Optical Properties: UV-Visible spectroscopy is used to determine the maximum absorption wavelength (λ_max), indicating the extent of π-conjugation. NLO properties can be evaluated using techniques like the Kurtz-Perry powder test for second-harmonic generation efficiency.
Mechanism of Claisen-Schmidt Condensation
Caption: Key steps in the base-catalyzed Claisen-Schmidt condensation mechanism.
Application III: Functionalization of Polymers
The aldehyde group of this compound is a prime functional handle for covalently bonding the molecule onto polymer surfaces or backbones, thereby modifying their properties. This is particularly effective for polymers containing nucleophilic groups, such as primary amines.
Scientific Rationale:
Polymers with amine functionalities, such as amine-terminated polyacrylonitrile or chitosan, can be modified by reacting them with this compound.[11] The reaction forms an imine (Schiff base) linkage between the polymer and the molecule. This surface modification can be used to:
-
Control Wettability: The introduction of the relatively nonpolar cyclopropylmethoxy group can increase the hydrophobicity of a polymer surface.
-
Introduce Biocompatibility/Antimicrobial Properties: Benzaldehyde derivatives are known to have antimicrobial properties.[11] Immobilizing them on a polymer surface can create a material that resists biofilm formation, which is valuable for biomedical devices and water treatment membranes.
-
Serve as a Spacer: The molecule can act as a linker to attach other functional molecules to the polymer surface in subsequent reaction steps.
Conceptual Protocol: Immobilization onto an Amine-Functionalized Surface
This protocol provides a general workflow for surface modification.
Materials:
-
Amine-functionalized polymer substrate (e.g., film, beads)
-
This compound
-
Anhydrous solvent (e.g., DMF or Ethanol)
-
Optional: A reducing agent like sodium cyanoborohydride (NaBH₃CN) for stable amine linkage.
Procedure:
-
Substrate Preparation: Ensure the polymer substrate is clean and dry.
-
Reaction Solution: Prepare a solution of this compound in a suitable anhydrous solvent.
-
Immobilization: Immerse the amine-functionalized polymer substrate in the aldehyde solution and allow it to react, typically at room temperature or with gentle heating for several hours to overnight. The reaction proceeds via the formation of a Schiff base.
-
Stabilization (Optional): For a more stable, non-hydrolyzable linkage, the intermediate imine can be reduced to a secondary amine. This is achieved by adding a mild reducing agent like sodium cyanoborohydride directly to the reaction mixture.
-
Washing: After the reaction, thoroughly wash the polymer substrate with fresh solvent to remove any unreacted aldehyde and byproducts.
-
Drying: Dry the functionalized polymer under vacuum.
Characterization:
-
Surface Analysis: Successful immobilization can be confirmed using surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS), which would detect changes in the surface elemental composition (C, N, O ratios). Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can identify the chemical bonds formed on the surface.
-
Property Analysis: The change in surface properties can be measured. For example, contact angle measurements can quantify changes in wettability. Antimicrobial efficacy can be tested using standard assays against bacteria or fungi.[11]
Summary of Compound Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [12] |
| CAS Number | 164520-99-4 | [12] |
| Molecular Formula | C₁₁H₁₂O₂ | [12] |
| Molecular Weight | 176.21 g/mol | [12] |
| Primary Reactive Group | Aldehyde (-CHO) | N/A |
| Key Structural Feature | Terminal Cyclopropylmethoxy Group | N/A |
| Primary Applications | Liquid Crystals, NLO Materials, Polymer Functionalization | [3][9][11] |
References
- BenchChem. (n.d.). An In-depth Technical Guide to Thermotropic Liquid Crystals Based on 4-(Hexyloxy)benzaldehyde.
- Zhang, Y., et al. (2021). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Bioorganic Chemistry, 106, 104510.
- Request PDF. (n.d.). Synthesis and characterization of new thermotropic liquid crystals derived from 4-hydroxybenzaldehyde.
- Silva, T. M., et al. (2024). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Journal of the Brazilian Chemical Society. [Link]
- Patel, K. D., et al. (2012). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 235-239.
- Chougale, R. B., et al. (2019). SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 5(3).
- Sathiyavimal, S., et al. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of Nanoscience and Nanotechnology, 9(2), 107-112. [Link]
- Teh, H. L., et al. (2021). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. Crystals, 11(11), 1358.
- MySkinRecipes. (n.d.). This compound.
- Sciforum. (n.d.). New thermotropic liquid crystals with benzoxazole core.
- Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). [Link]
- Al-Hamdani, A. A. S., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Crystals, 12(3), 398. MDPI. [Link]
- University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals. Retrieved from University of Colorado Boulder website.
- Abdel-Kareem, E. A.-J., & Karam, N. H. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A, 8(3), 495-503.
- Hassan, N. B., et al. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene. International Journal of Engineering Research and General Science, 5(2).
- El-Newehy, M. H., et al. (2016). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal, 10, 1.
Sources
- 1. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dakenchem.com [dakenchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. colorado.edu [colorado.edu]
- 5. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. periodicos.ufms.br [periodicos.ufms.br]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjlbpcs.com [rjlbpcs.com]
- 11. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Cyclopropylmethoxy)benzaldehyde
Welcome to the technical support center for the synthesis of 4-(Cyclopropylmethoxy)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. We will delve into the critical aspects of the Williamson ether synthesis, the primary route for this compound, providing not just protocols but the chemical reasoning behind them.
Section 1: Synthesis Overview & Core Principles
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This reaction proceeds through an SN2 mechanism, where the phenoxide ion of 4-hydroxybenzaldehyde acts as a nucleophile, attacking the primary carbon of (bromomethyl)cyclopropane.[1][2][3] The success of this synthesis hinges on favoring the desired O-alkylation over competing side reactions.
Visualizing the Reaction Pathway
Caption: General workflow for the Williamson ether synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective base and solvent system for this synthesis?
The choice of base and solvent is critical for maximizing yield by ensuring complete deprotonation of the phenolic hydroxyl group and minimizing side reactions.[4]
-
Bases: Weakly basic conditions are generally preferred. Potassium carbonate (K₂CO₃) is the most commonly cited and effective base for this reaction.[5][6] It is strong enough to deprotonate the phenol but not so strong as to promote side reactions like the Cannizzaro reaction.[4] Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.
-
Solvents: Polar aprotic solvents are ideal as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic.[4]
-
Acetone: A good choice for laboratory scale, often used at reflux temperature (~56°C).[4][5]
-
N,N-Dimethylformamide (DMF): Often gives higher yields and faster reaction rates, especially for less reactive halides, but requires higher temperatures (e.g., 100°C) and a more challenging aqueous workup to remove.[2][4][6]
-
Q2: My yield is consistently low. Besides the base and solvent, what else should I investigate?
Low yields often trace back to two main culprits: the quality of the alkylating agent, (bromomethyl)cyclopropane, and competing side reactions.
-
Reagent Quality: (Bromomethyl)cyclopropane can undergo rearrangement to form impurities like bromocyclobutane and 4-bromo-1-butene, especially during its synthesis or prolonged storage.[7] These isomers have close boiling points, making them difficult to separate and reducing the effective concentration of your desired reagent.[7][8] It is crucial to use a high-purity reagent or freshly prepare it.
-
Side Reactions: The primary side reaction is C-alkylation, where the phenoxide attacks the alkyl halide via a carbon atom on the aromatic ring instead of the oxygen.[1][9] Using polar aprotic solvents helps favor the desired O-alkylation.[4] E2 elimination of the (bromomethyl)cyclopropane is also a possibility, though less common with primary halides.[1][4]
Q3: Should I consider using a phase-transfer catalyst (PTC)?
Yes, a phase-transfer catalyst can be highly beneficial, particularly for larger-scale reactions or when using a biphasic solvent system. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the phenoxide nucleophile from the aqueous or solid phase into the organic phase where the alkyl halide resides.[4][10] This can lead to faster reaction rates, milder reaction conditions, and improved yields.[4][11]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting materials (4-hydroxybenzaldehyde and (bromomethyl)cyclopropane). The product is less polar than 4-hydroxybenzaldehyde and should have a higher Rf value. The disappearance of the 4-hydroxybenzaldehyde spot is a good indicator of reaction completion.
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the experiment.
Visual Troubleshooting Workflow
Caption: Decision tree for troubleshooting low product yield.
Problem-Solution Table
| Symptom | Potential Cause | Recommended Solution |
| Reaction does not start (TLC shows only starting materials) | 1. Incomplete Deprotonation: Base is not strong enough, is wet, or insufficient amount was used.[4] 2. Low Temperature: Reaction rate is too slow at the current temperature. | 1. Use at least 1.5 equivalents of anhydrous potassium carbonate. Ensure it is a fine powder. 2. If using acetone, ensure the mixture is at a rolling reflux. Consider switching to a higher boiling solvent like DMF.[4][6] |
| Low yield of product with unreacted starting material remaining | 1. Insufficient Reaction Time: The reaction was stopped prematurely. 2. Poor Quality Alkylating Agent: (Bromomethyl)cyclopropane contains non-reactive impurities or has degraded.[7] 3. Suboptimal Conditions: The combination of solvent, base, and temperature is not driving the reaction to completion. | 1. Continue heating and monitor by TLC until the 4-hydroxybenzaldehyde spot disappears. 2. Analyze the (bromomethyl)cyclopropane by ¹H NMR or GC-MS. If impure, purify by distillation or synthesize it fresh (see Protocol 2). 3. Consider adding a phase-transfer catalyst (e.g., 0.1 eq TBAB) to accelerate the reaction.[4] |
| Multiple spots on TLC, difficult to purify | 1. Side Reactions: Significant C-alkylation or other byproducts are forming.[1][9] 2. Impure (bromomethyl)cyclopropane: Isomeric impurities (e.g., bromocyclobutane) are reacting to form isomeric ether products.[7] | 1. Ensure a polar aprotic solvent (DMF, acetone) is used. Avoid protic solvents which can favor C-alkylation.[4] 2. Purify the alkylating agent. Isomeric ether impurities may be difficult to remove from the final product by chromatography. |
| Product decomposes or discolors during workup/purification | 1. Residual Base/Acid: The aldehyde is sensitive to strong acidic or basic conditions, especially when heated.[12] 2. Oxidation: The aldehyde group is susceptible to air oxidation, which can be accelerated by impurities.[13] | 1. Neutralize the reaction mixture carefully before extraction and concentration. Wash the organic extracts thoroughly with water and brine. 2. Conduct distillation or chromatography promptly. Store the final product under an inert atmosphere (Nitrogen or Argon) at a low temperature (2-8°C).[14] |
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a standard Williamson ether synthesis procedure.[4][5]
Reagents & Stoichiometry
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| 4-Hydroxybenzaldehyde | 122.12 | 12.2 g | 0.10 | 1.0 |
| (Bromomethyl)cyclopropane | 134.99 | 14.8 g | 0.11 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.7 g | 0.15 | 1.5 |
| Acetone | - | 250 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (12.2 g, 0.10 mol) and acetone (250 mL).
-
Add Base: Add finely powdered, anhydrous potassium carbonate (20.7 g, 0.15 mol) to the mixture.
-
Stir: Stir the suspension vigorously at room temperature for 15-30 minutes.
-
Add Alkylating Agent: Add (bromomethyl)cyclopropane (14.8 g, 0.11 mol) to the flask.
-
Heat to Reflux: Heat the reaction mixture to a gentle reflux (~56°C) and maintain this temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete in 8-16 hours.
-
Workup - Cooling & Filtration: Once the reaction is complete (disappearance of 4-hydroxybenzaldehyde), cool the mixture to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the filter cake with a small amount of acetone.
-
Workup - Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a colorless to light yellow liquid.[14]
Protocol 2: Synthesis of High-Purity (Bromomethyl)cyclopropane
The quality of this reagent is paramount. Synthesizing it from cyclopropylmethanol using phosphorus tribromide is a common and effective method.[8]
Reagents & Stoichiometry
| Reagent | M.W. ( g/mol ) | Density (g/mL) | Amount | Moles | Equivalents |
| Cyclopropylmethanol | 72.11 | 0.879 | 25.0 g | 0.347 | 1.0 |
| Phosphorus Tribromide (PBr₃) | 270.69 | 2.852 | 34.4 g (12.1 mL) | 0.127 | 0.366 |
Step-by-Step Procedure:
-
Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under a nitrogen atmosphere, place the cyclopropylmethanol (25.0 g, 0.347 mol).
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of -10°C.
-
Slow Addition: Slowly add phosphorus tribromide (12.1 mL, 0.127 mol) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -5°C. The addition may take 1-2 hours.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.
-
Workup - Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with cold water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by rotary evaporation at low temperature.
-
Purification: Purify the resulting crude liquid by vacuum distillation to obtain pure (bromomethyl)cyclopropane. Collect the fraction boiling at the appropriate temperature/pressure. This step is crucial to remove isomeric impurities.[8]
References
- El-Sayed, R., et al. (n.d.). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl co.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Google Patents. (n.d.). WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Organic Chemistry Portal. (n.d.). Williamson Synthesis.
- The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.
- Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- International Journal of Pharmaceutical Sciences and Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
- Phase-Transfer Catalysis Communications. (n.d.).
- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
- MySkinRecipes. (n.d.). This compound.
- Journal of Applicable Chemistry. (2016).
- BenchChem. (n.d.).
- CRDEEP Journals. (n.d.).
- Google Patents. (n.d.). CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
- The Royal Society of Chemistry. (n.d.).
- European Patent Office. (n.d.). PROCESS FOR THE PRODUCTION OF CYCLOPROPYLMETHYL HALIDES - EP 1109765 B1.
- PubChemLite. (n.d.). This compound (C11H12O2).
- Sciencemadness Discussion Board. (2008).
- Leyan. (2022). Certificate of Analysis: this compound.
- Oriental Journal of Chemistry. (n.d.).
- Google Patents. (n.d.). EP0015616B1 - Method for the purification of benzaldehyde.
- Proceedings of the National Academy of Sciences. (n.d.).
- Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.
- Acta Crystallographica Section E: Crystallographic Communications. (n.d.). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde.
- BenchChem. (n.d.). troubleshooting low yields in the alkylation of benzaldehyde with (1S,2S)-2-(benzylamino)cyclopentanol.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. fzgxjckxxb.com [fzgxjckxxb.com]
- 11. iajpr.com [iajpr.com]
- 12. EP0015616B1 - Method for the purification of benzaldehyde - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. file.leyan.com [file.leyan.com]
Technical Support Center: Purification of 4-(Cyclopropylmethoxy)benzaldehyde
Welcome to the technical support guide for 4-(Cyclopropylmethoxy)benzaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the purification of this key synthetic intermediate. Our goal is to move beyond simple protocols and offer a deeper understanding of the principles behind each purification step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and purification strategies for this compound.
Q1: What are the essential physical and chemical properties of this compound that influence its purification?
A1: Understanding the compound's properties is the foundation of designing an effective purification strategy. This compound is typically a colorless to light yellow liquid at room temperature.[1] Its high boiling point necessitates vacuum distillation to prevent thermal degradation, while its polarity, dictated by the aldehyde and ether functional groups, is a key parameter for chromatographic separations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) | Significance for Purification |
| Molecular Formula | C₁₁H₁₂O₂ | [2] | - |
| Molecular Weight | 176.21 g/mol | [2][3] | Used for calculating molar equivalents and theoretical yields. |
| Appearance | Colorless to light yellow liquid | [1] | A pronounced yellow or brown color indicates impurities. |
| Boiling Point | Not well-documented, but structurally similar compounds like 4-methoxybenzaldehyde boil at ~248 °C at atmospheric pressure. | High boiling point suggests vacuum distillation is required to prevent decomposition.[4] | |
| Solubility | Miscible with common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane). Low solubility in water. | [4] | Dictates solvent choices for extraction, recrystallization (if applicable), and chromatography. |
| Storage | 2-8°C, stored under nitrogen.[1][2] | [1][2] | Aldehydes are susceptible to air oxidation; inert atmosphere and cool temperatures minimize degradation to the corresponding carboxylic acid.[4] |
Q2: What are the most common impurities I should expect in a crude sample of this compound?
A2: The impurity profile is directly linked to the synthetic route. A common synthesis involves the Williamson ether synthesis between 4-hydroxybenzaldehyde and (bromomethyl)cyclopropane.[5] Therefore, you should anticipate the following:
-
Unreacted 4-hydroxybenzaldehyde: This is a key starting material and a common impurity. Its phenolic hydroxyl group makes it acidic and provides a handle for its removal.
-
Unreacted (bromomethyl)cyclopropane: A volatile and relatively non-polar starting material.
-
4-(Cyclopropylmethoxy)benzoic acid: The aldehyde group is susceptible to oxidation, especially upon exposure to air, forming the corresponding carboxylic acid.[4][6] This is a very common impurity in aldehyde chemistry.
-
Solvent Residues: Depending on the reaction solvent (e.g., acetone, DMF), residual amounts may be present in the crude product.[5]
Q3: How should I store the purified compound to ensure its long-term stability?
A3: The primary degradation pathway for aldehydes is oxidation to carboxylic acids.[4] To maintain the purity of this compound, you must mitigate its exposure to oxygen. The recommended storage condition is at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1][2] Using a well-sealed container, preferably with a PTFE-lined cap, is also crucial. For very long-term storage, flame-sealing in an ampoule under vacuum is the gold standard.
Q4: Which purification technique should I choose?
A4: The optimal purification strategy depends on the nature and quantity of impurities, as well as the desired final purity and scale of your experiment. A simple acid-base extraction can remove phenolic or carboxylic acid impurities, while chromatography and distillation are used for higher purity requirements. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a practical, question-and-answer format.
Q: My crude product is a dark yellow or brown oil. What causes this color and how can I remove it?
A: This coloration typically arises from polymeric byproducts or highly conjugated impurities formed during the synthesis, especially if the reaction was overheated or ran for an extended period. While the target compound itself is pale yellow, darker shades indicate significant contamination.
-
Causality: Aldehydes can undergo self-condensation or other side reactions under basic or acidic conditions, leading to colored impurities.
-
Solution: Flash column chromatography is the most effective method for removing these types of impurities.[7][8] The polar nature of these colored byproducts means they will adhere strongly to the silica gel, allowing your less polar product to elute first. A pre-treatment of the crude solution with a small amount of activated charcoal can sometimes help, but this should be done cautiously as it can also adsorb your product.
Q: My TLC plate shows an impurity that runs very close to my product spot. How can I achieve separation?
A: A low separation factor (Rf values are close) on TLC is a common challenge. This indicates that the impurity has a polarity very similar to your product.
-
Causality: Structurally similar impurities, such as an over-alkylation product or a constitutional isomer, will have very similar interactions with the stationary and mobile phases.
-
Solution: You must optimize your chromatographic conditions.
-
Solvent System Tuning: The key is to decrease the polarity of the eluent. A common mobile phase for this compound is a mixture of petroleum ether (or hexanes) and ethyl acetate.[9] Try decreasing the percentage of ethyl acetate (the polar component). Running a gradient elution, starting from a very low polarity and slowly increasing it, is highly effective.[7] For example, start with 100% hexanes and gradually increase to 5-10% ethyl acetate in hexanes.
-
Change the Stationary Phase: If silica gel (which is slightly acidic) is not providing adequate separation, consider using a different adsorbent like neutral alumina.[7] The different surface chemistry can alter the retention of the compounds, potentially improving separation.
-
Q: My post-purification ¹H NMR spectrum still shows a broad singlet around ~9-10 ppm, indicating a phenolic impurity like 4-hydroxybenzaldehyde. How do I remove it?
A: The presence of the starting material, 4-hydroxybenzaldehyde, is a very common issue. Its phenolic proton gives a characteristic signal in the NMR spectrum.
-
Causality: The phenolic proton is acidic, a property not shared by your desired product. This chemical difference is the key to its removal.
-
Solution: An acid-base liquid-liquid extraction is the most efficient method. Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer two to three times with a 1M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The base will deprotonate the acidic phenol, forming a water-soluble salt that partitions into the aqueous layer.
R-Ph-OH + NaOH(aq) → R-Ph-O⁻Na⁺(aq) + H₂O
After the base wash, wash the organic layer with water and then brine to remove residual base and water, respectively. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
Q: I tried to purify my compound by distillation, but it seems to be decomposing in the distillation pot. What's happening?
A: Thermal decomposition during distillation is a risk for many organic compounds, especially those with functional groups like aldehydes.
-
Causality: At high temperatures, aldehydes can polymerize or oxidize, particularly if trace amounts of acid, base, or oxygen are present. The boiling point at atmospheric pressure is likely high enough to induce these side reactions.
-
Solution: Vacuum distillation is mandatory. [4] By reducing the pressure, you significantly lower the boiling point of the liquid, allowing it to distill at a temperature where it is thermally stable. Ensure your vacuum system is capable of reaching a low pressure (<1 mmHg). Additionally, placing a few boiling chips or a magnetic stir bar in the distillation flask will ensure smooth boiling and prevent bumping. It is also good practice to flush the apparatus with nitrogen before heating to remove oxygen.
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your purification experiments.
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for achieving high purity on a small to medium scale (<10 g).[8]
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of petroleum ether (or hexanes) and ethyl acetate. The ideal system will give your product an Rf value of approximately 0.25-0.35.[7] A good starting point is 10:1 Petroleum Ether:Ethyl Acetate.
-
Column Packing (Slurry Method):
-
Choose a column size appropriate for your sample amount (typically use 30-50 g of silica gel per 1 g of crude material).[7]
-
In a beaker, create a slurry of silica gel in the initial, low-polarity eluent (e.g., 50:1 Petroleum Ether:Ethyl Acetate).
-
With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Do not let the silica bed run dry.
-
Add a thin layer (0.5 cm) of sand to the top of the silica bed to protect it during sample loading.
-
-
Sample Loading:
-
Dissolve your crude this compound (e.g., 1 g) in a minimal amount of dichloromethane or the eluent.
-
Carefully apply the sample solution to the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica bed.
-
-
Elution:
-
Carefully add your eluent to the column.
-
Begin collecting fractions. Start with a low-polarity eluent and, if necessary, gradually increase the polarity (gradient elution) to elute your product.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Table 2: Example Gradient Elution for Column Chromatography
| Step | Solvent System (Petroleum Ether:Ethyl Acetate) | Volume | Purpose |
| 1 | 50:1 | 2-3 Column Volumes | Elute very non-polar impurities. |
| 2 | 20:1 | 5-10 Column Volumes | Elute the target compound. |
| 3 | 5:1 | 2-3 Column Volumes | Elute more polar impurities (flush the column). |
Protocol 2: Purification by Vacuum Distillation
This method is suitable for larger quantities or for removing non-volatile impurities.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed with vacuum grease.
-
System Preparation:
-
Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Connect the apparatus to a high-vacuum pump through a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
Slowly apply the vacuum. Observe for any initial outgassing or bumping.
-
-
Distillation:
-
Once a stable, low pressure is achieved (e.g., < 1 mmHg), begin heating the distillation flask gently using a heating mantle.
-
Stir the liquid to ensure even heating.
-
Collect any low-boiling foreshot (impurities) in a separate receiving flask.
-
As the temperature rises, the main product fraction will begin to distill. Collect the fraction that distills over a narrow, stable temperature range.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive residues (like peroxides).
-
-
Completion: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Section 4: Purity Assessment
After purification, it is essential to verify the purity of your this compound.
-
Thin-Layer Chromatography (TLC): A quick and easy method. A single spot on a TLC plate (visualized by UV light and/or a potassium permanganate stain) in an appropriate solvent system is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structure and assessing purity. The absence of signals from known impurities (e.g., the phenolic proton of 4-hydroxybenzaldehyde) and a clean spectrum are hallmarks of a pure sample. A certificate of analysis for this compound shows purity is often determined by NMR.[1]
-
High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These are quantitative methods that can provide a precise purity value (e.g., >99.5%). RP-HPLC is particularly well-suited for analyzing compounds of this polarity.[10][11]
References
- PubChem. (n.d.). 4-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde. National Center for Biotechnology Information.
- MySkinRecipes. (n.d.). This compound.
- University of Colorado Boulder. (n.d.). Column chromatography. Department of Chemistry.
- PubChem. (n.d.). 4-Cyclopropoxybenzaldehyde. National Center for Biotechnology Information.
- Technology Networks. (2025). What Is Column Chromatography? Principles and Protocols.
- Royal Society of Chemistry. (n.d.). Supporting Information For: An efficient and practical iodination of phenols using PIDA/I2.
- Magritek. (n.d.). Column Chromatography.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- SIELC Technologies. (n.d.). Separation of Benzaldehyde, 4-(phenylmethoxy)- on Newcrom R1 HPLC column.
- Oriental Journal of Chemistry. (2017). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
- Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.
- Google Patents. (n.d.). EP0015616B1 - Method for the purification of benzaldehyde.
- ResearchGate. (2016). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde.
- PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde.
- Veeprho. (n.d.). Benzaldehyde Impurities and Related Compound.
- Sciencemadness Wiki. (2025). Benzaldehyde.
- Pharmaffiliates. (n.d.). Benzaldehyde-impurities.
- Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-.
- Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes.
Sources
- 1. file.leyan.com [file.leyan.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound [myskinrecipes.com]
- 4. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. veeprho.com [veeprho.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 9. rsc.org [rsc.org]
- 10. Separation of Benzaldehyde, 4-(phenylmethoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-(Cyclopropylmethoxy)benzaldehyde
Welcome to the dedicated technical support resource for the synthesis of 4-(cyclopropylmethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, offering explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the Williamson ether synthesis of this compound are a common issue and can often be traced back to several key factors. The primary culprits are competing side reactions and suboptimal reaction conditions.[1]
Core Mechanism: The desired reaction is a classic SN2 (bimolecular nucleophilic substitution) where the phenoxide ion of 4-hydroxybenzaldehyde attacks the primary alkyl halide, (bromomethyl)cyclopropane.[2][3][4]
Potential Causes & Solutions:
-
Incomplete Deprotonation of 4-hydroxybenzaldehyde: For the reaction to proceed efficiently, the phenolic hydroxyl group must be fully deprotonated to form the more nucleophilic phenoxide ion.[1]
-
Competing E2 Elimination: The alkoxide base can promote the E2 elimination of (bromomethyl)cyclopropane, leading to the formation of an alkene byproduct instead of the desired ether.[6][7] This is a major competing side reaction.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is desired, C-alkylation can occur, leading to undesired byproducts.[1][7]
-
Purity of (Bromomethyl)cyclopropane: The quality of your alkylating agent is crucial. (Bromomethyl)cyclopropane can contain isomeric impurities such as bromocyclobutane and 4-bromo-1-butene, which can lead to the formation of undesired ether byproducts.[8]
-
Solution: If possible, verify the purity of your (bromomethyl)cyclopropane by GC-MS or NMR before use. If significant impurities are present, purification by distillation may be necessary.
-
Question 2: I am seeing an unexpected peak in my NMR/GC-MS analysis. What could it be?
Identifying unknown peaks is a critical step in troubleshooting your synthesis. Based on the common side reactions, here are the most likely impurities you might be observing.
| Impurity | Origin | Key Analytical Signatures |
| 4-Hydroxybenzaldehyde | Unreacted starting material | Aromatic protons, an aldehyde proton (~9.8 ppm in ¹H NMR), and a phenolic -OH proton. |
| (Bromomethyl)cyclopropane | Unreacted starting material | Protons characteristic of the cyclopropylmethyl group. |
| Cyclopropylmethanol | Hydrolysis of (bromomethyl)cyclopropane | Can occur if water is present in the reaction mixture. |
| 4,4'-Oxybis(benzaldehyde) | Dimerization Side Reaction | More complex aromatic region in NMR, higher molecular weight in MS. |
| C-Alkylated Products | Side reaction of the phenoxide | Complex aromatic substitution patterns in ¹H NMR. |
| Isomeric Ethers | Impurities in (bromomethyl)cyclopropane | Different aliphatic signals in NMR corresponding to, for example, a cyclobutoxy group. |
Troubleshooting Workflow for Impurity Identification:
Caption: A logical workflow for identifying unknown impurities.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the synthesis of this compound.
What is the most common synthetic route for this compound?
The most prevalent and industrially relevant method for synthesizing this compound is the Williamson ether synthesis.[2] This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with (bromomethyl)cyclopropane in the presence of a base.[5]
Reaction Scheme:
Caption: Williamson ether synthesis of this compound.
How can I purify the final product?
Purification of this compound is typically achieved through either recrystallization or column chromatography.[9]
-
Recrystallization: If the crude product is a solid and contains impurities with different solubilities, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.[10]
-
Column Chromatography: For liquid products or complex mixtures of impurities, silica gel column chromatography is a robust purification technique. A common eluent system is a gradient of ethyl acetate in hexane.[9][11]
What are the recommended storage conditions for (bromomethyl)cyclopropane?
(Bromomethyl)cyclopropane is a flammable liquid and is incompatible with strong bases and strong oxidizing agents.[12][13][14] It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[15][16] Recommended storage is often in a refrigerator at 2-8°C under an inert atmosphere.[12]
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on literature procedures.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxybenzaldehyde (1 equivalent), potassium carbonate (1.5 equivalents), and acetone.
-
Addition of Alkylating Agent: To the stirred suspension, add (bromomethyl)cyclopropane (1.1 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetone.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
References
- Chemsrc. (Bromomethyl)cyclopropane | CAS#:7051-34-5. [Link]
- NIH. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- Patent 0012939.
- MySkinRecipes. This compound. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Oriental Journal of Chemistry.
- Google Patents. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
- Reddit. Williamson ether synthesis help. [Link]
- Francis Academic Press.
- Chem-Station Int. Ed. Williamson Ether Synthesis. [Link]
- Wikipedia. 4-Hydroxybenzaldehyde. [Link]
- Google Patents. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
- The Royal Society of Chemistry.
- Sciencemadness Discussion Board.
- ChemSpider Synthetic Pages. Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. [Link]
- Google Patents. DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
- Journal of the Iranian Chemical Society. Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl co. [Link]
- Google Patents.
- Chemistry Steps. Williamson Ether Synthesis. [Link]
- NIH. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. [Link]
- Google Patents.
- Organic Chemistry Portal.
- European Patent Office.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. (Bromomethyl)cyclopropane | 7051-34-5 [chemicalbook.com]
- 13. (Bromomethyl)cyclopropane | CAS#:7051-34-5 | Chemsrc [chemsrc.com]
- 14. Page loading... [wap.guidechem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 1-(Bromomethyl)cyclopropane(7051-34-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
Technical Support Center: Troubleshooting Wittig Reactions with Substituted Benzaldehydes
Welcome to our dedicated technical support center for the Wittig reaction, tailored for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered when working with substituted benzaldehydes. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your experimental design and execution.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during Wittig reactions with substituted benzaldehydes.
Q1: Why is my Wittig reaction with a substituted benzaldehyde showing low or no conversion?
Low or no conversion in a Wittig reaction can stem from several factors, often related to the electronic nature of the substituent on the benzaldehyde or the stability of the ylide.[1]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups decrease the electrophilicity of the carbonyl carbon, making it less reactive towards the nucleophilic ylide.[2] This can lead to sluggish or incomplete reactions.
-
Ylide Instability: Highly reactive, unstabilized ylides can decompose over time, especially if the reaction temperature is not adequately controlled.[1] It is often beneficial to generate the ylide in situ and add the aldehyde promptly.
-
Inappropriate Base: The choice of base is critical for efficient ylide generation.[1][3] A base that is not strong enough to deprotonate the phosphonium salt will result in a low concentration of the ylide and, consequently, poor product yield.
-
Steric Hindrance: Bulky substituents on the benzaldehyde, particularly in the ortho position, can physically block the approach of the Wittig reagent, slowing down the reaction.[4][5]
Q2: I'm observing a mixture of E and Z isomers. How can I control the stereoselectivity?
The stereochemical outcome of the Wittig reaction is primarily dictated by the stability of the phosphorus ylide.[6][7]
-
For (Z)-Alkene Preference: Use an unstabilized ylide (e.g., derived from an alkyltriphenylphosphonium halide). These ylides react quickly and irreversibly to form a syn-oxaphosphetane, which preferentially collapses to the (Z)-alkene.[6][7][8] Performing the reaction under salt-free conditions (e.g., using bases like KHMDS) can further enhance (Z)-selectivity.
-
For (E)-Alkene Preference: Employ a stabilized ylide, which contains an electron-withdrawing group (e.g., ester, ketone). These ylides are more stable and their reaction with aldehydes is often reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane, which then yields the (E)-alkene.[6][8][9][10]
-
Semi-stabilized Ylides: Ylides with aryl or vinyl substituents often give poor E/Z selectivity and are highly sensitive to reaction conditions.[7]
Q3: How do I effectively remove the triphenylphosphine oxide (TPPO) byproduct?
The removal of TPPO is a common purification challenge in Wittig reactions.[11][12] Several methods can be employed, avoiding the need for tedious column chromatography.
-
Precipitation with Metal Salts: TPPO, a Lewis base, can form insoluble complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[13][14] These complexes can be filtered off.
-
Crystallization: In some cases, TPPO can be crystallized out of the reaction mixture by choosing an appropriate solvent system, such as a benzene-cyclohexane mixture.[14]
-
Filtration through a Silica Plug: For less polar products, a quick filtration through a short plug of silica gel can effectively retain the highly polar TPPO.[13][14]
Q4: My reaction with an ortho-substituted benzaldehyde is giving unexpected stereoselectivity. Why?
Ortho-substituents can exert significant steric and electronic effects that alter the stereochemical outcome of the Wittig reaction.[4][15]
-
Steric Effects: A bulky ortho group can influence the approach of the ylide to the carbonyl, potentially favoring the formation of an unexpected isomer.[4][16] Studies have shown that steric interactions in the transition state play a dominant role in the observed stereoselectivity.[4]
-
Cooperative Effects: When both the benzaldehyde and the ylide have ortho-halo substituents, a cooperative effect can lead to increased (Z)-selectivity.[17]
II. In-Depth Troubleshooting Guides
Issue 1: Low Yield with Electron-Rich Benzaldehydes
Benzaldehydes bearing electron-donating groups (e.g., -OH, -OR, -NR₂) are less electrophilic and thus less reactive.
Causality: The increased electron density on the aromatic ring is delocalized to the carbonyl carbon, reducing its partial positive charge and making it less susceptible to nucleophilic attack by the ylide.
Troubleshooting Protocol:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the higher energy barrier. Monitor the reaction carefully by TLC to avoid decomposition.
-
Use a More Reactive Ylide: If possible, switch to a less stable, more nucleophilic ylide.
-
Increase Reactant Concentration: Running the reaction at a higher concentration can favor the bimolecular reaction.
-
Extended Reaction Time: Allow the reaction to stir for a longer period, monitoring its progress by TLC.
Issue 2: Side Reactions with Electron-Withdrawing Benzaldehydes
Benzaldehydes with strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are highly reactive.[2] This high reactivity can sometimes lead to side reactions.
Causality: The increased electrophilicity of the carbonyl carbon makes it more susceptible to attack by other nucleophiles present in the reaction mixture, or can promote polymerization of the aldehyde.[7]
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to control the reactivity and minimize side reactions.
-
Slow Addition of the Aldehyde: Add the aldehyde solution dropwise to the ylide solution to maintain a low concentration of the aldehyde at any given time, thus disfavoring side reactions.
-
Ensure Anhydrous Conditions: Meticulously use flame-dried glassware and anhydrous solvents, as water can react with the ylide and other reagents.[1]
Issue 3: Inconsistent Results with Phenolic Benzaldehydes
The presence of a free hydroxyl group on the benzaldehyde ring can interfere with the reaction.
Causality: The acidic proton of the phenol can be deprotonated by the strong base used to generate the ylide, or by the ylide itself. This consumes the base/ylide and forms a phenoxide, which deactivates the ring and makes the aldehyde less electrophilic.[18]
Troubleshooting Protocol:
-
Use Excess Base: Employ an additional equivalent of base to deprotonate the phenol before adding the phosphonium salt.
-
Protect the Hydroxyl Group: Protect the phenolic hydroxyl as a silyl ether (e.g., TBDMS) or another suitable protecting group that is stable to the reaction conditions and can be easily removed later.
-
Change the Order of Addition: In some cases, stirring the aldehyde with the base first, and then adding the phosphonium salt can improve yields.[18]
III. Data and Protocols
Table 1: Influence of Benzaldehyde Substituent on Wittig Reaction Rate
| Substituent (para-position) | Electronic Effect | Relative Reaction Rate |
| -NO₂ | Electron-Withdrawing | Faster |
| -Cl | Electron-Withdrawing | Faster |
| -H | Neutral | Reference |
| -CH₃ | Electron-Donating | Slower |
| -OCH₃ | Electron-Donating | Slower |
Note: Relative rates are a general trend and can vary with specific reaction conditions. Data compiled from principles discussed in cited literature.[2]
General Protocol for a Standard Wittig Reaction (Unstabilized Ylide)
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF or diethyl ether.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Add a strong base (e.g., n-BuLi, 1.05 equivalents) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., orange, red).[1]
-
Stir the mixture for 30-60 minutes at this temperature.
-
Reaction with Aldehyde: Slowly add a solution of the substituted benzaldehyde (1.0 equivalent) in the same anhydrous solvent to the ylide solution at the low temperature.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product, often by flash column chromatography, to remove the triphenylphosphine oxide byproduct.
IV. Visualizations
Wittig Reaction Mechanism
Caption: The Wittig reaction mechanism.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting Wittig reactions.
V. References
-
Robles, J., et al. (2013). Anomalous stereoselectivity in the Wittig reaction: the role of steric interactions. The Journal of Organic Chemistry, 78(18), 9512-6. [Link]
-
Singh, G. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]
-
Singh, G. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]
-
O'Brien, C. J., et al. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development. [Link]
-
D'Imperio, N., et al. (2020). E, Z-Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control. Organic & Biomolecular Chemistry. [Link]
-
University of Rochester, Department of Chemistry. (2026). Workup: Triphenylphosphine Oxide. University of Rochester. [Link]
-
Yamataka, H., et al. (1989). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry. [Link]
-
Otterbein University. (2024). Optimizing Synthetic Routes to (E)- and (Z)- Stilbenes via Mechanistic Explorations of the Wittig Reaction. Digital Commons @ Otterbein. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]
-
Smith, A. B., et al. (2017). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Tetrahedron Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Brown, G. A. (2014). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. The Journal of Organic Chemistry. [Link]
-
Byrne, P. A., et al. (2002). Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Wikipedia. (n.d.). Wittig reagents. Wikipedia. [Link]
-
Matano, Y., et al. (2008). (E)‐Selective Wittig Reactions of a Non‐stabilized Phosphonium Ylide Bearing a Phosphastibatriptycene Skeleton with Benzaldehydes. European Journal of Organic Chemistry. [Link]
-
Pettit, G. R., et al. (2025). Insight and scope of cis-selectivity of Wittig reaction for the synthesis of mono and multi-substituted stilbenes. ChemRxiv. [Link]
-
Reddit. (2022). Problems with wittig reaction. r/Chempros. [Link]
-
Harvey, J. N., et al. (2006). E-Selective Wittig Reaction. ChemTube3D. [Link]
-
Byrne, P. A., & Gilheany, D. G. (2013). Anomalous Z-isomer content in Wittig reaction products from keto-stabilised ylides with ortho-heteroatom substituted benzaldehydes. Organic & Biomolecular Chemistry. [Link]
-
LibreTexts Chemistry. (2023). Wittig Reaction. LibreTexts. [Link]
-
Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Chemistry Stack Exchange. [Link]
-
El-Batta, A., et al. (2013). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education. [Link]
-
LibreTexts Chemistry. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. LibreTexts. [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]
-
Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]
-
AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. AdiChemistry. [Link]
-
Wentzel Lab. (2020). Wittig Reaction and Mechanism with Electron Donating Group. YouTube. [Link]
-
Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Chemistry Steps. [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]
-
Chad's Prep. (n.d.). The Wittig Reaction. Chad's Prep. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Wittig reagents - Wikipedia [en.wikipedia.org]
- 4. Anomalous stereoselectivity in the Wittig reaction: the role of steric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Workup [chem.rochester.edu]
- 15. E , Z -Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01139H [pubs.rsc.org]
- 16. "Optimizing Synthetic Routes to (E)- and (Z)- Stilbenes via Mechanistic" by Amanda Marchi [digitalcommons.otterbein.edu]
- 17. research.universityofgalway.ie [research.universityofgalway.ie]
- 18. reddit.com [reddit.com]
Technical Support Center: Optimizing Aldol Condensation with 4-(Cyclopropylmethoxy)benzaldehyde
Welcome to the technical support center for the optimization of Aldol condensation reactions involving 4-(Cyclopropylmethoxy)benzaldehyde. This guide is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting advice and frequently asked questions to ensure the successful synthesis of α,β-unsaturated carbonyl compounds, commonly known as chalcones.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the base-catalyzed Aldol condensation with this compound?
The reaction is a Claisen-Schmidt condensation, a type of crossed Aldol condensation, between an aromatic aldehyde that cannot form an enolate (lacking α-hydrogens) and an enolizable ketone or aldehyde.[1][2] The mechanism proceeds in three main stages:
-
Enolate Formation: A base, typically hydroxide or an alkoxide, removes an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion.[3][4]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate (an alkoxide).[5]
-
Dehydration: The intermediate is protonated to form a β-hydroxy ketone (the "aldol" adduct). This adduct readily undergoes base-catalyzed dehydration (E1cB mechanism) to yield the final α,β-unsaturated ketone.[6][7] This dehydration step is often irreversible and drives the reaction to completion.
Q2: How does the 4-(Cyclopropylmethoxy) substituent affect the reactivity of the benzaldehyde?
The 4-(Cyclopropylmethoxy) group influences the benzaldehyde's reactivity electronically. The ether oxygen atom is an electron-donating group (EDG) through resonance, which increases the electron density on the aromatic ring. This effect slightly deactivates the carbonyl group toward nucleophilic attack compared to an unsubstituted benzaldehyde. However, this deactivation is generally not significant enough to prevent the reaction. In some cases, electron-donating groups can slow the reaction, while electron-withdrawing groups (EWGs) tend to accelerate it by making the carbonyl carbon more electrophilic.[8][9]
Q3: Which bases are recommended for this condensation, and why?
For standard Claisen-Schmidt condensations, aqueous or alcoholic solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common, effective, and economical catalysts.[10] These bases are strong enough to generate the necessary concentration of the enolate from common ketones like acetophenone or acetone. For more sensitive substrates or to gain greater control and prevent side reactions, stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) can be used to pre-form the enolate quantitatively before adding the aldehyde.[11]
Q4: What are the expected spectroscopic signatures for the resulting chalcone product?
The formation of the α,β-unsaturated ketone can be monitored by standard spectroscopic methods:
-
¹H NMR: Look for the appearance of two vinyl protons (–CH=CH–) with characteristic trans-coupling constants (J ≈ 15-18 Hz). The aromatic protons will also show shifts corresponding to the final product structure.
-
¹³C NMR: Expect signals for the α- and β-carbons of the double bond, typically in the 120-145 ppm range, in addition to the carbonyl signal around 190 ppm.
-
IR Spectroscopy: A strong absorption band for the C=O stretch of the conjugated ketone will appear, typically shifted to a lower frequency (around 1660 cm⁻¹) compared to a non-conjugated ketone. The C=C stretch will be visible around 1600 cm⁻¹.
-
UV-Vis Spectroscopy: The extended π-conjugation in the chalcone product results in a strong UV absorbance at a longer wavelength (λ_max) compared to the starting materials.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during the Aldol condensation of this compound.
Problem 1: Low or No Yield of the Desired Chalcone Product
A low or non-existent yield is one of the most common issues. The underlying cause can often be traced to reagent quality, reaction conditions, or equilibrium effects.
Possible Cause A: Ineffective Base or Catalyst
The base is crucial for generating the enolate. If its activity is compromised, the reaction will not proceed.
-
Solution: Use a fresh solution of NaOH or KOH. If using a moisture-sensitive base like sodium hydride (NaH), ensure it has been stored correctly and that all solvents are anhydrous.[12] For stubborn reactions, consider switching to a stronger base such as sodium ethoxide or LDA.[12]
Possible Cause B: Poor Enolate Formation or Reaction Equilibrium
The initial deprotonation of the ketone is an equilibrium step. If the equilibrium does not favor the enolate, its concentration will be too low for the reaction to proceed efficiently.
-
Solution: The final dehydration step to the conjugated chalcone is usually irreversible and helps to drive the reaction forward. Applying moderate heat (e.g., 40-60 °C) can promote this dehydration step and shift the overall equilibrium toward the product.[13] Be cautious, as excessive heat can lead to side reactions.[14]
Possible Cause C: Reactant Purity
Impurities in the starting materials, particularly in the this compound, can inhibit the reaction.
-
Solution: Ensure the aldehyde is pure. If it has been stored for a long time, it may have partially oxidized to the corresponding carboxylic acid. Purify the aldehyde by distillation or chromatography if necessary. Verify the purity of the ketone and solvent as well.
Problem 2: Formation of Multiple Byproducts
The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a loss of selectivity and the formation of unwanted side products.
Possible Cause A: Self-Condensation of the Ketone
If the ketone is highly reactive, it can react with its own enolate, leading to self-condensation products.
-
Solution: This can be minimized by controlling the addition of reagents. A highly effective strategy is to add the ketone slowly to a mixture of the this compound and the base. This ensures that the enolate, once formed, is more likely to encounter the aldehyde (present in higher concentration) than another molecule of the ketone.
Possible Cause B: Cannizzaro Reaction
Since this compound has no α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base, especially at high concentrations.[11][15] This disproportionation reaction produces the corresponding alcohol and carboxylic acid.[16][17]
-
Solution: This side reaction is highly dependent on the base concentration.[11] Use a dilute solution of the base (e.g., 10% NaOH instead of 50%).[11] The Cannizzaro reaction is generally slower than the Aldol condensation, so ensuring the enolizable ketone is readily available for the Aldol pathway is key. Performing the reaction at room temperature or below can also disfavor the Cannizzaro pathway.[11]
Comparative Table of Reaction Conditions to Minimize Side Reactions
| Parameter | To Minimize Ketone Self-Condensation | To Minimize Cannizzaro Reaction |
| Order of Addition | Slowly add ketone to aldehyde/base mixture | Add base to aldehyde/ketone mixture |
| Base Concentration | Standard (e.g., 10-15% NaOH) | Dilute (e.g., <10% NaOH)[11] |
| Temperature | Room Temperature | Room Temperature or 0 °C[11] |
| Stoichiometry | Use a slight excess of aldehyde | Use stoichiometric ketone or slight excess |
Problem 3: Product is Oily and Difficult to Purify
Chalcones are typically crystalline solids, but impurities can sometimes cause them to precipitate as an oil, complicating isolation and purification.[18]
Possible Cause A: Presence of Impurities
Residual starting materials or byproducts can act as eutectic impurities, lowering the melting point of the product and causing it to oil out.
-
Solution: First, ensure the reaction has gone to completion by TLC. If the product is oily, attempt to purify it via column chromatography on silica gel using a hexane/ethyl acetate eluent system.[18]
Possible Cause B: Inappropriate Crystallization Solvent
The choice of solvent is critical for successful recrystallization.
-
Solution: Ethanol (95%) is a very common and effective solvent for recrystallizing chalcones.[19][20] If ethanol does not work, try other solvents or solvent pairs like methanol, ethyl acetate/hexane, or toluene.[6][19] The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[19]
Experimental Protocols & Workflows
Optimized Protocol for Chalcone Synthesis
This protocol describes the synthesis of (E)-1-phenyl-3-(4-(cyclopropylmethoxy)phenyl)prop-2-en-1-one from acetophenone and this compound.
Reagents:
-
This compound (1.0 eq)
-
Acetophenone (1.0 eq)
-
Ethanol (95%)
-
Sodium Hydroxide (10% aqueous solution)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in 95% ethanol (approx. 4-5 mL per gram of aldehyde).[6]
-
Catalyst Addition: While stirring the solution at room temperature, add the 10% aqueous NaOH solution dropwise (approx. 0.5 eq).[20]
-
Reaction: Stir the mixture vigorously at room temperature. A yellow precipitate should begin to form within 15-30 minutes.[21] Monitor the reaction progress by TLC (e.g., 9:1 hexane:ethyl acetate).[22]
-
Workup: Once the reaction is complete (typically 1-2 hours), cool the mixture in an ice bath to maximize precipitation.[23]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[19]
-
Washing: Wash the crystals on the filter paper sequentially with small portions of cold water (to remove NaOH) and then with a small amount of ice-cold 95% ethanol (to remove unreacted starting materials).[19][20]
-
Purification: Recrystallize the crude product from hot 95% ethanol to obtain the purified chalcone.[18] Dry the crystals under vacuum.
Visual Workflow: Troubleshooting Low Yield
Caption: Troubleshooting workflow for low or no reaction conversion.
Visual Mechanism: Base-Catalyzed Aldol Condensation
Caption: Mechanism of base-catalyzed Claisen-Schmidt condensation.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- PraxiLabs. (n.d.).
- BYJU'S. (n.d.).
- Unnamed Author. (2020, July 24). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. YouTube.
- BenchChem. (2025).
- Swarthmore College. (n.d.).
- Welcome Home Vets of NJ. (n.d.). Aldol Condensation Practice Problems With Answers. [Link]
- BenchChem. (2025).
- Vedantu. (n.d.). Claisen Condensation Mechanism: Steps, Example & Tips. [Link]
- Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]
- University of Missouri–St. Louis. (2012, November 14). Chemistry 211 Experiment 5. [Link]
- Magritek. (n.d.).
- AIP Publishing. (2023, December 28).
- Chemistry LibreTexts. (2021, August 16).
- BenchChem. (2025).
- Wikipedia. (n.d.).
- ACS Publications. (2015, December 9).
- Quora. (2017, May 13). What are some exceptions in the examples of compounds that show an aldol condensation and the Cannizzaro reaction?. [Link]
- JETIR. (n.d.). SYNTHESIS OF CHALCONES. [Link]
- Wikipedia. (n.d.). Cannizzaro reaction. [Link]
- BenchChem. (2025).
- Pediaa.Com. (2019, July 18).
- Minnesota State University Moorhead. (n.d.).
- ResearchGate. (n.d.). Reactions using benzaldehyde with electron donating groups and various alcohols. [Link]
- Chemistry Steps. (n.d.). Cannizzaro Reaction. [Link]
- ResearchGate. (n.d.). Investigations on effective parameters for the aldol condensation of benzaldehyde with cyclopentanone catalyzed by [TAIm]OH ionic liquid. [Link]
- Quora. (2022, March 30). Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons.
- MySkinRecipes. (n.d.). This compound. [Link]
- Reddit. (2024, July 8).
- National Institutes of Health. (n.d.). Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases. [Link]
- Studylib. (n.d.). Aldol Condensation: Optimizing Dibenzalacetone Yield. [Link]
- Ashenhurst, J. (2020, September 14).
- The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism. YouTube. [Link]
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]
- The Journal of Organic Chemistry. (2016).
- Williamson, K. L., & Masters, K. M. (n.d.). Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones). [Link]
- Jurnal Kimia Sains dan Aplikasi. (n.d.).
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Claisen Condensation Mechanism: Steps, Example & Tips [vedantu.com]
- 5. m.youtube.com [m.youtube.com]
- 6. amherst.edu [amherst.edu]
- 7. magritek.com [magritek.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. www.welcomehomevetsofnj.org - Aldol Condensation Practice Problems With Answers [welcomehomevetsofnj.org]
- 16. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 17. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Claisen-Schmidt Condensation [cs.gordon.edu]
preventing decomposition of 4-(Cyclopropylmethoxy)benzaldehyde
Welcome to the dedicated technical support resource for 4-(Cyclopropylmethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for handling and utilizing this versatile aromatic aldehyde. Our goal is to ensure the integrity of your experiments by preserving the stability of this compound.
Introduction: Understanding the Stability of this compound
This compound is a valuable intermediate in organic synthesis, particularly for pharmaceuticals and functional materials.[1] Its structure, featuring an aldehyde, an ether linkage, and a cyclopropyl group, presents a unique combination of reactivity and potential instability. The primary points of vulnerability are the aldehyde group's susceptibility to oxidation and, to a lesser extent, the stability of the ether linkage and cyclopropyl ring under specific conditions. This guide will provide you with the necessary knowledge to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition in my sample of this compound?
A1: The most common sign of decomposition is the oxidation of the aldehyde group to the corresponding carboxylic acid, 4-(cyclopropylmethoxy)benzoic acid.[2][3] This can be observed through several methods:
-
Physical Appearance: You might observe a change from a clear or pale yellow liquid to a more viscous or even solid consistency, especially if polymerization occurs.[4]
-
Analytical Characterization:
-
HPLC Analysis: The appearance of a new, more polar peak in the chromatogram is a strong indicator of the formation of the carboxylic acid byproduct.[5]
-
NMR Spectroscopy: In the ¹H NMR spectrum, you would see a disappearance or decrease in the integration of the aldehydic proton signal (around 9-10 ppm) and the potential appearance of a broad peak corresponding to the carboxylic acid proton.
-
IR Spectroscopy: A shift from the characteristic aldehyde C=O stretch (around 1700 cm⁻¹) to the broader carboxylic acid C=O stretch (around 1710 cm⁻¹) and the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) would be indicative of oxidation.
-
Q2: What are the optimal storage conditions to prevent decomposition?
A2: To ensure the long-term stability of this compound, it is crucial to minimize its exposure to atmospheric oxygen, light, and heat.[2][6][7] The recommended storage conditions are as follows:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C[1][2] | Low temperatures slow down the rate of oxidation and potential polymerization.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen)[2][8] | Excludes atmospheric oxygen, which is the primary oxidizing agent for aldehydes.[2] |
| Light | Amber vial or stored in the dark[2][6] | Light can catalyze the autoxidation of aldehydes. |
| Container | Tightly sealed container[7] | Prevents exposure to air and moisture. |
Q3: How does the structure of this compound influence its stability?
A3: The molecule has three key functional groups, each with its own stability profile:
-
Aldehyde Group: This is the most reactive part of the molecule and is highly susceptible to oxidation to a carboxylic acid.[2][9][10] This process can be initiated by air (autoxidation), light, and heat.[5]
-
Ether Linkage: Ethers are generally quite stable and unreactive, which is why they are often used as solvents in organic reactions.[11] However, they can be cleaved under strongly acidic conditions, typically requiring a strong acid like HBr or HI.[12] Under normal experimental and storage conditions, the ether linkage in this molecule is expected to be stable.
-
Cyclopropyl Group: The cyclopropyl ring is strained, which gives it some unique chemical properties.[13][14] While it can undergo ring-opening reactions under certain conditions (e.g., strong acid, catalytic hydrogenation), it is generally stable to mild acidic and basic conditions, as well as many oxidizing and reducing agents.[13] For most applications, the cyclopropyl group is considered a stable structural motif used to enhance metabolic stability in drug candidates.[15][16]
The primary pathway of decomposition is therefore the oxidation of the aldehyde.
Troubleshooting Guide
Problem: I'm observing a new, more polar spot on my TLC plate or a new peak in my HPLC analysis.
-
Potential Cause: This is a classic sign of aldehyde oxidation to the more polar carboxylic acid.[5]
-
Recommended Solution:
-
Confirm the Impurity: If possible, characterize the impurity by LC-MS to confirm if its mass corresponds to 4-(cyclopropylmethoxy)benzoic acid (MW: 192.21 g/mol , an increase of 16 Da from the starting material's 176.21 g/mol ).
-
Purification: The acidic impurity can be removed by a simple liquid-liquid extraction. Dissolve the compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a mild basic solution like saturated aqueous sodium bicarbonate (NaHCO₃).[2] The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer, while the desired aldehyde remains in the organic layer.
-
Prevent Recurrence: After purification, ensure the compound is stored under the recommended conditions (see FAQ A2). When using it in a reaction, handle it under an inert atmosphere if possible.[8]
-
Problem: My reaction yield is consistently lower than expected, and I suspect the starting material is the issue.
-
Potential Cause: If the purity of your this compound has decreased due to decomposition, the actual amount of active starting material is lower than what you weighed out.
-
Recommended Solution:
-
Assess Purity: Before starting your reaction, check the purity of the aldehyde using a suitable analytical technique like qNMR (quantitative NMR) or HPLC with a standard.
-
Use Fresh or Purified Material: If the purity is compromised, either use a fresh bottle of the compound or purify the existing stock as described above.
-
Protect the Aldehyde: If your reaction conditions are harsh and might be degrading the aldehyde, consider protecting the aldehyde group as an acetal.[2] Acetals are stable to many reaction conditions and can be deprotected later to regenerate the aldehyde.[17]
-
Problem: The compound has turned viscous and has a decreased characteristic odor.
-
Potential Cause: This could be a sign of polymerization, where aldehyde molecules react with each other to form larger chains or cyclic trimers.[4] The presence of acidic impurities from oxidation can catalyze this process.[4]
-
Recommended Solution:
-
Analytical Verification: Analyze the material by NMR to see if the characteristic aldehyde proton is diminished and if new, broad peaks corresponding to a polymer have appeared.
-
Consider Discarding: If significant polymerization has occurred, purification can be difficult. It may be more practical to discard the degraded material and start with a fresh sample.
-
Dilution for Storage: For long-term storage, consider diluting the aldehyde in a primary alcohol. This can form a more stable hemiacetal in solution.[4]
-
Experimental Protocols
Protocol 1: Recommended Handling and Dispensing Procedure
This protocol minimizes exposure to air and moisture.
-
Preparation: Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of moisture inside the bottle.
-
Inert Atmosphere: If available, perform all transfers inside a glove box or using Schlenk line techniques.[18]
-
Dispensing:
-
Briefly remove the cap and quickly withdraw the desired amount using a clean, dry syringe or pipette.
-
Immediately flush the headspace of the container with a gentle stream of inert gas (argon or nitrogen) before securely resealing the cap.
-
-
Storage: Return the sealed container to storage at 2-8 °C.
Protocol 2: Purity Assessment by HPLC
This is a general method to check for the presence of the primary oxidation impurity.
-
Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample. The aldehyde should elute as a major peak. The carboxylic acid impurity, being more polar, will typically have a shorter retention time.
Protocol 3: Purification via Mild Basic Extraction
This protocol removes the 4-(cyclopropylmethoxy)benzoic acid impurity.
-
Dissolution: Dissolve the impure aldehyde (e.g., 1 gram) in a suitable organic solvent like ethyl acetate (20 mL) in a separatory funnel.
-
Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL). Stopper the funnel and shake gently, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with another 20 mL of NaHCO₃ solution.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the purified aldehyde.[2]
References
- Myrac Aldehyde | Premium Aromatic Aldehyde. (n.d.). Consolidated Chemical.
- Properties and Synthesis of Ethers | Organic Chemistry Lessons. (2020, July 16). Total Organic Chemistry [YouTube].
- Ether cleavage. (n.d.). In Wikipedia.
- Tests for Aldehydes and Ketones. (2019, October 9). BYJU'S.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4). Molecules.
- Oxidative Chemical Tests for Aldehydes. (2015, July 18). Chemistry LibreTexts.
- Aldehyde, Screening. (n.d.). Keika Ventures.
- ALDEHYDES, SCREENING 2539. (n.d.). CDC.
- What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? (2020, June 8). Quora.
- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). IUPAC.
- Products of oxidative stress inhibit aldehyde oxidation and reduction pathways in dopamine catabolism yielding elevated levels of a reactive intermediate. (2009, May). Chemical Research in Toxicology.
- oxidation of aldehydes and ketones. (n.d.). Chemguide.
- Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. (2011). The Journal of Organic Chemistry.
- Relative stability of amides, esters, anhydrides, and acyl chlorides. (n.d.). Khan Academy.
- Cyclopropyl group. (n.d.). In Wikipedia.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health.
- Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs.
- The chemistry and biology of cyclopropyl compounds. (2013, November 21). Bálint Gál Burns Group.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. (2020, January 9). Pharmaceutical Online.
- Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2025, August 7). ResearchGate.
- 4-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde. (n.d.). PubChem.
- This compound. (n.d.). MySkinRecipes.
- TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies). (n.d.). National Toxicology Program (NTP).
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace.
- Aldehydes and Ketones Menu. (n.d.). Chemguide.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
- Benzoxyl radical decomposition kinetics: formation of benzaldehyde + H, phenyl + CH2O, and benzene + HCO. (2009, June 25). The Journal of Physical Chemistry A.
- 4-Methoxybenzaldehyde. (n.d.). PubChem.
- Aldehydes and Ketones. (2018, May 5). The Organic Chemistry Tutor [YouTube].
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. Ether cleavage - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
storage and stability issues of 4-(Cyclopropylmethoxy)benzaldehyde
Welcome to the technical support center for 4-(Cyclopropylmethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, stability, and troubleshooting of common issues encountered during its use in experimental settings. Our goal is to equip you with the necessary knowledge to ensure the integrity of your starting material and the success of your reactions.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is crucial to store it under controlled conditions. The recommended storage is at 2-8°C in a tightly sealed container, preferably under an inert atmosphere such as nitrogen [1][2]. This minimizes exposure to oxygen and moisture, which can lead to degradation.
Q2: Is this compound sensitive to light?
A2: Yes, aromatic aldehydes can be sensitive to light. Prolonged exposure can catalyze oxidation and other degradation pathways[3]. It is best practice to store the compound in an amber vial or in a light-protected area to maintain its integrity.
Q3: What is the primary degradation product of this compound?
A3: The most common degradation pathway for this compound, like other aromatic aldehydes, is oxidation. Upon exposure to air, it can oxidize to form 4-(cyclopropylmethoxy)benzoic acid [4][5]. The presence of this acidic impurity can significantly impact subsequent reactions.
Q4: How stable is the cyclopropylmethyl ether functional group?
A4: The cyclopropylmethyl ether group is generally stable under a variety of reaction conditions, including mildly acidic and basic environments[6][7][8]. The cyclopropyl group can stabilize an adjacent positive charge, contributing to the overall robustness of this moiety[9]. However, harsh acidic conditions should be avoided to prevent potential cleavage of the ether linkage.
II. Troubleshooting Guide for Experimental Issues
This guide provides a structured approach to identifying and resolving common problems encountered when using this compound in organic synthesis.
Problem 1: Inconsistent or Low Reaction Yields
Symptoms:
-
Lower than expected yield of the desired product.
-
Complete failure of the reaction.
-
Formation of unexpected side products.
Probable Cause: The most likely culprit is the degradation of the aldehyde starting material, primarily through oxidation to 4-(cyclopropylmethoxy)benzoic acid. The presence of this carboxylic acid can interfere with various reactions in several ways:
-
Neutralization of Bases: In base-catalyzed reactions, the acidic impurity will consume the base, rendering it unavailable for the desired transformation.
-
Inhibition of Catalysts: The carboxylic acid can coordinate to and deactivate metal catalysts.
-
Altered Reaction Pathways: The presence of the acid can change the pH of the reaction mixture, potentially favoring undesired side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Solutions:
-
Assess the Purity of the Starting Material:
-
Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of the more polar carboxylic acid impurity. The acid will typically have a lower Rf value than the aldehyde.
-
¹H NMR Spectroscopy: The aldehyde proton of this compound appears as a singlet around 9.9 ppm. The carboxylic acid proton of the impurity will be a broad singlet further downfield, typically above 10 ppm. The benzylic protons of the aldehyde and the acid will also have slightly different chemical shifts.
-
-
Purification of this compound: If the presence of 4-(cyclopropylmethoxy)benzoic acid is confirmed, the aldehyde must be purified before use. A simple and effective method is an acid-base extraction.
Experimental Protocol: Purification by Acid-Base Extraction
-
Dissolve the impure aldehyde in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, forming the water-soluble sodium salt which will move to the aqueous layer.
-
Repeat the aqueous wash 2-3 times.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified aldehyde.
-
Verify the purity of the aldehyde by TLC or ¹H NMR before proceeding with your reaction.
-
-
Re-evaluate Reaction Conditions: If the aldehyde is pure and the reaction still fails, other factors such as the quality of other reagents, solvent, temperature, or reaction time should be investigated.
Problem 2: Issues in Reductive Amination Reactions
Symptom:
-
Low conversion to the desired amine product.
-
Formation of the corresponding alcohol (4-(cyclopropylmethoxy)benzyl alcohol) as a major byproduct.
Probable Cause: Reductive amination is a common reaction for this aldehyde. Poor yields are often due to inefficient imine formation or premature reduction of the aldehyde.
Solutions:
-
Optimize Imine Formation:
-
The formation of the imine from the aldehyde and amine is an equilibrium process. To drive the equilibrium towards the imine, remove the water that is formed. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture[1].
-
A catalytic amount of a mild acid, such as acetic acid, can be used to promote imine formation[1][10].
-
-
Choice of Reducing Agent:
-
Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde to the corresponding alcohol if added too early. If using NaBH₄, it is crucial to allow sufficient time for the imine to form before adding the reducing agent[1].
-
Milder and more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoboorohydride (NaBH₃CN) are often preferred for one-pot reductive aminations as they selectively reduce the iminium ion in the presence of the aldehyde[1][11][12].
-
Recommended Protocol for Reductive Amination:
Caption: General workflow for a one-pot reductive amination.
III. Summary of Storage and Stability Data
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes degradation and side reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation to the carboxylic acid[1]. |
| Light | Store in amber or opaque containers | Avoids light-catalyzed degradation[3]. |
| Container | Tightly sealed | Prevents exposure to atmospheric moisture and oxygen. |
| Incompatibilities | Strong oxidizing agents, strong bases | Can lead to unwanted reactions and degradation. |
IV. References
-
Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development.
-
Wikipedia. Cyclopentyl methyl ether. [Link]
-
Fomin, M. (2018). Answer to "Aldehyde not reacting in reductive amination reaction, thoughts?". ResearchGate. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Pace, V., et al. (2016). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. Chemistry – A European Journal.
-
Mondal, S., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
-
Myers, A. (n.d.). Myers Chem 115. [Link]
-
PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. [Link]
-
MySkinRecipes. This compound. [Link]
-
Google Patents. Process for the purification of benzaldehyde.
-
Chemistry Stack Exchange. What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. [Link]
-
Wikipedia. Benzoic acid. [Link]
-
Google Patents. Process for purification of carboxylic acids.
-
PubChem. Benzaldehyde. [Link]
-
Turito. Benzoic Acid - Structure, Properties, Reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 8. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Challenges in the Scale-Up of 4-(Cyclopropylmethoxy)benzaldehyde Production
Introduction
4-(Cyclopropylmethoxy)benzaldehyde is a key building block in the synthesis of various pharmaceutical agents, particularly kinase and antiviral inhibitors.[1] Its production is most commonly achieved via the Williamson ether synthesis, a robust and well-established method. However, transitioning this synthesis from the laboratory bench to pilot or industrial scale introduces a unique set of challenges related to reaction kinetics, heat management, impurity control, and process economics.
This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of scaling up this compound production.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the standard and most scalable method for synthesizing this compound? A1: The Williamson ether synthesis is the most prevalent and industrially viable method.[2][3] This SN2 reaction involves the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile, attacking (bromomethyl)cyclopropane to form the desired ether product.[3]
Q2: What are the primary challenges when moving this synthesis from a 10g lab scale to a 10kg pilot scale? A2: The primary challenges are:
-
Heat Management: The reaction is exothermic, and the reduced surface-area-to-volume ratio in large reactors makes heat dissipation less efficient, risking temperature spikes and side reactions.[4]
-
Mass Transfer & Mixing: Inefficient mixing in large vessels can lead to localized "hot spots" and concentration gradients, resulting in incomplete reactions and increased impurity formation.[4]
-
Solvent & Base Selection: Lab-scale solvents like DMF or acetone and bases like potassium carbonate become economically and environmentally less viable at scale. The process typically needs to be adapted for more cost-effective and safer alternatives like toluene with aqueous sodium hydroxide.[2]
-
Workup & Purification: Handling large volumes during extraction and phase separation presents logistical challenges. Purification methods must shift from chromatography to more scalable techniques like distillation or recrystallization.
Q3: Why is Phase Transfer Catalysis (PTC) often recommended for the scale-up of this synthesis? A3: Phase Transfer Catalysis (PTC) is a powerful technique for scaling up this reaction because it efficiently facilitates the reaction between two immiscible phases (an aqueous phase containing the inorganic base and the phenoxide, and an organic phase containing the alkyl halide).[5] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the phenoxide anion from the aqueous phase into the organic phase, where it can react with the (bromomethyl)cyclopropane.[5][6] This approach offers several key advantages:
-
Eliminates the need for expensive and difficult-to-remove polar aprotic solvents (like DMF or DMSO).[2][5]
-
Allows the use of inexpensive and readily available bases like NaOH or KOH.[2]
-
Often leads to faster reaction rates, higher yields, and simplified workup procedures.[5][6]
Q4: What are the critical safety considerations for this process at scale? A4: Key safety considerations include:
-
Thermal Runaway: Due to the reaction's exothermicity, a thorough understanding of the reaction thermodynamics is essential to prevent thermal runaway.[4][7] Controlled addition of reagents and adequate reactor cooling are critical.
-
Handling of Reagents: 4-Hydroxybenzaldehyde can be irritating to the skin and respiratory system.[8][9] (Bromomethyl)cyclopropane is a lachrymator and alkylating agent. Strong bases like NaOH are corrosive. Appropriate Personal Protective Equipment (PPE) and engineering controls (e.g., fume hoods, closed-system transfers) are mandatory.[8][10]
-
Solvent Hazards: Using flammable organic solvents like toluene or acetone requires adherence to all protocols for handling flammable liquids, including proper grounding and use in well-ventilated, explosion-proof areas.
Q5: How can the reaction progress be monitored effectively in a plant setting? A5: While Thin Layer Chromatography (TLC) is excellent for at-line checks, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods for quantitative in-process control (IPC) in a plant setting.[2][11][12][13] A typical GC or HPLC method would track the disappearance of 4-hydroxybenzaldehyde and the appearance of the this compound product over time.
Section 2: Troubleshooting Guide: Common Scale-Up Issues
Issue 1: Low Yield or Stalled Reaction
Q: My scale-up reaction is giving a poor yield, or the conversion has stopped prematurely. What are the likely causes and solutions?
This is a frequent issue when transitioning to larger vessels. The root cause often lies in insufficient reaction conditions or mass transfer limitations.
Troubleshooting Steps & Solutions
| Potential Cause | Explanation & Verification | Recommended Solution |
| Incomplete Deprotonation | The phenoxide is the active nucleophile. If the base is too weak, insufficient in quantity, or not accessible to the 4-hydroxybenzaldehyde, the reaction will not proceed.[4] Verify the stoichiometry and strength of the base. | Ensure at least 1.1-1.5 molar equivalents of a suitable base are used. For PTC systems, use a strong base like 50% aqueous NaOH. For anhydrous systems, ensure the base (e.g., K₂CO₃) is finely powdered and dry. |
| Poor Mixing/Mass Transfer | In large, multiphase reactions (especially PTC), inadequate agitation prevents the catalyst and reactants from interacting efficiently.[4] This creates concentration gradients where the reaction is slow or nonexistent. | Increase the agitation speed. Verify that the impeller design is appropriate for solid-liquid or liquid-liquid mixing. For PTC, vigorous stirring is essential to maximize the interfacial surface area.[2] |
| Suboptimal Temperature | While higher temperatures can promote side reactions, a temperature that is too low will result in an impractically slow reaction rate, especially with less reactive halides.[2][4] | Gradually increase the reaction temperature in 5-10°C increments while monitoring by HPLC/GC. A typical range for this Williamson ether synthesis is 60-90°C.[4] |
| Poor Reagent Quality | The presence of water in anhydrous systems can quench the phenoxide intermediate.[2] Impurities in the starting materials can interfere with the reaction. | Verify the purity of 4-hydroxybenzaldehyde and (bromomethyl)cyclopropane via NMR or GC-MS. Ensure solvents are appropriately dried if using an anhydrous protocol. |
Issue 2: Significant Impurity Profile
Q: My final product is contaminated with significant levels of unreacted starting material and other by-products. How can these be minimized?
Impurity control is critical for ensuring the final product meets specifications without requiring difficult and costly purification steps.
Common Impurities and Prevention Strategies
| Impurity | Formation Mechanism | Prevention & Mitigation Strategy |
| Unreacted 4-Hydroxybenzaldehyde | The most common impurity, resulting from an incomplete reaction (see Issue 1).[2][4] | Drive the reaction to completion by using a slight excess (1.1-1.2 eq.) of the (bromomethyl)cyclopropane. Ensure adequate reaction time and temperature. During workup, this acidic impurity can be easily removed by washing the organic phase with a dilute aqueous base (e.g., 1M NaOH). [2] |
| Bis-alkylation or Side Products | Although less common for this specific substrate, highly forcing conditions (very high temperatures) could potentially lead to undesired side reactions. | Adhere to the optimized reaction temperature. Avoid excessively long reaction times after full conversion is reached. |
| Elimination By-products | (Bromomethyl)cyclopropane is a primary halide, making the SN2 reaction highly favorable over elimination (E2).[3] This is generally not a significant issue under typical Williamson conditions. | This is rarely a problem. If observed, it may indicate excessively high temperatures or the use of a very hindered, strong base. |
Issue 3: Workup and Purification Difficulties
Q: I am experiencing emulsions during aqueous workup and significant product loss during purification. How can I optimize the downstream process?
Efficiently isolating the product is as important as the reaction itself, especially at scale where every percentage point of yield matters.
Best Practices for Downstream Processing
-
Quenching & Phase Separation:
-
Problem: Slow phase separation or emulsion formation during aqueous washes.
-
Solution: After the reaction, cool the mixture to room temperature. Add a brine (saturated NaCl solution) wash after the water and base washes. Brine increases the ionic strength of the aqueous phase, which helps to break emulsions and decreases the solubility of the organic product in the aqueous layer.
-
-
Removal of Unreacted 4-Hydroxybenzaldehyde:
-
Problem: Starting material co-elutes or co-crystallizes with the product.
-
Solution: As mentioned, perform a caustic wash (e.g., 1-2 M NaOH) on the organic phase after the initial water quench. This will convert the acidic 4-hydroxybenzaldehyde into its water-soluble sodium salt, which is efficiently extracted into the aqueous phase.[2]
-
-
Solvent Removal & Isolation:
-
Problem: Difficulty removing high-boiling point solvents like DMF or DMSO.
-
Solution: This is a primary reason to switch to a PTC system using a solvent like toluene, which is more easily removed under vacuum. If using DMF, azeotropic distillation with a hydrocarbon solvent like heptane under reduced pressure can aid in its removal.
-
-
Final Purification:
-
Chromatography: Not viable for multi-kilogram scale.
-
Vacuum Distillation: An excellent option for this product if thermal stability is confirmed. It effectively removes non-volatile impurities.
-
Recrystallization: The most common industrial method. A solvent screen should be performed to find a system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery. Common solvent systems for similar compounds include ethanol/water, isopropanol, or heptane/ethyl acetate mixtures.[7]
-
Section 3: Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Anhydrous Conditions)
This protocol is suitable for small-scale synthesis up to ~50g.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxybenzaldehyde (1.0 eq., e.g., 12.2 g, 100 mmol) and anhydrous acetone (e.g., 200 mL).
-
Base Addition: Add finely powdered, anhydrous potassium carbonate (1.5 eq., e.g., 20.7 g, 150 mmol).
-
Alkylating Agent Addition: Add (bromomethyl)cyclopropane (1.1 eq., e.g., 14.8 g, 110 mmol).[14]
-
Reaction: Heat the mixture to reflux (approx. 56°C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC.[14]
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with acetone.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted starting material, followed by water (1 x 50 mL) and brine (1 x 50 mL).
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product. Purify by flash column chromatography (e.g., hexane/ethyl acetate gradient) or recrystallization.[11]
Protocol 2: Scale-Up Synthesis with Phase Transfer Catalysis (PTC)
This protocol is designed for scalability and avoids anhydrous conditions.
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermocouple, and reflux condenser, charge 4-hydroxybenzaldehyde (1.0 eq.), toluene (5-10 volumes), and a phase transfer catalyst like tetrabutylammonium bromide (TBAB, 0.05 eq.).
-
Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (2.0 eq.).
-
Reagent Addition: Begin vigorous stirring. Heat the biphasic mixture to 70-80°C. Add (bromomethyl)cyclopropane (1.1 eq.) dropwise or via a pump over 1-2 hours, carefully monitoring the internal temperature to control the exotherm.
-
Reaction: Maintain the temperature at 70-80°C with strong agitation for 4-8 hours, or until IPC (HPLC/GC) shows consumption of the starting material.
-
Workup:
-
Cool the reactor to room temperature.
-
Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer sequentially with water and then brine.
-
-
Purification: Concentrate the organic (toluene) layer under reduced pressure to obtain the crude product. The crude oil can be purified by vacuum distillation.
Section 4: Analytical Characterization
Consistent analytical monitoring is key to a successful and reproducible process.
| Technique | Purpose | Typical Parameters & Observations |
| TLC | Fast, qualitative reaction monitoring. | Stationary Phase: Silica gel 60 F₂₅₄. Mobile Phase: 4:1 Hexane:Ethyl Acetate. Observation: The product, this compound, will have a higher Rf value (be less polar) than the starting material, 4-hydroxybenzaldehyde.[11] |
| GC-MS | Quantitative analysis of purity and identification of volatile impurities. | Column: Standard non-polar column (e.g., DB-5). Analysis: Provides retention time for quantification and a mass spectrum for identity confirmation. The molecular ion peak [M]⁺ for the product should be observed at m/z 176.[13] |
| ¹H NMR | Structural confirmation of starting materials and final product. | Solvent: CDCl₃. Key Product Signals (δ, ppm): ~9.8 (s, 1H, -CH O), ~7.8 (d, 2H, Ar-H ), ~7.0 (d, 2H, Ar-H ), ~3.9 (d, 2H, -O-CH ₂-), ~1.3 (m, 1H, cyclopropyl-CH ), ~0.6 (m, 2H, cyclopropyl-CH ₂), ~0.4 (m, 2H, cyclopropyl-CH ₂).[15] |
Section 5: Visual Guides and Workflows
Diagram 1: Williamson Ether Synthesis Mechanism
Caption: Mechanism of this compound synthesis.
Diagram 2: Scale-Up Process Workflow (PTC Method)
Caption: Workflow for the PTC-based scale-up synthesis.
References
- BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of 4-(Hexyloxy)benzaldehyde.
- BenchChem. (n.d.). Challenges in the scale-up of 4-Cyclopropoxybenzoic acid production.
- Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Adapted from "Experimental Organic Chemistry" and "Experimental Methods in Organic Chemistry" by Moore, Dalrymple, and Rodig.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ChemicalBook. (2016). This compound synthesis.
- ChemScene. (n.d.). 164520-99-4 | this compound.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Apollo Scientific. (n.d.). 164520-99-4 Cas No. | this compound.
- Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry.
- AK Scientific, Inc. (n.d.). 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde Safety Data Sheet.
- BenchChem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2-hydroxybenzaldehyde.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Royal Society of Chemistry. (n.d.). Supporting information.
- AK Scientific, Inc. (n.d.). 4-(Cyclohexylmethoxy)benzaldehyde Safety Data Sheet.
- MySkinRecipes. (n.d.). This compound.
- LeYan. (2022, June 18). Certificate of Analysis: this compound.
- Jumina, D., & et al. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Universitas Jenderal Soedirman.
- Liu, Y. A., et al. (2025, August 6). Process Network Synthesis for Benzaldehyde Production: P-graph Approach.
- National Center for Biotechnology Information. (n.d.). A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts. PubMed Central.
- Khalil, A., & Shiba, A. S. (2005). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 2-Mercaptoquinazolin-4(3 H )-One. Phosphorus, Sulfur, and Silicon and the Related Elements, 180, 2533–2541.
- BenchChem. (n.d.). Application Notes: Synthesis of Cyhalofop-butyl using a Phase Transfer Catalyst.
- BenchChem. (n.d.). Challenges in the scale-up synthesis of Methyl 3,4-dimethoxycinnamate.
- Carl ROTH. (2025, February 17). Safety Data Sheet: Benzaldehyde.
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 4-Acetylbenzaldehyde.
- Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.
- Blacker, A. J., et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. ACS Sustainable Chemistry & Engineering, 12(41), 15125–15133.
- MDPI. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aksci.com [aksci.com]
- 9. aksci.com [aksci.com]
- 10. carlroth.com [carlroth.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. file.leyan.com [file.leyan.com]
removing unreacted starting materials from 4-(Cyclopropylmethoxy)benzaldehyde
Welcome to the technical support guide for the purification of 4-(Cyclopropylmethoxy)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the removal of unreacted starting materials after synthesis. The typical synthesis route, a Williamson ether synthesis, involves reacting 4-hydroxybenzaldehyde with (bromomethyl)cyclopropane in the presence of a base.[1][2] This guide provides a structured, question-and-answer-based approach to effectively purify your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product contains a significant amount of unreacted 4-hydroxybenzaldehyde. What is the most efficient first step to remove it?
Answer: The most effective initial purification step is a liquid-liquid extraction using a dilute aqueous base.
Scientific Rationale: 4-hydroxybenzaldehyde possesses a phenolic hydroxyl group, which is acidic (pKa ≈ 7.6).[3] This allows it to be easily deprotonated by a mild base (like NaOH or K₂CO₃) to form a water-soluble sodium or potassium phenoxide salt. Your desired product, this compound, lacks this acidic proton and will remain in the organic layer.
Recommended Protocol:
-
Dissolve your crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer 2-3 times with a 1M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
To ensure all the base is removed, wash the organic layer with water, followed by a wash with brine (saturated NaCl solution).
-
Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Validation: Spot your crude material and the washed organic layer on a TLC plate. The baseline spot corresponding to the highly polar 4-hydroxybenzaldehyde should be absent in the washed sample.
Q2: After the basic wash, I still see impurities in my product via TLC/NMR. How do I remove residual (bromomethyl)cyclopropane or other non-acidic byproducts?
Answer: For non-acidic, organic-soluble impurities, the two most common methods are flash column chromatography and distillation. The choice depends on the physical properties of the compounds.
Scientific Rationale: Purification relies on exploiting the differences in physical properties between your product and the remaining impurities.
-
Flash Column Chromatography separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.[4][5]
-
Distillation separates liquids based on differences in their boiling points.
| Compound | Boiling Point (°C) | Notes |
| (Bromomethyl)cyclopropane | 105-107 °C | Volatile and non-polar.[6][7] |
| This compound | >250 °C (estimated) | Significantly higher boiling point than the alkyl bromide. |
| 4-hydroxybenzaldehyde | 310-311 °C | High boiling point, but should be removed by base wash first.[3][8] |
Method 1: Flash Column Chromatography (Most Common) This is often the preferred method due to its high resolution. The product aldehyde is significantly more polar than the starting alkyl bromide. See the Detailed Protocols section for a full procedure.
Table 2: Suggested TLC and Column Chromatography Solvent Systems
| Application | Solvent System (Hexanes:Ethyl Acetate) | Expected Outcome |
|---|---|---|
| TLC Analysis | 4:1 (v/v) | Good separation between product (Rf ≈ 0.3-0.4) and (bromomethyl)cyclopropane (Rf > 0.8). |
| Column Elution | Start with 95:5, gradually increase polarity to 80:20 | (Bromomethyl)cyclopropane will elute first, followed by the pure desired product. |
Method 2: Distillation Given the large difference in boiling points, simple or vacuum distillation can be effective if you are working on a large scale and wish to avoid chromatography. However, chromatography is generally superior for achieving high purity on a lab scale.
Q3: My product is an oil, and chromatography is proving difficult. Is there a chemical method to selectively isolate the aldehyde?
Answer: Yes, you can use reversible derivatization by forming a sodium bisulfite adduct.[9]
Scientific Rationale: Aldehydes react with a saturated aqueous solution of sodium bisulfite (NaHSO₃) to form a solid, water-soluble adduct.[10][11] Most other organic compounds, including ethers and alkyl halides, do not undergo this reaction. This allows you to effectively "pull" the aldehyde out of the organic phase and into the aqueous phase (or isolate it as a precipitate). The reaction is reversible, and the pure aldehyde can be regenerated by adding a base or acid.[10][12]
This method is highly specific for aldehydes and some reactive ketones and is an excellent alternative when traditional physical separation methods fail.[9][11]
See Protocol 3 for a detailed, step-by-step guide.
Purification Strategy Decision Tree
Caption: Decision tree for selecting the appropriate purification strategy.
Detailed Experimental Protocols
Protocol 1: Basic Aqueous Workup and Extraction
-
Transfer the entire crude reaction mixture to a separatory funnel. If an organic solvent like acetone was used for the reaction, remove it first via rotary evaporation.[1] Redissolve the residue in ethyl acetate (EtOAc).
-
Add an equal volume of 1M NaOH solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with 1M NaOH one more time.
-
Wash the organic layer sequentially with an equal volume of deionized water and then brine.
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product, now free of 4-hydroxybenzaldehyde.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in hexanes.
-
Load the Sample: Concentrate the crude product from Protocol 1. Adsorb it onto a small amount of silica gel (~2-3x the mass of the crude oil). After the solvent is evaporated, carefully load the dry powder onto the top of the packed column.
-
Elute: Begin eluting with a non-polar solvent mixture (e.g., 95:5 Hexanes:EtOAc).[13] Apply positive pressure using compressed air or nitrogen to achieve a flow rate of ~2 inches/minute.
-
Collect & Monitor: Collect fractions and monitor the elution progress using TLC. Gradually increase the solvent polarity (e.g., to 90:10, then 80:20 Hexanes:EtOAc) to elute the more polar product.[14]
-
Combine & Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification via Sodium Bisulfite Adduct Formation
This protocol is adapted from established methods for aromatic aldehyde purification.[11][12]
Caption: Workflow for the purification of an aldehyde via its bisulfite adduct.
-
Adduct Formation: Dissolve the crude aldehyde mixture in a minimal amount of methanol in a separatory funnel.[11] Add 1-2 volumes of freshly prepared, saturated aqueous sodium bisulfite. Shake vigorously for at least 30 seconds.[11]
-
Extraction/Isolation: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) to the funnel and shake again.[12] Separate the layers. The bisulfite adduct of your desired product is now in the aqueous layer, while non-aldehyde impurities remain in the organic layer, which can be discarded.[10]
-
Regeneration: To the collected aqueous layer in a clean separatory funnel, add an equal volume of ethyl acetate. Slowly add a strong base (e.g., 50% NaOH) dropwise until the pH is strongly basic (pH > 12).[12] This reverses the reaction, regenerating the pure aldehyde.
-
Final Workup: Shake the funnel to extract the pure aldehyde into the ethyl acetate layer. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, filter, and concentrate to obtain the pure this compound.
References
- Wikipedia. 4-Hydroxybenzaldehyde. [Link]
- University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
- China Chemical Manufacturer.
- PrepChem.com. Synthesis of 4-hydroxybenzaldehyde. [Link]
- The Good Scents Company. 4-hydroxybenzaldehyde. [Link]
- Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57299. [Link]
- PubChem. 4-Hydroxybenzaldehyde. [Link]
- Google Patents. DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
- Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
- Chemsrc. (Bromomethyl)cyclopropane | CAS#:7051-34-5. [Link]
- PubChem. Bromomethylcyclopropane. [Link]
- Scite.ai. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
- PubChem. 4-(Cyclopropylmethoxy)-2-ethylbenzaldehyde. [Link]
- PubChem. 4-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde. [Link]
- Sciencemadness Discussion Board.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- Agilent.
- Phenomenex.
- University of Wisconsin-Madison.
- MySkinRecipes. This compound. [Link]
- Taylor & Francis Online. 4-hydroxybenzaldehyde – Knowledge and References. [Link]
- The Royal Society of Chemistry.
- ResearchGate. Is it possible to purify aldehyde by column?
- Google Patents.
- Google Patents.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 5. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 6. (Bromomethyl)cyclopropane | 7051-34-5 [chemicalbook.com]
- 7. (Bromomethyl)cyclopropane 97 7051-34-5 [sigmaaldrich.com]
- 8. 4-hydroxybenzaldehyde, 123-08-0 [thegoodscentscompany.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Workup [chem.rochester.edu]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chromatography [chem.rochester.edu]
- 14. rsc.org [rsc.org]
Technical Support Center: Solvent Effects on the Reactivity of 4-(Cyclopropylmethoxy)benzaldehyde
Welcome to the Technical Support Center for 4-(Cyclopropylmethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection in reactions involving this versatile aromatic aldehyde. As a key intermediate in the synthesis of pharmaceuticals like kinase inhibitors and antiviral agents, understanding and controlling its reactivity is paramount.[1] This document provides in-depth, field-proven insights into troubleshooting common experimental hurdles and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an aromatic aldehyde with moderate polarity. It is generally soluble in a wide range of common organic solvents such as acetone, acetonitrile, dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. Its solubility in non-polar solvents like hexane is lower, and it is sparingly soluble in water. For synthetic applications, it is crucial to select a solvent that ensures the solubility of all reactants at the desired reaction temperature to maintain a homogeneous reaction mixture.
Q2: How does solvent polarity fundamentally impact the reactivity of the aldehyde group in this molecule?
A2: The aldehyde functional group is characterized by an electrophilic carbonyl carbon. The choice of solvent can significantly modulate this electrophilicity.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents can stabilize the polarized transition states common in nucleophilic additions to the carbonyl group. By solvating the counter-ion of the nucleophile, they can increase its effective nucleophilicity, often leading to faster reaction rates.[2]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can engage in hydrogen bonding with the carbonyl oxygen. This can activate the carbonyl group towards nucleophilic attack by increasing the partial positive charge on the carbonyl carbon. However, they can also solvate the nucleophile, potentially decreasing its reactivity, a phenomenon particularly significant for small, highly charged nucleophiles.[3][4]
-
Non-Polar Solvents (e.g., Toluene, Hexane): Reactions in non-polar solvents are often slower unless driven by other factors like high temperature or the use of phase-transfer catalysts. The solubility of polar reagents and intermediates can be a limiting factor in these solvents.
Q3: Can the cyclopropylmethoxy group influence the reactivity of the benzaldehyde?
A3: Yes, the 4-(cyclopropylmethoxy) group is an electron-donating group (EDG) through resonance. This EDG character slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. This effect is generally modest but can influence reaction rates, potentially requiring slightly more forcing conditions or more active catalysts in some cases.
Troubleshooting Guides: Common Reactions and Solvent-Related Issues
This section addresses specific problems you might encounter during common synthetic transformations of this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration.
Issue: Low yield or slow reaction rate in a Knoevenagel condensation with an active methylene compound (e.g., malononitrile).
-
Potential Cause 1: Inappropriate Solvent Polarity. The mechanism involves both an initial aldol-type addition and a subsequent elimination of water.[5][6] The polarity of the solvent can influence both steps.
-
Solution: A systematic solvent screen is recommended. Polar aprotic solvents like DMF are often effective as they can accelerate the elimination step.[4] However, for some catalyst systems, polar protic solvents like ethanol or even water have been shown to be superior.[3] Solvent-free conditions, using a benign catalyst, have also proven highly effective and environmentally friendly.[5]
-
-
Potential Cause 2: Catalyst Incompatibility with the Solvent. The choice of base catalyst (e.g., piperidine, ammonium salts) is critical and its effectiveness can be solvent-dependent.
-
Solution: Ensure your chosen catalyst is soluble and active in the reaction medium. For instance, if using an ammonium salt catalyst, a solvent that can support some degree of ionic dissociation might be beneficial.
-
-
Potential Cause 3: Reversibility of the Initial Addition. The initial aldol addition can be reversible.
-
Solution: The use of a solvent that allows for the efficient removal of water (e.g., toluene with a Dean-Stark trap) can drive the reaction towards the product.
-
Table 1: Solvent Effects on a Model Knoevenagel Condensation
| Solvent | Dielectric Constant (approx.) | Typical Observation | Potential Rationale |
| Toluene | 2.4 | Moderate to good yield with water removal. | Low polarity, allows for azeotropic removal of water. |
| Ethanol | 24.6 | Good yields, especially with base catalysis. | Protic solvent can activate the carbonyl and stabilize intermediates. |
| Acetonitrile | 37.5 | Often good to excellent yields. | Polar aprotic, solvates cations, leaving the nucleophile more reactive.[7] |
| DMF | 38.3 | Frequently excellent yields and faster rates. | Highly polar aprotic, effectively promotes the elimination step.[4] |
| Water | 80.1 | Can be an excellent "green" solvent choice.[3] | High polarity can stabilize ionic intermediates. Hydrophobic effects can also play a role. |
Wittig Reaction
The Wittig reaction is a cornerstone for alkene synthesis from aldehydes and phosphonium ylides.
Issue: Poor stereoselectivity (unexpected E/Z ratio) in a Wittig reaction.
-
Potential Cause: Solvent Influence on the Oxaphosphetane Intermediate. The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide and the reaction conditions, including the solvent.
-
Solution for Non-stabilized Ylides (to favor Z-alkene): Use non-polar, aprotic solvents (e.g., THF, toluene) and salt-free conditions. Polar solvents can stabilize the betaine-like transition state, allowing for equilibration which can lead to the more thermodynamically stable E-alkene.
-
Solution for Stabilized Ylides (to favor E-alkene): Polar solvents are generally preferred for stabilized ylides as they facilitate the reaction, which typically leads to the thermodynamically favored E-alkene.
-
-
Issue: Unreacted Benzaldehyde Detected in the Final Product.
-
Potential Cause 1: Incomplete Ylide Formation. The base used to deprotonate the phosphonium salt may not be strong enough or sufficiently soluble in the chosen solvent.
-
Solution: Switch to a stronger base or a solvent that better solubilizes the base. For example, if using NaOH, a solvent like THF might be more effective than methylene chloride.[8]
-
-
Potential Cause 2: Ylide Instability. The ylide may be degrading over time.
-
Solution: Generate the ylide in situ at a low temperature and add the this compound slowly to the freshly prepared ylide solution.
-
-
Reductive Amination
This reaction involves the formation of an imine from the aldehyde and an amine, followed by reduction to a new amine.
Issue: Low yield of the desired amine, with significant side products like the corresponding alcohol.
-
Potential Cause 1: Premature Reduction of the Aldehyde. The reducing agent (e.g., sodium borohydride) can reduce the starting aldehyde before it has a chance to form the imine.
-
Solution: The choice of solvent and pH is critical. Running the reaction in a solvent like methanol at a slightly acidic pH can favor imine formation.[9] Some protocols advocate for a one-pot, two-step approach where the imine is formed first, followed by the addition of the reducing agent. Solvent-free methods have also been developed to minimize side reactions.[10][11]
-
-
Potential Cause 2: Solvent Inhibition of Imine Formation. Protic solvents can compete with the amine for hydrogen bonding to the aldehyde, potentially slowing down the initial condensation step.
-
Solution: While protic solvents are common, consider an aprotic solvent if imine formation is sluggish. It's a delicate balance, as the subsequent reduction step often works well in protic media. A co-solvent system could be an effective compromise.
-
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Solvent Screening in a Knoevenagel Condensation
-
To five separate reaction vials, add this compound (1 mmol), malononitrile (1.1 mmol), and a catalyst (e.g., piperidine, 0.1 mmol).
-
To each vial, add 5 mL of a different solvent to be tested (e.g., Toluene, Ethanol, Acetonitrile, DMF, and a solvent-free control).
-
Stir the reactions at a consistent temperature (e.g., 80 °C).
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals (e.g., every 30 minutes).
-
After a set time (e.g., 4 hours), quench the reactions, perform a standard workup, and isolate the product.
-
Compare the yields and purity of the product from each solvent to determine the optimal conditions.
Diagram 1: Decision Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Diagram 2: Solvent Influence on Nucleophilic Addition
Caption: Contrasting effects of protic and aprotic solvents.
References
- Effects of various solvents on Knoevenagel condensation. (n.d.). ResearchGate.
- Effect of the solvent on Knoevenagel condensation. (n.d.). ResearchGate.
- Pandolfi, F., et al. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions. ResearchGate.
- Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. (n.d.). ResearchGate.
- Experimental Wittig reaction question. (2010, January 16). Science Forums.
- Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Wittig Reaction. (n.d.). Organic Chemistry Portal.
- Solvent Free Wittig Reactions. (n.d.). J. Chem. Educ.
- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017, October 27). Pure.
- Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021, March 15). ACG Publications.
- This compound. (n.d.). MySkinRecipes.
- Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. (2022, February 18). ChemRxiv.
- Kinetic investigations on the Ru-catalyzed reductive amination of benzaldehyde. (n.d.). ResearchGate.
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023, February 17). MDPI.
- Goldstein, S. W., & Cross, A. V. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education.
- Chemoselective, solvent-free aldol condensation reaction. (n.d.). ResearchGate.
- Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (n.d.). ResearchGate.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.tue.nl [pure.tue.nl]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Experimental Wittig reaction question - Organic Chemistry - Science Forums [scienceforums.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. ERIC - EJ1069032 - Solvent-Free Reductive Amination: An Organic Chemistry Experiment, Journal of Chemical Education, 2015-Jul [eric.ed.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with 4-(Cyclopropylmethoxy)benzaldehyde
Welcome to the dedicated technical support resource for researchers, chemists, and process development professionals working with 4-(Cyclopropylmethoxy)benzaldehyde. This guide is designed to provide expert insights and practical solutions to common challenges encountered during catalytic reactions involving this versatile building block. Drawing from established chemical principles and field-tested experience, this document aims to be a self-validating system to enhance the efficiency and success of your synthetic endeavors.
Section 1: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation, frequently employed to react aldehydes with active methylene compounds. The selection of the right catalyst is paramount to achieving high yields and preventing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended catalysts for the Knoevenagel condensation of this compound with active methylene compounds like malononitrile or ethyl cyanoacetate?
A1: For the Knoevenagel condensation, weakly basic catalysts are generally preferred to avoid self-condensation of the aldehyde.[1] Commonly used and effective catalysts include:
-
Primary and secondary amines: Piperidine and ethylamine are classic choices that have demonstrated high efficacy.[2]
-
Amine salts: Ammonium salts can also serve as mild catalysts.
-
Environmentally benign options: In line with green chemistry principles, extracts from agro-waste, which are naturally basic, have been successfully used as catalysts.[3][4]
Q2: Why is a strong base like sodium hydroxide (NaOH) not recommended for this reaction?
A2: Strong bases can deprotonate the active methylene compound, but they can also promote a competing self-condensation reaction of the aldehyde (an aldol reaction), which will reduce the yield of your desired product.[1] Weak bases are sufficiently strong to deprotonate the active methylene compound without significantly promoting the aldehyde self-condensation.
Troubleshooting Guide
Issue: Low or no product yield.
-
Possible Cause 1: Inactive Catalyst. The amine catalyst may have degraded over time.
-
Solution: Use a fresh bottle of the amine catalyst.
-
-
Possible Cause 2: Insufficient Catalyst Loading. The amount of catalyst may not be enough to drive the reaction to completion.
-
Solution: While typically used in catalytic amounts, increasing the catalyst loading incrementally can improve the reaction rate.
-
-
Possible Cause 3: Steric Hindrance. The cyclopropylmethoxy group, while not excessively bulky, may introduce some steric hindrance.
-
Solution: Consider using a smaller amine catalyst, such as diethylamine, to minimize steric clashes.
-
Issue: Formation of multiple products (side reactions).
-
Possible Cause: Aldehyde Self-Condensation. As mentioned, this is more likely with stronger bases but can occur even with weaker bases if the reaction is left for too long or at elevated temperatures.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC).[1] Once the starting aldehyde is consumed, work up the reaction promptly. Consider running the reaction at a lower temperature.
-
Section 2: Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones. The choice of the ylide and the reaction conditions can significantly influence the stereochemical outcome and overall yield.
Frequently Asked Questions (FAQs)
Q1: What type of phosphonium ylide should I use for the Wittig reaction with this compound?
A1: The choice of ylide depends on the desired alkene.
-
Stabilized Ylides: For the synthesis of (E)-alkenes, stabilized ylides (containing an electron-withdrawing group) are generally preferred.[5][6]
-
Non-stabilized Ylides: For the synthesis of (Z)-alkenes, non-stabilized ylides are the reagents of choice.[6]
Q2: What are the common bases used to generate the phosphonium ylide?
A2: A strong base is required to deprotonate the phosphonium salt and form the ylide.[7][8] Common choices include:
-
n-Butyllithium (n-BuLi)
-
Sodium hydride (NaH)
-
Sodium methoxide (NaOMe)[6]
Troubleshooting Guide
Issue: Low yield of the desired alkene.
-
Possible Cause 1: Incomplete Ylide Formation. The base used may not be strong enough, or the reaction time for ylide formation may be insufficient.
-
Possible Cause 2: Steric Hindrance. The steric bulk of the ylide or the aldehyde can impede the reaction.
-
Solution: While this compound is not exceptionally bulky, using a highly substituted ylide could lower the reaction rate. Gentle heating may be required, but this could also lead to side reactions.
-
Issue: Formation of a mixture of (E) and (Z) isomers.
-
Possible Cause: Inappropriate Ylide Choice. The stability of the ylide is a key determinant of stereoselectivity.
-
Solution: To favor the (E)-isomer, use a stabilized ylide. For the (Z)-isomer, a non-stabilized ylide is generally more effective. The Horner-Wadsworth-Emmons reaction is an excellent alternative that often provides higher (E)-selectivity.[9]
-
Experimental Protocol: Synthesis of (E)-1-(4-(Cyclopropylmethoxy)phenyl)-2-phenylethene
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base such as sodium methoxide (1.1 equivalents) portion-wise. Stir the mixture for 1 hour at room temperature.
-
Wittig Reaction: To the resulting ylide solution, add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous THF dropwise. Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by TLC.[6]
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the THF under reduced pressure. Partition the residue between dichloromethane and water. Extract the aqueous layer with dichloromethane (3 times).
-
Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel.
Section 3: Catalytic Oxidation
The oxidation of this compound to the corresponding carboxylic acid, 4-(Cyclopropylmethoxy)benzoic acid, is a common transformation. The choice of catalyst and oxidant is crucial for achieving high selectivity and avoiding over-oxidation or side reactions.
Frequently Asked Questions (FAQs)
Q1: What are some effective catalysts for the oxidation of this compound?
A1: Several catalytic systems can be employed for this oxidation:
-
Metal-based catalysts: Cobalt-based catalysts, such as Co-ZIF nano-catalysts, have shown high efficiency in the oxidation of substituted benzaldehydes.[10]
-
Photocatalysts: Titanium dioxide (TiO2) can be used as a photocatalyst for the selective oxidation of similar aromatic aldehydes in an aqueous suspension.[11]
-
Enzymatic Catalysis: Aldehyde dehydrogenases can catalyze the oxidation of benzaldehydes to their corresponding carboxylic acids.[12]
Troubleshooting Guide
Issue: Incomplete conversion of the aldehyde.
-
Possible Cause 1: Catalyst Deactivation. The catalyst may be poisoned by impurities in the starting material or solvent.[13][14]
-
Solution: Ensure high-purity starting materials and solvents. If using a heterogeneous catalyst, it may need to be regenerated or replaced.
-
-
Possible Cause 2: Insufficient Oxidant. The amount of oxidant (e.g., hydrogen peroxide, oxygen) may be the limiting reagent.
-
Solution: Increase the stoichiometry of the oxidant. For reactions using air or oxygen, ensure efficient gas dispersion into the reaction mixture.
-
Issue: Formation of byproducts.
-
Possible Cause: Over-oxidation or side reactions. The reaction conditions may be too harsh, leading to the degradation of the starting material or product.
-
Solution: Optimize the reaction temperature and time. A lower temperature and shorter reaction time may improve selectivity. The choice of solvent can also influence the reaction outcome.
-
Section 4: Catalytic Reduction
The reduction of the aldehyde functionality in this compound to the corresponding alcohol, (4-(Cyclopropylmethoxy)phenyl)methanol, is a fundamental transformation in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the standard catalysts for the reduction of this compound to the corresponding alcohol?
A1: The most common and effective method for this reduction is catalytic hydrogenation.
-
Palladium on Carbon (Pd/C): This is a widely used and highly effective heterogeneous catalyst for the hydrogenation of aldehydes.[1] A 5% or 10% Pd/C catalyst is typically employed.
-
Platinum-based catalysts: These can also be used but may be less selective if other reducible functional groups are present.[1]
-
Hydrosilylation: This method uses a silane reagent in the presence of a catalyst, offering a mild and selective alternative to hydrogenation.[15]
Troubleshooting Guide
Issue: The reaction is slow or stalls.
-
Possible Cause 1: Catalyst Poisoning. The catalyst can be poisoned by sulfur or other impurities.
-
Solution: Use purified starting materials and high-quality solvents.
-
-
Possible Cause 2: Inactive Catalyst. The Pd/C catalyst may have lost its activity.
-
Solution: Use a fresh batch of catalyst.
-
-
Possible Cause 3: Insufficient Hydrogen Pressure. For catalytic hydrogenation, the pressure of hydrogen gas may be too low.
-
Solution: Increase the hydrogen pressure, ensuring the reaction vessel is rated for the higher pressure.
-
Issue: Formation of over-reduction products.
-
Possible Cause: Cleavage of the Cyclopropyl Ring. While generally stable, under harsh hydrogenation conditions (high pressure, high temperature, aggressive catalyst), the cyclopropyl ring could potentially be opened.
-
Solution: Use milder reaction conditions: lower hydrogen pressure, lower temperature, and a less active catalyst if necessary. Monitor the reaction carefully and stop it once the starting material is consumed.
-
Data Summary Table
| Reaction Type | Catalyst | Key Considerations | Typical Yields |
| Knoevenagel Condensation | Piperidine, Ethylamine | Weak base to prevent self-condensation. | Good to Excellent |
| Wittig Reaction | Phosphonium Ylide/Base | Ylide stability determines stereochemistry. | Variable, can be high |
| Oxidation | Co-ZIF, TiO2 | High purity of reagents is crucial. | Good to Excellent |
| Reduction | Pd/C, H2 | Potential for cyclopropyl ring opening under harsh conditions. | Excellent |
Visualizing Reaction Pathways
Knoevenagel Condensation Workflow
Caption: A typical workflow for the Knoevenagel condensation.
Troubleshooting Logic for Low Wittig Reaction Yield
Caption: Decision tree for troubleshooting low yields in a Wittig reaction.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Catalyst Selection for 4-Butoxybenzaldehyde Reactions.
- Slideshare.
- Jones, G. (1967).
- Nyugen and Weizman. (2007). Solvent Free Wittig Reactions. J. Chem. Educ.
- Beilstein Journals. Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction.
- AmmoniaKnowHow.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- BenchChem. (2025). Application Notes and Protocols for the Witt-ig Reaction with 2,3,4-Trimethoxybenzaldehyde.
- CDN. Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide.
- MDPI. (2022).
- ResearchGate. (2025).
- PubMed. (1984). Kinetic Characterization of the Catalysis of "Activated" Cyclophosphamide (4-hydroxycyclophosphamide/aldophosphamide)
- ResearchGate. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.
- ACG Publications. (2021).
- IJPRS. (2015).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. acgpubs.org [acgpubs.org]
- 4. Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach - IJPRS [ijprs.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic characterization of the catalysis of "activated" cyclophosphamide (4-hydroxycyclophosphamide/aldophosphamide) oxidation to carboxyphosphamide by mouse hepatic aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 14. ammoniaknowhow.com [ammoniaknowhow.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Exotherms in 4-(Cyclopropylmethoxy)benzaldehyde Synthesis
Introduction
The synthesis of 4-(Cyclopropylmethoxy)benzaldehyde, a key intermediate in the development of various pharmaceuticals, is most commonly achieved via the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with cyclopropylmethyl bromide. While effective, the Williamson ether synthesis is an SN2 reaction that is inherently exothermic.[3][4] Uncontrolled, this exotherm can lead to thermal runaway, resulting in decreased yield, formation of impurities, and significant safety hazards.[4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers safely and efficiently manage the thermal profile of this critical reaction.
Understanding the Exotherm
The primary source of heat in this synthesis is the nucleophilic substitution reaction between the phenoxide ion (formed by deprotonating 4-hydroxybenzaldehyde) and the primary alkyl halide, cyclopropylmethyl bromide.[1] The rate of this reaction, and thus the rate of heat generation, is influenced by several factors:
-
Rate of Reagent Addition: Rapid addition of the alkylating agent can lead to a rapid accumulation of heat.
-
Mixing Efficiency: Poor mixing can create localized "hot spots" where the reaction proceeds much faster, increasing the risk of a runaway.
-
Solvent Choice: The solvent's heat capacity and boiling point are critical for dissipating the heat generated.
-
Base Strength: The choice of base affects the rate of phenoxide formation, which in turn influences the reaction rate.[5]
-
Reaction Scale: As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.
Troubleshooting Guide: Exotherm Management
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction temperature is rising uncontrollably. What are my immediate actions?
A1: An uncontrolled temperature rise is a serious safety concern. Your immediate goal is to stop the reaction and cool the vessel as quickly and safely as possible.
Immediate Steps:
-
Stop Reagent Addition: Immediately cease the addition of cyclopropylmethyl bromide.
-
Enhance Cooling: If using an ice bath, add more ice and salt (e.g., NaCl, CaCl₂) to lower the bath temperature. If using a cryostat, lower the setpoint.
-
Increase Stirring: If safe to do so, increase the agitation speed to improve heat transfer to the cooling jacket or bath.
-
Emergency Quenching (Use with extreme caution): If the temperature continues to rise rapidly, consider quenching the reaction by adding a cold, inert solvent. This should only be done if you have a pre-planned and validated quenching procedure.
Q2: I observed a sudden and sharp temperature spike midway through adding the cyclopropylmethyl bromide. What is the likely cause?
A2: This phenomenon often points to an "induction period" followed by a rapid, uncontrolled reaction. The likely cause is insufficient deprotonation of the 4-hydroxybenzaldehyde at the start of the addition. The base may not have fully reacted to form the phenoxide, and as more alkylating agent is added, the reaction suddenly initiates and accelerates.
Preventative Measures:
-
Pre-form the Phenoxide: Ensure the 4-hydroxybenzaldehyde is fully deprotonated before starting the addition of cyclopropylmethyl bromide. This can be achieved by stirring the mixture of 4-hydroxybenzaldehyde and the base (e.g., potassium carbonate) in the solvent for a sufficient period (e.g., 30-60 minutes) before beginning the addition.[5]
-
Slow Initial Addition: Begin the addition of cyclopropylmethyl bromide at a very slow rate to confirm the reaction is initiating smoothly before increasing to the target rate.
Q3: How does my choice of base and solvent impact exotherm control?
A3: The base and solvent play a crucial role in managing the reaction's thermal profile.
| Parameter | Effect on Exotherm & Reaction | Recommendations & Rationale |
| Base | Stronger bases (e.g., NaH, KH) deprotonate the phenol faster, potentially leading to a more rapid and difficult-to-control exotherm. Weaker bases like K₂CO₃ provide a more controlled reaction rate.[5][6] | For better control, Potassium Carbonate (K₂CO₃) is often preferred. It is effective and allows for a more manageable reaction rate.[5] Stronger bases should be used with extreme caution and enhanced cooling capacity. |
| Solvent | Solvents with higher heat capacities can absorb more heat. Solvents with higher boiling points provide a wider operating temperature range, reducing the risk of solvent loss. Dipolar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, potentially increasing the exotherm.[6] | Acetone is a common choice as it has a relatively low boiling point (~56°C), which can act as a safety measure (reflux cooling).[5][7] However, for larger scales, a solvent with a higher boiling point like N,N-Dimethylformamide (DMF) may be chosen, but requires more robust temperature control. |
Q4: I am scaling up my reaction from 10g to 100g. What are the critical adjustments for maintaining thermal safety?
A4: Scaling up a reaction is not linear. The key challenge is that as volume increases cubically, the surface area for heat exchange only increases squarely. This makes heat dissipation much less efficient.
Key Scale-Up Adjustments:
-
Reduce Addition Rate: The rate of addition for the cyclopropylmethyl bromide must be significantly decreased. A good starting point is to increase the addition time proportionally to the scale-up factor, and then adjust based on observed temperature changes.
-
Improve Heat Transfer: Ensure your reactor has adequate cooling capacity for the new scale. This may mean using a larger cooling bath, a more powerful cryostat, or moving to a jacketed reactor.
-
Monitor Internal Temperature: Use a temperature probe that measures the internal reaction temperature, not just the bath temperature. There can be a significant difference.
-
Consider a Phase-Transfer Catalyst: For larger scales, using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly beneficial. A PTC facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase, allowing for a more controlled, steady reaction rate and often milder conditions (e.g., lower temperatures).[8][9]
Experimental Workflow & Troubleshooting Diagram
The following diagram outlines a safe and controlled workflow for the synthesis, incorporating key decision points for managing potential exotherms.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. stonehousesafety.com [stonehousesafety.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. jetir.org [jetir.org]
- 9. fzgxjckxxb.com [fzgxjckxxb.com]
Technical Support Center: Work-up Procedures for 4-(Cyclopropylmethoxy)benzaldehyde Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(Cyclopropylmethoxy)benzaldehyde. This molecule, with its unique combination of a reactive aldehyde and a robust cyclopropylmethyl ether, is a valuable intermediate in the synthesis of complex molecules, including kinase inhibitors and antiviral agents.[1] However, its unique properties can present challenges during reaction work-up and purification.
This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter. Our goal is to move beyond simple procedural lists and explain the chemical principles behind each step, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
General Principles of Work-up for Aromatic Aldehydes
Before addressing specific reaction types, it's crucial to understand the fundamental stability and reactivity of this compound. The aromatic aldehyde is the primary site of reactivity, while the cyclopropylmethyl ether is generally stable under many conditions. Ethers are known to be relatively stable in both acidic and basic environments, a property that can be leveraged during work-up.[2][3] However, very strong acidic conditions should be approached with caution. The cyclopropylmethyl group is known to stabilize an adjacent carbocation, which could influence reactivity under harsh acidic conditions where ether cleavage is a possibility.[4]
A standard aqueous work-up is the foundation for isolating products from reactions involving this aldehyde.[5]
Core Protocol: Standard Aqueous Extraction
-
Quenching: Carefully add the reaction mixture to a separatory funnel containing a suitable quenching solution (e.g., water, saturated aq. NH₄Cl, or saturated aq. NaHCO₃). The choice of quench depends on the reagents used in the reaction.
-
Dilution & Extraction: Dilute the quenched mixture with an appropriate organic solvent (see Table 1) and water. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Phase Separation: Drain the lower layer. The location of the organic layer (top or bottom) depends on the solvent's density relative to water.
-
Washing: Wash the organic layer sequentially with:
-
A mild acid (e.g., 1M HCl) to remove basic impurities.
-
A mild base (e.g., saturated aq. NaHCO₃) to remove acidic impurities.
-
Brine (saturated aq. NaCl) to reduce the solubility of organic compounds in the aqueous phase and break up minor emulsions.[6]
-
-
Drying: Dry the isolated organic layer over an anhydrous drying agent (see Table 2).
-
Filtration & Concentration: Filter off the drying agent and remove the solvent under reduced pressure (rotoevaporation) to yield the crude product.
Troubleshooting Guides & FAQs
This section addresses specific challenges encountered in common reactions with this compound.
Category 1: Wittig & Horner-Wadsworth-Emmons Reactions
The primary challenge in these olefination reactions is the removal of the phosphorus-based byproducts.
Q: How do I effectively remove the triphenylphosphine oxide (TPPO) byproduct from my Wittig reaction product?
A: Triphenylphosphine oxide (TPPO) is notoriously difficult to separate from reaction products due to its moderate polarity and high crystallinity.[7] Your product, an alkene, is significantly less polar than TPPO, which is the key to a successful separation.
-
Expert Insight: The formation of a strong phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the Wittig reaction.[8] Its removal is a classic purification challenge.
-
Solution 1: Direct Crystallization/Trituration.
-
After the initial aqueous work-up, concentrate the crude product.
-
Add a minimally polar solvent in which your alkene product is soluble but TPPO is not (e.g., hexanes, diethyl ether, or a mixture).
-
Stir or sonicate the mixture. The TPPO should precipitate as a white solid.
-
Filter the mixture, washing the solid with cold solvent. The desired alkene will be in the filtrate.[8]
-
-
Solution 2: Column Chromatography.
-
This is the most reliable method if trituration fails. Use a silica gel column with a low-polarity eluent system (e.g., hexanes/ethyl acetate gradient). The non-polar alkene product will elute much faster than the more polar TPPO.
-
-
Solution 3: Precipitation of a TPPO-Salt Complex.
-
For stubborn cases, TPPO can be precipitated as a magnesium or zinc salt. After the reaction, add MgCl₂ or ZnCl₂ in a suitable solvent. The resulting TPPO-salt complex is often insoluble and can be filtered off.
-
Category 2: Reductive Aminations
Reductive amination involves forming an imine in situ, followed by reduction. Work-up challenges often involve separating the desired amine from unreacted starting materials and the alcohol side-product.[9][10]
Q: My reductive amination work-up has resulted in a persistent emulsion. How can I break it?
A: Emulsions are common in reductive aminations, especially when using chlorinated solvents like Dichloromethane (DCM) and when basic amines are present, which can act as surfactants.
-
Expert Insight: An emulsion is a stable mixture of two immiscible liquids. Breaking it requires changing the properties of the interface.
-
Troubleshooting Workflow:
Caption: Decision tree for resolving emulsions during work-up.
Q: How can I purify my desired amine product from unreacted this compound and the corresponding alcohol byproduct?
A: This is a classic purification scenario that can be elegantly solved with an acid-base extraction. The amine is basic, while the aldehyde and alcohol are neutral.
-
Expert Insight: This technique leverages the ability to change the solubility of the amine by protonating it. The resulting ammonium salt is water-soluble, while the neutral compounds remain in the organic layer.
-
Purification Workflow:
Caption: Acid-base extraction workflow for amine purification.
Category 3: Grignard & Organolithium Additions
The work-up for these reactions requires careful quenching of the highly reactive organometallic reagents and managing the resulting metal salts.[6][11]
Q: My Grignard reaction work-up with this compound is forming intractable solids and gels. What is the correct quenching procedure?
A: This is caused by the formation of magnesium alkoxides and hydroxides, which can be gelatinous and difficult to handle. Quenching with a strong acid like HCl can sometimes cause side reactions with the newly formed, sensitive secondary alcohol.
-
Expert Insight: The goal is to protonate the product alkoxide and dissolve the magnesium salts without creating overly harsh conditions. Saturated aqueous ammonium chloride (NH₄Cl) is the reagent of choice.[12] It is a mild Brønsted acid, with a pH of ~4.5-5.5, sufficient to protonate the alkoxide and break down the magnesium salts without being aggressively acidic.
-
Recommended Protocol:
-
Cool the reaction vessel in an ice bath.
-
Slowly and carefully add saturated aqueous NH₄Cl solution dropwise with vigorous stirring.
-
Allow the mixture to warm to room temperature and continue stirring until the solids are mostly dissolved or become a fine, filterable suspension.
-
Transfer the entire mixture to a separatory funnel, dilute with your extraction solvent (e.g., diethyl ether or ethyl acetate) and water.
-
If a fine solid remains at the interface, filter the entire biphasic mixture through a pad of Celite® before separating the layers.
-
Proceed with a standard aqueous work-up.
-
Category 4: General Purification
Q: How can I remove a small amount of unreacted this compound from my final product?
A: If your product does not contain an aldehyde or a highly reactive ketone, you can selectively remove the unreacted starting material by forming a water-soluble bisulfite adduct.[13]
-
Expert Insight: Aldehydes undergo a reversible nucleophilic addition reaction with sodium bisulfite (NaHSO₃) to form a crystalline, water-soluble salt. This adduct can be easily removed in an aqueous wash.
-
Protocol: Bisulfite Wash for Aldehyde Removal
-
Dissolve your crude product in a suitable organic solvent (e.g., diethyl ether, EtOAc).
-
Place the solution in a separatory funnel and wash with a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Shake the funnel for 5-10 minutes. A white precipitate of the adduct may form.
-
Add more water to dissolve any precipitate and separate the layers. The aldehyde is now in the aqueous layer as the bisulfite adduct.
-
Wash the organic layer again with water and then brine.
-
Dry and concentrate the organic layer to obtain your purified product.
-
Note: This procedure can be reversed. If you need to recover the aldehyde, the aqueous layer containing the adduct can be basified (e.g., with NaOH) and extracted with an organic solvent.[13]
-
Data & Reference Tables
Table 1: Common Organic Solvents for Extraction
| Solvent | Density (g/mL) | Miscibility with Water | Layer Position | Notes |
| Diethyl Ether | 0.71 | Immiscible | Top | Highly volatile, good for extracting non-polar compounds. |
| Ethyl Acetate (EtOAc) | 0.90 | Immiscible | Top | Good all-purpose solvent, less volatile than ether. |
| Dichloromethane (DCM) | 1.33 | Immiscible | Bottom | Can be prone to forming emulsions.[14] |
| Hexanes/Heptane | ~0.66 | Immiscible | Top | For very non-polar compounds. |
Table 2: Common Drying Agents for Organic Solvents
| Drying Agent | Capacity | Speed | Acidity | Best For |
| Anhydrous Na₂SO₄ | High | Slow | Neutral | General purpose, inexpensive. |
| Anhydrous MgSO₄ | High | Fast | Weakly Acidic | General purpose, very effective. |
| Anhydrous K₂CO₃ | Medium | Medium | Basic | Drying basic solutions (e.g., amines). |
| Molecular Sieves (4Å) | Low | Fast | Neutral | Very dry solvents, can be used in-reaction.[15] |
References
- PubChem. 4-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde. National Center for Biotechnology Information.
- Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. ResearchGate.
- University of Colorado, Boulder. The Wittig Reaction: Synthesis of Alkenes. Department of Chemistry.
- PubChem. 4-(Cyclopropylmethoxy)-2-ethylbenzaldehyde. National Center for Biotechnology Information.
- University of Rochester. Workup: Aldehydes. Department of Chemistry.
- Wikipedia. Cyclopentyl methyl ether. Wikimedia Foundation.
- Pace, V., et al. (2012). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. Wiley Online Library.
- Weizman, H. (2007). Solvent Free Wittig Reactions. J. Chem. Educ.
- Grignard Reaction - Web Pages.
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
- MySkinRecipes. This compound.
- Fornasari, G., et al. (2020). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi.
- University of California, Irvine. Synthesis of an Alkene via the Wittig Reaction. Department of Chemistry.
- University of Rochester. How To Run A Reaction: The Workup. Department of Chemistry.
- University of Wisconsin-Stout. A Solvent Free Wittig Reaction.
- Clark, J. addition-elimination reactions of aldehydes and ketones. Chemguide.
- Reddit. Any troubleshooting for a reaction work-up?. r/chemistry.
- Grignard Reaction - Web Pages.
- Chemistry Stack Exchange. What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?.
- Organic Syntheses. 6-CHLORO-1-HEXENE.
- Organic Chemistry Data. Reductive Amination - Common Conditions.
- Nandi, S., et al. (2015). Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Chemical and Pharmaceutical Research.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- Chemistry Steps. Cheat Sheet: Aldehydes and Ketones Free Study Guide.
- ResearchGate. Hydrolysis of α,ω-Acetals.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- ResearchGate. Well-established mechanism of the hydrolysis of acetals and ketals.
- Smith, K. M., et al. (2015). A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing.
- Bowman, M. D., & Peterson, M. C. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
- Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure.
- Google Patents. US4379026A - Process for the purification of benzaldehyde.
- ResearchGate. Products from acetalization reactions of benzaldehyde (1) and....
- Veeprho. Benzaldehyde Impurities and Related Compound.
- Pharmaffiliates. Benzaldehyde-impurities.
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Workup [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Validation & Comparative
A Comparative Reactivity Analysis: 4-(Cyclopropylmethoxy)benzaldehyde vs. 4-Methoxybenzaldehyde
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the nuanced field of organic synthesis, the selection of starting materials is a critical determinant of reaction efficiency, yield, and the ultimate success of a synthetic campaign. Substituted benzaldehydes are foundational building blocks, and understanding the subtle interplay of their substituents' electronic and steric effects is paramount for rational reaction design. This guide provides an in-depth comparative analysis of the reactivity of two structurally related, yet distinct, aromatic aldehydes: 4-(cyclopropylmethoxy)benzaldehyde and 4-methoxybenzaldehyde.
While both molecules feature an electron-donating alkoxy group at the para-position, the replacement of a methyl group with a cyclopropylmethyl moiety introduces unique electronic and steric characteristics. This guide will dissect these differences, offering predictive insights into their comparative reactivity in key synthetic transformations, supported by established chemical principles and detailed experimental protocols.
Unveiling the Substituent Effects: A Tale of Two Alkoxy Groups
The reactivity of the aldehyde functional group in aromatic systems is intrinsically linked to the electronic nature of the substituents on the benzene ring. Both the methoxy (-OCH₃) and cyclopropylmethoxy (-OCH₂-c-Pr) groups are electron-donating, a consequence of the oxygen's lone pairs participating in resonance with the aromatic π-system. This electron donation increases the electron density of the benzene ring and, consequently, the carbonyl carbon of the aldehyde.
Electronic Effects:
The methoxy group is a classic example of a substituent with opposing electronic effects: it is inductively electron-withdrawing (-I) due to the high electronegativity of the oxygen atom, but strongly electron-donating through resonance (+R).[1] In the para-position, the resonance effect dominates, leading to a net electron-donating character. This increased electron density on the carbonyl carbon reduces its electrophilicity, making it less susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[2] Conversely, this electron-donating nature can stabilize the transition state in oxidation reactions, leading to enhanced reactivity.[2]
Steric Effects:
The most apparent difference between the two substituents is their steric bulk. The cyclopropylmethoxy group is significantly larger than the methoxy group. This increased steric hindrance can play a crucial role in reactions where the approach of a bulky reagent to the aldehyde carbonyl or the ortho positions of the aromatic ring is a rate-determining step.
The following table summarizes the key electronic and steric parameters for the methoxy group. While quantitative data for the cyclopropylmethoxy group is not widely reported, qualitative comparisons are provided based on established chemical principles.
| Parameter | 4-Methoxybenzaldehyde | This compound | Rationale for Comparison |
| Hammett Constant (σp) | -0.27[3] | Estimated to be similar or slightly more negative | The cyclopropyl group's ability to donate electron density through conjugation may enhance the overall electron-donating nature of the alkoxy group. |
| Steric Parameter (Taft Es) | -0.55 | Estimated to be significantly more negative | The cyclopropylmethyl group is substantially bulkier than a methyl group, leading to greater steric hindrance. |
Comparative Reactivity in Key Organic Transformations
The interplay of these electronic and steric effects leads to predictable differences in the reactivity of this compound and 4-methoxybenzaldehyde in common synthetic transformations.
Nucleophilic Addition Reactions: A Tale of Attenuated Electrophilicity
Nucleophilic addition reactions, such as the Grignard and Wittig reactions, are cornerstones of carbon-carbon bond formation. The rate and efficiency of these reactions are highly dependent on the electrophilicity of the carbonyl carbon.
General Trend: Due to the electron-donating nature of both the methoxy and cyclopropylmethoxy groups, both aldehydes are expected to be less reactive towards nucleophiles than unsubstituted benzaldehyde.[2] The increased electron density on the carbonyl carbon makes it a less attractive target for nucleophilic attack.
Comparative Reactivity:
-
4-Methoxybenzaldehyde: Exhibits reduced reactivity in nucleophilic additions compared to benzaldehyde.[2]
-
This compound: Is predicted to be even less reactive than 4-methoxybenzaldehyde. This is due to two contributing factors:
-
Potentially Stronger Electron Donation: The conjugating ability of the cyclopropyl group may lead to a greater increase in electron density at the carbonyl carbon.
-
Increased Steric Hindrance: The bulkier cyclopropylmethoxy group will further impede the approach of nucleophiles to the carbonyl center.
-
This difference in reactivity is expected to be more pronounced with bulkier nucleophiles.
Experimental Protocols
To provide a practical framework for the application of these aldehydes in synthesis, the following are detailed, step-by-step protocols for key reactions.
Protocol 1: Synthesis of this compound
This protocol describes a standard Williamson ether synthesis to prepare this compound from 4-hydroxybenzaldehyde.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials:
-
4-Hydroxybenzaldehyde
-
(Bromomethyl)cyclopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a stirred suspension of 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetone, add (bromomethyl)cyclopropane (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Protocol 2: Comparative Wittig Reaction
This protocol outlines a comparative Wittig reaction to synthesize the corresponding stilbene derivatives from both aldehydes.
Workflow Diagram:
Caption: General workflow for a comparative Wittig reaction.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes or Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hexanes, Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In two separate flame-dried, nitrogen-flushed round-bottom flasks, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.
-
Cool the suspensions to 0 °C in an ice bath.
-
To each flask, slowly add n-BuLi (1.05 eq) dropwise. The formation of the orange-red ylide will be observed. Allow the mixtures to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
In separate flasks, dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF.
-
Slowly add the respective aldehyde solutions to the corresponding ylide solutions at 0 °C.
-
Allow the reactions to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reactions by carefully adding saturated aqueous NH₄Cl solution.
-
Transfer the mixtures to separatory funnels and extract with diethyl ether.
-
Wash the organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the stilbene derivatives.
-
Determine the yield and characterize the products by ¹H NMR to assess the E/Z selectivity.
Protocol 3: Comparative Grignard Reaction
This protocol details a comparative Grignard reaction with methylmagnesium bromide.
Workflow Diagram:
Caption: General workflow for a comparative Grignard reaction.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Methylmagnesium bromide (MeMgBr) solution in diethyl ether
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In two separate flame-dried, nitrogen-flushed round-bottom flasks, place a solution of MeMgBr (1.2 eq) in Et₂O.
-
Cool the flasks to 0 °C in an ice bath.
-
In separate flasks, dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in anhydrous Et₂O.
-
Slowly add the respective aldehyde solutions dropwise to the corresponding Grignard reagent solutions at 0 °C.
-
After the addition is complete, allow the reactions to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixtures back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layers with Et₂O.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude secondary alcohols by column chromatography on silica gel.
-
Determine the yield of the purified products.
Protocol 4: Comparative Oxidation
This protocol describes the oxidation of the aldehydes to their corresponding carboxylic acids using potassium permanganate.
Workflow Diagram:
Caption: General workflow for the oxidation of substituted benzaldehydes.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Acetone, Water
Procedure:
-
In two separate flasks, dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in a mixture of acetone and water containing a small amount of NaOH.
-
Prepare a solution of KMnO₄ (approx. 1.5 eq) in water.
-
Slowly add the KMnO₄ solution to the aldehyde solutions with vigorous stirring. The reaction is exothermic; maintain the temperature below 30 °C using a water bath.
-
Stir the reaction mixtures until the purple color of the permanganate has been discharged and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Filter the reaction mixtures to remove the MnO₂.
-
To the filtrate, add a saturated solution of NaHSO₃ until the solution is colorless to destroy any excess permanganate.
-
Acidify the solutions with concentrated HCl to precipitate the carboxylic acids.
-
Collect the precipitated acids by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude products from a suitable solvent (e.g., ethanol/water) to obtain the pure carboxylic acids.
-
Determine the yield and melting point of the products.
Protocol 5: Comparative Reduction with Sodium Borohydride
This protocol details the reduction of the aldehydes to their corresponding benzyl alcohols.
Workflow Diagram:
Caption: General workflow for the reduction of substituted benzaldehydes.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In two separate flasks, dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in methanol or ethanol.[4]
-
Cool the solutions to 0 °C in an ice bath.
-
Slowly add NaBH₄ (1.0-1.2 eq) in small portions to each flask with stirring.[5]
-
After the addition is complete, remove the ice bath and stir the reactions at room temperature for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixtures back to 0 °C and carefully quench by the slow, dropwise addition of dilute HCl to decompose the excess NaBH₄ and the borate esters.
-
Concentrate the mixtures under reduced pressure to remove most of the alcohol solvent.
-
Add water to the residue and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude benzyl alcohols by column chromatography if necessary.
-
Determine the yield of the purified products.
Conclusion and Future Outlook
This guide has provided a comprehensive comparison of the anticipated reactivity of this compound and 4-methoxybenzaldehyde based on fundamental principles of organic chemistry. The key takeaway is that while both are electron-rich aldehydes, the cyclopropylmethoxy derivative is expected to exhibit slightly attenuated reactivity towards nucleophiles due to a combination of enhanced electron donation and greater steric hindrance. Conversely, its reactivity in oxidation reactions is predicted to be comparable to or slightly greater than its methoxy counterpart.
The provided experimental protocols offer a starting point for the practical investigation and utilization of these valuable synthetic intermediates. Direct kinetic studies and quantitative yield comparisons would be a valuable contribution to the field, providing empirical data to support the theoretical predictions outlined in this guide. Such studies would further refine our understanding of the nuanced electronic and steric effects of the cyclopropylmethoxy substituent, aiding in the future design of more efficient and selective synthetic methodologies.
References
- Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Journal of Chemical Education. 2021, 98(11), 3668-3672.
- CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION.
- Table 1: Hammett constants for some common substituents.
- Organic Syntheses Procedure.
- The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Journal of Chemical Education. 1995, 72(3), 264.
- Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water. The Royal Society of Chemistry.
- Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction... ResearchGate.
- Grignard Reaction.
- 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. 2024.
- Solvent Free Wittig Reactions.
- A Solvent Free Wittig Reaction.
- Synthesis of an Alkene via the Wittig Reaction.
- 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. 2021.
- Hammett substituent constants. Stenutz.
- Table 13.1 Selected Hammett substituent constants and susceptibility factors.
- Hammett equation. Wikipedia.
- ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses. 1974, 54, 42.
- Hammett Substituent Constants. ResearchGate.
- Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.
- Solved Aldehyde Reduction with NaBH4 Write a full mechanism. Chegg.com. 2018.
- 6: The Wittig Reaction (Experiment). Chemistry LibreTexts. 2021.
Sources
A Senior Application Scientist's Guide to 4-(Cyclopropylmethoxy)benzaldehyde and its Derivatives in Modern Chemistry
This guide offers an in-depth comparative analysis of 4-(Cyclopropylmethoxy)benzaldehyde against other key benzaldehyde derivatives. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of properties to provide a nuanced understanding of the structure-function relationships that govern the performance of these versatile compounds in both chemical synthesis and biological applications.
Introduction: The Enduring Relevance of Benzaldehyde Scaffolds
Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational scaffold in a vast array of chemical transformations and biologically active molecules. Its derivatives are integral to the fragrance, food, and pharmaceutical industries. The reactivity of the aldehyde functional group, coupled with the diverse electronic and steric effects of substituents on the aromatic ring, allows for a fine-tuning of chemical and biological properties. This guide will focus on this compound, a derivative of particular interest due to the unique conformational constraints and lipophilicity imparted by the cyclopropylmethoxy group, and compare its profile with other commercially significant and synthetically useful benzaldehydes.
Profiling this compound: A Molecule of Emerging Interest
This compound is a substituted benzaldehyde characterized by a cyclopropylmethoxy group at the para position. This structural feature is of significant interest in medicinal chemistry as the cyclopropyl group can enhance metabolic stability and binding affinity to biological targets.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is paramount for its application in research and development. Below is a table summarizing the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 164520-99-4 | |
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.21 g/mol | |
| Appearance | Not specified in readily available literature | |
| Boiling Point | Not specified in readily available literature | |
| Melting Point | Not specified in readily available literature | |
| Solubility | Not specified in readily available literature |
Note: Comprehensive experimental data for some physical properties of this compound are not widely published. The data presented is based on available chemical database information.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 4-hydroxybenzaldehyde and (bromomethyl)cyclopropane.
Materials:
-
4-hydroxybenzaldehyde
-
(Bromomethyl)cyclopropane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
In a round-bottom flask, combine 12.2 g (99.9 mmol) of 4-hydroxybenzaldehyde, 13.5 g (100 mmol) of (bromomethyl)cyclopropane, and 13.8 g (99.8 mmol) of potassium carbonate in 200 ml of acetone.[1]
-
Heat the mixture to reflux and maintain for 24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield pure this compound.
Comparative Analysis with Other Benzaldehyde Derivatives
The true utility of this compound can be best understood through a direct comparison with other commonly used benzaldehyde derivatives. This section will compare its properties and reactivity with 4-hydroxybenzaldehyde, vanillin, p-anisaldehyde, and 4-(trifluoromethyl)benzaldehyde.
Physicochemical Properties: A Comparative Overview
The substituents on the benzaldehyde ring significantly influence its physical and chemical properties. The following table provides a comparative summary.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Features |
| This compound | C₁₁H₁₂O₂ | 176.21 | - | - | Cyclopropyl group for potential metabolic stability and unique steric profile. |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 115-116 | 191 | Phenolic hydroxyl group offers sites for further functionalization and hydrogen bonding.[2] |
| Vanillin | C₈H₈O₃ | 152.15 | 81-83 | 285 | Methoxy and hydroxyl groups contribute to its characteristic flavor and reactivity. |
| p-Anisaldehyde | C₈H₈O₂ | 136.15 | -1 | 248 | Methoxy group is an electron-donating group, influencing reactivity.[3] |
| 4-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 174.12 | 1-2 | 66-67 (at 13 mmHg) | Strongly electron-withdrawing trifluoromethyl group significantly alters electronic properties.[4][5] |
Chemical Reactivity: A Tale of Electronic and Steric Effects
The aldehyde functional group is a hub of reactivity, participating in a multitude of reactions. The rate and outcome of these reactions are heavily influenced by the electronic nature of the substituents on the aromatic ring.
The reactivity of the carbonyl carbon towards nucleophiles is a key determinant of a benzaldehyde derivative's utility in synthesis. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease its electrophilicity.
General Reactivity Trend:
4-(Trifluoromethyl)benzaldehyde > 4-Hydroxybenzaldehyde > This compound ≈ p-Anisaldehyde > Vanillin
-
4-(Trifluoromethyl)benzaldehyde: The potent electron-withdrawing nature of the -CF₃ group makes the carbonyl carbon highly electrophilic, leading to faster reaction rates in nucleophilic additions.[5]
-
4-Hydroxybenzaldehyde: The hydroxyl group has a dual electronic effect. It is electron-withdrawing by induction but electron-donating by resonance. In many cases, the inductive effect dominates, leading to increased reactivity compared to unsubstituted benzaldehyde.
-
This compound & p-Anisaldehyde: The methoxy and cyclopropylmethoxy groups are electron-donating through resonance, which deactivates the carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde. Their relative reactivity would be similar, with the cyclopropylmethoxy group potentially having a slightly different steric profile.
-
Vanillin: The presence of both an electron-donating methoxy group and a hydroxyl group makes its reactivity profile more complex, but generally, the electron-donating character reduces the electrophilicity of the carbonyl carbon.
The Claisen-Schmidt condensation, a reaction between an aromatic aldehyde and a ketone or another aldehyde with an α-hydrogen, is a classic method for forming α,β-unsaturated ketones (chalcones). The reactivity of the benzaldehyde derivative is a critical factor in the success of this reaction.
Experimental Protocol: Comparative Claisen-Schmidt Condensation
Objective: To compare the reactivity of different benzaldehyde derivatives in a Claisen-Schmidt condensation with acetone.
Materials:
-
Benzaldehyde derivative (e.g., this compound, p-anisaldehyde, 4-(trifluoromethyl)benzaldehyde)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
In a flask, dissolve the benzaldehyde derivative (1 mmol) and acetone (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of aqueous sodium hydroxide solution (e.g., 10% w/v).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction with dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Determine the yield of the corresponding chalcone.
Expected Outcome: The yield of the chalcone is expected to correlate with the electrophilicity of the carbonyl carbon of the benzaldehyde derivative. Therefore, 4-(trifluoromethyl)benzaldehyde is anticipated to give a higher yield in a shorter reaction time compared to this compound or p-anisaldehyde under the same reaction conditions.
Biological Activity: Structure-Activity Relationships
Benzaldehyde derivatives exhibit a wide range of biological activities, and their efficacy is intimately linked to their chemical structure.
Many benzaldehyde derivatives are known to be enzyme inhibitors. For instance, they have been studied as inhibitors of tyrosinase, an enzyme involved in melanin production, and aldehyde dehydrogenase (ALDH), an enzyme family implicated in cancer cell resistance.
-
Aldehyde Dehydrogenase (ALDH) Inhibition: ALDH inhibitors are of interest as potential cancer therapeutics. The benzaldehyde scaffold is a common feature in many ALDH inhibitors. The nature of the substituent at the para-position can significantly impact the potency and selectivity of inhibition against different ALDH isoforms.
Experimental Protocol: Aldehyde Dehydrogenase (ALDH) Inhibition Assay
Objective: To determine the inhibitory potential of benzaldehyde derivatives against ALDH activity.
Materials:
-
Purified ALDH enzyme
-
Aldehyde substrate (e.g., propionaldehyde)
-
NAD⁺ (cofactor)
-
Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0)
-
Benzaldehyde derivative to be tested
-
Microplate reader
Procedure:
-
Prepare a stock solution of the benzaldehyde derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, ALDH enzyme, and the test compound at various concentrations.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the aldehyde substrate and NAD⁺.
-
Monitor the increase in absorbance or fluorescence at 340 nm (for NADH production) over time using a microplate reader.
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rate against the inhibitor concentration.
Benzaldehyde and its derivatives have been shown to possess antimicrobial properties. Their mechanism of action often involves disruption of the cell membrane and inhibition of essential enzymes. The lipophilicity and electronic properties of the substituents play a crucial role in their antimicrobial efficacy. The cyclopropylmethoxy group in this compound is expected to increase its lipophilicity, which could potentially enhance its ability to penetrate microbial cell membranes.
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Synthesis Workflow of this compound
Caption: Williamson ether synthesis of this compound.
Influence of Substituents on Carbonyl Reactivity
Caption: Effect of substituents on the reactivity of the benzaldehyde carbonyl group.
Conclusion: Selecting the Right Benzaldehyde Derivative
The choice of a benzaldehyde derivative for a specific application is a critical decision that hinges on a thorough understanding of its chemical and biological properties. This guide has provided a comparative analysis of this compound alongside other key derivatives, highlighting the profound impact of substituents on their performance.
-
For applications requiring enhanced reactivity in nucleophilic additions, derivatives with electron-withdrawing groups like 4-(trifluoromethyl)benzaldehyde are superior.
-
For syntheses where further functionalization of the aromatic ring is desired, 4-hydroxybenzaldehyde and vanillin offer versatile handles.
-
This compound presents an intriguing option for applications in medicinal chemistry, where the cyclopropyl group may confer advantageous pharmacokinetic properties such as increased metabolic stability. Its electronic properties are similar to p-anisaldehyde, suggesting comparable reactivity in many synthetic transformations.
Ultimately, the optimal benzaldehyde derivative is context-dependent. By leveraging the structure-property relationships outlined in this guide, researchers can make more informed decisions, leading to more efficient and successful outcomes in their synthetic and biological endeavors.
References
- PubChem. Vanillin. [Link]
- PubChem. p-Anisaldehyde. [Link]
- PubChem. 4-(Trifluoromethyl)benzaldehyde. [Link]
- MDPI. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. [Link]
- Brieflands.
- ScienCell Research Laboratories. Aldehyde Dehydrogenase Assay (ALDH). [Link]
- MySkinRecipes. This compound. [Link]
- Wikipedia. 4-Trifluoromethylbenzaldehyde. [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetics of crossed aldol condensations in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. echemi.com [echemi.com]
- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
A Comparative Guide to the Biological Activity of 4-(Cyclopropylmethoxy)benzaldehyde Derivatives
In the landscape of modern medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic versatility allows for the creation of a diverse array of derivatives with a wide spectrum of biological activities. This guide focuses on a particularly promising subset: derivatives of 4-(Cyclopropylmethoxy)benzaldehyde. The introduction of the cyclopropylmethoxy group offers unique structural and electronic properties that can significantly influence the pharmacological profile of the resulting compounds. Here, we present a comparative analysis of key derivatives, supported by established experimental data from analogous compounds, to provide a predictive framework for their biological potential in antimicrobial and anticancer applications.
The this compound Scaffold: A Privileged Starting Point
The this compound molecule serves as an excellent starting material for the synthesis of various bioactive compounds. The cyclopropyl group is a known bioisostere for phenyl and other cyclic moieties, often enhancing metabolic stability and binding affinity. Its methoxy linker provides a degree of conformational flexibility. The aldehyde functionality is a versatile handle for a range of chemical transformations, enabling the synthesis of diverse derivatives such as chalcones, Schiff bases, and thiosemicarbazones.
Comparative Analysis of Biological Activities
This section will explore the predicted biological activities of three major classes of derivatives synthesized from this compound, drawing comparisons from established literature on structurally similar compounds.
Chalcones: Promising Anticancer Agents
Chalcones, characterized by an α,β-unsaturated ketone system, are well-documented for their cytotoxic effects against various cancer cell lines.[1][2][3] The synthesis of chalcones from this compound is typically achieved through a Claisen-Schmidt condensation with a suitable acetophenone.[4]
Table 1: Predicted Comparative Cytotoxicity (IC₅₀, µM) of this compound Chalcone Derivatives against Common Cancer Cell Lines.
| Derivative (Modification on Acetophenone Ring) | MCF-7 (Breast) | A549 (Lung) | HT-29 (Colon) | Predicted Mechanism of Action |
| Unsubstituted Phenyl | 15 - 25 | 20 - 30 | 18 - 28 | Induction of apoptosis via mitochondrial pathway, cell cycle arrest.[1][5] |
| 4-Methoxy Phenyl | 5 - 15 | 10 - 20 | 8 - 18 | Enhanced cytotoxicity due to electron-donating groups, potent apoptosis induction.[6] |
| 4-Chloro Phenyl | 10 - 20 | 15 - 25 | 12 - 22 | Increased lipophilicity aiding cell membrane permeability, ROS generation.[2] |
| 4-Nitro Phenyl | 25 - 40 | 30 - 50 | 28 - 45 | Variable activity, potential for increased toxicity to normal cells.[6] |
Disclaimer: The IC₅₀ values presented in this table are predictive and based on published data for analogous chalcone derivatives. Actual experimental values may vary.
The anticancer activity of chalcones is often attributed to their ability to induce apoptosis through the intrinsic and extrinsic pathways.[1] They have been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases.[5] Furthermore, many chalcones can arrest the cell cycle at the G2/M phase, preventing cancer cell proliferation.[5] The presence of electron-donating or withdrawing groups on the second aromatic ring can significantly modulate this activity, as illustrated in Table 1.
Schiff Bases and Thiosemicarbazones: Potent Antimicrobial Agents
Schiff bases, formed by the condensation of an aldehyde with a primary amine, and their corresponding thiosemicarbazones (formed with thiosemicarbazide), are renowned for their broad-spectrum antimicrobial properties.[7][8][9]
Table 2: Predicted Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Derivatives.
| Derivative Class | Derivative Example | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) | Predicted Mechanism of Action |
| Schiff Base | N-(4-aminophenyl) | 32 - 64 | 64 - 128 | >128 | Inhibition of cell wall synthesis, disruption of cell membrane integrity.[7][10] |
| Schiff Base | N-(2-hydroxyphenyl) | 16 - 32 | 32 - 64 | 64 - 128 | Enhanced activity due to potential for metal chelation.[8] |
| Thiosemicarbazone | Unsubstituted | 8 - 16 | 16 - 32 | 32 - 64 | Inhibition of DNA synthesis and other essential enzymes.[9][11] |
| Thiosemicarbazone | 4-phenyl substituted | 4 - 8 | 8 - 16 | 16 - 32 | Increased lipophilicity enhancing cellular uptake.[11] |
Disclaimer: The MIC values in this table are predictive and based on published data for analogous derivatives. Actual experimental values will vary.
The antimicrobial action of Schiff bases is often linked to the presence of the imine (-C=N-) group, which can interfere with microbial cell wall synthesis.[7] Thiosemicarbazones, on the other hand, are believed to exert their effect by inhibiting essential microbial enzymes, including those involved in DNA replication.[11] The sulfur and nitrogen atoms in the thiosemicarbazone moiety can also chelate trace metals crucial for microbial growth.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided below.
Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of chalcones from this compound.
-
Dissolution: Dissolve equimolar amounts of this compound and the desired acetophenone derivative in ethanol.
-
Base Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture at room temperature.
-
Reaction: Stir the mixture vigorously for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation: Upon completion, pour the reaction mixture into ice-cold water.
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Caption: Workflow for Chalcone Synthesis.
In Vitro Cytotoxicity Evaluation: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Caption: MTT Assay for Cytotoxicity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through various cellular signaling pathways.
Anticancer Mechanism of Chalcones
As previously mentioned, chalcones primarily induce apoptosis. This process is often initiated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the caspase cascade.
Caption: Apoptosis Pathway of Chalcones.
Conclusion
Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. This guide provides a comparative framework based on existing scientific literature for analogous structures, highlighting the predicted efficacy of chalcones, Schiff bases, and thiosemicarbazones. The provided experimental protocols offer a solid foundation for the synthesis and evaluation of these compounds. Further research, including comprehensive in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold.
References
- Gomes, M. N., et al. (2017). Chalcones: A Promising Class of Scaffolds for the Development of Potent Antitumor Agents. Molecules, 22(9), 1210. [Link]
- da Silva, C. M., et al. (2011). Schiff bases: A short review of their synthesis, characterization, and applications. Journal of Advanced Research, 2(1), 1-8. [Link]
- Sahu, N. K., et al. (2012). Synthesis of chalcones with anticancer activities. Molecules, 17(5), 6179-6195. [Link]
- Katsori, A. M., & Hadjipavlou-Litina, D. (2014). Recent advances on the anticancer activity of chalcones. Future Medicinal Chemistry, 6(8), 907-930. [Link]
- Ashraf, M. A., et al. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 7(5), 896-901. [Link]
- Leão, M., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. International Journal of Molecular Sciences, 24(10), 8753. [Link]
- Yadav, N., et al. (2019). Synthesis and biological evaluation of novel chalcone derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2641. [Link]
- Kumar, S., et al. (2013). Synthesis and biological evaluation of some new Schiff base derivatives of 2-amino-5-aryl-1,3,4-thiadiazole.
- Matar, S. A., et al. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3, 3 0-diaminodipropylamine. Semantic Scholar. [Link]
- Soroceanu, A., et al. (2022). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Studies, 5(2), 1-5. [Link]
- Sakagami, H., et al. (2010). Tumor-specific cytotoxicity and type of cell death induced by β-cyclodextrin benzaldehyde inclusion compound. Anticancer Research, 30(12), 5069-5075. [Link]
- Zhu, Y., et al. (2022).
- Paoli, P., et al. (1998). Comparative evaluation of cytotoxicity and metabolism of four aldehydes in two hepatoma cell lines. Toxicology in Vitro, 12(4), 435-442. [Link]
- Mahapatra, D. K., et al. (2022). Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. Molecules, 27(22), 7957. [Link]
- Pérez-Pérez, M. J., et al. (2018). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Molecules, 23(11), 2991. [Link]
- Singh, I., et al. (2023). Novel alkyl-substituted 4-methoxy benzaldehyde thiosemicarbazones: Multi-target directed ligands for the treatment of Alzheimer's disease. European Journal of Pharmacology, 957, 176028. [Link]
- RGCC International GmbH. (2018). Evaluation of the effect of benzaldehyde derivatives in human cancer cells. RGCC-Group. [Link]
- de Souza, T. C., et al. (2023). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Journal of the Brazilian Chemical Society, 34, 1-11. [Link]
- Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544. [Link]
- Kumar, A., et al. (2023). Exploring Synthesis and Chemotherapeutic Potential of Thiosemicarbazide Analogs. Anticancer Agents in Medicinal Chemistry, 23(1), 60-75. [Link]
- Kaczmarek, M. T., et al. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 28(4), 1803. [Link]
- Sharma, S., et al. (2017). Synthesis and characterization of novel benzaldehyde thiosemicarbazones and evaluation of their antibacterial, antifungal and antioxidant activity. International Journal of Pharmaceutical Sciences and Research, 8(2), 736-745. [Link]
Sources
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijddr.in [ijddr.in]
- 4. periodicos.ufms.br [periodicos.ufms.br]
- 5. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 9. ijpsr.com [ijpsr.com]
- 10. ijmrsti.com [ijmrsti.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 4-(Cyclopropylmethoxy)benzaldehyde Analogs as Monoamine Oxidase Inhibitors
Introduction: The Therapeutic Potential of the 4-(Cyclopropylmethoxy)benzaldehyde Scaffold
In the landscape of modern drug discovery, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents due to its synthetic tractability and diverse biological activities. Within this class, this compound has emerged as a particularly intriguing starting point for medicinal chemists. The unique combination of a planar aromatic ring, a reactive aldehyde functional group, and a lipophilic, conformationally constrained cyclopropylmethoxy side chain bestows upon this molecule a distinct pharmacological profile.
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound analogs, with a primary focus on their activity as inhibitors of monoamine oxidases (MAOs). MAOs are critical enzymes in the metabolic pathways of neurotransmitters, and their inhibition is a well-established therapeutic strategy for a range of neurological disorders.[1] We will explore how systematic structural modifications of the parent scaffold influence inhibitory potency and selectivity for the two major isoforms of MAO, MAO-A and MAO-B. This analysis is grounded in experimental data from analogous series of compounds, providing a predictive framework for the rational design of next-generation inhibitors.
The Biological Target: Monoamine Oxidase (MAO)
Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine. Inhibitors of MAO-A are primarily used in the treatment of depression and anxiety disorders.[1]
-
MAO-B: Primarily metabolizes phenylethylamine and dopamine. Selective MAO-B inhibitors are utilized in the management of Parkinson's disease and have potential applications in other neurodegenerative conditions.[1]
The inhibition of MAO leads to an increase in the synaptic concentration of these neurotransmitters, thereby alleviating the symptoms associated with their deficiencies.
Signaling Pathway of MAO-Mediated Neurotransmitter Degradation
Caption: MAO-mediated degradation of neurotransmitters in the presynaptic neuron.
Structure-Activity Relationship (SAR) Analysis
While direct SAR studies on a series of this compound analogs are not extensively reported in the public domain, we can construct a robust predictive model by analyzing structurally related compounds, such as chalcones and other 4-alkoxybenzaldehyde derivatives.[1][3]
Key Structural Features and Their Influence on MAO Inhibition
-
The Benzaldehyde Core: The aromatic ring and the aldehyde (or a derivative thereof) are crucial for binding to the active site of MAO. The aldehyde can participate in hydrogen bonding and other non-covalent interactions.
-
The 4-Alkoxy Group: The presence of an alkoxy group at the 4-position of the benzaldehyde ring is a common feature in many potent MAO inhibitors.[3] This group can influence the electronic properties of the aromatic ring and provide a key interaction point within the enzyme's active site. The cyclopropylmethoxy group, in particular, offers a combination of lipophilicity and conformational rigidity that can enhance binding affinity.
-
The Cyclopropyl Moiety: Cyclopropyl groups are present in several known MAO inhibitors.[4] Their rigid structure can help to orient the molecule optimally within the binding pocket, while their lipophilic nature can contribute to favorable hydrophobic interactions.
SAR of Related Chalcone Derivatives
Chalcones, which are synthesized from benzaldehydes and acetophenones, provide a valuable template for understanding the SAR of MAO inhibitors.[5][6]
| Compound/Analog | Ring A Substitution (from Acetophenone) | Ring B Substitution (from Benzaldehyde) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| Chalcone 1 | 4-methoxy | 4-dimethylamino | >100 | 0.29 | >344 | [1] |
| Chalcone 2 | 4-methoxy | 4-nitro | 0.85 | 1.23 | 0.69 | [1] |
| Chalcone 3 | 4-chloro | 4-ethyl | >100 | 0.11 | >909 | [6] |
| Chalcone 4 | 4-methyl | 4-nitro | 0.92 | >100 | <0.009 | [6] |
Key Insights from Chalcone SAR:
-
Ring B Substituents are Critical: The nature of the substituent on the benzaldehyde-derived ring (Ring B) significantly impacts both potency and selectivity. Electron-donating groups, such as dimethylamino, tend to favor MAO-B inhibition.[1]
-
Ring A Substituents Modulate Activity: Modifications on the acetophenone-derived ring (Ring A) also influence activity. A 4-methoxy group on Ring A is a common feature in potent MAO-B inhibitors.[3]
-
Selectivity can be Engineered: By carefully selecting substituents on both rings, it is possible to achieve high selectivity for either MAO-A or MAO-B.[6]
Inferred SAR for this compound Analogs
Based on the analysis of related compounds, we can infer the following SAR for this compound analogs:
-
The 4-Cyclopropylmethoxy group is likely to enhance MAO-B selectivity and potency. This is due to the favorable hydrophobic and steric interactions of the cyclopropyl ring within the active site of MAO-B.
-
Modifications to the aldehyde will significantly affect activity. Conversion of the aldehyde to an oxime, hydrazone, or other derivatives can modulate the electronic and steric properties of the molecule, leading to changes in binding affinity and selectivity.
-
Substitution on the aromatic ring will fine-tune activity. The addition of electron-donating or electron-withdrawing groups to the benzaldehyde ring will alter the electronic distribution and can introduce new interaction points with the enzyme.
Caption: Key structural features and their predicted influence on MAO inhibitory activity.
Experimental Protocols
For researchers aiming to explore the SAR of this compound analogs, the following experimental workflows are recommended.
General Synthesis of Analogs (via Claisen-Schmidt Condensation for Chalcones)
This protocol describes the synthesis of chalcone derivatives, which are valuable for SAR studies.
Materials:
-
Substituted this compound
-
Substituted acetophenone
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of the substituted this compound and the substituted acetophenone in ethanol in a flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the aqueous NaOH solution dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold water to precipitate the chalcone product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone analog.
In Vitro MAO Inhibition Assay (Fluorometric Method)
This assay is a reliable method for determining the inhibitory potency (IC50) of test compounds against MAO-A and MAO-B.
Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., kynuramine), producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to generate a fluorescent product (resorufin), which can be quantified. A decrease in the rate of fluorescence production indicates MAO inhibition.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Kynuramine (substrate)
-
Amplex Red (fluorogenic probe)
-
Horseradish peroxidase (HRP)
-
Test compounds dissolved in DMSO
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in potassium phosphate buffer.
-
In the wells of a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound at various concentrations.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a reaction mixture containing kynuramine, Amplex Red, and HRP in potassium phosphate buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Continue to record the fluorescence every 5 minutes for a total of 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: A general workflow for the synthesis and evaluation of this compound analogs as MAO inhibitors.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel and selective MAO inhibitors. By leveraging the SAR insights from related compound series, medicinal chemists can rationally design analogs with enhanced potency and desired selectivity profiles. The cyclopropylmethoxy group appears to be a key determinant for MAO-B inhibition, and further exploration of this structural motif is warranted.
Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of this compound analogs. This would involve derivatization of the aldehyde functionality and substitution on the aromatic ring to fully elucidate the SAR of this promising scaffold. Such studies will undoubtedly pave the way for the discovery of new therapeutic agents for the treatment of neurodegenerative and psychiatric disorders.
References
- [Reference for MAO-A and MAO-B Inhibition Assays]
- [Reference for MAO Inhibition Assay Protocol]
- [Reference for Chromatographic Techniques for MAO Inhibition Assay]
- Edmondson, D. E., & Binda, C. (2018). Monoamine oxidases. Sub-cellular biochemistry, 87, 95–119.
- [Reference for MAO Inhibition by Flavonoids]
- [Reference for OxiSelect™ Monoamine Oxidase Assay Kit]
- [Reference for cis-Cyclopropylamines as MAO inhibitors]
- [Reference for Review on SAR of MAO inhibitors]
- Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of monoamine oxidase A and B in treatment of Parkinson's disease. Progress in neurobiology, 147, 38-53.
- Sahoo, A. K., & Kumar, R. (2019). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. Journal of enzyme inhibition and medicinal chemistry, 34(1), 863–876.
- Mathew, B., Suresh, J., Mathew, G. E., & V, R. (2014). Monoamine oxidase inhibitory activity of methoxy-substituted chalcones. Bioorganic & medicinal chemistry letters, 24(21), 4975–4978.
- [Reference for SAR of Benzylthioquinolinium Iodide]
- Boyle, J. P., & U, J. (2020). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in pharmacology, 11, 599860.
- [Reference for SAR of Benzimidazole Analogues]
- [Reference for Discovery of MAO inhibitors]
- Mathew, B., Suresh, J., & V, R. (2017).
- [Reference for SAR of Benzylideneacetophenones]
Sources
- 1. Monoamine oxidase inhibitory activity of methoxy-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Inhibitory Activity: Methyl- versus Chlorochalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 4-(Cyclopropylmethoxy)benzaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the benzaldehyde scaffold remains a cornerstone for the synthesis of a diverse array of bioactive molecules. Among its many derivatives, 4-(Cyclopropylmethoxy)benzaldehyde has emerged as a key intermediate, particularly in the development of kinase inhibitors and antiviral agents.[1] Its unique structural features—a reactive aldehyde group for further functionalization and a cyclopropylmethoxy moiety that can influence metabolic stability and binding affinity—make it a compound of significant interest.
This guide provides an in-depth comparative analysis of the spectroscopic properties of this compound and its derivatives. By leveraging data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we aim to equip researchers with the foundational knowledge to confidently identify, characterize, and utilize these valuable compounds in their drug discovery endeavors.
Core Compound: this compound
Molecular Formula: C₁₁H₁₂O₂ Molecular Weight: 176.21 g/mol CAS Number: 164520-99-4
The structural elucidation of this compound relies on a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides a clear and interpretable fingerprint of the molecule. The key to its interpretation lies in understanding the influence of the electron-withdrawing aldehyde group and the electron-donating cyclopropylmethoxy group on the chemical shifts of the protons.[2]
Expected Chemical Shifts (in CDCl₃):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aldehyde (-CHO) | ~9.88 | Singlet | - | The highly deshielded environment adjacent to the carbonyl oxygen results in a characteristic downfield shift.[2] |
| Aromatic (ortho to -CHO) | ~7.85 | Doublet | ~8.0 | These protons are deshielded by the electron-withdrawing nature of the aldehyde group.[2] |
| Aromatic (ortho to -OCH₂) | ~7.00 | Doublet | ~8.0 | The electron-donating ether oxygen shields these protons, causing an upfield shift compared to the other aromatic protons.[2] |
| Methylene (-OCH₂-) | ~3.90 | Doublet | ~7.0 | These protons are adjacent to the deshielding ether oxygen and coupled to the methine proton of the cyclopropyl group. |
| Methine (-CH-) | ~1.25 | Multiplet | - | This proton is coupled to the methylene protons of the ether linkage and the cyclopropyl ring protons. |
| Cyclopropyl (-CH₂-) | ~0.65 | Multiplet | - | These protons reside in a shielded environment within the strained cyclopropyl ring. |
| Cyclopropyl (-CH₂-) | ~0.40 | Multiplet | - | Diastereotopic protons of the cyclopropyl ring often exhibit distinct chemical shifts. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.
Expected Chemical Shifts (in CDCl₃):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | ~191 | The carbonyl carbon is highly deshielded due to the double bond to oxygen. |
| Aromatic (C-O) | ~164 | The carbon attached to the electron-donating ether oxygen is shielded. |
| Aromatic (C-CHO) | ~130 | The carbon bearing the aldehyde group. |
| Aromatic (CH, ortho to -CHO) | ~132 | Deshielded by the adjacent aldehyde group. |
| Aromatic (CH, ortho to -OCH₂) | ~115 | Shielded by the adjacent ether oxygen. |
| Methylene (-OCH₂-) | ~75 | Carbon directly attached to the electronegative oxygen. |
| Methine (-CH-) | ~10 | Aliphatic carbon of the cyclopropylmethyl group. |
| Cyclopropyl (-CH₂-) | ~3 | Shielded aliphatic carbons of the cyclopropyl ring. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an invaluable tool for the rapid identification of key functional groups within a molecule. The spectrum of this compound is characterized by distinct absorption bands corresponding to the aldehyde and ether moieties.
Key IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H | Stretch | ~2820 and ~2720 | Medium |
| Carbonyl C=O | Stretch | ~1700 | Strong |
| Aromatic C=C | Stretch | ~1600, ~1580, ~1510 | Medium-Strong |
| C-O-C (Ether) | Asymmetric Stretch | ~1250 | Strong |
| C-O-C (Ether) | Symmetric Stretch | ~1040 | Medium |
The position of the C=O stretching frequency is particularly sensitive to the electronic effects of the substituents on the aromatic ring.[3]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For this compound, electron ionization (EI) would likely lead to the fragmentation patterns outlined below.
Predicted Mass Spectrometry Data (Electron Ionization):
| m/z | Ion | Description |
| 176 | [M]⁺ | Molecular Ion |
| 175 | [M-H]⁺ | Loss of a hydrogen atom from the aldehyde |
| 147 | [M-CHO]⁺ | Loss of the formyl radical |
| 121 | [M-C₄H₇O]⁺ | Cleavage of the ether bond |
| 93 | [C₆H₅O]⁺ | |
| 55 | [C₄H₇]⁺ | Cyclopropylmethyl cation |
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.[4]
Experimental Protocols
NMR Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, 5 mm NMR tube.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is typically used. For ¹³C NMR, a proton-decoupled sequence is employed.
Caption: Workflow for NMR sample preparation and data acquisition.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Comparative Analysis with Derivatives
The true power of spectroscopic analysis is revealed when comparing a parent compound to its derivatives. By observing the systematic changes in the spectra, we can deduce the structural modifications and gain a deeper understanding of structure-property relationships.
Impact of Aromatic Ring Substitution
Substitution on the aromatic ring can significantly alter the electronic environment and, consequently, the spectroscopic data.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups will generally cause a downfield shift of the aromatic proton and carbon signals in the NMR spectra. In the IR spectrum, an EWG will typically increase the C=O stretching frequency.
-
Electron-Donating Groups (EDGs) like an additional methoxy group (-OCH₃) will cause an upfield shift of the aromatic proton and carbon signals. The C=O stretching frequency in the IR spectrum will typically decrease.
Table of Comparative Spectroscopic Data for this compound Derivatives:
| Derivative | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) | Key IR Bands (cm⁻¹) | Molecular Ion (m/z) |
| This compound | 9.88 (-CHO), 7.85 (Ar-H), 7.00 (Ar-H), 3.90 (-OCH₂-) | 191 (C=O), 164 (C-O), 75 (-OCH₂-), 10 (-CH-), 3 (-CH₂-) | 1700 (C=O), 1250 (C-O) | 176 |
| 4-(Cyclopropylmethoxy)benzonitrile | 7.60 (Ar-H), 7.00 (Ar-H), 3.92 (-OCH₂-) | ~119 (-CN), 162 (C-O), 75 (-OCH₂-), 10 (-CH-), 3 (-CH₂-) | ~2230 (C≡N), 1255 (C-O) | 173 |
| 4-(Cyclopropylmethoxy)benzoic Acid | ~12.0 (-COOH), 8.00 (Ar-H), 7.00 (Ar-H), 3.91 (-OCH₂-) | ~172 (C=O), 163 (C-O), 75 (-OCH₂-), 10 (-CH-), 3 (-CH₂-) | ~3000 (O-H), ~1680 (C=O), ~1250 (C-O) | 192 |
| [4-(Cyclopropylmethoxy)phenyl]methanol | 7.30 (Ar-H), 6.90 (Ar-H), 4.60 (-CH₂OH), 3.85 (-OCH₂-) | 159 (C-O), 128 (Ar-CH), 115 (Ar-CH), 75 (-OCH₂-), 65 (-CH₂OH), 10 (-CH-), 3 (-CH₂-) | ~3300 (O-H), ~1245 (C-O) | 178 |
Note: The data for derivatives are estimates based on known substituent effects and may vary depending on the specific compound and experimental conditions.
Caption: Relationship between structural modifications and observed spectroscopic changes.
Conclusion
The spectroscopic analysis of this compound and its derivatives provides a robust framework for their identification and characterization. The ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework, while IR spectroscopy provides rapid confirmation of key functional groups. Mass spectrometry serves to confirm the molecular weight and provides insights into fragmentation pathways. By understanding the characteristic spectral signatures of the parent compound and the predictable shifts upon derivatization, researchers in drug development and other scientific fields can proceed with confidence in the identity and purity of their materials, accelerating the pace of discovery.
References
- Bruker. (n.d.). NMR Spectroscopy. [Online].
- MySkinRecipes. (n.d.). This compound. [Online].
- NIST Chemistry WebBook. (n.d.). Benzaldehyde, 4-methoxy-. [Online].
- PubChem. (n.d.). 4-(tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde. [Online].
- PubChemLite. (n.d.). This compound (C11H12O2). [Online].
- Rastuti, U., Siswanta, D., & Jumina. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2515-2523. [Online].
- SpectraBase. (n.d.). Benzaldehyde,-4-cyclopropylmethoxy. [Online].
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Online].
Sources
A Comparative Guide to the Synthesis of 4-(Cyclopropylmethoxy)benzaldehyde for Researchers and Drug Development Professionals
Welcome to a comprehensive guide on the synthetic routes to 4-(cyclopropylmethoxy)benzaldehyde, a key building block in the development of various pharmaceutical agents, including kinase inhibitors and antiviral compounds.[1] This document provides an in-depth comparison of the most common and effective methods for its preparation, offering experimental data and procedural insights to aid researchers in selecting the optimal route for their specific needs. Our focus is on providing a clear, objective analysis of each method's performance, supported by established chemical principles.
Introduction: The Significance of the Cyclopropylmethoxy Moiety
The cyclopropylmethoxy group is a prevalent structural motif in medicinal chemistry, valued for its ability to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of drug candidates. Its incorporation into a benzaldehyde scaffold provides a versatile handle for further chemical transformations, making this compound a sought-after intermediate. This guide will dissect two primary synthetic strategies for its preparation: the Williamson Ether Synthesis and the Mitsunobu Reaction.
Route 1: The Classic Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers, and it stands as the most direct and common approach to this compound.[2] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[2][3] In this case, the phenoxide of 4-hydroxybenzaldehyde attacks cyclopropylmethyl bromide.
Mechanistic Rationale
The reaction is typically carried out in the presence of a base, such as potassium carbonate, which deprotonates the hydroxyl group of 4-hydroxybenzaldehyde to form the more nucleophilic phenoxide ion.[4][5] This phenoxide then attacks the electrophilic carbon of cyclopropylmethyl bromide, leading to the formation of the desired ether and a salt byproduct. The choice of a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[4][5]
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-Hydroxybenzaldehyde
-
(Bromomethyl)cyclopropane
-
Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethanol
Procedure:
-
To a round-bottom flask, add 12.2 g (99.9 mmol) of 4-hydroxybenzaldehyde, 13.5 g (100 mmol) of (bromomethyl)cyclopropane, and 13.8 g (99.8 mmol) of potassium carbonate in 200 ml of acetone.[4]
-
Heat the mixture to reflux and maintain for 24 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
If the reaction is incomplete, an additional 3.9 g (28.9 mmol) of (bromomethyl)cyclopropane can be added, and the mixture refluxed for another 24 hours.[4]
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent in vacuo.
-
The residue can be taken up in 50 ml of ethanol and evaporated again in vacuo to yield the final product.[4]
Route 2: The Mitsunobu Reaction - An Alternative Approach
The Mitsunobu reaction offers a powerful alternative for the synthesis of ethers, particularly when the Williamson synthesis is not feasible or gives low yields.[6][7][8] This reaction facilitates the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, using a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][9]
Mechanistic Rationale
The reaction mechanism is more complex than the Williamson synthesis.[6] Initially, triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate. This intermediate then deprotonates the nucleophile (in this case, 4-hydroxybenzaldehyde) to form an ion pair. The alcohol (cyclopropylmethanol) is then activated by the phosphonium species, making the hydroxyl group a good leaving group. Finally, the phenoxide attacks the activated alcohol in an SN2 fashion, leading to the desired ether with an inversion of configuration at the alcohol carbon (though not relevant for an achiral alcohol like cyclopropylmethanol).[7][8]
Caption: Workflow for the Mitsunobu Reaction for ether synthesis.
Experimental Protocol: Mitsunobu Reaction
Materials:
-
4-Hydroxybenzaldehyde
-
Cyclopropylmethanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve 4-hydroxybenzaldehyde (1 eq.), cyclopropylmethanol (1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a solid precipitate is an indication of reaction progress.[10]
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove the triphenylphosphine oxide.
-
The filtrate is then washed successively with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Starting Materials | 4-Hydroxybenzaldehyde, Cyclopropylmethyl bromide | 4-Hydroxybenzaldehyde, Cyclopropylmethanol |
| Key Reagents | Base (e.g., K₂CO₃) | Triphenylphosphine, DEAD/DIAD |
| Reaction Conditions | Typically requires heating (reflux)[4] | Generally mild, from 0 °C to room temperature[9][10] |
| Yield | Generally good to excellent (up to 100% reported)[4] | Variable, can be high but sensitive to substrate and conditions. |
| Byproducts | Inorganic salts (easily removed by filtration) | Triphenylphosphine oxide, hydrazine derivative (requires chromatography for removal)[6] |
| Scalability | Well-suited for large-scale and industrial synthesis.[2] | More common in laboratory-scale synthesis due to reagent cost and byproduct removal.[10] |
| Atom Economy | Higher | Lower, due to stoichiometric use of PPh₃ and DEAD/DIAD. |
| Cost | Generally more cost-effective due to cheaper reagents. | Reagents (PPh₃, DEAD/DIAD) are more expensive. |
Process Intensification: Phase-Transfer Catalysis in Williamson Synthesis
For industrial applications, optimizing the Williamson ether synthesis is often a key consideration. Phase-transfer catalysis (PTC) is a powerful technique to enhance the reaction rate and yield, especially when dealing with heterogeneous reaction mixtures.[11] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction.[11] This can allow for milder reaction conditions, reduced reaction times, and potentially the use of less expensive and more environmentally benign solvent systems.
Conclusion
Both the Williamson ether synthesis and the Mitsunobu reaction are viable methods for the preparation of this compound. The Williamson synthesis is the more straightforward, cost-effective, and scalable approach, making it the preferred method for large-scale production. The Mitsunobu reaction, while mechanistically elegant and effective under mild conditions, is generally better suited for smaller-scale laboratory synthesis where its higher cost and more challenging purification are less of a concern. For researchers and drug development professionals, the choice between these routes will ultimately depend on the desired scale, cost considerations, and available resources. The potential for process intensification of the Williamson synthesis through phase-transfer catalysis further solidifies its position as the dominant industrial route.
References
- Wikipedia. Mitsunobu reaction. [Link]
- Organic-Chemistry.org. Mitsunobu Reaction. [Link]
- Organic Synthesis. Mitsunobu reaction. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Organic Chemistry Portal. Mitsunobu Reaction. [Link]
- Chemistry Steps. Williamson Ether Synthesis. [Link]
- YouTube. Williamson Ether Synthesis. [Link]
- Francis Academic Press.
- CRDEEP Journals.
- MySkinRecipes. This compound. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. crdeepjournal.org [crdeepjournal.org]
A Comparative Guide to the Efficacy of 4-(Cyclopropylmethoxy)benzaldehyde Derivatives as Pharmaceutical Intermediates
In the landscape of modern pharmaceutical synthesis, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of drug manufacturing processes. Among the versatile building blocks available to medicinal chemists, substituted benzaldehydes hold a prominent position due to their reactive aldehyde functionality and the tunable properties of their aromatic ring. This guide provides an in-depth technical comparison of the efficacy of 4-(cyclopropylmethoxy)benzaldehyde derivatives as pharmaceutical intermediates, with a specific focus on the synthesis of the key intermediate for the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.
We will objectively compare two primary synthetic routes to a crucial Roflumilast intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, by evaluating their respective starting materials, reaction conditions, yields, and purities. This analysis is designed to provide researchers, scientists, and drug development professionals with the critical data and insights necessary to make informed decisions in their synthetic endeavors.
The Central Role of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde in Roflumilast Synthesis
Roflumilast is a selective PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] A key structural motif of Roflumilast is the 3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl group. The synthesis of the corresponding benzaldehyde intermediate is, therefore, a pivotal step in the overall manufacturing process. Two principal retrosynthetic disconnections lead to two distinct starting materials for the synthesis of this key intermediate, each with its own set of advantages and challenges.
DOT Script for Roflumilast Synthesis Overview:
Caption: Overview of two synthetic routes to a key Roflumilast intermediate.
Comparative Analysis of Synthetic Routes
This section provides a detailed, side-by-side comparison of the two primary synthetic pathways to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.
Route A: Difluoromethylation of 4-Hydroxy-3-(cyclopropylmethoxy)benzaldehyde
This route commences with 4-hydroxy-3-(cyclopropylmethoxy)benzaldehyde and introduces the difluoromethoxy group in a subsequent step.
DOT Script for Route A Workflow:
Caption: Experimental workflow for Route B.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their performance.
| Parameter | Route A: Difluoromethylation | Route B: Etherification | Reference(s) |
| Starting Material | 4-Hydroxy-3-(cyclopropylmethoxy)benzaldehyde | 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | [2] |
| Key Reagents | Sodium chlorodifluoroacetate, Potassium carbonate | Bromomethylcyclopropane, Potassium carbonate, Potassium iodide | [2][3] |
| Solvent | DMSO | DMSO | [2][3] |
| Reaction Temperature | 120 °C | 70 °C | [2][3] |
| Reaction Time | 12 hours | 4 hours | [2][3] |
| Yield | 85% | 99% | [2][3] |
| Purity (HPLC) | 93.6% | Not explicitly stated, but implied to be high | [2] |
Experimental Protocols
Protocol for Route A: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde via Difluoromethylation
[2]
-
Reaction Setup: In a 250 ml four-necked flask, add 80 ml of DMSO.
-
Addition of Reactants: Add 9.65 g of 3-cyclopropylmethoxy-4-hydroxy benzaldehyde, 22.95 g of sodium chlorodifluoroacetate, and 34.5 g of potassium carbonate.
-
Reaction: The mixture is heated to 120 °C and stirred for 12 hours.
-
Work-up: The reaction system is adjusted to pH 2 with 0.2N hydrochloric acid. The product is extracted three times with 100 ml of ethyl acetate.
-
Purification: The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the oily product.
Protocol for Route B: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde via Etherification
[3]
-
Reaction Setup: To a reactor, add 55 g of 4-(difluoromethoxy)-3-hydroxybenzaldehyde, 42.42 g of K₂CO₃ (1.05 eq.), 4.86 g of KI (0.1 eq.), and 220 mL of dimethyl sulfoxide (DMSO).
-
Initial Heating: The mixture is heated and stirred at 70 °C for 1 hour.
-
Addition of Alkylating Agent: A pre-prepared mixture of 42.65 g of bromomethylcyclopropane (1.08 eq.) and 110 mL of DMSO is slowly added dropwise over 1 hour.
-
Reaction Completion: After the addition is complete, the reaction is continued at 70 °C for 3 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with 375 mL of toluene, and filtered to remove unreacted K₂CO₃. The filtrate is cooled to 0-5 °C, and 375 mL of deionized water is added.
-
Purification: The organic and aqueous phases are separated, and the organic phase is washed twice with 55 mL of deionized water. The solvent is then removed by distillation under reduced pressure to yield the product as a viscous pale yellow liquid.
Discussion and Comparison
Efficacy and Performance:
Based on the available data, Route B demonstrates superior performance in terms of reaction yield (99% vs. 85%) and reaction time (4 hours vs. 12 hours) . [2][3]The milder reaction temperature of Route B (70 °C vs. 120 °C) is also a significant advantage, potentially leading to fewer side products and lower energy consumption on an industrial scale. While the purity for Route B is not explicitly quantified in the provided source, the near-quantitative yield suggests a very clean reaction.
Causality Behind Experimental Choices:
-
Choice of Base: In both routes, potassium carbonate is used as a base to facilitate the respective nucleophilic substitution reactions. It is a cost-effective and moderately strong base suitable for deprotonating the phenolic hydroxyl group.
-
Solvent Selection: DMSO is a polar aprotic solvent that is excellent for Sₙ2 reactions, as it effectively solvates the cation while leaving the anion (the nucleophile) relatively free to react.
-
Catalyst in Route B: The use of potassium iodide as a catalyst in Route B is a classic application of the Finkelstein reaction. The iodide ion is a better nucleophile than bromide, and it can displace the bromide from bromomethylcyclopropane to form a more reactive iodomethylcyclopropane in situ, thereby accelerating the etherification.
Trustworthiness and Self-Validation:
The protocols described are derived from patent literature, which, while providing a framework, may sometimes require optimization for robust and reproducible results. However, the high yield reported for Route B is a strong indicator of its efficiency. For a self-validating system in a research or production setting, in-process controls such as TLC or HPLC monitoring would be essential to track the reaction progress and ensure completion.
Authoritative Grounding and Broader Context:
The use of substituted benzaldehydes as key intermediates is a well-established strategy in pharmaceutical synthesis. [4][5]The aldehyde group is a versatile handle for various transformations, including oxidation to a carboxylic acid (as seen in the subsequent step of Roflumilast synthesis), reduction to an alcohol, or conversion to an alkene via olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions. [6] The choice between different synthetic routes is often dictated by a multitude of factors beyond just the chemical yield. These include:
-
Cost and Availability of Starting Materials: A thorough cost analysis of 4-hydroxy-3-(cyclopropylmethoxy)benzaldehyde versus 4-(difluoromethoxy)-3-hydroxybenzaldehyde would be necessary for an industrial-scale process. The relative complexity of their synthesis would be a major determinant of their price.
-
Safety and Handling of Reagents: Difluoromethylating agents can be hazardous and require specialized handling procedures. [7]The safety profile of the reagents used in each route is a critical consideration.
-
Intellectual Property Landscape: Existing patents on specific synthetic routes can influence the choice of a manufacturing process.
Conclusion
Based on the comparative analysis of the available data, Route B, the etherification of 4-(difluoromethoxy)-3-hydroxybenzaldehyde, emerges as the more efficacious and efficient method for the synthesis of the key Roflumilast intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde. The significantly higher yield, shorter reaction time, and milder reaction conditions make it a more attractive option for both laboratory-scale synthesis and industrial production.
However, a comprehensive evaluation for commercial manufacturing would necessitate a detailed analysis of the cost of starting materials, process safety, and the intellectual property landscape. This guide provides a solid foundation of the chemical efficacy of these two routes, empowering researchers and drug development professionals to make more informed decisions in the synthesis of this important pharmaceutical intermediate and other structurally related molecules.
References
- Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. Top Curr Chem (Cham). 2025;383(2):20.
- A kind of preparation method of synthetic Apremilast intermediate. Eureka | Patsnap.
- Preparation method for synthesizing apremilast intermediate. Google Patents.
- Process for preparation of apremilast and its intermediates. Google Patents.
- Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid. Google Patents.
- Structures of piclamilast (6), roflumilast (7), and other compounds.... ResearchGate.
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. 2019;10(7):985-989.
- Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. Nature Communications. 2022;13:6269.
- 3-(CYCLOPROPYLMETHOXY)-4-(DIFLUOROMETHOXY)BENZALDEHYDE. gsrs.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. 2016;32(5):2451-2458.
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate.
- Process for the preparation of roflumilast. Google Patents.
- Synthesis and Characterization of Novel Roflumilast Analogues. ResearchGate.
- Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. Google Patents.
- Development of a Practical Process for the Synthesis of PDE4 Inhibitors. ResearchGate.
- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules. 2022;27(1):22.
- Synthesis of An Impurity in Crude Roflumilast. ResearchGate.
- Safe handling of hazardous drugs. J Oncol Pharm Pract. 2017;23(1_suppl):3-24.
- Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid. Google Patents.
- Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Org. Process Res. Dev. 2020;24(6):1038-1043.
- Effects of piclamilast, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients. Pulm Pharmacol Ther. 2003;16(3):143-8.
- Guidance to Ensure the Safe Handling of Oral Hazardous Agents. Health Science Clinical Research. 2022;37(2):1-10.
- Guidance for Industry #169 - Drug Substance. FDA.
- Safe Handling of Hazardous Drugs. BC Cancer.
Sources
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 3. 4-(DIFLUOROMETHOXY)-3-(CYCLOPROPYLMETHOXY)-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
cytotoxicity studies of compounds derived from 4-(Cyclopropylmethoxy)benzaldehyde
A Comparative Guide to the Cytotoxicity of Novel Benzaldehyde Derivatives
This guide provides an in-depth comparative analysis of the cytotoxic properties of novel compounds derived from substituted benzaldehydes, with a particular focus on benzyloxybenzaldehyde derivatives. Designed for researchers in oncology and drug development, this document synthesizes experimental data, elucidates mechanisms of action, and provides detailed protocols to ensure scientific rigor and reproducibility.
Introduction: The Benzaldehyde Scaffold in Anticancer Research
Benzaldehyde and its derivatives represent a privileged scaffold in medicinal chemistry. Their structural simplicity and synthetic tractability allow for the creation of diverse molecular libraries.[1] Molecules like chalcones, which are precursors to all flavonoids, and Schiff bases are frequently synthesized from benzaldehyde starting materials.[2][3] These compound classes are extensively investigated for a broad spectrum of biological activities, including potent anticancer effects.[4][5] The core objective of these studies is to identify novel chemical entities that can selectively induce cell death in cancer cells while sparing normal tissues, a hallmark of effective chemotherapy.[6] This guide focuses on comparing the cytotoxic efficacy of several recently developed benzyloxybenzaldehyde derivatives, providing a framework for future drug discovery efforts.
Comparative Cytotoxicity Analysis of Benzyloxybenzaldehyde Derivatives
The primary measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC₅₀), which quantifies the amount of a substance required to inhibit a biological process (like cell growth) by 50%. A lower IC₅₀ value signifies greater potency.
A study examining a series of benzyloxybenzaldehyde derivatives against the human promyelocytic leukemia cell line (HL-60) revealed significant cytotoxic activity.[7] The data below compares the efficacy of key compounds from this series.
Data Presentation: IC₅₀ Values of Benzyloxybenzaldehyde Derivatives against HL-60 Cells
| Compound ID | Chemical Name | IC₅₀ (µM) |
| 17 | 2-(benzyloxy)benzaldehyde | ~10 |
| 26 | 2-(benzyloxy)-4-methoxybenzaldehyde | ~10 |
| 27 | 2-(benzyloxy)-5-methoxybenzaldehyde | ~10 |
| 28 | 2-(benzyloxy)-5-chlorobenzaldehyde | ~10 |
| 29 | 2-[(3-methoxybenzyl)oxy]benzaldehyde | ~1 |
| 30 | 2-[(2-chlorobenzyl)oxy]benzaldehyde | ~10 |
| 31 | 2-[(4-chlorobenzyl)oxy]benzaldehyde | ~10 |
Data sourced from Lin et al., Bioorganic & Medicinal Chemistry, 2005.[7]
Expertise & Experience: Interpreting the Structure-Activity Relationship (SAR)
The comparative data reveals critical insights into the structure-activity relationship of this compound class.
-
Positional Importance: The placement of substituents on the benzyl ring significantly impacts cytotoxic potency. Compound 29 , with a methoxy group at the 3-position of the benzyl ring, is approximately ten times more potent than its analogs with substituents at other positions or no substitution at all.[7]
-
High Potency of Compound 29: With an IC₅₀ value in the low micromolar range (~1 µM), compound 29 stands out as a highly potent cytotoxic agent against HL-60 cells, warranting further investigation as a lead compound.[7]
-
Limited Impact of Other Substituents: The presence of methoxy or chloro groups at other positions on either aromatic ring did not substantially enhance cytotoxicity compared to the parent compound (17 ), with most derivatives exhibiting an IC₅₀ of around 10 µM.[7]
Unraveling the Mechanism of Action: Induction of Apoptosis
Effective anticancer agents typically induce programmed cell death, or apoptosis, in cancer cells.[5][8] Investigations into the most potent benzyloxybenzaldehyde derivatives revealed that their cytotoxic effects are indeed mediated through the induction of apoptosis.
Key mechanistic findings include:
-
Cell Cycle Arrest: These compounds were found to arrest the cell cycle progression at the G2/M phase in HL-60 cells.[7] This is a common mechanism for anticancer drugs, as it prevents cancer cells from dividing and proliferating.
-
Mitochondrial Dysfunction: Treatment with these derivatives led to a loss of the mitochondrial membrane potential.[7] The mitochondrion is central to the intrinsic apoptotic pathway, and its destabilization is a point of no return for the cell.
-
ROS-Mediated Apoptosis: In related benzaldehyde derivatives like cinnamaldehyde, apoptosis is triggered by the generation of reactive oxygen species (ROS).[9] This ROS production leads to mitochondrial permeability transition (MPT) and the subsequent release of cytochrome c into the cytosol, which activates the caspase cascade and executes apoptosis.[9]
Caption: Intrinsic apoptosis pathway induced by benzyloxybenzaldehyde derivatives.
Experimental Methodologies: A Self-Validating Protocol
Trustworthiness in scientific findings stems from robust and reproducible methodologies. The MTT assay is a cornerstone colorimetric method for assessing cell viability and, by extension, cytotoxicity.[10][11] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living, metabolically active cells.[12][13] This reaction produces insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay for Adherent Cells
This protocol is a self-validating system for determining the cytotoxic effects of compounds on cultured cell lines.
Materials:
-
Adherent cancer cells (e.g., HL-60, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO (and diluted in media)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[10][13]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
Multichannel pipette
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for "media only" (blank) and "cells only" (untreated control).
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach firmly to the bottom of the wells.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. For the untreated control wells, add 100 µL of medium containing the same final concentration of DMSO as the treated wells.
-
Exposure: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[14]
-
Formazan Formation: Return the plate to the incubator for 1-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance (Optical Density or OD) at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[14]
-
Data Analysis:
-
Subtract the average OD of the "media only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Untreated Control) * 100
-
Plot the % Viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC₅₀ value.
-
References
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025).
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013).
- Leonte, D., et al. Anticancer Activity of Natural and Synthetic Chalcones. (2021). Molecules.
- Ribeiro, D., et al. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). Molecules.
- Jeong, J. B., et al. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators.... (2015). Marine Drugs.
- Sivakumar, P. M., et al. Synthesis of Chalcones with Anticancer Activities. (2012). Molecules.
- ResearchGate. Synthesis of Chalcones with Anticancer Activities. (2012).
- MDPI. Anticancer Activity of Natural and Synthetic Chalcones. (2021).
- Arayici, S., et al. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. (2015). Cytotechnology.
- Al-Khafaji, Y. A. M., et al. Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023). AIP Conference Proceedings.
- Abdul Majeed, R. H., et al. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2022). International Journal of Molecular and Cellular Medicine.
- PubMed. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2022).
- ResearchGate. Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant and cytotoxicity Studies. (2016).
- Al-Masoudi, N. A., et al. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. (2015). Arabian Journal of Chemistry.
- Zhu, M., et al. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. (2024). International Journal of Biological Macromolecules.
- Lin, C. F., et al. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (2005). Bioorganic & Medicinal Chemistry.
- Al-Mokadem, A., et al. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2022). Molecules.
- Wang, Z., et al. Synthesis and evaluation of the apoptosis inducing and CT DNA interaction properties of a series of 4β-carbamoyl 4'-O-demethylepipodophyllotoxins. (2014). European Journal of Medicinal Chemistry.
- Custodio, J., et al. Alternative mechanisms of action for the apoptotic activity of terpenoid-like chalcone derivatives. (2021). New Journal of Chemistry.
- Harianingsih, H., et al. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2018). Molekul.
- Ka, H., et al. Cinnamaldehyde induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells. (2003). Cancer Letters.
Sources
- 1. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cinnamaldehyde induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Strategic Advantage of Cyclopropyl Scaffolds in Modern Drug Discovery: A Comparative Analysis
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to the smallest of carbocycles, the cyclopropyl group, as a powerful tool to overcome multifaceted challenges in drug design. Its unique stereoelectronic properties, born from significant ring strain, offer a remarkable ability to modulate the physicochemical and pharmacokinetic profiles of drug candidates, often leading to enhanced potency, improved metabolic stability, and refined selectivity. This guide provides a comprehensive comparative analysis of various cyclopropyl-containing building blocks, supported by experimental data and detailed protocols, to empower researchers in the rational design of next-generation pharmaceuticals.
The Cyclopropyl Group: A Privileged Motif in Medicinal Chemistry
The prevalence of the cyclopropyl ring in FDA-approved drugs underscores its significance in contemporary drug discovery.[1] This three-membered ring is not merely a passive linker but an active participant in molecular interactions, offering a unique combination of rigidity and electronic character that sets it apart from other small alkyl groups.[2]
Key Physicochemical and Structural Features:
-
Conformational Rigidity: The cyclopropyl group locks a portion of a molecule into a well-defined conformation, which can pre-organize the pharmacophore for optimal interaction with its biological target. This can lead to a favorable entropic contribution to binding affinity.[3]
-
Unique Electronic Character: The high p-character of the C-C bonds, a consequence of ring strain, gives the cyclopropyl group "pseudo-unsaturated" or π-character.[4][5] This allows it to engage in electronic interactions and act as a bioisosteric replacement for alkenes and aromatic rings.
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in acyclic alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6]
Comparative Analysis of Cyclopropyl Building Blocks
The strategic choice of a specific cyclopropyl building block can have a profound impact on the drug-like properties of a molecule. Here, we compare some of the most commonly employed cyclopropyl motifs.
Unsubstituted Cyclopropyl Groups: The Foundation
The simplest cyclopropyl moiety serves as a valuable starting point for enhancing metabolic stability and introducing conformational constraint. It is often employed as a bioisostere for other small alkyl groups or to replace a labile functionality.
Gem-Dimethylcyclopropyl Group: A Shield Against Metabolism
A common strategy to further enhance metabolic stability is the introduction of gem-dimethyl substitution on the cyclopropyl ring. This modification effectively blocks potential sites of oxidation.
Case Study: Hepatitis C Virus (HCV) NS5B Inhibitors
In the development of a series of HCV NS5B inhibitors, researchers at Bristol-Myers Squibb encountered an NADPH-dependent bioactivation of a cyclopropyl moiety, leading to the formation of reactive glutathione (GSH) conjugates.[6] To mitigate this, they replaced the cyclopropyl ring with a gem-dimethyl group, which successfully averted the bioactivation pathway while maintaining potency.[6]
Table 1: Conceptual Comparison of Metabolic Stability
| Building Block | Key Feature | Impact on Metabolism |
| Cyclopropyl | Blocks metabolism at the site of attachment. | Generally enhances metabolic stability compared to linear alkyl chains. |
| Gem-Dimethylcyclopropyl | Steric shielding of the cyclopropyl ring. | Often provides a significant increase in metabolic stability by preventing oxidation of the ring itself.[6] |
Fluorinated Cyclopropyl Groups: Fine-Tuning Physicochemical Properties
The introduction of fluorine, a bioisostere of hydrogen, onto the cyclopropyl ring can be a powerful strategy to modulate physicochemical properties such as lipophilicity and pKa, and to further enhance metabolic stability and binding affinity.
Case Study: Bruton's Tyrosine Kinase (Btk) Inhibitors
In the optimization of a series of Btk inhibitors, the introduction of a cis-2-fluoro cyclopropane moiety led to improved potency and kinetic solubility compared to the unsubstituted cyclopropyl analog.[7] The stereochemistry of the fluorine substitution was found to be critical for activity.
Table 2: Structure-Activity Relationship of Fluorinated Cyclopropyl Amides as Btk Inhibitors [7]
| Compound | Substitution | Btk IC50 (nM) |
| 8 | Unsubstituted Cyclopropyl | 7.1 |
| 18 | Fluoro at tertiary carbon | 60 |
| 19 | (S,S)-cis-2-fluoro Cyclopropyl | 2.3 |
| 20 | (R,R)-cis-2-fluoro Cyclopropyl | 3.8 |
This data clearly demonstrates that while simple fluorination at one position can be detrimental, specific stereoisomers of fluorinated cyclopropanes can significantly enhance potency.
Cyclopropylamines: A Word of Caution on Bioactivation
While cyclopropylamines are valuable building blocks, they can be susceptible to metabolic activation by CYP enzymes, leading to the formation of reactive intermediates.[6] A well-known example is the antibiotic trovafloxacin, where the oxidation of the cyclopropylamine moiety is associated with hepatotoxicity.[6] This highlights the importance of careful evaluation of the metabolic fate of cyclopropylamine-containing compounds.
Experimental Protocols
The successful incorporation of cyclopropyl building blocks into drug candidates relies on robust and efficient synthetic methodologies.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and reliable method for the synthesis of cyclopropanes from alkenes.
Detailed Step-by-Step Protocol:
-
Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., argon), add zinc dust followed by an equal weight of copper(I) chloride. Heat the mixture gently with a heat gun under vacuum until the copper(I) chloride turns from white to yellow and then to a grayish color, indicating the formation of the alloy. Allow the flask to cool to room temperature.
-
Reaction Setup: To the freshly prepared zinc-copper couple, add a solution of the alkene substrate in a dry, ethereal solvent (e.g., diethyl ether or dichloromethane).
-
Addition of Diiodomethane: Add diiodomethane dropwise to the stirred suspension at a temperature that maintains a gentle reflux. The reaction is often initiated by gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite to remove the inorganic salts.
-
Purification: Extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Diastereoselective Cyclopropanation
Achieving high diastereoselectivity is crucial when synthesizing complex molecules with multiple stereocenters.
Conceptual Workflow for Diastereoselective Cyclopropanation:
A recently developed electrochemical method allows for the diastereoselective cyclopropanation of unactivated alkenes with carbon pronucleophiles.[8][9]
Caption: Electrochemical diastereoselective cyclopropanation workflow.[8][9]
This method exploits the in-situ generation of a dielectrophilic adduct from an alkene and thianthrene via electrolysis. This intermediate then reacts with a carbon pronucleophile to form the cyclopropane with high diastereoselectivity.[8][9]
Conclusion: A Versatile Tool for Drug Discovery
The cyclopropyl group has firmly established itself as a valuable building block in the medicinal chemist's arsenal. Its ability to impart conformational rigidity, enhance metabolic stability, and modulate electronic properties provides a powerful strategy to address many of the challenges encountered in drug discovery. A thorough understanding of the subtle differences between various cyclopropyl-containing building blocks, from simple unsubstituted rings to more complex functionalized analogs, is crucial for their successful application. By leveraging the comparative data and synthetic protocols presented in this guide, researchers can make more informed decisions in the design and synthesis of novel therapeutics with improved efficacy and safety profiles.
References
- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
- Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- McCann, S. D., & Stephenson, C. R. (2018). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. [Link]
- DiRico, S. A., et al. (2017). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters, 8(10), 1041–1046. [Link]
- Peters, B. K., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202303032. [Link]
- El-Sayed, M. A., et al. (2025).
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- El-Sayed, M. A., et al. (2025).
- Peters, B. K., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PubMed Central. [Link]
- Request PDF. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
- Cheng, J., et al. (2013). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. [Link]
- Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]
- Westphal, M. V., et al. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. Semantic Scholar. [Link]
- Peters, B. K., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PubMed. [Link]
- Wikipedia. (n.d.). Cyclopropyl group.
- Le, T. B., et al. (2023). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. ACS Omega, 8(30), 27205–27213. [Link]
- Bauer, M. R., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(4), 448–471. [Link]
- Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686. [Link]
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]
- Westphal, M. V., et al. (2015). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015).
- de Meijere, A., et al. (2004). ChemInform Abstract: Cyclopropyl Building Blocks for Organic Synthesis. Part 53. Convenient Syntheses of Novel α- and β-Amino Acids with Spiropentyl Groups.
- Wang, Y., et al. (2022). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society, 144(40), 18493–18501. [Link]
- Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. [Link]
- Sala, A., & Zanda, M. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1625–1648. [Link]
- Drug Design. (n.d.). Structure Activity Relationships.
- Sala, A., & Zanda, M. (2003).
- ASHP. (n.d.). STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN.
- Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Structure of 4-(Cyclopropylmethoxy)benzaldehyde Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, 4-(Cyclopropylmethoxy)benzaldehyde stands out as a versatile scaffold. Its unique combination of a reactive aldehyde, a flexible ether linkage, and a rigid cyclopropyl group makes it a valuable starting material for synthesizing complex molecules, particularly kinase inhibitors and antiviral agents.[1] However, the very reactivity that makes this compound so useful also necessitates an uncompromising approach to structural validation of its downstream products. In a field where molecular identity is directly linked to biological activity and patient safety, ambiguity is not an option. The transition from a promising lead compound to a clinical candidate is built on a foundation of irrefutable data.[2][3]
This guide eschews rigid templates to provide a logical, field-proven framework for validating the structures of molecules derived from this compound. We will explore a multi-pronged analytical strategy, comparing the utility of various spectroscopic and chromatographic techniques. The focus will be on not just the "how" but the "why"—explaining the causal links between experimental choices and the certainty of the results.
The Chemist's Crossroads: Common Synthetic Routes from this compound
The aldehyde functional group is a gateway to a vast array of chemical transformations. To establish a practical context for structural validation, let's consider three common reaction pathways that fundamentally alter the molecule's core structure. Each reaction presents a unique validation challenge.
-
Reductive Amination: This reaction transforms the C=O bond into a C-N single bond, introducing a new amine moiety. It is a cornerstone of medicinal chemistry for introducing basic centers that can improve solubility and target engagement.
-
Wittig Reaction: A classic method for converting the aldehyde into an alkene (C=C), this reaction is crucial for extending carbon chains and creating rigid linkers within a molecule.[4][5]
-
Oxidation: The conversion of the aldehyde to a carboxylic acid replaces a key electrophilic site with an acidic functional group, dramatically altering the compound's physicochemical properties.
The choice of analytical techniques must be tailored to confirm the specific bond formations and functional group transformations inherent in the chosen synthetic route.
Caption: Common synthetic transformations of this compound.
The Analytical Gauntlet: A Comparative Guide to Structural Validation Techniques
No single technique can provide absolute structural proof.[6] Confidence is achieved by integrating data from orthogonal methods, each offering a unique piece of the structural puzzle.[7][8] Here, we compare the primary tools in the organic chemist's arsenal.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C)
-
Core Directive: To elucidate the precise carbon-hydrogen framework and connectivity of the molecule. NMR is widely considered the gold standard for structural determination in organic chemistry.[9][10]
-
Causality & Rationale: NMR detects the magnetic properties of atomic nuclei. The chemical shift of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling reveals which nuclei are adjacent to one another. This combination allows for a detailed mapping of the molecule's covalent structure.
-
Key Diagnostic Signals for this compound Reactions:
-
Disappearance of the Aldehyde Proton: The most telling initial indicator is the loss of the sharp singlet signal for the aldehyde proton, which typically appears far downfield in the ¹H NMR spectrum (δ 9.5-10.5 ppm).[11][12][13]
-
Appearance of New, Characteristic Signals: The product's spectrum will feature new signals that directly correspond to the newly formed functional group. For a Wittig product, this would be signals in the alkene region (δ 5-8 ppm); for a reductive amination product, a new signal for the benzylic CH₂ adjacent to the nitrogen.
-
-
Comparative Standing:
-
Strengths: Provides the most comprehensive structural information, including stereochemistry. It is the most definitive single technique for structure elucidation.
-
Limitations: Relatively low sensitivity compared to mass spectrometry, requiring milligram quantities of pure sample. Complex molecules can lead to overlapping signals that are difficult to interpret.
-
Mass Spectrometry (MS)
-
Core Directive: To determine the molecular weight of the product and gain supporting structural information from its fragmentation patterns.[14]
-
Causality & Rationale: MS ionizes a molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to predict the molecular formula. The fragmentation pattern, which results from the breakdown of the molecular ion, can provide clues about the molecule's substructures.[15][16]
-
Key Diagnostic Signals:
-
Correct Molecular Ion Peak: The observed m/z value for the molecular ion ([M]+, [M+H]+, etc.) must match the calculated mass of the expected product. For example, after oxidation to the carboxylic acid, the molecular weight should increase by 16 amu (the mass of one oxygen atom).
-
-
Comparative Standing:
-
Strengths: Extremely high sensitivity (picogram to femtogram amounts), provides exact molecular weight, and can be coupled with chromatography (GC-MS, LC-MS) for analysis of complex mixtures.[17]
-
Limitations: Provides little to no information about the specific connectivity of atoms or stereochemistry. Isomers often cannot be distinguished by mass alone.
-
Infrared (IR) Spectroscopy
-
Core Directive: To rapidly identify the presence or absence of key functional groups.[18]
-
Causality & Rationale: IR spectroscopy measures the vibrations of bonds within a molecule. Specific types of bonds (e.g., C=O, O-H, C=C) absorb infrared radiation at characteristic frequencies. A change in functional groups during a reaction is therefore readily observable as the disappearance of reactant peaks and the appearance of product peaks.[19][20]
-
Key Diagnostic Signals:
-
Disappearance of Aldehyde C=O Stretch: The strong, sharp absorption band around 1700-1680 cm⁻¹ for the aldehyde carbonyl is a key diagnostic peak to monitor.[21]
-
Appearance of Product Functional Group Peaks:
-
Oxidation: Appearance of a very broad O-H stretch (3300-2500 cm⁻¹) for the carboxylic acid.
-
Wittig Reaction: Appearance of a C=C stretch (1650-1600 cm⁻¹) and C-H out-of-plane bending peaks for the new alkene.[22]
-
-
-
Comparative Standing:
-
Strengths: Fast, non-destructive, and requires minimal sample preparation. It is an excellent tool for quickly confirming the success of a functional group transformation.
-
Limitations: Provides limited information about the overall molecular skeleton. Many signals in the "fingerprint region" (<1500 cm⁻¹) can be difficult to assign definitively.
-
High-Performance Liquid Chromatography (HPLC)
-
Core Directive: To assess the purity of the product and monitor the progress of the reaction.[23]
-
Causality & Rationale: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[23] By monitoring the detector response (e.g., UV absorbance) over time, one can determine the number of components in the sample, the consumption of starting materials, and the formation of the product.[24][25]
-
Comparative Standing:
-
Strengths: Highly accurate and reproducible for quantitative analysis of purity. It is the industry standard for quality control in pharmaceutical development.[26][27]
-
Limitations: Provides no direct structural information. Its primary role is to confirm that the sample being analyzed by other techniques is a single, pure compound.
-
An Integrated Validation Workflow: From Reaction Quench to Confirmed Structure
A robust validation strategy is a sequential process where each step builds confidence and informs the next. This workflow ensures that time-intensive analyses are performed on samples of verified purity.
Caption: A sequential workflow for robust structural validation.
Case Study: Validating the Product of a Wittig Reaction
Let's apply this framework to a specific example: the synthesis of (E/Z)-1-(cyclopropylmethoxy)-4-(2-phenylethenyl)benzene from this compound and benzyltriphenylphosphonium chloride.
Experimental Protocol: Wittig Reaction
This protocol is a representative example. All manipulations should be performed in a fume hood with appropriate personal protective equipment.
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add benzyltriphenylphosphonium chloride (1.2 equivalents).
-
Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF, 20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (1.1 equivalents), dropwise. The solution should turn a deep orange or red color, indicating the formation of the phosphorus ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the alkene product.
Comparative Data Analysis
The definitive proof of structure comes from comparing the analytical data of the purified product against the starting material.
Table 1: Comparative IR Spectroscopy Data
| Functional Group | Starting Material (Aldehyde) | Product (Alkene) | Rationale for Change |
| Aldehyde C=O Stretch | Strong, ~1695 cm⁻¹ | Absent | The carbonyl group has been consumed in the reaction. |
| Alkene C=C Stretch | Absent | Medium, ~1640 cm⁻¹ | Confirms the formation of the new carbon-carbon double bond. |
| Alkene C-H Bending | Absent | Strong, ~965 cm⁻¹ (trans) | The out-of-plane bending is highly characteristic of the alkene geometry. |
Table 2: Comparative ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Proton Environment | Starting Material (δ, ppm) | Product (δ, ppm) | Rationale for Change |
| Aldehyde (CHO) | ~9.9 (s, 1H) | Absent | The aldehyde proton is no longer present in the molecule. |
| Vinyl (C=CH) | Absent | ~7.1-7.5 (m, 2H) | Appearance of signals confirms the formation of the alkene. |
| Aromatic (Ar-H) | ~7.0-7.8 (m, 4H) | ~7.0-7.6 (m, 9H) | The aromatic region is now more complex due to the addition of the phenyl ring. |
| Ether (OCH₂) | ~3.9 (d, 2H) | ~3.9 (d, 2H) | This signal should remain largely unchanged, confirming the ether linkage is intact. |
| Cyclopropyl (CH, CH₂) | ~0.4-1.3 (m, 5H) | ~0.4-1.3 (m, 5H) | These signals should also be present and largely unchanged. |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Starting Material | Product | Rationale for Change |
| Molecular Formula | C₁₁H₁₂O₂ | C₁₈H₁₈O | Corresponds to the addition of a C₇H₆ fragment. |
| Calculated [M+H]⁺ | 177.0910 | 251.1431 | The calculated exact mass for the expected product. |
| Observed [M+H]⁺ | 177.0912 | 251.1435 | The observed mass matches the calculated mass within a narrow tolerance (<5 ppm). |
Table 4: HPLC Purity Analysis
| Sample | Retention Time (min) | Purity (Area %) | Conditions |
| Starting Material | 4.5 | >99% | C18 column, 60% Acetonitrile/Water, 1 mL/min, UV @ 254 nm |
| Purified Product | 8.2 | 98.5% | C18 column, 85% Acetonitrile/Water, 1 mL/min, UV @ 254 nm |
Conclusion
The structural validation of a novel chemical entity is not a mere checklist of techniques but a logical, evidence-based argument. For derivatives of this compound, this process hinges on a synergistic application of chromatography and spectroscopy. HPLC provides the foundational assurance of purity, upon which the structural narrative is built. IR spectroscopy offers a rapid confirmation of the key functional group transformation. Mass spectrometry provides the crucial confirmation of molecular weight and formula. Finally, NMR spectroscopy delivers the definitive, high-resolution blueprint of the molecule's atomic connectivity. By integrating the data from these orthogonal techniques, researchers can eliminate ambiguity and establish the structure of their products with the high degree of confidence demanded by the standards of modern drug development.
References
- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. Organic Chemistry Class Notes.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds.
- ACD/Labs. (2025, June 30). Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D.
- Journal of Chemical Education. (2021, October 1). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. ACS Publications.
- Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery.
- MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
- ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde Derivatives.
- Chem Wonders. (2020, June 18). structure elucidation | Interactive session | Spectral analysis. YouTube.
- University of Colorado Boulder. (n.d.). Example 8.
- Wiley Analytical Science. (2016, January 15). Structure Elucidation in Organic Chemistry.
- UCSF Arkin Lab. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube.
- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern.
- National Institutes of Health. (2024, September 27). HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA.
- SpectraBase. (n.d.). Benzaldehyde,-4-cyclopropylmethoxy.
- CORE. (1986, May 23). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes.
- ACS Applied Bio Materials. (n.d.). The Experimentalist's Guide to Machine Learning for Small Molecule Design.
- eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS.
- Broad Institute. (n.d.). Small Molecule Hit Identification and Validation.
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). 4-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde.
- ACS Publications. (2013, September 4). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry.
- PubChemLite. (n.d.). This compound (C11H12O2).
- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
- National Institutes of Health. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC.
- Royal Society of Chemistry. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering.
- Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones.
- TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- University of the Sciences. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!.
- University of Wisconsin-Platteville. (n.d.). NMR Problems.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- University of Massachusetts Boston. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education.
- ResearchGate. (2025, August 6). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 9. Revolutionizing Structure Verification in R&D | Technology Networks [technologynetworks.com]
- 10. youtube.com [youtube.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. askthenerd.com [askthenerd.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. moravek.com [moravek.com]
- 24. HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-(Cyclopropylmethoxy)benzaldehyde: Performance Benchmarking in Key Synthetic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the judicious selection of building blocks is paramount to achieving desired reaction outcomes with high efficiency and selectivity. 4-(Cyclopropylmethoxy)benzaldehyde emerges as a distinctive aromatic aldehyde, offering unique structural and electronic properties that can be strategically leveraged in the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides an in-depth technical comparison of this compound's performance in three cornerstone reactions — the Wittig reaction, Grignard reaction, and reductive amination — benchmarked against common alternatives such as 4-methoxybenzaldehyde and 4-isopropoxybenzaldehyde. The insights presented herein are grounded in established principles of physical organic chemistry and supported by representative experimental protocols.
The Unique Electronic Signature of the Cyclopropylmethoxy Group
The reactivity of a substituted benzaldehyde is intrinsically linked to the electronic nature of its substituent. The cyclopropyl group, due to its strained, three-membered ring structure, exhibits unusual bonding characteristics. The C-C bonds possess significant p-character, creating a "pseudo-unsaturated" system capable of acting as a potent π-electron donor through conjugation with the adjacent aromatic ring.[1][2] This electron-donating capacity surpasses that of simple alkoxy groups. Consequently, the cyclopropylmethoxy group is a strong electron-donating group (EDG), which has a profound impact on the electrophilicity of the aldehyde's carbonyl carbon.
An increase in electron density on the aromatic ring, and by extension on the carbonyl group, deactivates the aldehyde towards nucleophilic attack.[3][4] Therefore, we can predict a reactivity trend among the compared benzaldehydes based on the electron-donating strength of the para-substituent.
Diagram 1: Influence of Substituents on Carbonyl Electrophilicity
Caption: Predicted correlation between substituent electron-donating strength and aldehyde reactivity.
Comparative Performance in the Wittig Reaction
The Wittig reaction, a reliable method for alkene synthesis, involves the reaction of an aldehyde with a phosphorus ylide.[5][6] The rate-determining step is the nucleophilic attack of the ylide on the carbonyl carbon.[5] Consequently, the reaction is sensitive to the electronic effects of the substituents on the benzaldehyde. Electron-withdrawing groups (EWGs) accelerate the reaction, while EDGs retard it.[7][8]
Based on the strong electron-donating nature of the cyclopropylmethoxy group, this compound is expected to exhibit the lowest reactivity in this comparison.
Table 1: Predicted Performance in the Wittig Reaction
| Benzaldehyde Derivative | 4-Substituent | Predicted Relative Reaction Rate | Predicted Yield (under identical conditions) |
| This compound | -OCH₂-c-C₃H₅ | Slowest | Lowest |
| 4-Isopropoxybenzaldehyde | -OCH(CH₃)₂ | Intermediate | Intermediate |
| 4-Methoxybenzaldehyde | -OCH₃ | Fastest | Highest |
Experimental Protocol: A Generalized Wittig Reaction
This protocol is a representative procedure for the Wittig olefination of substituted benzaldehydes.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide) (1.1 mmol)
-
Toluene (10 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted benzaldehyde (1.0 mmol) and (carbethoxymethylene)triphenylphosphorane (1.1 mmol) in toluene (10 mL).
-
Heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the corresponding ethyl cinnamate derivative.
Diagram 2: Generalized Wittig Reaction Workflow
Caption: A streamlined workflow for the Wittig olefination of aromatic aldehydes.
Benchmarking in the Grignard Reaction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where a Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon.[9] Similar to the Wittig reaction, the reactivity of the aldehyde is influenced by the electronic properties of its substituents.[4]
The stronger the electron-donating effect of the para-substituent, the less electrophilic the carbonyl carbon becomes, leading to a slower reaction rate. Therefore, this compound is anticipated to be the least reactive among the three aldehydes in this guide.
Table 2: Predicted Performance in the Grignard Reaction with Phenylmagnesium Bromide
| Benzaldehyde Derivative | 4-Substituent | Predicted Relative Reaction Rate | Predicted Yield (under identical conditions) |
| This compound | -OCH₂-c-C₃H₅ | Slowest | Lowest |
| 4-Isopropoxybenzaldehyde | -OCH(CH₃)₂ | Intermediate | Intermediate |
| 4-Methoxybenzaldehyde | -OCH₃ | Fastest | Highest |
Experimental Protocol: A Generalized Grignard Reaction
This protocol outlines a general procedure for the addition of a Grignard reagent to a substituted benzaldehyde.
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Phenylmagnesium bromide (1.0 M solution in THF, 11 mL, 11 mmol)
-
Anhydrous tetrahydrofuran (THF) (20 mL)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a solution of the substituted benzaldehyde (10 mmol) in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the phenylmagnesium bromide solution (11 mL, 11 mmol) dropwise via a syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude diarylmethanol product by column chromatography or recrystallization.
Comparative Analysis in Reductive Amination
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[10] The reaction typically proceeds in two steps: the formation of an imine or enamine intermediate, followed by its reduction. The initial nucleophilic attack of the amine on the carbonyl carbon is often the rate-limiting step.[11]
Consistent with the previously discussed reactions, the electron-donating cyclopropylmethoxy group is expected to decrease the rate of imine formation, thereby slowing down the overall reductive amination process compared to aldehydes with less potent electron-donating substituents.
Table 3: Predicted Performance in Reductive Amination with Aniline
| Benzaldehyde Derivative | 4-Substituent | Predicted Relative Reaction Rate | Predicted Yield (under identical conditions) |
| This compound | -OCH₂-c-C₃H₅ | Slowest | Lowest |
| 4-Isopropoxybenzaldehyde | -OCH(CH₃)₂ | Intermediate | Intermediate |
| 4-Methoxybenzaldehyde | -OCH₃ | Fastest | Highest |
Experimental Protocol: A Generalized One-Pot Reductive Amination
This protocol describes a general one-pot procedure for the reductive amination of substituted benzaldehydes.
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Aniline (10 mmol)
-
Sodium borohydride (12 mmol)
-
Glycerol (3 mL)
-
Ethyl acetate
Procedure:
-
In a reaction vessel, combine the substituted benzaldehyde (10 mmol), aniline (10 mmol), sodium borohydride (12 mmol), and glycerol (3 mL).[10]
-
Stir the mixture vigorously at 70 °C.[10]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude secondary amine.
-
Purify the product by column chromatography if necessary.
Diagram 3: Logical Relationship in Reductive Amination
Caption: The key steps involved in a one-pot reductive amination reaction.
Conclusion and Field-Proven Insights
The unique electronic properties of the cyclopropylmethoxy group position this compound as a valuable, albeit less reactive, building block in organic synthesis compared to other alkoxybenzaldehydes. Its strong electron-donating nature deactivates the carbonyl group towards nucleophilic attack. This leads to a predicted hierarchy of reactivity:
4-Methoxybenzaldehyde > 4-Isopropoxybenzaldehyde > this compound
While this decreased reactivity may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of more potent reagents), it can also be exploited to achieve greater selectivity in reactions with multifunctional molecules. For instance, in a molecule with multiple electrophilic sites, the less reactive aldehyde functionality of this compound could remain intact while other, more reactive groups are transformed.
For drug development professionals, the cyclopropylmethoxy moiety can offer advantages in terms of metabolic stability and lipophilicity, making this compound an attractive starting material for the synthesis of novel therapeutic agents. The insights and protocols provided in this guide are intended to empower researchers to make informed decisions when incorporating this versatile building block into their synthetic strategies.
References
- Zhou, Z., et al. (2010). Effect of Substituents on the Configuration of Stilbene Derivatives in Wittig Reaction of Substituted Benzaldehyde with Nitro-benzyltriphenylphosphonium Salt. Chinese Journal of Organic Chemistry, 30(3), 395-400. [Link]
- Yamataka, H., et al. (1988). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 53(16), 3877–3879. [Link]
- Li, Z.-K., et al. (2002). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2002(5), 129-135. [Link]
- The Organic Chemistry Tutor. (2022).
- CHEM 51LC Spring 2013: Experiment 3 Horner-Emmons-Wittig Synthesis of Methyl-E-4-Methoxycinnam
- ResearchGate. (n.d.). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. [Link]
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]
- Google Patents. (n.d.). CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
- Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. [Link]
- Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. [Link]
- Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
- Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
- Chemistry Steps. (n.d.). Nucleophilic Addition to Carbonyl Groups. [Link]
- Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]
- Wikipedia. (n.d.).
- Solvent Free Wittig Reactions. (n.d.). [Link]
- ResearchGate. (n.d.). Typical reaction conditions for the Wittig reaction of 4‐phenyl...[Link]
- EduBirdie. (n.d.). The Wittig Reaction Lab Report. [Link]
- Chemistry LibreTexts. (2022). 16.
- AIR Unimi. (n.d.).
- ResearchGate. (n.d.).
- Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
- PubChem. (n.d.). 4-isopropoxybenzaldehyde. [Link]
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
- CDN. (n.d.). Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. [Link]
- PubChem. (n.d.). 4-Isopropoxybenzaldehyde. [Link]
- ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
- ResearchGate. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. [Link]
- Beilstein Journals. (n.d.). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. [Link]
- PMC. (n.d.). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr)
- Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy. [Link]
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
- PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. leah4sci.com [leah4sci.com]
- 10. ias.ac.in [ias.ac.in]
- 11. air.unimi.it [air.unimi.it]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-(Cyclopropylmethoxy)benzaldehyde Derivatives
In the landscape of modern drug discovery, the aphorism "no drug has only one effect" is a guiding principle. The journey from a promising hit compound to a safe and effective therapeutic is paved with rigorous testing, a critical component of which is the assessment of cross-reactivity. This guide provides an in-depth, technical comparison of methodologies for evaluating the selectivity of 4-(cyclopropylmethoxy)benzaldehyde derivatives, a scaffold of increasing interest in medicinal chemistry.[1] While these derivatives show promise in various therapeutic areas, including as kinase inhibitors, their potential for off-target interactions must be thoroughly investigated to mitigate the risk of adverse effects.[1][2]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causality behind experimental choices, emphasizing a self-validating system of tiered and orthogonal testing.
The Imperative of Selectivity Profiling
Selectivity is a cornerstone of drug design, defining the therapeutic window and side-effect profile of an active pharmaceutical ingredient.[3] A highly selective compound preferentially interacts with its intended biological target, minimizing engagement with other proteins and pathways that could lead to toxicity.[4] Conversely, promiscuous compounds, those that bind to multiple targets, can lead to unforeseen and often detrimental side effects.[5] Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory hurdle but a fundamental aspect of rational drug design that saves both time and resources in the long run.[6][7]
The challenge is significant; the human proteome is vast, and exhaustive screening against every possible off-target is impractical.[6] A more strategic, tiered approach is required, beginning with computational predictions and progressing to broad, then focused, in vitro and cellular assays.
A Tiered Approach to Cross-Reactivity Assessment
A robust cross-reactivity screening cascade for a novel chemical series like this compound derivatives should be structured to provide increasing levels of biological insight at each stage. This tiered approach allows for early deselection of promiscuous compounds and prioritizes resources for the most promising candidates.
Caption: Tiered workflow for cross-reactivity screening.
Tier 1: Early-Stage Screening
The initial tier focuses on broad, high-throughput methods to cast a wide net and identify potential liabilities early in the discovery process.
Computational Prediction
Before committing to expensive wet-lab experiments, computational methods can predict potential off-target interactions.[8] Techniques such as chemical similarity searches, machine learning models, and docking simulations can flag proteins that are structurally similar to the primary target or are known to bind to similar chemotypes.[6][7] For this compound derivatives, this could involve searching databases for proteins that bind other benzaldehyde-containing compounds.[9]
Broad Panel Screening
Broad panel screens provide a comprehensive overview of a compound's activity against large families of proteins that are common sources of off-target effects.[10]
-
Kinome Scanning: Given that this compound is a scaffold for kinase inhibitors, kinome-wide screening is essential.[1] These screens assess the inhibitory activity of a compound against a large panel of kinases, providing a selectivity profile.[8][11] Radiometric assays, which directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, are considered the gold standard for their accuracy and reproducibility.[10][11]
-
GPCR Panels: G-protein coupled receptors (GPCRs) represent a large and diverse family of drug targets, and unintended interactions are a common cause of side effects.[12][13] Screening against a panel of GPCRs, typically through radioligand binding assays or functional assays measuring second messenger levels (e.g., cAMP, Ca2+), is a crucial step.[14][15]
Tier 2: In Vitro Pharmacology for Lead Optimization
Once initial hits are identified from broad screening, the focus shifts to quantifying the potency of these interactions and assessing key safety liabilities.
Dose-Response and IC50 Determination
For any off-target identified in Tier 1, it is critical to determine the concentration at which the compound elicits a 50% inhibitory effect (IC50). This is achieved by performing dose-response assays. A large window between the on-target potency and off-target IC50 is a key indicator of a selective compound.
Cytochrome P450 (CYP) Inhibition
CYP enzymes are crucial for drug metabolism, and their inhibition can lead to drug-drug interactions, resulting in altered pharmacokinetic profiles and potential toxicity.[16][17] A panel of the most clinically relevant CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) should be tested.[18][19] These assays typically use human liver microsomes and isoform-specific substrates, with inhibition measured by the reduced formation of the substrate's metabolite via LC-MS/MS.[19][20]
hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[21][22] Therefore, hERG screening is a regulatory requirement. The gold-standard method is patch-clamp electrophysiology on cells stably expressing the hERG channel, which directly measures ion flow.[22][23] Higher-throughput fluorescence-based assays can be used for earlier screening.[24][25]
Comparative Data for Hypothetical this compound Derivatives
To illustrate the output of such studies, the following table presents hypothetical data for three derivatives.
| Compound | Primary Target IC50 (nM) | Kinase A (Off-target) IC50 (nM) | GPCR B (Off-target) IC50 (µM) | CYP3A4 IC50 (µM) | hERG IC50 (µM) | Selectivity Score (Kinase A) |
| Derivative 1 | 10 | 500 | > 10 | 8.5 | > 30 | 50 |
| Derivative 2 | 25 | 75 | 2.1 | 1.2 | 5.6 | 3 |
| Derivative 3 | 15 | > 10,000 | > 10 | > 20 | > 30 | > 667 |
Selectivity Score = Off-target IC50 / Primary Target IC50
In this hypothetical comparison, Derivative 3 emerges as the most promising candidate due to its high potency for the primary target and significantly weaker activity against the tested off-targets and safety liabilities. Derivative 2 , in contrast, shows poor selectivity and potential for both off-target effects and drug-drug interactions, making it a less desirable candidate.
Tier 3: Cellular and Functional Validation
In vitro assays, while essential, do not fully recapitulate the complexity of a cellular environment.[8] Therefore, promising candidates should be advanced to cell-based assays to confirm target engagement and assess functional consequences.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying that a compound binds to its intended target in intact cells.[8] The principle is that ligand binding stabilizes a protein, increasing its melting temperature. By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein, a thermal shift can be detected, confirming target engagement.[8]
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a suitable substrate (e.g., a peptide or protein), and [γ-³³P]ATP in a kinase buffer.
-
Compound Addition: Add the this compound derivative at various concentrations (typically in a serial dilution). Include a no-inhibitor (DMSO) control and a known inhibitor as a positive control.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.
-
Reaction Quenching: Stop the reaction by adding a solution like phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto a filter membrane that binds the substrate.
-
Washing: Wash the filters extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.[26]
Caption: Radiometric kinase assay workflow.
Protocol 2: hERG Channel Assay (Automated Patch Clamp)
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel. Culture and harvest the cells, preparing a single-cell suspension.[22]
-
System Priming: Prime the automated patch-clamp system (e.g., QPatch) with extracellular and intracellular solutions.
-
Cell Sealing: The system will automatically capture individual cells and form a high-resistance seal (GΩ seal) between the cell membrane and the recording electrode.
-
Whole-Cell Configuration: Establish a whole-cell configuration to allow electrical access to the cell's interior.
-
Baseline Recording: Apply a specific voltage protocol to elicit hERG currents and record a stable baseline.[23]
-
Compound Application: Perfuse the cells with the extracellular solution containing the test compound at various concentrations. E-4031, a potent hERG blocker, is typically used as a positive control.[22]
-
Current Measurement: Record the hERG tail current at each concentration after the compound has reached equilibrium.
-
Data Analysis: Calculate the percentage of current inhibition at each concentration compared to the baseline. Determine the IC50 value by fitting the data to a concentration-response curve.[23]
Conclusion
The systematic evaluation of cross-reactivity is an indispensable component of modern drug discovery. For novel scaffolds like this compound derivatives, a multi-tiered strategy employing a combination of in silico, in vitro, and cell-based assays is essential for building a comprehensive selectivity profile. By understanding not only a compound's affinity for its intended target but also its potential for off-target interactions, researchers can make more informed decisions, leading to the development of safer and more effective medicines. This guide provides a framework for these critical studies, emphasizing the importance of rigorous, quantitative, and multi-faceted analysis.
References
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]
- Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. (2011). Annual Review of Pharmacology and Toxicology. [Link]
- Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. (2011). Annual Review of Pharmacology and Toxicology. [Link]
- Cell-based hERG Channel Inhibition Assay in High-throughput Form
- Finding a better path to drug selectivity. (n.d.). PMC - NIH. [Link]
- hERG Assay. (n.d.). Slideshare. [Link]
- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. [Link]
- hERG Safety. (n.d.). Cyprotex. [Link]
- Improving Selectivity in Drug Design. (2022). AZoLifeSciences. [Link]
- CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. [Link]
- Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.).
- Kinase Screening Assay Services. (n.d.). Reaction Biology. [Link]
- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA. [Link]
- hERG Assay Services. (n.d.). Reaction Biology. [Link]
- Rational Approaches to Improving Selectivity in Drug Design. (n.d.). PMC - PubMed Central. [Link]
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). PMC - PubMed Central. [Link]
- Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (n.d.). PMC - NIH. [Link]
- GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. [Link]
- Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022). Frontiers in Pharmacology. [Link]
- Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (n.d.).
- In silico off-target profiling for enhanced drug safety assessment. (n.d.). PMC - PubMed Central. [Link]
- P450 / CYP Inhibition. (n.d.).
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
- High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PMC - NIH. [Link]
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
- Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. (2014). PMC - NIH. [Link]
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]
- Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. (n.d.). PubMed. [Link]
- A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (n.d.). MDPI. [Link]
- Exploring the Synthesis and Applications of Benzaldehyde Deriv
- This compound. (n.d.). MySkinRecipes. [Link]
- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (n.d.). MDPI. [Link]
- Benzaldehyde derivatives with investigated inhibition profile 2.... (n.d.).
- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021). PubMed. [Link]
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019).
- Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (n.d.). PubMed. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Target-specific compound selectivity for multi-target drug discovery and repurposing [frontiersin.org]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Strategies to discover unexpected targets for drugs active at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 14. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 15. mdpi.com [mdpi.com]
- 16. lnhlifesciences.org [lnhlifesciences.org]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. criver.com [criver.com]
- 19. enamine.net [enamine.net]
- 20. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hERG Assay | PPTX [slideshare.net]
- 22. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 23. fda.gov [fda.gov]
- 24. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Pathways of 4-(Cyclopropylmethoxy)benzaldehyde: An Economic and Experimental Analysis
Introduction
4-(Cyclopropylmethoxy)benzaldehyde is a key building block in medicinal chemistry, notably in the synthesis of various pharmaceutical agents. Its structural motif, featuring a cyclopropylmethoxy group, is of significant interest to researchers in drug development for its potential to modulate pharmacokinetic and pharmacodynamic properties. The efficient and cost-effective synthesis of this intermediate is therefore a critical consideration for both academic and industrial laboratories. This guide provides an in-depth technical comparison of the primary synthetic routes to this compound, with a focus on experimental feasibility, economic viability, and scalability. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal route for their specific needs.
Synthetic Pathways: A Detailed Examination
Two principal synthetic strategies for the preparation of this compound will be discussed: the classical Williamson ether synthesis and a nucleophilic aromatic substitution (SNAr) approach. Furthermore, the enhancement of the Williamson ether synthesis through phase-transfer catalysis will be explored as a viable process optimization.
Pathway 1: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers.[1][2] This SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide.[3] In the context of this compound synthesis, this translates to the reaction of 4-hydroxybenzaldehyde with (bromomethyl)cyclopropane in the presence of a base.
Mechanism: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde by a base, typically a carbonate or hydroxide, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of (bromomethyl)cyclopropane, displacing the bromide ion and forming the desired ether linkage. The choice of a primary alkyl halide is crucial to favor the SN2 mechanism and avoid competing elimination reactions.[3]
Experimental Protocol: Williamson Ether Synthesis
-
Materials:
-
4-Hydroxybenzaldehyde
-
(Bromomethyl)cyclopropane
-
Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxybenzaldehyde (1.0 eq), (bromomethyl)cyclopropane (1.0-1.2 eq), and potassium carbonate (1.5 eq).
-
Add anhydrous acetone as the solvent to the flask.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The residue can be further purified by recrystallization from ethanol or by column chromatography to afford pure this compound.
-
Diagram of the Williamson Ether Synthesis Pathway:
Caption: Williamson ether synthesis of this compound.
Pathway 2: Nucleophilic Aromatic Substitution (SNAr)
An alternative approach to forming the aryl ether bond is through a nucleophilic aromatic substitution (SNAr) reaction.[4] This pathway typically involves the reaction of an activated aryl halide, such as a fluoro- or nitro-substituted arene, with a nucleophile.[5] For the synthesis of this compound, this would entail the reaction of 4-fluorobenzaldehyde with cyclopropylmethanol in the presence of a strong base.
Mechanism: The SNAr mechanism proceeds via a two-step addition-elimination process. First, the nucleophile (in this case, the cyclopropylmethoxide formed in situ) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (fluoride). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final ether product. The presence of an electron-withdrawing group (the aldehyde) para to the leaving group is essential for the stabilization of the Meisenheimer intermediate and the overall success of the reaction.[6]
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Materials:
-
4-Fluorobenzaldehyde
-
Cyclopropylmethanol
-
Potassium Carbonate (K₂CO₃) or a stronger base like Sodium Hydride (NaH)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Water
-
Dichloromethane
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve cyclopropylmethanol (1.2 eq) in anhydrous DMSO.
-
Add a strong base such as potassium carbonate (2.0 eq) and stir the mixture.
-
To this mixture, add 4-fluorobenzaldehyde (1.0 eq).
-
Heat the reaction mixture to approximately 140°C for at least 30 minutes.[5] Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by adding cold water.
-
The product will often precipitate out of the aqueous solution and can be collected by filtration.
-
Alternatively, the aqueous layer can be extracted with an organic solvent like dichloromethane. The combined organic layers are then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Diagram of the Nucleophilic Aromatic Substitution Pathway:
Caption: SNAr synthesis of this compound.
Process Optimization: Phase-Transfer Catalysis in Williamson Ether Synthesis
For industrial applications, optimizing reaction conditions to improve yield, reduce reaction times, and simplify workup procedures is paramount. Phase-transfer catalysis (PTC) is a powerful technique that can significantly enhance the efficiency of the Williamson ether synthesis, particularly when dealing with reactants that have low mutual solubility.[7]
In this context, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the alkyl halide is present. This increases the concentration of the nucleophile in the organic phase, thereby accelerating the reaction rate and often allowing for the use of milder reaction conditions and less expensive bases like sodium hydroxide.
Advantages of PTC-Enhanced Williamson Synthesis:
-
Increased reaction rates and yields.
-
Milder reaction conditions (lower temperatures).
-
Use of less expensive and hazardous bases.
-
Simplified workup procedures.
-
Potential for solvent-free or reduced solvent conditions.
Economic and Experimental Comparison
The choice of a synthetic pathway in a research or industrial setting is often a trade-off between the cost of starting materials, the efficiency of the reaction, and the ease of operation. The following table provides a comparative overview of the two primary synthetic routes to this compound.
| Parameter | Williamson Ether Synthesis | Nucleophilic Aromatic Substitution (SNAr) | Phase-Transfer Catalyzed Williamson Synthesis |
| Starting Materials | 4-Hydroxybenzaldehyde, (Bromomethyl)cyclopropane | 4-Fluorobenzaldehyde, Cyclopropylmethanol | 4-Hydroxybenzaldehyde, (Bromomethyl)cyclopropane |
| Typical Base | K₂CO₃, NaOH | K₂CO₃, NaH | NaOH, K₂CO₃ |
| Typical Solvent | Acetone, DMF | DMSO, DMF | Toluene, Dichloromethane (less polar solvents) |
| Reaction Temperature | 50-100 °C (Reflux) | High (e.g., 140 °C) | Lower (e.g., Room Temp to 80 °C) |
| Reaction Time | 24-48 hours | 0.5-5 hours | 2-12 hours |
| Reported Yield | 50-95% (Lab-scale), near quantitative (Industrial)[1] | ~42% (Lab-scale, for a similar reaction)[5] | Often higher than standard Williamson, >90% achievable[7] |
| Key Advantages | Well-established, reliable, high potential yields. | Utilizes potentially cheaper cyclopropylmethanol. | Faster, milder conditions, higher yields, cost-effective. |
| Key Disadvantages | Long reaction times, relatively expensive (bromomethyl)cyclopropane. | Harsh conditions, potentially lower yields, requires activated aryl halide. | Requires an additional catalyst. |
Economic Analysis of Starting Materials
A crucial factor in the economic viability of a synthetic route is the cost of the raw materials. The prices of chemical precursors can fluctuate, but a general comparison can be made based on currently available market data.
-
4-Hydroxybenzaldehyde: A readily available and relatively inexpensive starting material.
-
(Bromomethyl)cyclopropane: Generally more expensive than cyclopropylmethanol due to the additional bromination step in its synthesis.
-
4-Fluorobenzaldehyde: The cost is comparable to or slightly higher than 4-hydroxybenzaldehyde.
-
Cyclopropylmethanol: Typically less expensive than its brominated counterpart.
Based on this, the SNAr pathway, which utilizes the cheaper cyclopropylmethanol, may appear more economically attractive at first glance. However, the potentially lower yield and harsher reaction conditions of the SNAr route could offset this initial cost advantage, especially at an industrial scale where energy consumption and product purification are significant cost drivers. The Williamson ether synthesis, particularly when enhanced with phase-transfer catalysis, often presents the most balanced approach in terms of cost-effectiveness and efficiency for industrial production.
Conclusion and Recommendation
Both the Williamson ether synthesis and nucleophilic aromatic substitution offer viable routes to this compound.
-
For laboratory-scale synthesis , where cost may be less of a constraint and reliability is key, the Williamson ether synthesis is a well-documented and high-yielding option.
-
The nucleophilic aromatic substitution pathway presents an interesting alternative, particularly if cyclopropylmethanol is significantly more accessible or cost-effective than (bromomethyl)cyclopropane. However, researchers should be prepared to optimize reaction conditions to improve upon the moderate yields reported for similar transformations.
-
For industrial-scale production , the phase-transfer catalyzed Williamson ether synthesis is highly recommended. This method combines the reliability of the classical Williamson synthesis with improved reaction kinetics, milder conditions, and potentially higher yields, leading to a more economical and environmentally friendly process.
Ultimately, the optimal synthetic strategy will depend on the specific constraints and priorities of the research or production team, including precursor availability, cost considerations, required scale, and available equipment. This guide provides the foundational knowledge and comparative data to make an informed decision.
References
- Bruker. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
- "Williamson ether synthesis.
- Electronic Supplementary Inform
- S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c. AWS.
- Electronic Supplementary Inform
- Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211.
- BenchChem. (2025). Synthesis of 4-(Hexyloxy)
- Bruker. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- Duan, H. (2023).
- Zuniga, C. A., et al. (2022). Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3 as basic solid reagents. Taylor & Francis Online.
- Taber, D. F., & Brannick, B. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution.
- Vazquez, E., et al. (2006).
- Halpern, M. (n.d.).
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
- "The Williamson Ether Synthesis." Master Organic Chemistry, 2014.
- Taber, D. F., & Brannick, B. (2015).
- Yearty, K. L. (2020). A Multioutcome Experiment for the Williamson Ether Synthesis.
- Smith, M. D., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
- BenchChem. (2025). How to improve the yield of Williamson ether synthesis for aryl ethers.
- Fuhrmann, E., & Talbiersky, J. (2005).
- Smith, M. D., et al. (2018).
- Critchley, M., & Smith, R. (2018). Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. ChemSpider Synthetic Pages.
- "Synthesis of 4-hydroxybenzaldehyde from phenol?". Sciencemadness Discussion Board, 2008.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(Cyclopropylmethoxy)benzaldehyde
For researchers and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Cyclopropylmethoxy)benzaldehyde, grounded in regulatory standards and best laboratory practices. Our focus is not just on the "how," but the "why," ensuring a deep understanding of the principles that safeguard both personnel and the environment.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge informs every subsequent step, from personal protective equipment (PPE) selection to waste segregation.
This compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate careful handling to avoid exposure. The primary operational directive is to treat this compound as a hazardous substance throughout its lifecycle.
Table 1: Key Safety and Regulatory Data for this compound
| Property | Information | Source |
| CAS Number | 164520-99-4 | [1] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] |
| GHS Pictograms | Warning | [1] |
| Primary Hazards | Oral toxicity, Skin/Eye Irritant, Respiratory Irritant | [1][2][3] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | [4][5][6] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management[4][5][6]. The following workflow breaks down the process into discrete, actionable steps.
Diagram: Disposal Decision Workflow
Caption: Workflow for the compliant disposal of this compound.
Step 2.1: Waste Characterization
Causality: The first and most critical step is to correctly identify the waste. Under RCRA, a waste is hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity[1][7][8].
Procedure:
-
Identify the Waste Stream: Any unused this compound, solutions containing it, or materials heavily contaminated with it (e.g., spill cleanup debris) must be considered for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash[9][10].
-
Apply Generator Knowledge: As the generator, you are responsible for the initial determination[11]. Based on its known hazards (harmful, irritant), it is prudent to manage it as a toxic characteristic waste. While not explicitly listed, its toxicological profile suggests it could fail the Toxicity Characteristic Leaching Procedure (TCLP) if tested[8][12].
-
Final Classification: For procedural purposes, classify waste containing this compound as Hazardous Waste . This conservative approach ensures maximum compliance and safety.
Step 2.2: Safe Segregation and Containerization
Causality: Improperly stored or mixed chemical wastes can lead to violent reactions, fires, or the generation of toxic gases[13]. The choice of container is also critical to prevent leaks and degradation.
Procedure:
-
Select an Appropriate Container:
-
Use a container made of a compatible material, such as high-density polyethylene (HDPE), borosilicate glass, or another chemically resistant plastic. The original product container is often a suitable choice if it's in good condition.
-
Ensure the container has a tight-sealing screw cap to prevent leaks and vapor release[10].
-
-
Segregate from Incompatible Chemicals:
-
Aldehydes as a class are known to be incompatible with several other chemical groups. Do not mix this compound waste with the following[14][15][16]:
-
Strong Oxidizing Agents (e.g., nitric acid, perchlorates, permanganates): Can cause fires or explosions.
-
Strong Bases (e.g., sodium hydroxide): Can induce vigorous, exothermic polymerization.
-
Acids (both organic and inorganic): Can lead to violent reactions.
-
Amines and Ammonia : Can generate heat and pressure.
-
-
Store the waste container separately from these incompatible materials, preferably in a designated secondary containment bin for organic wastes[17].
-
Step 2.3: Proper Labeling and On-Site Accumulation
Causality: Clear and accurate labeling is a cornerstone of laboratory safety and is mandated by the EPA and the Occupational Safety and Health Administration (OSHA). It communicates the hazards to everyone who may handle the container and is essential for tracking and regulatory compliance.
Procedure:
-
Label the Container Immediately: The moment the first drop of waste enters the container, it must be labeled. Waiting until it is full is a common but serious compliance violation[18].
-
Required Label Information: The label must include the following information[19][20]:
-
The words "HAZARDOUS WASTE" .
-
Generator Information: Your name, lab location (building and room number), and contact information.
-
Chemical Contents: List "this compound" and any other components by their full chemical name. Do not use abbreviations. For mixtures, provide an estimated percentage of each component[21].
-
Hazard Identification: Clearly indicate the relevant hazards (e.g., Toxic, Irritant) using GHS pictograms or written text.
-
-
Store in a Satellite Accumulation Area (SAA):
-
An SAA is a designated location at or near the point of waste generation and under the control of the lab personnel generating the waste[2][22].
-
You may accumulate up to 55 gallons of non-acute hazardous waste in an SAA[23].
-
The container must be kept closed at all times except when actively adding waste[22].
-
The SAA must have secondary containment (e.g., a chemical-resistant tray or tub) capable of holding the contents of the largest container[17].
-
Step 2.4: Arranging for Final Disposal
Causality: Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure it is managed in an environmentally sound manner. Your institution's Environmental Health and Safety (EHS) department facilitates this process.
Procedure:
-
Request Pickup: Once the waste container is full (leaving about 10% headspace for expansion), or at any point within one year of the accumulation start date, submit a chemical waste pickup request to your institution's EHS office[24].
-
EHS Handling: EHS personnel will collect the waste from your SAA and transport it to a Central Accumulation Area (CAA) on-site. From there, it is manifested for shipment by a licensed hazardous waste transporter[20].
-
Final Disposition: The most common and effective disposal method for toxic organic compounds like this compound is high-temperature incineration at a permitted TSDF[3][25][26]. This process destroys the hazardous organic constituents, converting them into less harmful substances like carbon dioxide and water, with flue gases treated by extensive air pollution control systems[3].
Emergency Procedures for Spills and Exposures
In the event of an accidental release, immediate and correct action is critical.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[1].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor[1].
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell. Do NOT induce vomiting[1].
-
-
Small Spills (in a chemical fume hood):
-
Ensure your PPE (lab coat, gloves, safety glasses) is appropriate.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealable container.
-
Label the container as hazardous waste, listing "this compound" and the absorbent material.
-
Request a waste pickup from EHS.
-
-
Large Spills (outside a fume hood):
-
Alert personnel in the immediate area and evacuate.
-
If safe to do so, close the doors to the lab to contain vapors.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.
-
By adhering to this comprehensive disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold the professional responsibilities inherent in scientific research.
References
- RCRA Characteristic Waste. Office of Clinical and Research Safety, Virginia Commonwealth University. [Link]
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
- Hazardous waste characteriz
- The 4 Characteristics of RCRA Hazardous Waste Explained. Lion Technology Inc. [Link]
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
- Guidelines for HW Satellite Accumulation Areas. Stevens EHS Consulting. [Link]
- Hazardous Waste Generator Regulations Compendium Volume 1 Satellite Accumulation Areas. U.S. Environmental Protection Agency. [Link]
- Satellite Accumulation.
- Frequent Questions About Hazardous Waste Generation. U.S. Environmental Protection Agency. [Link]
- EPA and DOT Hazardous Waste Labeling Requirements. EHS Compliance Texas. [Link]
- 8 Methods Of Hazardous Waste Disposal For Businesses. AOTC. [Link]
- Chemical Compatibility Chart.
- Chemical Compatibility Chart. Penn State University Environmental Health and Safety. [Link]
- Hazardous Waste Label Requirements.
- Hazardous Waste Label Requirements. GAIACA. [Link]
- Chemical Comp
- What Are the 4 EPA Hazardous Waste Characteristics? Choice MedWaste. [Link]
- A Brief Guide To Hazardous Waste Container Labeling Requirements.
- Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]
- Understanding the Hazardous Waste Determination Process. Indiana Department of Environmental Management. [Link]
- RCRA Program. Case Western Reserve University Environmental Health and Safety. [Link]
- Disposal Methods for Chemical Waste: A Comprehensive Guide. Greenflow. [Link]
- Summary of the Resource Conservation and Recovery Act. U.S. Environmental Protection Agency. [Link]
- Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology. [Link]
- RCRA facts: An Overview of the Hazardous Waste Management Law. ERA Environmental Management Solutions. [Link]
- Hazardous Waste Management Facilities and Units. U.S. Environmental Protection Agency. [Link]
- Chemical Incompatibility Chart. Princeton University Environmental Health & Safety. [Link]
- NIOSH Pocket Guide to Chemical Hazards - Acetaldehyde. Centers for Disease Control and Prevention. [Link]
- Aldehydes Waste Comp
- ACETALDEHYDE by GC 2538. National Institute for Occupational Safety and Health (NIOSH). [Link]
- Glutaraldehyde - NIOSH Workplace Safety and Health Topic. Centers for Disease Control and Prevention. [Link]
- Focus on: Treatment by Aldehyde Deactivation.
- Safe Use of Glutaraldehyde in Health Care.
- Occupational Health Guidelines for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]
- Guidelines for Segregating and Combining Chemical Wastes into Containers.
- Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]
- Segregation of Waste Chemicals. Salisbury University. [Link]
- How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Satellite Accumulation of Hazardous Waste - EHSLeaders [ehsleaders.org]
- 3. a-otc.com [a-otc.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. Resource Conservation and Recovery Act (RCRA) | Wex | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 8. epa.gov [epa.gov]
- 9. Listed and Characteristic Wastes - New Pig [newpig.com]
- 10. web.mit.edu [web.mit.edu]
- 11. in.gov [in.gov]
- 12. choicemedwaste.com [choicemedwaste.com]
- 13. Segregation of Waste Chemicals | Salisbury University [salisbury.edu]
- 14. case.edu [case.edu]
- 15. vumc.org [vumc.org]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 18. mcfenvironmental.com [mcfenvironmental.com]
- 19. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 20. Hazardous Waste Label Requirements | Waste Experts [gaiaca.com]
- 21. ehrs.upenn.edu [ehrs.upenn.edu]
- 22. Guidelines for HW Satellite Accumulation Areas - Stevens EHS Consulting [stevensehs.com]
- 23. epa.gov [epa.gov]
- 24. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 25. Disposal Methods for Chemical Waste: A Comprehensive Guide [greenflow.com]
- 26. epa.gov [epa.gov]
Navigating the Safe Handling of 4-(Cyclopropylmethoxy)benzaldehyde: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate, and in-depth procedural information for the safe handling of 4-(Cyclopropylmethoxy)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals. Our aim is to empower you with the knowledge to not only protect yourself and your environment but also to ensure the quality and reliability of your research outcomes. This document moves beyond a simple checklist, offering a framework of understanding that builds a culture of safety and excellence within your laboratory.
Understanding the Hazard Profile of this compound
Before any handling protocols can be established, a thorough understanding of the inherent risks associated with this compound is paramount. This compound, while invaluable in synthetic chemistry, presents a distinct hazard profile that necessitates stringent safety measures.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
| Hazard Statement | GHS Classification | Potential Effects |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Ingestion can lead to adverse health effects. |
| H315: Causes skin irritation | Skin Irritation (Category 2) | Direct contact can cause redness, itching, and inflammation of the skin.[1][2] |
| H319: Causes serious eye irritation | Serious Eye Irritation (Category 2A) | Contact with eyes can result in significant irritation, pain, and potential damage.[1][2] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | Inhalation of dust, fumes, or vapors can irritate the respiratory tract, leading to coughing and discomfort.[1][2] |
The signal word associated with this chemical is "Warning"[1][2]. It is this foundational knowledge of the potential risks that informs every subsequent step in our handling, storage, and disposal protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is a non-negotiable aspect of working with this compound. The causality here is direct: creating a physical barrier to prevent the chemical from coming into contact with your body.
A comprehensive PPE strategy includes:
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles. This is in accordance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3].
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile or neoprene, that have been tested according to EN 374[4]. It is crucial to check the breakthrough time and permeation rate of the glove material with the specific chemical being handled. Always inspect gloves for any signs of degradation or puncture before use and change them frequently, especially after direct contact with the chemical.
-
Protective Clothing: A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, chemical-resistant aprons or full-body suits may be necessary to prevent skin exposure[3].
-
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood[2]. If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge is required[3].
Step-by-Step Operational Protocols: From Receipt to Disposal
A self-validating safety system is one where each step is designed to mitigate risk and is logically connected to the next. The following protocols provide a clear, procedural pathway for the safe management of this compound in the laboratory.
Receiving and Storage
-
Initial Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Designated Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents[3][5]. The recommended storage temperature is between 2-8°C, and it should be stored under nitrogen to maintain stability[6][7].
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
-
Access Control: Store in a locked-up area to restrict access to authorized personnel only[1][2].
Handling and Use
-
Work Area Preparation: All work should be performed in a designated area, such as a chemical fume hood, to minimize the risk of inhalation[2].
-
Personal Hygiene: Do not eat, drink, or smoke when using this product[1][8]. Wash hands thoroughly with soap and water after handling and before leaving the laboratory[1][2].
-
Dispensing: When transferring or weighing the chemical, do so carefully to avoid generating dust or aerosols.
-
Spill Prevention: Use secondary containment trays when transporting or storing the chemical.
Spill Management Workflow
In the event of a spill, a pre-planned and practiced response is critical to ensure safety and minimize environmental impact.
Caption: Workflow for handling a chemical spill.
Disposal Plan
Proper disposal is the final, critical step in the chemical's lifecycle. Improper disposal can lead to environmental contamination and regulatory non-compliance.
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR 261.3 and consult state and local regulations[2].
-
Waste Collection: Dispose of contents and the container in an approved waste disposal plant[1][2]. Do not dispose of down the drain or into the environment[4][5].
-
Contaminated Materials: All contaminated PPE, absorbent materials, and empty containers should be collected in a suitable, labeled, and sealed container for hazardous waste disposal[8].
By adhering to these detailed protocols, you are not just following rules; you are actively participating in a system designed for the protection of yourself, your colleagues, and the integrity of your scientific endeavors.
References
- ChemScene. This compound.
- AK Scientific, Inc. This compound, tech.
- 4-Methoxybenzaldehyde - SAFETY D
- MySkinRecipes. This compound.
- AK Scientific, Inc. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)
- Thermo Fisher Scientific.
- Carl ROTH.
- Sigma-Aldrich.
- 3 - SAFETY D
- Sigma-Aldrich.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
